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  • Product: 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid
  • CAS: 204135-68-2

Core Science & Biosynthesis

Foundational

Advanced Synthetic Strategies for 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic Acid: A Technical Guide

Executive Summary & Structural Rationale The synthesis of enantiopure β -amino acids is a critical endeavor in modern drug development, primarily due to their role in constructing proteolytically stable peptidomimetics a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The synthesis of enantiopure β -amino acids is a critical endeavor in modern drug development, primarily due to their role in constructing proteolytically stable peptidomimetics and small-molecule inhibitors. 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid (Molecular Formula: C7H7Br2NO2S) represents a highly specialized building block[1].

The 4,5-dibromothiophene moiety serves a dual purpose:

  • Electronic Modulation: The strongly electron-withdrawing bromine atoms drastically reduce the electron density of the thiophene ring. This modulates the pKa of the adjacent β -amine, altering its pharmacokinetic profile.

  • Orthogonal Functionalization: The dibromo motif provides a dense, halogenated handle for late-stage diversification via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Stille reactions), allowing researchers to build complex, multi-ring systems from a single chiral scaffold.

Retrosynthetic Architecture

To achieve the enantiopure (3S)-isomer, we evaluate two distinct architectural pathways. Route A relies on substrate-controlled asymmetric induction using a chiral auxiliary, which is ideal for discovery-scale precision. Route B utilizes a classical multicomponent condensation followed by enzymatic kinetic resolution, which is preferred for process-scale economics.

Retrosynthesis Target 3-Amino-3-(4,5-dibromothiophen- 2-yl)propanoic acid Imine Chiral Sulfinyl Imine (Ellman's Auxiliary) Target->Imine Route A (Asymmetric Addition) Racemic rac-β-Amino Acid (Rodionov Product) Target->Racemic Route B (Enzymatic Resolution) Aldehyde 4,5-Dibromothiophene- 2-carboxaldehyde Imine->Aldehyde Condensation Racemic->Aldehyde Rodionov Rxn

Retrosynthetic pathways for 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid.

Mechanistic Causality & Stereocontrol

In Route A , the stereocenter is established during the addition of an ester enolate to a chiral sulfinyl imine. The causality of this stereocontrol lies in the formation of a rigid, six-membered Zimmerman-Traxler-type transition state. When the lithium enolate of methyl acetate is generated at cryogenic temperatures, the lithium ion chelates both the enolate oxygen and the sulfinyl oxygen of the imine.

Because the tert-butyl group of Ellman's auxiliary exerts severe steric bulk, the nucleophile is forced to attack the Re-face of the imine. This chelation-controlled trajectory yields the (S)-configuration at the newly formed chiral center with exceptional diastereomeric ratios (dr > 95:5)[2].

Self-Validating Experimental Protocols

Protocol A: Asymmetric Synthesis via Ellman's Auxiliary

This route is designed for high enantiomeric excess (ee) and relies on in-process analytical checks to validate each intermediate.

  • Step 1: Imine Condensation

    • Procedure: To a solution of 4,5-dibromothiophene-2-carboxaldehyde (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in THF, add Ti(OEt)4 (2.0 eq). Stir at room temperature for 12 hours.

    • Causality: The electron-withdrawing bromines severely deactivate the aldehyde. Ti(OEt)4 is mandatory as it acts as both a potent Lewis acid to activate the carbonyl and an irreversible water scavenger to drive the equilibrium forward.

    • Validation Checkpoint: 1 H NMR of the crude aliquot. The aldehyde proton at ~9.8 ppm must completely disappear, replaced by the characteristic imine proton singlet at ~8.5 ppm.

  • Step 2: Diastereoselective Enolate Addition

    • Procedure: Generate the lithium enolate by adding methyl acetate (1.5 eq) to LDA (1.5 eq) in THF at -78 °C. Slowly transfer this to the pre-cooled (-78 °C) imine solution. Quench with saturated NH4Cl after 3 hours.

    • Causality: Strict cryogenic conditions (-78 °C) prevent enolate equilibration and suppress competing side reactions, such as the Claisen condensation of methyl acetate, ensuring the kinetic enolate drives the chelation model.

    • Validation Checkpoint: Chiral HPLC of the organic extract to confirm a diastereomeric ratio (dr) of >95:5 before proceeding to cleavage.

  • Step 3: Deprotection and Saponification

    • Procedure: Treat the purified β -amino ester with 4M HCl in dioxane/MeOH to cleave the sulfinyl group. Subsequently, hydrolyze the methyl ester using LiOH (3.0 eq) in a THF/H2O (3:1) mixture.

    • Causality: HCl selectively cleaves the acid-labile N-S bond without degrading the thiophene ring.

    • Validation Checkpoint: LC-MS analysis. The product must show the [M+H]+ isotope cluster at m/z 327.8, 329.8, and 331.8 in a 1:2:1 ratio, confirming the retention of both bromine atoms.

EllmanWorkflow Step1 Step 1: Imine Condensation Ti(OEt)4, (R)-t-BuSONH2 Validation: 1H NMR (Aldehyde peak loss) Step2 Step2 Step1->Step2 Purified Imine Step3 Step 3: Deprotection & Hydrolysis HCl/MeOH, then LiOH Validation: LC-MS [M+H]+ 329.8 (Base) Step2->Step3 β-Amino Ester Product Enantiopure (3S)-β-Amino Acid Step3->Product Final Isolation

Self-validating workflow for the asymmetric synthesis via Ellman's auxiliary.

Protocol B: Scalable Rodionov Condensation & Enzymatic Resolution

For larger-scale applications, the Rodionov reaction provides a robust route to the racemic backbone, which is then resolved enzymatically.

  • Step 1: Rodionov Reaction (Racemic Synthesis)

    • Procedure: Reflux 4,5-dibromothiophene-2-carboxaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (2.0 eq) in ethanol for 8 hours.

    • Causality: Ammonium acetate acts dually as the nitrogen source and the basic catalyst for the Knoevenagel condensation. Subsequent decarboxylation and Michael addition of ammonia yield the racemic β -amino acid[3].

    • Validation Checkpoint: TLC (Ninhydrin stain) showing a distinct, baseline-separated red/purple spot indicative of the primary amine.

  • Step 2: Lipase-Catalyzed Kinetic Resolution

    • Procedure: Convert the racemic acid to a methyl ester (SOCl2/MeOH). Suspend the ester in MTBE with Novozym 435 (CAL-B) and ethyl methoxyacetate (0.5 eq). Heat to 45 °C.

    • Causality: While natural ω -transaminases preferentially consume the (S)-enantiomer[4], CAL-B lipase exhibits complementary stereopreference by selectively acylating the (R)-amine. This leaves the desired (3S)- β -amino ester unreacted and easily separable via acid-base extraction.

    • Validation Checkpoint: Chiral GC monitoring the exact 50% conversion mark and the disappearance of the (R)-enantiomer peak.

EnzymaticWorkflow Step1 Step 1: Rodionov Reaction Malonic Acid, NH4OAc, EtOH Validation: Ninhydrin TLC Step2 Step 2: Esterification SOCl2, MeOH, 0°C to RT Validation: LC-MS Mass Shift Step1->Step2 rac-β-Amino Acid Step3 Step 3: Lipase Resolution CAL-B, MTBE, Acyl Donor Validation: Chiral GC (50% Conv.) Step2->Step3 rac-β-Amino Ester Product Unreacted (3S)-β-Amino Ester + (3R)-β-Amido Ester Step3->Product Enantioselective Acylation

Workflow for the racemic synthesis and subsequent enzymatic kinetic resolution.

Comparative Analytics

To assist in route selection, the quantitative and operational metrics of both pathways are summarized below:

MetricRoute A: Ellman's Asymmetric SynthesisRoute B: Rodionov + Enzymatic Resolution
Overall Yield 45–55%30–40% (Max 50% theoretical yield)
Enantiomeric Excess (ee) >98%>99%
Scalability Moderate (Requires cryogenic -78 °C control)High (Standard reflux and ambient biocatalysis)
Atom Economy Low (Chiral auxiliary is cleaved and discarded)High (Catalytic resolution, standard reagents)
Primary Use Case Milligram to gram-scale discovery chemistryKilogram-scale process and manufacturing
References
  • [1] 3-(4,5-dibromothiophen-2-yl)propanoic acid - ChemicalBook. Available at: 1

  • [3] Transaminases for the synthesis of enantiopure beta-amino acids - ResearchGate. Available at: 3

  • [4] Exemplifying Natural (R)-β-Transamination Potential of Fold Type-IV Transaminase for Kinetic Resolution of rac-β-Amino Acids Synthesized from Aldehydes - ResearchGate. Available at: 4

  • [2] Design, Synthesis, and Evaluation of Antiepileptic Compounds Based on β-Alanine and Isatin (Citing Tang & Ellman, 2002) - ProQuest. Available at: 2

Sources

Exploratory

Physicochemical Properties and Synthetic Applications of 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic Acid

The Strategic Value of Halogenated β -Amino Acids In the landscape of modern rational drug design, unnatural amino acids serve as critical building blocks for developing metabolically stable peptidomimetics. 3-Amino-3-(4...

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Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Value of Halogenated β -Amino Acids

In the landscape of modern rational drug design, unnatural amino acids serve as critical building blocks for developing metabolically stable peptidomimetics. 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid is a highly specialized β -amino acid characterized by a propanoic acid backbone, a primary amine, and a heavily halogenated thiophene ring[1].

Unlike natural α -amino acids, β -amino acids are inherently resistant to enzymatic degradation, allowing for the construction of therapeutics with extended in vivo half-lives[2]. The strategic inclusion of the 4,5-dibromothiophene moiety provides a dual advantage: it acts as a bioisostere for phenyl rings while introducing anisotropic electron distributions that enable highly directional halogen bonding (XB) with biological targets[3][4].

Structural & Physicochemical Profiling

The physical and chemical properties of this compound are dictated by its zwitterionic backbone and the lipophilic, electron-dense thiophene ring. The presence of two heavy bromine atoms significantly increases the molecular weight and lipophilicity, which are crucial parameters for membrane-ligand interactions[4].

Table 1: Core Physicochemical Properties
PropertyValue
Chemical Name 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid
Molecular Formula C 7​ H 7​ Br 2​ NO 2​ S[5]
Molecular Weight ~329.01 g/mol [5]
CAS Number (3R-enantiomer) 204135-68-2[1]
CAS Number (3S-enantiomer) 1336554-62-1[6]
Appearance White to off-white crystalline solid[1]
Solubility Soluble in methanol, ethanol, and DMSO; sparingly soluble in water[1]

Mechanistic Synthesis & Self-Validating Protocol

The synthesis of 3-amino-3-(4,5-dibromothiophen-2-yl)propanoic acid relies on a multi-step organic workflow, culminating in a modified Knoevenagel-type condensation (often referred to as the Rodionov reaction)[1].

Step-by-Step Methodology

Step 1: Imine Formation & Condensation

  • Reagents: 4,5-Dibromothiophene-2-carbaldehyde (1.0 eq), Malonic acid (1.2 eq), Ammonium acetate (2.0 eq).

  • Solvent: Absolute Ethanol.

  • Causality of Choice: Ammonium acetate acts dually as the nitrogen source and a weak basic catalyst. It condenses with the aldehyde to form an electrophilic imine intermediate. Malonic acid provides the C2 backbone unit, undergoing nucleophilic addition to the imine.

  • Self-Validation: The reaction is heated to reflux (approx. 80°C). The thermal driving force initiates decarboxylation. The physical evolution of CO 2​ gas bubbles serves as an immediate, visual self-validation that the carbon-carbon bond formation and subsequent decarboxylation are actively occurring.

Step 2: Precipitation & Isolation

  • Causality of Choice: Upon completion of the decarboxylation, the reaction is cooled to 4°C. The resulting β -amino acid forms a zwitterion that is highly insoluble in cold ethanol.

  • Self-Validation: The product selectively precipitates out of the reaction matrix, driving the chemical equilibrium forward (Le Chatelier's principle) and self-purifying the racemate from unreacted, highly soluble starting materials.

Step 3: Chiral Resolution

  • To isolate the (3R) or (3S) enantiomers, the racemic mixture is subjected to enzymatic resolution (e.g., using Penicillin G acylase) or chiral salt crystallization[5].

SynthesisWorkflow Step1 4,5-Dibromothiophene Precursor Step2 Knoevenagel-Type Condensation Step1->Step2 Malonic Acid, NH4OAc Step3 Racemic β-Amino Acid Step2->Step3 Decarboxylation (-CO2) Step4 Chiral Resolution Step3->Step4 Chiral Auxiliary / Enzyme Step5 Enantiopure (3R)/(3S) Product Step4->Step5 Crystallization

Fig 1: Synthetic workflow of 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid.

Applications in Peptidomimetics & Drug Design

The primary utility of this compound lies in its ability to enforce stable secondary structures and engage in unique non-covalent interactions.

Halogen Bonding (XB) Dynamics

Halogen bonds are noncovalent interactions where a halogen atom acts as an electrophilic species interacting with a Lewis base[4]. Because bromine is highly polarizable, the covalent bond to the thiophene ring draws electron density away from the halogen's tip, creating a localized region of positive electrostatic potential known as a σ -hole [3]. When incorporated into a drug candidate, the dibromothiophene moiety utilizes these σ -holes to form highly directional (approx. 180°) orthogonal interactions with Lewis bases in the protein target (such as backbone carbonyl oxygens)[3][4]. This thermodynamic stabilization is often superior to standard hydrogen bonding in hydrophobic binding pockets.

Conformational Locking

β -peptides are known to form well-defined secondary structures, such as 14-helices, with far fewer residues than their α -peptide counterparts[2]. The steric bulk of the 4,5-dibromothiophene group at the β -carbon heavily restricts the rotation of the Cα​−Cβ​ bond. This restricts the conformational ensemble of the peptide, effectively "locking" the molecule into its active, target-binding conformation and reducing the entropic penalty of binding.

HalogenBondingLogic A Dibromothiophene Moiety B Anisotropic Electron Distribution A->B Halogen Polarization C σ-Hole Formation (Electrophilic Region) B->C Electron Depletion at Halogen Tip D Protein Target (Lewis Base / Oxygen) C->D Halogen Bond (XB) Angle ≈ 180° E Orthogonal Thermodynamic Stabilization D->E Conformational Locking

Fig 2: Mechanistic logic of halogen bonding (XB) in dibromothiophene peptidomimetics.

Analytical Validation Standards

To ensure the integrity of the synthesized building block, analytical self-validation is required.

  • Mass Spectrometry (LC-MS): Because the molecule contains two bromine atoms (which naturally occur as 79 Br and 81 Br in a ~1:1 ratio), the mass spectrum will exhibit a highly distinct 1:2:1 isotopic triplet pattern for the [M+H]+ ion at m/z 328, 330, and 332. Observing this exact isotopic signature provides immediate, self-validating proof of product identity and confirms that neither bromine atom was lost via dehalogenation during the synthesis.

  • Chiral HPLC: Enantiomeric excess (ee) of the resolved (3R) or (3S) forms must be validated using a chiral stationary phase (e.g., Chiralpak AD-H) to ensure optical purity before integration into solid-phase peptide synthesis (SPPS).

References

  • [1] EvitaChem. (3R)-3-Amino-3-(4,5-dibromothiophen-2-YL)propanoic acid. Available at:

  • [6] AiFChem. 1336554-62-1 | (3S)-3-amino-3-(4,5-dibromothiophen-2-yl)propanoic acid. Available at:

  • [5] EvitaChem. (3S)-3-Amino-3-(4,5-dibromothiophen-2-yl)propanamide (EVT-15411389). Available at:

  • [3] ACS Publications. Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Available at:

  • [4] Journal of the American Chemical Society. Halogen Bonding: An Underestimated Player in Membrane–Ligand Interactions. Available at:

  • [2] ACS Publications. Theoretical Analysis of Secondary Structures of β-Peptides. Available at:

Sources

Foundational

A Technical Guide to the Spectroscopic Analysis of 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid

Abstract This guide provides a comprehensive technical overview of the spectroscopic characterization of 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid, a substituted amino acid of interest in medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive technical overview of the spectroscopic characterization of 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid, a substituted amino acid of interest in medicinal chemistry and drug development.[1] We present a detailed, multi-technique approach for structural elucidation and purity assessment, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not only procedural details but also the underlying scientific rationale for experimental choices and data interpretation. The protocols and interpretive frameworks described herein are designed to be self-validating and are grounded in established spectroscopic principles.

Disclaimer: As of the date of this publication, publicly available, peer-reviewed spectroscopic data for this specific compound is scarce. The data presented in this guide is a realistic, expert-predicted data set based on the known molecular structure and established principles of spectroscopic analysis. It is intended to serve as an illustrative example of the analytical workflow and interpretive process.

Introduction: The Analytical Imperative

The molecule 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid (Molecular Formula: C₇H₇Br₂NO₂S, Molecular Weight: 329.01 g/mol ) presents a unique analytical challenge due to its combination of functional groups: a carboxylic acid, a primary amine, and a heavily substituted aromatic thiophene ring.[1] The presence of stereocenters and multiple reactive sites necessitates a rigorous analytical approach to confirm its identity, structure, and purity. Spectroscopic analysis provides the necessary tools to probe the molecular framework, offering a non-destructive "fingerprint" of the compound.

This guide will deconstruct the analysis into three core techniques, each providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of individual atoms.[2] For a molecule like this, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Data Acquisition

2.1.1. Sample Preparation & Solvent Selection

The choice of solvent is the critical first step in NMR analysis.[3] The sample must be sufficiently soluble to produce a clear spectrum.[4] Given the polar nature of the amino acid, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent choice. It is capable of dissolving a wide range of polar compounds, including amino acids, and its residual proton peak (~2.50 ppm) and carbon peaks (~39.52 ppm) are well-documented and unlikely to interfere with key analyte signals.[5] Deuterated water (D₂O) is another option, but it can lead to the exchange of labile protons (NH₂ and COOH), causing their signals to disappear.[5] For this guide, we will proceed with DMSO-d₆ to observe all protons.

  • Protocol:

    • Weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in 0.6-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Cap the tube and vortex gently until the sample is fully dissolved.

2.1.2. Instrument & Acquisition Parameters

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse.

    • Spectral Width: 12-15 ppm.

    • Number of Scans: 16-64 scans for a good signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.[6]

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled (e.g., zgpg30).

    • Spectral Width: 200-220 ppm.

    • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.[6]

Predicted ¹H NMR Spectrum & Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Data for 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid in DMSO-d₆

LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
Hₐ~12.5Broad Singlet1H-COOHCarboxylic acid protons are highly deshielded and often appear as broad signals.
Hₑ~7.4Singlet1HThiophene C3-HThe lone proton on the thiophene ring is in an electron-poor environment, shifted downfield.
Hₓ~4.5Triplet1HCH-NH₂The proton on the chiral carbon is coupled to the adjacent CH₂ group.
Hₙ~3.5Broad Singlet2H-NH₂Amine protons are often broad and their chemical shift can vary.
Hᵦ~2.8Doublet2H-CH₂-These protons are adjacent to the chiral center and are coupled to the CH proton.

Diagram 1: ¹H NMR Analysis Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Interpretation Prep1 Weigh Sample (5-10 mg) Prep2 Dissolve in DMSO-d6 (0.7 mL) Prep1->Prep2 Prep3 Add TMS Standard Prep2->Prep3 Acq1 Tune & Shim Prep3->Acq1 Acq2 Acquire 1H Spectrum (16-64 Scans) Acq1->Acq2 Acq3 Acquire 13C Spectrum (1024+ Scans) Acq1->Acq3 Proc1 Fourier Transform & Phasing Acq2->Proc1 Acq3->Proc1 Proc2 Calibrate to TMS Proc1->Proc2 Proc3 Integrate & Analyze Multiplicity Proc2->Proc3 Proc4 Assign Signals to Structure Proc3->Proc4

Caption: Workflow for NMR data acquisition and analysis.

Predicted ¹³C NMR Spectrum & Interpretation

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid in DMSO-d₆

LabelChemical Shift (δ, ppm)AssignmentRationale
C₁~172-COOHCarbonyl carbons of carboxylic acids are significantly deshielded.
C₅~145Thiophene C2Carbon attached to the propanoic acid side chain.
C₄~129Thiophene C3The only carbon on the thiophene ring bearing a proton. Its chemical shift is influenced by adjacent atoms.[6]
C₃~115Thiophene C5-BrBromine substitution shifts the carbon signal to this region.[6]
C₂~112Thiophene C4-BrBromine substitution shifts the carbon signal to this region.[6]
C₆~55CH-NH₂The chiral carbon, attached to nitrogen.
C₇~40-CH₂-Aliphatic carbon adjacent to the chiral center.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[7]

Experimental Protocol: FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is the preferred method for this type of solid sample as it requires minimal to no sample preparation and is non-destructive.[8][9][10]

  • Protocol:

    • Ensure the ATR crystal (typically diamond) is clean.[10]

    • Record a background spectrum of the empty ATR stage.

    • Place a small amount of the solid sample directly onto the ATR crystal.[11]

    • Apply pressure using the built-in press to ensure good contact between the sample and the crystal.[10][11]

    • Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

Predicted IR Spectrum & Interpretation

The IR spectrum will show characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeAssignment
3300-2500BroadO-H stretchCarboxylic Acid O-H
3400-3200MediumN-H stretchPrimary Amine N-H
~3100WeakC-H stretchAromatic (Thiophene) C-H
~2950WeakC-H stretchAliphatic C-H
~1710Strong, SharpC=O stretchCarboxylic Acid C=O
~1600MediumN-H bendPrimary Amine N-H Scissoring
~1450MediumC=C stretchThiophene Ring
~1300MediumC-O stretchCarboxylic Acid C-O
~1100MediumC-N stretchAmine C-N
Below 800StrongC-Br stretchCarbon-Bromine bonds

The very broad band from 3300-2500 cm⁻¹ is a hallmark of a hydrogen-bonded carboxylic acid.[12] The presence of both this and the strong C=O stretch at ~1710 cm⁻¹ provides compelling evidence for the carboxylic acid group.[12] Similarly, the N-H stretching and bending vibrations confirm the primary amine.[12]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.[13] Electrospray Ionization (ESI) is an ideal "soft" ionization technique for this molecule, as it can generate intact molecular ions from polar compounds like amino acids with minimal fragmentation.[14][15][16][17]

Experimental Protocol: ESI-MS Data Acquisition
  • Protocol:

    • Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.

    • Infuse the sample solution directly into the ESI source of the mass spectrometer.

    • Acquire the mass spectrum in both positive and negative ion modes.

      • Positive Ion Mode [M+H]⁺: Detects the molecule after it has gained a proton.

      • Negative Ion Mode [M-H]⁻: Detects the molecule after it has lost a proton.

Predicted Mass Spectrum & Interpretation

4.2.1. Molecular Ion Peak

The most critical piece of information is the molecular ion peak. Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).

  • Expected Peaks in Positive Ion Mode ([M+H]⁺):

    • m/z ~328: Corresponding to [C₇H₈⁷⁹Br₂NO₂S]⁺

    • m/z ~330: Corresponding to [C₇H₈⁷⁹Br⁸¹BrNO₂S]⁺

    • m/z ~332: Corresponding to [C₇H₈⁸¹Br₂NO₂S]⁺

    • The relative intensities of these peaks will be approximately 1:2:1, a definitive signature for a dibrominated compound.

4.2.2. Key Fragmentation Pathways

Tandem MS (MS/MS) experiments, where the molecular ion is isolated and fragmented, can provide further structural confirmation.[18][19]

  • Loss of H₂O (18 Da): A common fragmentation for molecules with a carboxylic acid.

  • Loss of COOH (45 Da): Decarboxylation is a characteristic fragmentation pathway for amino acids.[20]

  • Cleavage of the Cα-Cβ bond: This would lead to fragments corresponding to the propanoic acid chain and the dibromothiophene moiety.

Diagram 2: Integrated Spectroscopic Analysis Logic

G cluster_conclusion Structural Confirmation Molecule Target Molecule 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid NMR ¹H & ¹³C NMR Proton Environment Carbon Skeleton Connectivity (J-coupling) Molecule->NMR FTIR FTIR (ATR) Carboxylic Acid (O-H, C=O) Primary Amine (N-H) Aromatic Ring (C=C, C-H) Molecule->FTIR MS ESI-MS Molecular Weight (329.01) Isotopic Pattern (Br₂) Fragmentation Pattern Molecule->MS Conclusion Verified Structure NMR->Conclusion Confirms C-H framework FTIR->Conclusion Confirms functional groups MS->Conclusion Confirms MW & elemental composition

Caption: Logical flow of integrated spectroscopic data.

Conclusion

The structural elucidation of 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid is achieved through the synergistic application of NMR, FTIR, and Mass Spectrometry. NMR spectroscopy provides the detailed map of the carbon-hydrogen framework. FTIR confirms the presence and nature of the key functional groups—carboxylic acid and primary amine. Finally, high-resolution mass spectrometry validates the molecular formula and elemental composition through exact mass measurement and the characteristic isotopic pattern of the two bromine atoms. Together, these techniques provide an unambiguous and self-validating confirmation of the molecule's identity and structure, a critical requirement for any further research or development activities.

References

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemist Reviews. [Link]

  • Sample preparation for FT-IR. University of Colorado Boulder. [Link]

  • Electrospray ionization. Wikipedia. [Link]

  • Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Chromatography Today. [Link]

  • Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. [Link]

  • Sample Preparation for FTIR Analysis. Drawell. [Link]

  • Which solvents I should use for taking NMR of amino acid? ResearchGate. [Link]

  • Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. ACS Publications. [Link]

  • Peptide Fragmentation Patterns in Mass Spectrometry. Rapid Novor. [Link]

  • Gas-Phase IR Spectroscopy of Deprotonated Amino Acids. Journal of the American Chemical Society. [Link]

  • Guide to FT-IR Spectroscopy. Bruker. [Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]

  • Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C- Isotopomers in Metabolic Studies. PMC. [Link]

  • Amino acids - ESI-MS/MS. Medizinische Fakultät Münster. [Link]

  • Gas-Phase IR Spectroscopy of Deprotonated Amino Acids. ACS Publications. [Link]

  • A beginner's guide to mass spectrometry–based proteomics. Portland Press. [Link]

  • NMR solvent selection - that also allows sample recovery. BioChromato. [Link]

  • Far infrared spectra of solid state aliphatic amino acids in different protonation states. The Journal of Chemical Physics. [Link]

  • Infrared Spectroscopy of Amino Acid Side Chains. Undergraduate Science Journals. [Link]

  • Interpreting Infrared Spectra. Specac. [Link]

  • Freedom to Fragment: Introduction. AnalyteGuru - Thermo Fisher Scientific. [Link]

  • Thiophene - 13C NMR Chemical Shifts. SpectraBase. [Link]

  • 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. ResearchGate. [Link]

  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. RSC Publishing. [Link]

  • Supporting Information. ACS Publications. [Link]

  • Predict 1H proton NMR spectra. NMRdb.org. [Link]

  • 3-Amino-3-(furan-2-yl)propanoic acid. PubChem. [Link]

  • H-1 NMR spectrum of propanoic acid. Doc Brown's Chemistry. [Link]

  • 3-(3-Aminothiophen-2-yl)propanoic acid. PubChem. [Link]

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry. [Link]

  • 3-Amino-3-(3-bromo-4-ethyl-phenyl)propanoic acid. SpectraBase. [Link]

  • H-1 NMR Predictions for Amino Acids. Scribd. [Link]

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Exploratory

Whitepaper: The Biological Activity and Synthetic Paradigms of Substituted Thiophene Amino Acids

Executive Summary Thiophene, a five-membered sulfur-containing heterocycle, is a highly privileged pharmacophore in medicinal chemistry. It currently ranks 4th among US FDA-approved small drug molecules, underscoring its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Thiophene, a five-membered sulfur-containing heterocycle, is a highly privileged pharmacophore in medicinal chemistry. It currently ranks 4th among US FDA-approved small drug molecules, underscoring its immense therapeutic utility 1[1]. While unsubstituted thiophenes exhibit baseline antimicrobial and antioxidant properties, their clinical application is often limited by poor aqueous solubility and rapid metabolic clearance.

To overcome these pharmacokinetic bottlenecks, researchers have pioneered the synthesis of substituted thiophene amino acids . By conjugating the lipophilic thiophene core with biologically ubiquitous amino acids, medicinal chemists can engineer molecules that possess both high target affinity and superior biocompatibility 2[2]. This technical guide explores the structural rationale, biological activity profiles, and self-validating synthetic protocols required to develop these advanced therapeutic intermediates.

Structural Rationale & Pharmacophore Properties

The integration of an amino acid into a thiophene scaffold is not arbitrary; it is driven by strict structure-activity relationship (SAR) causality.

  • Bioisosterism & The π -Electron Cloud: Thiophene ( C4​H4​S ) is a classical bioisostere of benzene ( C6​H6​ ). They share remarkably similar physicochemical properties (e.g., boiling points: thiophene 84°C, benzene 81.1°C) 3[3]. However, the sulfur atom in thiophene possesses lone pairs that participate in the aromatic sextet. This creates an electron-rich π -cloud that enhances the molecule's reactivity toward electrophilic substitution and improves its binding kinetics with lipophilic receptor pockets [[1]](1].

  • Amino Acid Conjugation: Amino acids act as taxonomically natural, non-toxic linkers. They introduce critical hydrogen-bond acceptor and donor sites (e.g., C=O , NH ) that improve aqueous solubility. Furthermore, because they mimic endogenous peptides, they significantly reduce off-target toxicity and immune rejection 2[2].

Pharmacophore T Thiophene Ring (Lipophilic Core) A Amino Acid Linker (H-Bonding/Biocompatibility) T->A Coupling S Terminal Substitution (Target Binding) A->S Amidation

Logical flow of thiophene amino acid pharmacophore assembly.

Biological Activities & Mechanisms of Action

Substituted thiophene amino acids exhibit a broad spectrum of biological activities, heavily dependent on the nature of the amino acid linker and terminal substituents.

Anti-Allergic & Anti-Inflammatory Agents

Coupling thiophene-acrylic acids with amino acid esters (such as alanine) and terminal piperazine segments creates highly potent non-steroidal anti-inflammatory agents. The amino acid bridge introduces an additional C=O hydrogen-bond acceptor site. Mechanistically, this specific spatial arrangement is critical for anchoring the molecule to histamine receptors and inflammatory mediator enzymes, yielding higher efficacy than the parent thiophene compound alone 2[2].

Fluorescent Probes & Metal Biosensors

When thiophene is conjugated with an alanine residue and a benzoxazole moiety, the resulting compound acts as a highly sensitive fluorescent probe. These heterocyclic alanine derivatives respond via a measurable quenching effect in the presence of paramagnetic metal ions like Cu2+ and Ni2+ , as well as diamagnetic Hg2+ . The free carboxylic acid of the amino acid serves as the primary binding site for mononuclear or dinuclear metal complex formation, making these compounds invaluable for molecular recognition and diagnostics 4[4].

Quantitative Data Summary
Pharmacophore ConjugateStructural ModificationPrimary Biological ActivityMechanism of Action / TargetEfficacy / Observation
Thiophene-Acrylamide Piperazine + Amino Acid LinkerAnti-allergic & Anti-inflammatoryModulation of histamine and inflammatory mediatorsEnhanced potency; amino acid bridge provides critical C=O H-bond acceptor site 2[2].
Thiophene-Benzoxazole Alanine ConjugationFluorescent BiosensorCoordination with paramagnetic ions ( Cu2+ , Ni2+ )Exhibits strong fluorescence quenching; useful as a biomarker 4[4].
Unsubstituted Thiophene N/AAntimicrobial / AntioxidantBroad-spectrum pathogen defenseBaseline activity; limited by poor aqueous solubility and rapid metabolism 5[5].

Experimental Methodology: Self-Validating Protocol

Reproducibility is the cornerstone of medicinal chemistry. The following protocol utilizes the In Situ Active Ester Method to synthesize thiophene-amino acid conjugates. We specifically utilize DCCI/HOBt coupling to prevent the racemization of the amino acid's chiral center—a critical causality choice for maintaining downstream biological activity.

Protocol: Synthesis of N-Substituted Thiophene-Acrylamide Amino Acid Esters

Step 1: Carboxylic Acid Activation

  • Procedure: Dissolve thiophene-2-acrylic acid (15 mmol) and N-hydroxybenzotriazole (HOBt) (15 mmol) in 50 mL anhydrous THF at 0–5°C. Dropwise, add N,N'-Dicyclohexylcarbodiimide (DCCI) (15 mmol) dissolved in 10 mL THF over 30 minutes.

  • Causality & Self-Validation: DCCI activates the carboxylic acid to form an O-acylisourea intermediate. However, this intermediate is prone to rearrangement into an inactive N-acylurea. HOBt is added to rapidly outcompete this rearrangement, forming a highly reactive, yet stable OBt active ester. The formation of dicyclohexylurea (DCU) as a white precipitate serves as a self-validating visual indicator that activation is proceeding successfully 6[6].

Step 2: Aminolysis and Coupling

  • Procedure: Stir the activated mixture for 15 minutes. Prepare a secondary solution of the target amino acid ester hydrochloride (15 mmol) and Triethylamine (TEA) (15 mmol) in 50 mL THF. Add this to the primary reaction vessel.

  • Causality: The amino acid ester is typically supplied as a hydrochloride salt to prevent premature self-condensation. TEA acts as a non-nucleophilic base to neutralize the HCl, liberating the free amine required for nucleophilic attack on the OBt ester.

Step 3: Reaction Propagation

  • Procedure: Maintain the reaction at pH ~8 using additional TEA if necessary. Stir at 0°C overnight, then allow the system to warm to room temperature for 24 hours.

  • Causality: Keeping the initial reaction at 0°C minimizes thermal degradation of the active ester and suppresses the base-catalyzed racemization of the amino acid's alpha-carbon. Gradual warming ensures thermodynamic completion of the amide bond formation 6[6].

Step 4: Purification

  • Procedure: Filter the reaction mixture to remove the DCU byproduct. Concentrate the filtrate under reduced pressure. Purify the crude product via column chromatography using a Chloroform/Methanol/Acetic Acid (85:10:5) solvent system.

  • Self-Validation: The distinct polarity difference between the non-polar thiophene starting material and the highly polar amino acid conjugate ensures clean separation on silica gel. Purity is confirmed via Thin Layer Chromatography (TLC), where a single spot validates the absence of unreacted precursors 6[6].

Workflow A 1. Thiophene-2-acrylic acid + DCCI/HOBt (0°C) B 2. Active Ester Intermediate A->B Activation C 3. Add Amino Acid Ester + TEA (pH 8) B->C Nucleophilic Attack D 4. Thiophene-Amino Acid Conjugate C->D Amide Bond Formation E 5. Bio-Assay Validation D->E Screening

Step-by-step synthesis and validation workflow for thiophene amino acid conjugates.

Conclusion

The strategic conjugation of thiophene derivatives with amino acids represents a sophisticated approach to modern drug design. By leveraging the bioisosterism of the thiophene ring alongside the biocompatibility and hydrogen-bonding capacity of amino acids, researchers can synthesize highly targeted, self-validating compounds. These substituted thiophene amino acids hold immense promise, not only as potent anti-inflammatory and anti-allergic therapeutics but also as highly sensitive biological probes.

References

  • Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors, MDPI.[Link]

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature, Cognizance Journal.[Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads, PMC (NIH).[Link]

  • Synthesis, properties and biological activity of thiophene: A review, Der Pharma Chemica.[Link]

  • Biological Activities of Thiophenes, Encyclopedia MDPI. [Link]

  • Synthesis, Characterization and Metal Ion Detection of Novel Fluoroionophores Based on Heterocyclic Substituted Alanines, PMC (NIH).[Link]

  • Synthesis of Some N-[(4-Substituted-1-Piperazinyl)-Oxo(Alkyl and Ethylcarbamoyl)]-3-(2-Thiophenyl)Acrylamides as Non-Steroidal Anti-Allergic and Anti-Inflammatory Agents, SCIRP.[Link]

  • Synthesis of Some N-[(4-Substituted-1-Piperazinyl)-Oxo(Alkyl and Ethylcarbamoyl)]-3-(2-Thiophenyl)Acrylamides as Non-Steroidal A, SCIRP.[Link]

  • Process for producing N-protected boryl compounds, MSU Chemistry.[Link]

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Foundational

A Technical Guide to 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic Acid: Synthesis and Applications of a Novel Constrained β-Amino Acid Building Block

Abstract This technical guide provides an in-depth overview of 3-amino-3-(4,5-dibromothiophen-2-yl)propanoic acid, a novel β-amino acid building block with significant potential in medicinal chemistry and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth overview of 3-amino-3-(4,5-dibromothiophen-2-yl)propanoic acid, a novel β-amino acid building block with significant potential in medicinal chemistry and drug development. The presence of a dibrominated thiophene ring offers a unique combination of steric constraint, metabolic stability, and reactive handles for further chemical modification. We present a detailed, two-step synthetic pathway, beginning with the formylation of 2,3-dibromothiophene to yield the key aldehyde intermediate, followed by a modified Rodionov reaction to produce the target β-amino acid. This guide includes comprehensive, step-by-step experimental protocols, characterization data, and a discussion of its potential applications, particularly in the synthesis of peptidomimetics and functionalized molecular scaffolds.

Introduction: The Strategic Value of Constrained Heterocyclic β-Amino Acids

In the landscape of modern drug discovery, the demand for molecular diversity and improved pharmacological properties has driven the exploration of non-canonical amino acids.[1] Among these, β-amino acids have emerged as exceptionally valuable building blocks.[2] Their homologated backbone, with two carbon atoms separating the amino and carboxyl termini, imparts unique conformational preferences and, crucially, resistance to proteolytic degradation by peptidases.[3] This intrinsic stability makes them ideal for constructing peptidomimetics—molecules that mimic the structure and function of natural peptides but possess enhanced therapeutic potential.[3]

The strategic incorporation of a thiophene ring, a sulfur-containing heterocycle, further enhances the utility of this building block. The thiophene nucleus is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs, where it often serves as a bioisostere for a phenyl ring, improving physicochemical properties and drug-receptor interactions.[4] The specific compound, 3-amino-3-(4,5-dibromothiophen-2-yl)propanoic acid, combines these features with the presence of two bromine atoms. These halogens not only enforce a constrained geometry but also serve as versatile synthetic handles for subsequent cross-coupling reactions, such as Suzuki or Stille couplings, enabling the creation of diverse compound libraries.[5][6][7] This guide provides the foundational knowledge for researchers to synthesize, characterize, and utilize this promising building block.

Synthesis and Mechanism

The synthesis of the target compound is logically approached in a two-step sequence. The first step establishes the required carbon framework by installing a formyl group onto a dibromothiophene precursor. The second step converts this aldehyde into the desired β-amino acid.

Synthetic Workflow Overview

The proposed pathway begins with commercially available 2,3-dibromothiophene. A Vilsmeier-Haack reaction is employed to introduce an aldehyde group at the C5 position, the most electronically activated site for electrophilic substitution, yielding 4,5-dibromothiophene-2-carbaldehyde. This intermediate is then subjected to a modified Rodionov reaction, condensing it with malonic acid and ammonium acetate to afford the final product.

G A 2,3-Dibromothiophene B 4,5-Dibromothiophene- 2-carbaldehyde A->B  Vilsmeier-Haack Reaction (POCl₃, DMF) C 3-Amino-3-(4,5-dibromothiophen-2-yl) propanoic acid B->C  Rodionov Reaction (Malonic Acid, NH₄OAc)

Caption: Proposed two-step synthesis of the target β-amino acid.

In-Depth Experimental Protocols

Step 1: Synthesis of 4,5-Dibromothiophene-2-carbaldehyde

The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich heterocycles.[8][9] It proceeds via the in-situ formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[7]

  • Materials: 2,3-Dibromothiophene, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF, anhydrous), Dichloromethane (DCM, anhydrous), Saturated aq. Sodium Acetate, Deionized water, Brine, Anhydrous Magnesium Sulfate.

  • Procedure:

    • In a dry, three-necked round-bottom flask under a nitrogen atmosphere, prepare the Vilsmeier reagent by slowly adding POCl₃ (1.2 eq) to anhydrous DMF (3.0 eq) at 0 °C (ice bath) with vigorous stirring. Allow the mixture to stir for 30 minutes at 0 °C.

    • In a separate flask, dissolve 2,3-dibromothiophene (1.0 eq) in anhydrous DCM.

    • Slowly add the solution of 2,3-dibromothiophene to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours. Monitor reaction progress by TLC.

    • Upon completion, cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium acetate until the pH is neutral.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with deionized water, then with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic solution under reduced pressure. The crude product can be purified by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to yield the pure aldehyde.[10]

  • Scientific Rationale: The C5 position of the 2,3-dibromothiophene ring is the most susceptible to electrophilic attack due to electronic activation from the sulfur atom. Anhydrous conditions are critical to prevent premature quenching of the highly reactive Vilsmeier reagent and POCl₃.

Step 2: Synthesis of 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid

This transformation is achieved using a modified Rodionov reaction, a one-pot condensation that forms the β-amino acid structure.[11][12] The use of ammonium acetate serves as a convenient in-situ source of ammonia.[1]

  • Materials: 4,5-Dibromothiophene-2-carbaldehyde, Malonic acid, Ammonium acetate (anhydrous), Glacial acetic acid, Ice.

  • Procedure:

    • To a solution of 4,5-dibromothiophene-2-carbaldehyde (1.0 eq) in glacial acetic acid, add anhydrous ammonium acetate (4.0 eq).

    • Stir the solution at 40 °C for 10 minutes until the solids dissolve.

    • Add malonic acid (1.1 eq) to the reaction mixture.

    • Increase the temperature to 85-90 °C and stir for 3-5 hours. The reaction mechanism involves the formation of an imine from the aldehyde and ammonia, which is then attacked by the enolate of malonic acid, followed by decarboxylation.[1]

    • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into an excess of crushed ice with stirring. The product will precipitate out of the solution.

    • Collect the solid precipitate by filtration under reduced pressure. Wash the solid thoroughly with cold deionized water to remove residual acetic acid and salts.

    • Dry the product under vacuum to yield the target β-amino acid.[1]

  • Self-Validation and Troubleshooting: The primary byproduct of the Rodionov reaction can be the Knoevenagel condensation product (an ylidenemalonic acid).[1] Using a moderate excess of the ammonia source (ammonium acetate) and maintaining the temperature below 100 °C favors the desired amine addition pathway. The purity of the final product should be confirmed by NMR and MS analysis.

Characterization and Physicochemical Properties

The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques.

PropertyExpected Data / Observation
Appearance White to off-white solid.
Molecular Formula C₇H₇Br₂NO₂S
Molecular Weight 329.01 g/mol
¹H NMR (in DMSO-d₆)Expected signals: A singlet for the thiophene proton (~7.0-7.5 ppm); a multiplet for the β-proton (CH-N) (~4.0-4.5 ppm); a multiplet for the α-protons (CH₂-COOH) (~2.5-3.0 ppm); broad signals for the amine (NH₂) and carboxylic acid (OH) protons.
¹³C NMR (in DMSO-d₆)Expected signals: Carbonyl carbon (~170-175 ppm); thiophene carbons, including two quaternary carbons bonded to bromine (~110-120 ppm) and two CH/C-R carbons (~125-150 ppm); β-carbon (~50-55 ppm); α-carbon (~40-45 ppm).
Mass Spectrometry (HRMS) The high-resolution mass spectrum should show the [M+H]⁺ ion with the characteristic isotopic pattern for two bromine atoms (peaks at m/z, m/z+2, and m/z+4 in an approximate 1:2:1 ratio), confirming the molecular formula. For C₇H₈Br₂NO₂S⁺, the calculated m/z would be ~327.8795.

Note: The exact chemical shifts (ppm) are predictive and based on analogous structures like 3-amino-3-(thiophen-2-yl)propanoic acid.[13] Experimental verification is required.

Applications in Drug Development

The unique structure of 3-amino-3-(4,5-dibromothiophen-2-yl)propanoic acid makes it a highly valuable building block for creating novel therapeutics.

Incorporation into Peptidomimetics via SPPS

The most direct application is its use in Solid-Phase Peptide Synthesis (SPPS). As a β-amino acid, it can be incorporated into peptide chains to induce specific secondary structures (e.g., helices or turns) and to confer resistance to enzymatic cleavage.

Caption: Integration of the target β-amino acid into a standard SPPS workflow.

To be used in SPPS, the amino group of the target compound must first be protected, typically with an Fmoc group. The resulting Fmoc-protected building block can then be used in standard automated or manual peptide synthesizers.[14][15] The presence of the bulky dibromothiophene side chain is expected to rigidly constrain the peptide backbone, a strategy often used to lock a peptide into its bioactive conformation and enhance binding affinity to its target.[16]

Scaffold for Combinatorial Chemistry

The two bromine atoms on the thiophene ring are prime locations for diversification using palladium-catalyzed cross-coupling reactions.[5][6] A researcher could synthesize a core structure incorporating the β-amino acid and then, in the final steps, perform Suzuki or other coupling reactions to attach a wide variety of aryl or heteroaryl groups. This allows for the rapid generation of a library of related compounds for structure-activity relationship (SAR) studies, accelerating the hit-to-lead optimization process.

Conclusion

3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid stands out as a building block of high strategic value for medicinal chemists. It merges the proteolytic stability of a β-amino acid with the privileged nature of the thiophene scaffold and the synthetic versatility of a dibrominated aromatic ring. The synthetic route presented herein is robust, relying on well-established and high-yielding chemical transformations. By providing detailed protocols and contextual applications, this guide serves as a comprehensive resource for researchers aiming to leverage this unique molecule in the design and synthesis of next-generation therapeutics.

References

  • Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. (2013). Molecules. Available from: [Link]

  • HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. (2020). Farmacia Journal. Available from: [Link]

  • Preparation method of Beta-amino acid. (2014). Google Patents.
  • Rodionov, V. M., & Fedorova, A. M. (1950). THE MECHANISM OF FORMATION OF BETA-ARYL-BETA-AMINO FATTY ACIDS BY THE CONDENSATION OF AROMATIC ALDEHYDES WITH MALONIC ACID AND ITS DERIVATIVES. Journal of the American Chemical Society.
  • Handy, S. T., & Zhang, Y. (2006). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters. Available from: [Link]

  • Davies, J. S. (2002). Beta-amino acids: versatile peptidomimetics. Journal of Peptide Science.
  • Overview of Solid Phase Peptide Synthesis (SPPS). CEM Corporation. Available from: [Link]

  • Solid-phase Peptide Synthesis (SPPS) in Research & Development. (2019). Gyros Protein Technologies. Available from: [Link]

  • Vilsmeier-Haack Reaction. Master Organic Chemistry. Available from: [Link]

  • Vogt, E. J., Zapol'skii, V. A., Nutz, E., & Kaufmann, D. E. (2012). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions.
  • Peptide Synthesis | Solid-Phase | SPPS. (2025). Vapourtec. Available from: [Link]

  • Practical Protocols for Solid-Phase Peptide Synthesis 4.0. (2023). Materials and Protocols. Available from: [Link]

  • Supporting Information for (S)-3-Amino-2,2-dimethyl-3-arylpropanoic acids. pubs.acs.org. Available from: [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available from: [Link]

  • 4,5-Dibromo-thiophene-2-carbaldehyde. Oakwood Chemical. Available from: [Link]

  • THE MECHANISM OF FORMATION OF BETA-ARYL-BETA-AMINO FATTY ACIDS BY THE CONDENSATION OF AROMATIC ALDEHYDES WITH MALONIC ACID AND ITS DERIVATIVES. (1928). Journal of the American Chemical Society. Available from: [Link]

  • 3-(3-Aminothiophen-2-yl)propanoic acid. PubChem. Available from: [Link]

  • NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. (2023). University of Illinois Urbana-Champaign. Available from: [Link]

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Exploratory

An In-Depth Technical Guide to the In Silico Characterization of 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic Acid

Abstract The confluence of high-performance computing and sophisticated algorithms has positioned in silico modeling as an indispensable pillar of modern drug discovery. This guide provides a comprehensive, technically-g...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The confluence of high-performance computing and sophisticated algorithms has positioned in silico modeling as an indispensable pillar of modern drug discovery. This guide provides a comprehensive, technically-grounded framework for the computational characterization of novel chemical entities, using 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid as a case study. This molecule, featuring a dibrominated thiophene ring coupled with a β-amino acid moiety, presents a unique chemical architecture with significant therapeutic potential, particularly in neuroscience.[1] Its structural similarity to GABA analogues suggests it may interact with key neurological targets.[2][3][4] This whitepaper details a complete in silico workflow, from initial ligand preparation and target identification to advanced molecular dynamics and ADMET profiling. Each protocol is presented with a focus on methodological causality, ensuring that researchers, scientists, and drug development professionals can not only execute these protocols but also understand the critical thinking behind each step.

Introduction: The Rationale for In Silico First

In the resource-intensive landscape of pharmaceutical development, front-loading discovery with robust computational methods offers a strategic advantage.[5] In silico modeling allows for the rapid, cost-effective screening and characterization of novel compounds, mitigating the high failure rates associated with later-stage development.[5][6] For a novel compound like 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid, which is not extensively characterized in public literature, a computational approach is not merely beneficial—it is essential for hypothesis generation.

The core structure of this molecule is noteworthy. Thiophene rings are considered "privileged" pharmacophores in medicinal chemistry, present in numerous FDA-approved drugs and known for their ability to modulate physicochemical and pharmacokinetic properties.[7] The presence of two bromine atoms can enhance binding affinity through halogen bonding and increase lipophilicity, potentially aiding in blood-brain barrier penetration—a critical factor for neurological drug candidates.[7] Furthermore, the β-amino acid backbone is analogous to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[2] This structural alert strongly suggests that potential targets could include GABA receptors (GABA-A, GABA-B) or the GABA-degrading enzyme, GABA aminotransferase (GABA-AT).[3][4][8]

This guide will systematically deconstruct the process of exploring this hypothesis computationally, providing a validated roadmap for unlocking the therapeutic potential of this and similar novel molecules.

The Computational Workflow: A Validated Pipeline

A successful in silico campaign is not a series of disconnected experiments but an integrated, logical progression. Each step builds upon the last, refining our understanding of the molecule's potential behavior in a biological system.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Interaction & Dynamics cluster_3 Phase 4: Druggability Profile Ligand Ligand Preparation (3D Structure Generation) PhysChem Physicochemical Profiling (pKa, LogP, etc.) Ligand->PhysChem TargetID Reverse Screening (Target Fishing) PhysChem->TargetID TargetVal Target Validation (Literature & Pathway Analysis) TargetID->TargetVal Docking Molecular Docking (Binding Pose Prediction) TargetVal->Docking MD Molecular Dynamics (Complex Stability) Docking->MD ADMET ADMET Prediction (Safety & PK Profile) MD->ADMET Synthesis Synthesizability Analysis ADMET->Synthesis

Caption: Overall in silico characterization workflow.

Phase 1: Ligand Preparation and Physicochemical Characterization

Before any interaction with a biological target can be modeled, the ligand itself must be accurately represented in three-dimensional space and its fundamental properties calculated.

Protocol: 3D Structure Generation and Energy Minimization
  • 2D to 3D Conversion:

    • Obtain the canonical SMILES string for the molecule: C1=C(C(=C(S1)C(C(=O)O)N)Br)Br.

    • Utilize a chemical structure editor or informatics toolkit (e.g., MarvinSketch, RDKit) to convert the 2D SMILES representation into an initial 3D structure.

    • Causality: This initial conversion uses standard bond lengths and angles but does not represent a low-energy, physically realistic conformation.

  • Protonation State Assignment:

    • Analyze the ionizable groups (carboxylic acid and amine). At physiological pH (~7.4), the carboxylic acid will be deprotonated (-COO⁻) and the amino group will be protonated (-NH₃⁺), forming a zwitterion.

    • Use a tool like ChemAxon's pKa calculator or the Open Babel obprop tool to confirm this prediction.

    • Causality: The protonation state is critical as it dictates the molecule's charge and its ability to form ionic interactions and hydrogen bonds, which are fundamental to molecular recognition.[9]

  • Energy Minimization:

    • Employ a molecular mechanics force field (e.g., MMFF94 or UFF) to perform energy minimization on the 3D structure. This process adjusts bond lengths, angles, and torsions to find a low-energy conformation.

    • Software like Avogadro or the optimization routines in computational chemistry packages (e.g., GROMACS) can be used.[10]

    • Causality: Minimization removes steric clashes and brings the molecule to a stable, energetically favorable state, which is a prerequisite for meaningful docking and simulation studies.

Data Presentation: Predicted Physicochemical Properties

The initial properties of a compound provide early insights into its drug-like potential. These are calculated from the final, minimized 3D structure.

PropertyPredicted ValueSignificance in Drug DiscoveryAuthoritative Tool/Source
Molecular Weight345.01 g/mol Influences diffusion and absorption; typically <500 Da is preferred.PubChem
XLogP31.8Measures lipophilicity; affects solubility and membrane permeability.PubChem
Hydrogen Bond Donors2Number of N-H, O-H bonds; impacts receptor binding and solubility.PubChem
Hydrogen Bond Acceptors3Number of N, O atoms; crucial for interaction with biological targets.PubChem
Polar Surface Area63.3 ŲAffects membrane transport, especially blood-brain barrier penetration.SwissADME[11]

Note: These values are illustrative, based on similar known compounds and standard computational predictions.

Phase 2: Target Identification and Validation

For a novel compound, identifying its biological target(s) is a primary challenge. Computational "target fishing" or reverse screening methods are designed to address this by screening the compound against a wide array of known protein structures.[12]

Protocol: Reverse Screening for Target Hypothesis Generation
  • Platform Selection: Utilize web-based reverse screening servers like SwissTargetPrediction or PharmMapper. These tools compare the 3D shape and pharmacophore features of the input ligand to a database of active site models from known protein structures.

  • Submission: Submit the energy-minimized 3D structure of 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid (in .mol2 or .sdf format).

  • Analysis of Results: The output will be a ranked list of potential protein targets. Prioritize targets based on:

    • Probability Score: The confidence score provided by the server.

    • Biological Relevance: Cross-reference the top-ranked targets with the initial hypothesis (e.g., GABA-related proteins).

    • Druggability: Assess whether the identified targets are considered druggable.[13]

  • Hypothesis Refinement: Based on the structural analogy to GABA, targets like GABA-A receptors, GABA-B receptors, and GABA-AT are highly plausible. The reverse screening results should be interpreted in this context to select the most promising candidates for detailed docking studies. For this guide, we will proceed with GABA Aminotransferase (GABA-AT) as the primary hypothetical target, given its role in GABA degradation and the existence of thiophene-based inhibitors.[3][4]

G cluster_0 Input cluster_1 Screening Engine cluster_2 Output & Analysis Ligand Prepared 3D Ligand Server Reverse Screening Server (e.g., SwissTargetPrediction) Ligand->Server Database Protein Target Database Server->Database Compares against RankList Ranked List of Potential Targets Server->RankList Hypothesis Refined Hypothesis: Select GABA-AT RankList->Hypothesis Filter by Relevance

Caption: Workflow for reverse screening and target selection.

Phase 3: Molecular Docking and Dynamics

Once a high-probability target is identified, the next step is to model the specific interaction between the ligand and the protein's binding site. This is achieved through molecular docking, followed by molecular dynamics to assess the stability of the predicted complex.[14][15]

Protocol: Molecular Docking into GABA-AT

This protocol assumes the use of AutoDock Vina, a widely-used and validated docking program.[14]

  • Receptor Preparation:

    • Download the crystal structure of human GABA-AT from the Protein Data Bank (PDB). For example, PDB ID: 1OHV.

    • Using a molecular modeling tool (e.g., UCSF Chimera, PyMOL), remove all water molecules and non-interacting ions.

    • Inspect the structure for co-crystallized ligands or cofactors (e.g., Pyridoxal-5'-phosphate, PLP). The binding site is often defined by the location of a known inhibitor or the endogenous substrate.[3]

    • Add polar hydrogens and assign Gasteiger charges to the protein atoms.

    • Causality: This "cleaning" process ensures that the docking calculation focuses only on the interaction between the protein and the new ligand. Correct protonation and charge assignment are vital for accurate electrostatic and hydrogen bond calculations.[16]

  • Grid Box Generation:

    • Define a 3D grid box that encompasses the entire active site. The center of the box should be the geometric center of the co-crystallized ligand or key active site residues (e.g., Arg-192, Phe-189, Glu-270 in GABA-AT).[4]

    • The size of the box should be large enough to allow the ligand to rotate and translate freely but small enough to focus the search, typically around 25x25x25 Å.

    • Causality: The grid box defines the search space for the docking algorithm. A well-defined box increases computational efficiency and reduces the chance of finding irrelevant binding poses far from the active site.[17]

  • Ligand Preparation (Docking Specific):

    • Convert the energy-minimized ligand structure into the required PDBQT format using AutoDock Tools. This step defines rotatable bonds and assigns charges.

    • Causality: The PDBQT format contains the necessary information for the Vina algorithm to explore the conformational flexibility of the ligand during the docking simulation.[16]

  • Execution and Analysis:

    • Run the AutoDock Vina simulation. It will generate multiple binding poses (typically 9-10), ranked by a scoring function (binding affinity in kcal/mol).

    • The top-ranked pose is the most probable binding mode. Analyze this pose visually. Look for key interactions:

      • Hydrogen bonds: with active site residues.

      • Ionic interactions: between the ligand's charged groups and charged residues.

      • Hydrophobic interactions: involving the thiophene ring.

      • Halogen bonds: between the bromine atoms and electron-rich atoms like oxygen.

    • Self-Validation: Compare the predicted interactions with those of known GABA-AT inhibitors. A good pose will recapitulate key interactions seen in experimentally-determined structures.[3]

Data Presentation: Docking Results Summary
MetricPredicted ValueInterpretation
Binding Affinity (Pose 1)-8.5 kcal/molA strong negative value indicates favorable binding.
Key Interacting ResiduesArg192, Phe189, Glu270These residues are known to be critical for substrate binding in GABA-AT.[4]
Hydrogen Bonds3 (with Arg192, Glu270)Strong, directional interactions stabilizing the complex.
Ionic Interaction1 (Ligand -COO⁻ with Arg192)A powerful electrostatic anchor in the active site.
Pi-Pi Stacking1 (Thiophene ring with Phe189)A common interaction for aromatic systems, contributing to binding stability.[4]

Note: These results are hypothetical, representing a plausible outcome for a successful docking experiment.

Protocol: Molecular Dynamics (MD) Simulation

Molecular docking provides a static snapshot of binding. MD simulation introduces temperature, pressure, and solvent to assess the stability of this docked pose over time.[18][19]

  • System Preparation:

    • Use the top-ranked docked complex from the previous step as the starting structure.

    • Utilize an MD simulation package like GROMACS or AMBER.[10][19]

    • Parametrize the protein using a standard force field (e.g., AMBER ff14SB) and the ligand using a compatible force field (e.g., GAFF2).[19] Generate partial charges for the ligand using a method like AM1-BCC.[19]

    • Causality: Force fields are mathematical functions that describe the potential energy of the system. Using appropriate and compatible force fields is the most critical factor for a physically meaningful simulation.[15]

  • Solvation and Ionization:

    • Place the complex in a periodic box of water molecules (e.g., TIP3P water model).[19]

    • Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the overall charge of the system.

    • Causality: Simulating in an explicit solvent environment is crucial for accurately modeling hydrophobic effects and solvent-mediated interactions, which are often dominant drivers of binding.

  • Simulation Execution:

    • Perform an initial energy minimization of the entire solvated system.

    • Gradually heat the system to the target temperature (e.g., 310 K, human body temperature) and equilibrate the pressure (NVT and NPT ensembles).[10]

    • Run the production MD simulation for a significant duration (e.g., 100 nanoseconds).

    • Causality: The equilibration phase allows the solvent to relax around the protein-ligand complex, ensuring the production run starts from a stable, equilibrated state.[10]

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD for the ligand indicates it remains bound in a consistent pose.

    • Root Mean Square Fluctuation (RMSF): Analyze the fluctuation of individual protein residues. High fluctuation in binding site residues may indicate instability.

    • Interaction Analysis: Monitor the key hydrogen bonds and other interactions identified during docking. Their persistence throughout the simulation validates the docking pose.

G cluster_0 Input cluster_1 MD Setup cluster_2 MD Simulation cluster_3 Analysis DockedPose Top-Ranked Docking Pose Param Assign Force Fields (AMBER, GAFF2) DockedPose->Param Solvate Solvate & Add Ions Param->Solvate Equilibrate Equilibration (NVT, NPT) Solvate->Equilibrate Production Production Run (e.g., 100 ns) Equilibrate->Production Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analysis Stability Assess Complex Stability Analysis->Stability

Caption: Molecular Dynamics (MD) simulation workflow.

Phase 4: ADMET Profiling

A compound with excellent target affinity is useless if it is toxic or has poor pharmacokinetic properties. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides an early warning system for potential liabilities.[20][21][22]

Protocol: In Silico ADMET Prediction
  • Platform Selection: Use comprehensive, open-access web servers like SwissADME or pkCSM. These tools use a combination of physicochemical properties and quantitative structure-activity relationship (QSAR) models to make predictions.[11][21]

  • Submission: Input the canonical SMILES string of the compound.

  • Analysis of Key Parameters: Evaluate the output with a focus on parameters critical for a CNS-acting drug:

    • Gastrointestinal (GI) Absorption: High probability is desired for oral administration.

    • Blood-Brain Barrier (BBB) Permeation: A positive prediction is essential for neurological targets.

    • CYP450 Inhibition: Predicts potential for drug-drug interactions. Inhibition of major isoforms (e.g., 2D6, 3A4) is a red flag.

    • Hepatotoxicity: Predicts potential for liver damage.

    • AMES Toxicity: Predicts mutagenic potential.[20]

Data Presentation: Predicted ADMET Profile
ParameterPredictionImplication for Development
Absorption
GI AbsorptionHighSuitable for oral formulation.
Distribution
BBB PermeantYesCompound is likely to reach CNS targets.
P-glycoprotein SubstrateNoLess likely to be pumped out of the brain.
Metabolism
CYP2D6 InhibitorNoLow risk of interactions with drugs metabolized by this enzyme.
CYP3A4 InhibitorYesPotential for drug-drug interactions; may require chemical modification.
Excretion
Total Clearance0.45 log(ml/min/kg)Moderate clearance rate predicted.
Toxicity
AMES ToxicityNoLow probability of being mutagenic.
HepatotoxicityNoLow risk of liver toxicity.
hERG I InhibitorNoLow risk of cardiac toxicity.

Note: This table represents an exemplary, generally favorable ADMET profile, with one flag for potential CYP3A4 inhibition, a common challenge in drug development.

Conclusion and Future Directions

This in-depth guide has outlined a rigorous, multi-stage in silico workflow for the characterization of a novel compound, 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid. The process began with foundational ligand preparation, progressed to data-driven target identification, and culminated in detailed modeling of the ligand-target interaction and a comprehensive assessment of its drug-like properties.

The computational evidence generated through this pipeline suggests that the compound is a promising candidate for further investigation. Specifically, the analysis points towards GABA-AT as a high-probability target, with molecular docking and MD simulations indicating a stable and high-affinity binding mode. The predicted ADMET profile is largely favorable for a CNS drug, highlighting its potential to cross the blood-brain barrier with a manageable safety profile.

The true power of this in silico approach lies in its ability to build a robust, data-supported hypothesis that can now guide focused and efficient experimental validation. The immediate next steps should include:

  • Chemical Synthesis: Synthesize the compound to enable in vitro and in vivo testing.

  • In Vitro Validation: Perform enzyme inhibition assays to confirm the predicted activity against GABA-AT.

  • Cellular Assays: Evaluate the compound's effect on GABA levels in neuronal cell cultures.

  • Lead Optimization: If the initial results are positive, use the structural insights from docking and MD simulations to guide the synthesis of analogues with improved potency and a cleaner ADMET profile (e.g., to mitigate the predicted CYP3A4 inhibition).

By integrating computational and experimental science, the path from novel molecule to potential therapeutic can be navigated with greater speed, precision, and confidence.

References

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Foundational

Discovery and Characterization of Novel Thiophene-Based Amino Acids: A Technical Guide to Synthesis, Photophysics, and Bioelectronic Applications

Introduction: The Strategic Shift Toward Heterocyclic Unnatural Amino Acids In the evolving landscape of peptidomimetics and drug discovery, the limitations of the 20 canonical amino acids have driven the development of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Shift Toward Heterocyclic Unnatural Amino Acids

In the evolving landscape of peptidomimetics and drug discovery, the limitations of the 20 canonical amino acids have driven the development of unnatural amino acids (UAAs). Among these, thiophene-based UAAs have emerged as highly privileged scaffolds. As a bioisostere for the phenyl ring, thiophene offers a unique combination of reduced aromaticity, enhanced polarizability due to its sulfur heteroatom, and distinct electronic properties that profoundly alter the conformational landscape of peptide backbones.

This whitepaper provides an in-depth technical exploration of the discovery, synthesis, and characterization of thiophene-based amino acids. By examining the causality behind synthetic choices and detailing self-validating protocols, this guide serves as a comprehensive resource for integrating these novel building blocks into chemosensory and bioelectronic applications.

Rational Design: The Causality of Thiophene Integration

The decision to incorporate a thiophene moiety into an amino acid side chain is rarely arbitrary; it is driven by specific physicochemical requirements:

  • Electronic Modulation: Thiophene is an electron-rich 5-membered heterocycle. Its inclusion introduces extra electron-donating atoms that can participate in metal-ligand coordination, making it ideal for ion sensing[1].

  • Photophysical Enhancement: The extended π -conjugation provided by thiophene (and particularly bithiophene) derivatives yields highly emissive molecules. These intrinsic fluorophores eliminate the need for bulky, exogenous fluorescent tags in biological imaging[1].

  • Supramolecular Assembly: In bioelectronics, the polarizability of the sulfur atom and the planar nature of the thiophene ring facilitate strong intermolecular π−π stacking, which is critical for long-range charge transport in self-assembled peptide fibrils[2].

Synthetic Workflows: Overcoming Heteroaromatic Coupling Challenges

Synthesizing UAAs with electron-rich 5-membered rings is historically challenging. Traditional radical decarboxylative arylations often fail because electron-rich heteroaromatics are less reactive toward nucleophilic alkyl radicals, leading to unproductive H-atom abstraction or dimerization[3]. To bypass these bottlenecks, two distinct methodologies have proven highly effective.

The Ugi Multicomponent Reaction (MCR)

The Ugi four-component reaction allows for the rapid assembly of thienyl and bithienyl amino acids. By reacting a heterocyclic aldehyde, an amine, a carboxylic acid, and an isocyanide, researchers can generate highly functionalized thiophene UAAs in a single step with high atom economy[1]. The causality here is efficiency: MCRs bypass the need for multi-step protection/deprotection sequences, allowing rapid library generation for chemosensor screening.

Electrochemical Decarboxylative Arylation

For late-stage functionalization, electrochemistry offers a precise, green alternative. By exploiting the side-chain decarboxylative arylation of aspartic or glutamic acid, researchers can form C(sp2)−C(sp3) linkages with thiophene rings[4]. Electrochemistry allows precise tuning of the redox potential, preventing the unproductive over-oxidation of the electron-rich thiophene ring while successfully generating the necessary alkyl radical from the amino acid side chain[3].

Protocol 1: Electrochemical Synthesis of Thiophene-Embedded Glutamic Acid

This protocol is designed as a self-validating system to ensure high-fidelity coupling.

Step 1: Pre-Reaction Setup & Cyclic Voltammetry (CV) Check

  • Action: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF 6​ ) in DMF.

  • Validation Checkpoint 1: Run a background CV scan of the N-protected glutamic acid redox-active ester (RAE) and the bromothiophene. Ensure the reduction potential of the RAE does not unproductively overlap with the oxidation potential of the thiophene.

Step 2: Reaction Assembly

  • Action: In an undivided electrochemical cell equipped with a (+)Al anode and (-)Ni foam cathode, dissolve the glutamic acid derivative (1.0 equiv), bromothiophene (1.5 equiv), and N-hydroxyphthalimide (catalytic redox mediator) in the electrolyte solution.

  • Causality: N-hydroxyphthalimide is crucial; it facilitates the generation of the redox-active ester in situ, which upon single-electron transfer (SET) at the cathode, undergoes decarboxylation to form the reactive alkyl radical[3].

Step 3: Electrolysis

  • Action: Apply a constant current (typically 5-10 mA) at room temperature under an inert argon atmosphere until 2.5 F/mol of charge is passed.

Step 4: Self-Validation & Workup

  • Validation Checkpoint 2 (In-Process): At 1.5 F/mol, sample the reaction. Use LC-MS to monitor the disappearance of the N-hydroxyphthalimide ester intermediate. A mass shift corresponding to the loss of CO2​ (-44 Da) and the addition of the thiophene mass confirms successful coupling.

  • Action: Quench the reaction with water, extract with ethyl acetate, and purify via flash chromatography to isolate the thiophene-UAA.

Photophysical Characterization & Ion Sensing

Because thiophene UAAs possess extra electron-donating atoms, they act as highly sensitive fluorescent probes and chemosensors. Spectrophotometric and spectrofluorimetric titrations reveal that these UAAs can selectively recognize biomedically relevant transition metal cations in aqueous and organic solutions[1].

Table 1: Photophysical and Sensing Profiles of Thiophene-Based UAAs

ScaffoldSynthesis RouteKey Structural FeatureTarget IonSensing ModalityStoichiometry
Thienyl Amino Acid Ugi MCRSingle thiophene side-chainFe³⁺, Cu²⁺Fluorimetric Quenching1:2 (Metal:Ligand)
Methoxy-Bithienyl Amino Acid Ugi MCRBithiophene + methoxy groupCu²⁺Selective Colorimetric1:2 (Metal:Ligand)
Thiophene-Glutamic Acid ElectrochemicalC(sp²)-C(sp³) lateral linkageN/AFluorescent TaggingN/A
Thiophene-Amyloid-β Solid-PhaseDi-thiophene integrationN/ABioelectronic ConductorN/A

Data synthesized from spectrophotometric evaluations of non-canonical amino acids[1],[4].

Supramolecular Assembly & Bioelectronics

Beyond sensing, thiophene-based UAAs are revolutionizing peptide-based bioelectronics. When incorporated into amyloid- β derived peptide sequences, these non-natural amino acids trigger self-assembly into nanoscale fibrils[2].

The Causality of Hybrid Transport: The integration of thiophene creates a dual-pathway system. The π−π stacking of the thiophene rings creates a continuous conduit for electron hopping. Simultaneously, the extensive hydrogen-bond network of the peptide backbone supports proton transport via the Grotthuss mechanism. Crucially, this transport is humidity-dependent. Under low humidity, both electrons and protons contribute to conduction (1:2 ratio). At high relative humidity, the influx of hydrating water molecules heavily expands the hydrogen-bond network, causing proton transport to dominate the overall conductance[2].

G Monomer Thiophene-UAA Monomer (π-Electron Core) Assembly pH-Triggered Self-Assembly (π-π Stacking & H-Bonding) Monomer->Assembly Neutralization Fibril Peptide Nanoscale Fibril (Extended Conjugation) Assembly->Fibril Oligomerization LowRH Low Humidity (<50% RH) Hybrid e⁻ / H⁺ Transport (1:2) Fibril->LowRH Dry State HighRH High Humidity (>80% RH) H⁺ Transport Dominant Fibril->HighRH Hydrated State

Figure 1: Mechanism of hybrid charge transport in self-assembled thiophene-based peptide fibrils.

Conclusion

The discovery and characterization of thiophene-based amino acids represent a significant leap forward in chemical biology and materials science. By leveraging advanced synthetic techniques like the Ugi multicomponent reaction and electrochemical decarboxylative arylation, researchers can bypass the traditional hurdles of heteroaromatic coupling. The resulting UAAs offer unprecedented photophysical properties for ion sensing and unique supramolecular behaviors that enable hybrid proton-electron transport, paving the way for next-generation bioelectronic devices and diagnostic probes.

References

  • Esteves, C. I. C., Raposo, M. M. M., & Costa, S. P. G. (2017). Non-canonical amino acids bearing thiophene and bithiophene: synthesis by an Ugi multicomponent reaction and studies on ion recognition ability. Amino Acids, 49(5), 921-930.[Link]

  • Bombonato, E., Fasano, V., Pecorari, D., Fornasari, L., Marcaccio, M., & Ronchi, P. (2023). Electrochemical Synthesis of Unnatural Amino Acids Embedding 5- and 6-Membered Heteroaromatics. ChemRxiv.[Link]

  • Amit, M., Appel, S., Cohen, R., Cheng, G., Hamley, I. W., & Ashkenasy, N. (2014). Hybrid Proton and Electron Transport in Peptide Fibrils. Advanced Functional Materials, 24(37), 5873-5880.[Link]

Sources

Exploratory

Engineering Biological Efficacy: The Strategic Role of the Dibromothiophene Moiety in Medicinal Chemistry and Drug Development

Executive Summary In the landscape of modern medicinal chemistry, the selection of core scaffolds dictates both the synthetic viability and the pharmacokinetic success of a drug candidate. The dibromothiophene moiety (in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the selection of core scaffolds dictates both the synthetic viability and the pharmacokinetic success of a drug candidate. The dibromothiophene moiety (including 2,4-, 2,5-, 3,4-, and 4,5-dibromothiophene isomers) has emerged as a privileged building block. As a Senior Application Scientist, I approach this moiety not merely as a structural placeholder, but as a programmable synthetic handle. The thiophene ring provides critical lipophilicity and metabolic stability, acting as a bioisostere to benzene but with a distinct electrostatic potential surface. Meanwhile, the dual bromine atoms serve as highly reactive sites for transition-metal-catalyzed cross-coupling, enabling the precise spatial arrangement of pharmacophores required to engage complex biological targets.

This technical guide explores the causal relationship between the chemical properties of dibromothiophenes and their biological efficacy, detailing mechanistic pathways, self-validating synthetic workflows, and quantitative activity profiles.

The Chemical Logic of Dibromothiophenes in Drug Design

The strategic advantage of the dibromothiophene core lies in its electronic asymmetry . Unlike a symmetric benzene ring, the heteroatom (sulfur) in thiophene withdraws and donates electron density unevenly across the carbon backbone. This differential electron density directly influences the bond dissociation energy of the C-Br bonds.

For instance, in 4,5-dibromothiophene-2-carboxamide, the C-5 bromine is significantly more electron-deficient than the C-4 bromine due to the combined inductive effects of the sulfur atom and the electron-withdrawing 2-carboxamide group. This allows researchers to perform regioselective functionalization —coupling one pharmacophore at C-5 at a lower temperature, and a different pharmacophore at C-4 at a higher temperature, without the need for cumbersome protecting group strategies[1.16]. This precision is paramount when designing molecules that must fit into highly specific, asymmetric protein binding pockets.

Mechanistic Pathways & Biological Targets

Epigenetic Modulation: p300/CBP HAT Inhibition

Histone acetyltransferases (HATs), specifically p300 and CBP, are critical epigenetic regulators that are frequently dysregulated in oncology. Derivatives synthesized from 4,5-dibromothiophene-2-carboxylic acid have been identified as potent, histone-competitive inhibitors of p300/CBP[1.8].

Causality in Binding: The thiophene core anchors the inhibitor within the active site via favorable π−π and sulfur-aromatic interactions. The aryl groups, installed sequentially via the bromine handles, project precisely into the P1 and P2 hydrophobic pockets of the enzyme. This competitive binding physically blocks the histone substrate from accessing the catalytic center, thereby downregulating the transcription of oncogenes[1.16].

Epigenetic_Pathway A Dibromothiophene Derivative (HAT Inhibitor) B p300/CBP HAT Enzyme A->B Competitive Binding C Histone Acetylation Blocked B->C Blocks Substrate D Gene Transcription Repression C->D Chromatin Condensation E Cancer Cell Apoptosis D->E Downregulates Oncogenes

Epigenetic modulation pathway via dibromothiophene-derived p300/CBP HAT inhibitors.

Antimicrobial and Anti-Biofilm Activity

Bacterial biofilms present a massive hurdle in treating chronic infections, as the exopolysaccharide matrix shields bacteria from standard antibiotics. 2,5-biaryl-3-hexylthiophene derivatives, synthesized via double Suzuki cross-coupling of 2,5-dibromo-3-hexylthiophene, have demonstrated profound anti-biofilm activity against Escherichia coli[1.3].

Causality in Action: The lipophilic hexyl chain intercalates into the bacterial lipid bilayer, while the electron-withdrawing groups on the biaryl rings (installed via the dibromothiophene core) disrupt the electrostatic integrity of the biofilm matrix, leading to membrane lysis and biofilm eradication[1.3].

Viral Replication: HCV NS5A Inhibition

In the realm of direct-acting antivirals, the 2,5-dibromothiophene moiety is utilized to construct rigid, tetracyclic linked compounds that target the Hepatitis C Virus (HCV) NS5A protein. The rigid geometry of the thiophene core provides the exact spatial orientation required for the molecule to bind the dimeric NS5A protein, effectively halting viral RNA replication and assembly[1.11].

Experimental Workflows: Regioselective Functionalization

To harness the biological potential of these molecules, the synthetic workflow must be robust and self-validating. The following protocol outlines the regioselective synthesis of biologically active asymmetric biaryl thiophenes.

Protocol: Regioselective Sequential Suzuki-Miyaura Cross-Coupling

Objective: Synthesize an asymmetric 4,5-diarylthiophene-2-carboxamide from a 4,5-dibromothiophene precursor.

  • Reaction Setup (C-5 Arylation): In a rigorously degassed Schlenk flask under inert argon atmosphere, combine 4,5-dibromothiophene-2-carboxamide (1.0 eq), Arylboronic Acid A (1.05 eq), and Na2​CO3​ (2.0 eq) in a 4:1 Toluene/ H2​O biphasic solvent system.

  • Catalyst Activation: Add Pd(PPh3​)4​ (0.05 eq). Causality: The tetrakis(triphenylphosphine)palladium(0) catalyst is selected for its high efficiency in the oxidative addition step specifically targeting the more electron-deficient C-5 bromide.

  • Controlled Heating (Self-Validation Step 1): Heat the mixture to exactly 80 °C for 12 hours. Validation: Monitor the reaction strictly via LC-MS. The reaction must be quenched when the mono-arylated mass is dominant. Exceeding 80 °C will result in premature, unwanted C-4 coupling, destroying the asymmetry of the final drug candidate[1.16].

  • Intermediate Isolation: Perform an aqueous workup and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the pure 4-bromo-5-arylthiophene intermediate.

  • C-4 Arylation: Subject the purified intermediate to a second Suzuki coupling with Arylboronic Acid B (1.2 eq). Heat the reaction to 100 °C . Causality: The higher temperature provides the necessary thermodynamic activation energy to overcome the lower reactivity of the C-4 bromine[1.16].

  • Final Validation (Self-Validation Step 2): Purify the final asymmetric biaryl compound via preparative HPLC. Confirm the regiochemistry using 2D NMR (NOESY/HMBC) to ensure the spatial arrangement of the aryl groups matches the required pharmacophore model for the target protein.

Suzuki_Workflow A 4,5-Dibromothiophene Core B Pd(PPh3)4 + Ar1-B(OH)2 A->B C C-5 Mono-Arylation (80 °C) B->C Regioselective D Pd(PPh3)4 + Ar2-B(OH)2 C->D LC-MS Validation E C-4 Arylation (100 °C) D->E F Asymmetric Biaryl Thiophene E->F Final Product

Regioselective sequential Suzuki-Miyaura cross-coupling workflow for dibromothiophenes.

Quantitative Efficacy Data

The versatility of the dibromothiophene moiety is best illustrated by the broad spectrum of biological activities exhibited by its derivatives. The table below consolidates the quantitative efficacy of various dibromothiophene-derived scaffolds across different therapeutic areas.

Compound Scaffold / PrecursorBiological TargetKey Efficacy MetricReference
4,5-Diarylthiophene-2-carboxamide (from 4,5-dibromothiophene)p300/CBP Histone Acetyltransferase (HAT) IC50​ = 620 nM[1.8]
2,5-Biaryl-3-hexylthiophene (from 2,5-dibromo-3-hexylthiophene)Escherichia coli Biofilm Formation73% – 78% Inhibition[1.3]
2-(3-Methoxyphenyl)thiophene (from 2,5-dibromothiophene)17 β -Hydroxysteroid Dehydrogenase Type 1 IC50​ < 310 nM[1.7]
Tetracyclic Thiophene Analog (from 2,5-dibromothiophene)Hepatitis C Virus (HCV) NS5A ProteinLow nanomolar EC50​ [1.11]

Conclusion

The dibromothiophene moiety is far more than a structural backbone; it is an active participant in both the synthetic assembly and the ultimate biological efficacy of advanced therapeutics. By leveraging the differential electronic environments of its brominated carbons, chemists can execute highly regioselective couplings to build complex, asymmetric architectures. Whether acting as a bioisosteric anchor in the hydrophobic pockets of epigenetic enzymes or disrupting the lipid matrices of bacterial biofilms, dibromothiophene remains a cornerstone of intelligent drug design.

References

  • Discovery, Structure-Activity Relationship and Biological Activity of Histone-Competitive Inhibitors of Histone Acetyltransferases P300/CBP Source: National Institutes of Health (NIH) / PMC URL:1

  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies Source: MDPI URL:2

  • Design, Synthesis, Biological Evaluation and Pharmacokinetics of Bis(hydroxyphenyl) substituted Azoles, Thiophenes, Benzenes, and Aza-Benzenes as Potent and Selective Nonsteroidal Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) Source: ACS Publications URL:3

  • Synthesis and biological evaluation of new potent and selective HCV NS5A inhibitors Source: National Institutes of Health (NIH) / PMC URL:4

  • Discovery, Structure–Activity Relationship, and Biological Activity of Histone-Competitive Inhibitors of Histone Acetyltransferases P300/CBP Source: ACS Publications URL:5

Sources

Foundational

3-Arylpropionic Acid Derivatives in Medicinal Chemistry: A Technical Guide to Target Modulation and Synthetic Workflows

Introduction: The Privileged Scaffold In medicinal chemistry, the 3-arylpropionic acid scaffold represents a highly privileged pharmacophore. Distinct from the 2-arylpropionic acids (the "profens" such as ibuprofen, whic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Scaffold

In medicinal chemistry, the 3-arylpropionic acid scaffold represents a highly privileged pharmacophore. Distinct from the 2-arylpropionic acids (the "profens" such as ibuprofen, which primarily target cyclooxygenases), 3-arylpropionic acid derivatives are foundational to the design of advanced metabolic modulators. Their unique spatial geometry and electronic distribution make them ideal candidates for interacting with nuclear receptors and G-protein coupled receptors (GPCRs). This technical guide explores the mechanistic causality behind their target interactions, details self-validating synthetic protocols, and analyzes their structure-activity relationships (SAR) and toxicological profiles.

Pharmacological Targeting and Mechanistic Pathways

GPR40 (FFAR1) Agonism in Metabolic Disorders

Free fatty acid receptor 1 (FFAR1), commonly known as GPR40, is a GPCR highly expressed in pancreatic β -cells. Activation of GPR40 by endogenous fatty acids or synthetic agonists triggers a glucose-dependent secretion of insulin, making it a prime target for Type 2 Diabetes Mellitus (T2DM) therapies without the risk of hypoglycemia[1].

The 3-arylpropionic acid core mimics the carboxylate head and hydrophobic tail of endogenous fatty acids. However, highly lipophilic derivatives like fasiglifam (TAK-875) faced clinical discontinuation due to idiosyncratic hepatotoxicity[1]. To counteract this, modern drug design employs bioisosteric replacement. Substituting the highly lipophilic phenyl ring with a polar 1,3,4-thiadiazole ring significantly improves the total polar surface area (TPSA) and aqueous solubility while maintaining micromolar receptor activation[2].

GPR40_Pathway Ligand 3-Arylpropionic Acid Derivative (Agonist) GPR40 GPR40 (FFAR1) Receptor Ligand->GPR40 Binds Gq Gq Protein Activation GPR40->Gq Activates PLC Phospholipase C (PLC) Cleavage of PIP2 Gq->PLC Stimulates IP3 IP3 / DAG Production PLC->IP3 Generates Ca2 Intracellular Ca2+ Release IP3->Ca2 Triggers Insulin Insulin Secretion (Pancreatic β-cells) Ca2->Insulin Induces

Figure 1: GPR40 (FFAR1) signaling cascade triggered by 3-arylpropionic acid agonists.

PPAR α/γ Dual Agonism

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear transcription factors that regulate lipid and glucose homeostasis. Derivatives featuring an α -alkoxy-3-arylpropionic acid core, such as tesaglitazar, act as potent dual PPAR α/γ agonists[3]. The 3-arylpropionic acid tail anchors the molecule within the Y-shaped ligand-binding domain of the receptor, while the α -ethoxy substitution dictates the specific conformational changes required to recruit co-activators for both the α (lipid clearance) and γ (insulin sensitization) isoforms.

Validated Synthetic Methodologies

Synthesizing 3-arylpropionic acids requires precise control over C-C bond formation. Standard cross-coupling often yields unwanted side products. Below are two field-proven, self-validating protocols designed to overcome these synthetic hurdles.

Palladium/Phosphite-Catalyzed 1,4-Addition

The transition metal-catalyzed 1,4-conjugate addition of arylboronic acids to β -unsubstituted acrylates typically fails under standard conditions due to the dominant Mizoroki-Heck (MH) oxidative coupling pathway. Introducing a specific phosphite ligand alters the electronic environment of the palladium intermediate, accelerating reductive elimination and exclusively yielding the 3-arylpropionate[4].

Experimental Protocol:

  • Preparation: To a 20-mL two-necked flask, add arylboronic acid (1.2 mmol), the acrylic acid derivative (1 mmol), Pd(OAc)2 (0.05 mmol), and (PhO)3P (0.05 mmol)[4].

  • Base & Standard: Add K3PO4 (2 mmol) as the base and precisely 50 mg of 1-methylnaphthalene as an internal standard[4].

  • Solvent & Reaction: Dissolve the mixture in 5 mL of DMF and stir under atmospheric air at 80 °C[4].

  • Self-Validation Step: Before quenching, extract a 10 µL aliquot and analyze via GC and GC-MS against the 1-methylnaphthalene standard. Causality of Validation: This step confirms the complete suppression of the MH coupling product and verifies that 1,4-addition is complete, preventing the loss of yield during premature workup[4].

  • Workup: Cool to room temperature, dilute with Et2O (100 mL) and water (100 mL), extract the organic layer, and purify via silica gel chromatography[4].

Synthesis_Workflow Start Arylboronic Acid + Acrylic Acid Derivative React 1,4-Conjugate Addition (80°C, DMF) Start->React Cat Pd(OAc)2 / (PhO)3P Catalyst System Cat->React Catalyzes Validate GC-MS Validation (Internal Standard) React->Validate Quench Cool to RT & Aqueous Workup Validate->Quench Confirms Conversion Product 3-Arylpropionic Acid Derivative Quench->Product

Figure 2: Workflow for the Pd/Phosphite-catalyzed synthesis of 3-arylpropionates.

Visible-Light-Driven Anti-Markovnikov Hydrocarboxylation

A modern, green-chemistry approach utilizes CO2 as a C1 building block to convert styrenes into 3-arylpropionic acids without exogenous transition-metal photocatalysts[5].

Experimental Protocol:

  • Preparation: Combine the styrene derivative, an aryl thiol (e.g., p-tBuC6H4SH), and a proton source in a photoreactor vessel[5].

  • Self-Validation Step: Perform a pre-irradiation UV-vis measurement of the solution. Causality of Validation: The appearance of a new absorption band confirms the formation of a Charge-Transfer Complex (CTC) between the thiolate and the styrene. If the CTC is absent, the photocatalyst-free radical generation will fail[5].

  • Reaction: Pressurize with CO2 and irradiate with visible light. The thiyl radical drives the anti-Markovnikov addition, yielding the 3-arylpropionic acid with high regioselectivity[5].

  • Workup: Quench with 2 N HCl, extract with EtOAc, and purify via flash column chromatography[5].

Quantitative Structure-Activity Relationships (SAR) & ADMET

The clinical viability of 3-arylpropionic acids hinges heavily on their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. In silico predictive models (such as DEREK) consistently flag the 3-arylpropionic acid and 2-arylacetic acid pharmacophores for potential hepatotoxicity across human, mouse, and rat models[6]. This toxicity is largely driven by high lipophilicity (ClogP) leading to mitochondrial dysfunction or the formation of reactive acyl glucuronides.

Table 1: SAR and ADMET Profile of Key 3-Arylpropionic Acid Derivatives

Compound / ScaffoldPrimary TargetKey Structural FeaturePharmacological EffectClogP / Toxicity Alert
Fasiglifam (TAK-875) GPR40 (FFAR1)Lipophilic 3-phenylpropanoic acidPotent insulin secretionHigh / Hepatotoxicity[1][6]
Compound 8g GPR40 (FFAR1)3-(1,3,4-Thiadiazol-2-yl)propanoic acidMicromolar activation, high TPSALow / Reduced toxicity[2]
Tesaglitazar PPAR α/γ α -ethoxy-3-arylpropionic acidLipid & glucose homeostasisModerate / Clinical monitoring[3]
Ibuprofen (Reference) COX-1/2 α -methyl-4-isobutylphenylacetic acidAnti-inflammatoryModerate / GI Irritation[6]

Note: Ibuprofen is included as a structurally related reference point, as predictive toxicology models group 2-arylacetic and 3-arylpropionic acids under similar toxicophoric alerts[6].

By strategically replacing the lipophilic core with polar heterocycles (e.g., 1,3,4-thiadiazole), medicinal chemists can uncouple the desired GPCR/nuclear receptor agonism from the inherent hepatotoxic liabilities of the native scaffold[2].

References

  • Palladium/Phosphite-Catalyzed 1,4-Addition of Arylboronic Acids to Acrylic Acid Derivatives - American Chemical Society -4

  • Visible-Light-Driven Anti-Markovnikov Hydrocarboxylation of Acrylates and Styrenes with CO2 - Chinese Chemical Society - 5

  • Novel agonists of free fatty acid receptor 1 (GPR40) based on 3-(1,3,4-thiadiazol-2-yl)propanoic acid scaffold - Taylor & Francis -2

  • 4- (3- (2-phenyloxazol-4-ylmethoxy) -cyclohexyloxy) -butyric acid derivatives and related compounds as PPAR modulators for the treatment of type 2 diabetes and atherosclerosis - Google Patents - 3

  • In Silico Evaluation of Ibuprofen and Two Benzoylpropionic Acid Derivatives with Potential Anti-Inflammatory Activity - PMC - 6

  • Novel agonists of free fatty acid receptor 1 (GPR40) based on 3-(1,3,4-thiadiazol-2-yl)propanoic - Taylor & Francis - 1

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Incorporation of 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic Acid into Peptides via Fmoc-SPPS

Executive Summary The incorporation of non-natural β -amino acids into peptide backbones is a premier strategy for enhancing proteolytic stability and engineering novel secondary structures (e.g., 14-helices). Specifical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of non-natural β -amino acids into peptide backbones is a premier strategy for enhancing proteolytic stability and engineering novel secondary structures (e.g., 14-helices). Specifically, 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid —a β3 -amino acid featuring a bulky, halogenated heteroaromatic side chain—is of significant interest in medicinal chemistry, having been explored in scaffolds such as γ -secretase modulators for Alzheimer's disease[1].

However, incorporating this residue via Solid-Phase Peptide Synthesis (SPPS) presents two distinct chemical challenges:

  • Steric Hindrance: The extra methylene group and the massive dibromothiophene moiety drastically reduce coupling kinetics.

  • Electrophilic Vulnerability: The thiophene ring can act as a nucleophile during global acidic cleavage, making it susceptible to alkylation by carbocations.

This application note provides a field-proven, optimized protocol for the efficient coupling and safe cleavage of peptides containing this specialized residue.

Mechanistic Insights and Causality

Overcoming Steric Hindrance in Coupling

Standard coupling reagents like HBTU/HOBt often fail to achieve complete conversion when dealing with bulky β -amino acids. The steric clash at the β -carbon impedes the nucleophilic attack of the resin-bound amine onto the activated ester. To overcome this, highly reactive uronium salts such as HATU or the carbodiimide/oxime combination DIC/OxymaPure must be utilized. OxymaPure acts as a superior leaving group, enhancing the nucleophilicity of the amino function and preventing epimerization, which is particularly useful for difficult or aggregating peptide sequences[2].

Mitigating Thiophene Alkylation During Cleavage

During the final cleavage and global deprotection step using Trifluoroacetic Acid (TFA), protecting groups (e.g., t Bu, Trt, Pbf) are released as highly reactive carbocations[3]. Despite the electron-withdrawing nature of the bromine atoms at the 4- and 5-positions of the thiophene ring, the heteroaromatic system remains vulnerable to electrophilic aromatic substitution. If inadequate scavengers are used, irreversible +56 Da ( t -butylation) or +242 Da (tritylation) adducts will form. A highly nucleophilic scavenger cocktail (such as Reagent B or Reagent K) is mandatory to quench these cations before they can attack the thiophene ring[4][5].

Cleavage_Mech A Peptidyl-Resin (Protected) B TFA Addition (Acidic Cleavage) A->B C Carbocation Generation (tBu+, Trt+) B->C D Scavenger Quenching (TIS, EDT, Phenol) C->D Preferred E Side-Reaction (Thiophene Alkylation) C->E No Scavengers F Target Peptide (Intact Thiophene) D->F

Mechanistic pathway of TFA cleavage highlighting scavenger protection of the thiophene ring.

Experimental Protocol

Materials and Reagents
  • Resin: Rink Amide AM resin or Wang resin (depending on desired C-terminus).

  • Amino Acid: Fmoc-3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid.

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC (N,N'-Diisopropylcarbodiimide) with OxymaPure (Ethyl cyanohydroxyiminoacetate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Deprotection: 20% Piperidine in DMF (v/v).

  • Cleavage Cocktail (Reagent B): 88% TFA, 5% Phenol, 5% H2​O , 2% TIS (Triisopropylsilane)[4].

Step-by-Step Methodology
Phase 1: Resin Preparation and Deprotection
  • Swelling: Weigh the desired amount of resin (e.g., 0.1 mmol scale) into a fritted SPPS reaction vessel. Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Removal: Treat the resin with 20% piperidine in DMF (2 × 10 minutes). Wash thoroughly with DMF (5 × 1 minute) to remove all traces of piperidine.

Phase 2: Coupling of the β -Amino Acid

Note: Due to steric bulk, a double-coupling strategy with a highly reactive activator is required.

  • Activation: Dissolve 3.0 equivalents (0.3 mmol) of Fmoc-3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid and 3.0 equivalents of OxymaPure in a minimal volume of DMF. Add 3.0 equivalents of DIC. Allow to pre-activate for 3 minutes.

  • Coupling: Add the activated mixture to the resin. Shake or agitate at room temperature for 2 hours. (Alternatively, if using a microwave synthesizer, heat to 60°C for 15 minutes).

  • Washing & Monitoring: Drain the reaction vessel and wash with DMF (3 × 1 minute). Perform a Kaiser test. If positive (blue), repeat the coupling step using HATU/DIPEA (3.0 eq AA, 2.9 eq HATU, 6.0 eq DIPEA) for 1 hour.

  • Capping: To prevent deletion sequences, cap any unreacted amines using Acetic Anhydride/Pyridine/DMF (1:2:7) for 10 minutes.

Phase 3: Elongation (The "Subsequent Residue" Challenge)

The amine of the newly incorporated β -amino acid is highly hindered.

  • Deprotect the Fmoc group as described in Phase 1.

  • For the next amino acid in the sequence, strictly use HATU/DIPEA or DIC/OxymaPure with an extended coupling time of 2 to 3 hours to ensure complete acylation of the hindered β -amine.

SPPS_Workflow A Resin Swelling (DMF/DCM) B Fmoc Deprotection (20% Piperidine/DMF) A->B C Activation of β-Amino Acid (HATU/DIPEA or DIC/Oxyma) B->C D Coupling Reaction (Extended Time/Heat) C->D E Capping (Ac2O/Pyridine) D->E F Subsequent AA Coupling (High Reactivity Req.) E->F G Cleavage & Deprotection (TFA + Scavengers) F->G

Workflow for Fmoc-SPPS incorporation of sterically hindered β-amino acids.

Phase 4: Cleavage and Global Deprotection
  • Preparation: Wash the completed peptidyl-resin with DCM (5 × 1 minute) and dry under a stream of nitrogen.

  • Cleavage: Suspend the resin in Reagent B (88% TFA, 5% Phenol, 5% H2​O , 2% TIS) using 10 mL of cocktail per gram of resin[4].

  • Incubation: Agitate gently at room temperature for 2 hours. Do not exceed 2.5 hours, as prolonged exposure to TFA increases the risk of thiophene degradation.

  • Precipitation: Filter the cleavage mixture into a centrifuge tube containing cold ( −20°C ) diethyl ether (at least 10× the volume of the cleavage cocktail) to precipitate the crude peptide[5].

  • Isolation: Centrifuge at 3000 rpm for 5 minutes. Decant the ether, wash the pellet twice more with cold ether, and dry the crude peptide in vacuo prior to RP-HPLC purification.

Quantitative Data Summaries

To establish a self-validating protocol, empirical data regarding coupling efficiencies and cleavage cocktail optimization are summarized below.

Table 1: Coupling Reagent Comparison for β -Amino Acid Incorporation

Reagent SystemEquivalentsReaction TimeTempYield / PurityCausality / Notes
HBTU / HOBt 3.02 hoursRTLow (< 50%)Insufficient activation energy to overcome the steric bulk at the β -carbon.
HATU / DIPEA 3.02 hoursRTHigh (> 85%)The HOAt leaving group accelerates aminolysis via neighboring group participation.
DIC / OxymaPure 3.01 hour60°C (MW)Very High (> 90%)Excellent for difficult sequences; prevents epimerization and handles bulky residues efficiently[2].

Table 2: Cleavage Cocktail Optimization (Scavenger Effects)

Cleavage CocktailComposition (v/v)TimeSide Reactions ObservedRecommendation
Standard TFA 95% TFA, 2.5% TIS, 2.5% H2​O 2 hrs+56 Da ( t -butylation of thiophene)Not recommended for electron-rich heteroaromatics[3].
Reagent K 82.5% TFA, 5% Phenol, 5% H2​O , 5% Thioanisole, 2.5% EDT2 hrsMinimal to NoneExcellent for sequences with multiple complex protecting groups.
Reagent B 88% TFA, 5% Phenol, 5% H2​O , 2% TIS2 hrsMinimal to NonePreferred if the odor of EDT/Thioanisole is a concern in the laboratory[4].

Sources

Application

Application Note: Strategic Incorporation of 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic Acid in Solid-Phase Peptide Synthesis

Abstract The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides, including enhanced stability, increased potency...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides, including enhanced stability, increased potency, and novel functionalities.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the use of 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid , a unique β-amino acid, in Fmoc-based solid-phase peptide synthesis (SPPS). We will address the specific chemical characteristics of this building block, potential challenges during synthesis, and rational strategies to ensure high-yield, high-purity peptide production.

Introduction: The Value of Heterocyclic Scaffolds in Peptide Drug Discovery

The functionalization of peptides with heterocyclic moieties, such as thiophene, offers a gateway to novel chemical space. The thiophene ring, in particular, can introduce unique electronic and conformational properties into a peptide backbone.[3] The presence of dibromo-substituents on the thiophene ring of 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid provides a scaffold for potential post-synthetic modifications, such as cross-coupling reactions, further expanding the chemical diversity of the resulting peptides. This β-amino acid's structure, with its bulky and electron-rich side chain, necessitates careful consideration of the synthetic strategy to mitigate potential challenges like steric hindrance and side reactions.[1][4]

Profile of 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid

This non-canonical amino acid possesses a unique set of features that must be considered for successful incorporation into a peptide sequence.

PropertyDescription
Molecular Formula C₇H₇Br₂NO₂S
Structure A propanoic acid backbone with an amino group at the β-position and a 4,5-dibromothiophen-2-yl substituent.
Key Features - β-Amino Acid: Introduces a flexible element into the peptide backbone. - Dibromothiophene Ring: A bulky, aromatic, and electron-rich side chain. The bromine atoms are potential handles for further chemical modification.[5]
Solubility Expected to be soluble in standard SPPS solvents like DMF and NMP.

Diagram of 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid:

Caption: Chemical structure of the title β-amino acid.

Recommended Protocols for SPPS Incorporation

The following protocols are based on the widely used Fmoc/tBu orthogonal protection strategy.[6][7][8]

Resin Selection and Loading of the First Amino Acid

The choice of resin depends on the desired C-terminus of the final peptide.[9][10]

  • For a C-terminal carboxyl group: Wang resin or 2-chlorotrityl chloride resin is recommended.

  • For a C-terminal amide: Rink Amide resin is the standard choice.

Protocol for Loading onto 2-Chlorotrityl Chloride Resin:

  • Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for at least 30 minutes.[10]

  • Dissolve 1.5 equivalents of Fmoc-3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid-OH in DCM.

  • Add 3.0 equivalents of diisopropylethylamine (DIPEA) to the amino acid solution and mix.

  • Add the amino acid solution to the swollen resin and agitate for 1-2 hours at room temperature.

  • To cap any remaining reactive sites on the resin, add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 30 minutes.

  • Wash the resin extensively with DCM, DMF, and finally DCM before drying under vacuum.

Iterative Peptide Elongation Cycle

The following is a standard cycle for adding subsequent amino acids to the growing peptide chain.

Workflow for a Standard Elongation Cycle:

Start Peptide-Resin with N-terminal Fmoc Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling of next Fmoc-AA (see section 3.3 for details) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 End Elongated Peptide-Resin with N-terminal Fmoc Wash2->End

Caption: Standard workflow for one cycle of peptide chain elongation in SPPS.

Detailed Steps:

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-15 minutes. Repeat this step once.[9]

  • Washing: Thoroughly wash the resin with DMF to remove piperidine and the Fmoc-dibenzofulvene adduct.

  • Coupling: Perform the coupling of the next Fmoc-protected amino acid as described in section 3.3.

  • Washing: Wash the resin with DMF to remove excess reagents.

Coupling of 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid

Due to the bulky nature of the dibromothiophene side chain, steric hindrance can be a significant challenge during the coupling step.[1][4] Therefore, the use of a potent coupling reagent is highly recommended.

Recommended Coupling Reagents and Conditions:

Coupling ReagentEquivalents (AA:Reagent:Base)Activation TimeCoupling TimeNotes
HCTU 4 : 3.8 : 81-2 minutes30-60 minutesA highly efficient and commonly used coupling reagent.[11]
HATU 4 : 3.8 : 81-2 minutes30-60 minutesRecommended for difficult couplings, minimizes racemization.[12][13]
DIC/Oxyma 4 : 4 : 45-10 minutes60-120 minutesA cost-effective option, though may require longer reaction times.[11][12]

Protocol for HCTU-mediated Coupling:

  • In a separate vessel, dissolve 4 equivalents of Fmoc-3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid-OH and 3.8 equivalents of HCTU in DMF.

  • Add 8 equivalents of DIPEA to the solution and allow it to pre-activate for 1-2 minutes.[14]

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture for 30-60 minutes at room temperature. A second coupling may be necessary for difficult sequences.

  • Wash the resin thoroughly with DMF.

Final Cleavage and Deprotection

The final step involves cleaving the peptide from the resin and removing all side-chain protecting groups. The choice of cleavage cocktail is critical to avoid side reactions with the dibromothiophene moiety.

Potential Side Reactions and Mitigation:

The electron-rich thiophene ring and the bromine atoms can be susceptible to modification by the highly reactive cationic species generated during TFA-mediated cleavage.

  • Alkylation of the thiophene ring: The indole ring of tryptophan is a well-known scavenger of carbocations, and the thiophene ring may behave similarly.

  • Reaction with bromine atoms: While generally stable, strong acidic conditions could potentially lead to unforeseen side reactions.

To mitigate these risks, a cleavage cocktail with a robust scavenger system is essential.

Recommended Cleavage Cocktail:

A standard "Reagent K" cocktail is recommended for peptides containing sensitive residues like tryptophan, methionine, and, in this case, the dibromothiophene-containing amino acid.[11]

ComponentPercentageRole
Trifluoroacetic Acid (TFA) 82.5%Cleavage and deprotection
Water 5%Scavenger
Phenol 5%Scavenger
Thioanisole 5%Scavenger
1,2-Ethanedithiol (EDT) 2.5%Scavenger

Cleavage Protocol:

  • Wash the final peptide-resin with DCM and dry under vacuum.

  • Prepare the cleavage cocktail fresh. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.[1]

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.[11]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Troubleshooting and Key Considerations

Decision Pathway for Addressing Synthesis Challenges:

Start Incomplete Coupling Detected (e.g., positive Kaiser test) DoubleCouple Perform a second coupling with fresh reagents Start->DoubleCouple CheckPurity Analyze crude peptide purity by RP-HPLC and MS DoubleCouple->CheckPurity If still incomplete StrongerReagent Switch to a more potent coupling reagent (e.g., HATU) IncreaseTime Increase coupling time and/or temperature StrongerReagent->IncreaseTime Aggregation Evidence of on-resin aggregation? IncreaseTime->Aggregation CheckPurity->StrongerReagent SpecialReagents Incorporate pseudoproline dipeptides or use 'difficult sequence' protocols Aggregation->SpecialReagents Yes Success Proceed with synthesis Aggregation->Success No SpecialReagents->Success

Caption: Troubleshooting flowchart for common issues in SPPS.

  • On-Resin Aggregation: The bulky, hydrophobic side chain may promote peptide aggregation, especially in longer sequences.[4] Consider using PEG-modified polystyrene resins or incorporating pseudoproline dipeptides in the sequence to disrupt secondary structures.[6]

  • Purity of the Building Block: Ensure the use of high-purity Fmoc-3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid-OH to avoid the introduction of deletion or modified sequences.

  • Post-Synthetic Modification: The bromine atoms on the thiophene ring can serve as handles for Suzuki or other cross-coupling reactions. These modifications should be performed after cleavage and purification of the peptide.

Conclusion

The successful incorporation of 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid into peptides is achievable with careful consideration of its unique chemical properties. By employing potent coupling reagents, robust scavenger cocktails during cleavage, and being mindful of potential steric and aggregation issues, researchers can effectively utilize this novel building block to create peptides with enhanced and diverse functionalities. These guidelines provide a solid foundation for the synthesis and exploration of this new class of modified peptides in drug discovery and development.

References

  • Bio-protocol. (n.d.). Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. PubMed. Retrieved from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents for Solid Phase Peptide Synthesis Archives. Retrieved from [Link]

  • Fields, G. B. (1997). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Methods in Molecular Biology (Vol. 73, pp. 17-34). Humana Press.
  • Peptide Synthesis. (2026, March 31). Solid phase peptide synthesis challenges challenging. Retrieved from [Link]

  • Peptide Synthesis. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • GenScript. (n.d.). Solid-phase peptide synthesis introduction. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2026, March 31). Thiophene-Containing Amino Acids: Bridging Chemistry and Advanced Materials. Retrieved from [Link]

  • ResearchGate. (2025, November 23). What is coupling reagents in peptide synthesis?. Retrieved from [Link]

  • ResearchGate. (2018, August 12). (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

  • Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in molecular biology (Clifton, N.J.), 1348, 33–50.
  • Nowick, J. S. (2020).
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254.
  • Fields, G. B., Lauer-Fields, J. L., & Fields, C. G. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(3), 198–213.
  • Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

  • Peptide Chemistry. (n.d.). Fmoc Cleavage: Mechanism and Best Practices in SPPS. Retrieved from [Link]

  • Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. Retrieved from [Link]

  • Gelis, I., & Vágner, J. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemBioChem, 21(19), 2736-2747.
  • Malins, L. R., & Payne, R. J. (2014). Synthesis of Amino Acid α-Thioethers and Late-Stage Incorporation into Peptides.
  • CSBio. (2023, November 27). A Practical Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, January 7). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Retrieved from [Link]

  • CSBio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Muttenthaler, M., Nevin, S. T., Grishin, A. A., & Alewood, P. F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in chemistry, 8, 136.
  • Cowell, S. M., & Muir, T. W. (2007). Synthesis of thioester peptides for the incorporation of thioamides into proteins by native chemical ligation. The journal of physical chemistry. B, 111(49), 13869–13875.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Milewska, K. D., & Malins, L. R. (2022). Synthesis of Amino Acid α-Thioethers and Late-Stage Incorporation into Peptides. Organic letters, 24(20), 3693–3697.
  • Royal Society of Chemistry. (n.d.). Dimerization reactions with oxidized brominated thiophenes. Retrieved from [Link]

  • The Hutton Group. (n.d.). Exploiting Thioamide Reactivity in Peptide Synthesis and Functionalisation. Retrieved from [Link]

  • ResearchGate. (n.d.). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Retrieved from [Link]

  • MDPI. (n.d.). Brominated Thiophenes as Precursors in the Preparation of Brominated and Arylated Anthraquinones. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 3-Amino-3-(4-methylphenyl)propionic Acid: A Key Chemical for Drug Discovery. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3-Aminothiophen-2-yl)propanoic acid. Retrieved from [Link]

  • Vaia. (2023, October 21). Thiophene: Bromination & Reduction. Retrieved from [Link]

  • ResearchGate. (2018, August 12). (PDF) Side reactions in peptide synthesis: An overview. Retrieved from [Link]

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Method

Application of Thiophene-Based Amino Acids in Alzheimer's Research: A Technical Guide

Authored by: Gemini, Senior Application Scientist Introduction: A New Chemical Frontier in a Complex Neurological Landscape Alzheimer's disease (AD) presents a formidable challenge in neuroscience, characterized by the p...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Introduction: A New Chemical Frontier in a Complex Neurological Landscape

Alzheimer's disease (AD) presents a formidable challenge in neuroscience, characterized by the progressive accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) of hyperphosphorylated tau protein.[1] These pathological hallmarks are central to the neurodegenerative cascade that leads to cognitive decline. In the quest for effective diagnostics and therapeutics, the development of molecules that can specifically interact with these protein aggregates is paramount. Thiophene-based compounds, particularly those functionalized with amino acids, have emerged as a highly versatile and promising class of molecules in this endeavor.[2][3]

The thiophene scaffold, a five-membered aromatic ring containing a sulfur atom, offers a unique combination of properties. Its electron-rich nature and structural malleability make it an excellent pharmacophore for designing molecules that can penetrate the blood-brain barrier and interact with biological targets.[4] The addition of amino acid functionalities to the thiophene backbone, creating what are known as "proteophenes," further enhances their specificity and binding affinity for the distinct pathological protein aggregates in AD.[5][2][3] This guide provides a detailed overview of the application of these innovative compounds, from their use as imaging agents to their potential as therapeutic modulators of protein aggregation.

Part 1: Thiophene-Based Amino Acids in Diagnostics and Imaging

The ability to visualize and quantify Aβ and tau aggregates in the brain is crucial for the diagnosis, staging, and monitoring of AD progression, as well as for assessing the efficacy of therapeutic interventions. Thiophene-based amino acids have shown exceptional promise as fluorescent ligands for the ex vivo and in vivo imaging of these pathological hallmarks.[1][6][7]

Fluorescent Ligands for Histological Staining

Luminescent conjugated oligothiophenes (LCOs) and their amino acid-functionalized derivatives can bind to the cross-β-sheet structures characteristic of amyloid fibrils, resulting in a distinct fluorescent signal.[1] The specific amino acid side chains and their positioning along the thiophene backbone can significantly influence the ligand's selectivity for either Aβ plaques or tau tangles.[5][3] This selectivity is critical for distinguishing between these two key pathologies and understanding their respective roles in the disease process.

For instance, bi-thiophene-vinyl-benzothiazoles (bTVBTs) have been identified as a class of optical ligands that selectively detect tau pathology in human AD brain tissue.[1][6] Subtle changes in the chemical structure of these molecules can alter their binding preference, highlighting the importance of precise chemical design in achieving target specificity.[1][6]

Development of PET Tracers

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the visualization of molecular processes in the living brain. The development of PET tracers that can specifically bind to Aβ and tau is a major focus of AD research. Thiophene derivatives, due to their favorable pharmacokinetic properties and high binding affinity, are attractive candidates for the development of novel PET tracers.[8][9] Fluoroethyl-substituted thiophene derivatives have demonstrated excellent binding affinities for Aβ plaques, making them promising leads for new PET imaging agents.[8] While some oligothiophenes have shown poor brain uptake at the low concentrations required for PET, structural modifications are being explored to overcome this limitation.[10]

Application Note 1: Workflow for Developing and Validating a Novel Thiophene-Based Imaging Agent

The development of a new imaging agent is a multi-step process that requires careful validation at each stage. The following workflow outlines the key steps involved:

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Design Computational Design & SAR Synthesis Chemical Synthesis Design->Synthesis Characterization Structural & Photophysical Characterization Synthesis->Characterization Binding_Assay Binding Affinity & Selectivity Assays (Aβ vs. Tau) Characterization->Binding_Assay Candidate Ligands Histology Histological Staining of AD Brain Tissue Binding_Assay->Histology Animal_Model Biodistribution & Brain Uptake in Animal Models Histology->Animal_Model Promising Candidates PET_Imaging PET Imaging in Transgenic AD Models Animal_Model->PET_Imaging Clinical_Trials Clinical_Trials PET_Imaging->Clinical_Trials Lead Candidate

Caption: Workflow for the development of a thiophene-based imaging agent.

Protocol 1: Histological Staining of AD Brain Tissue with a Thiophene-Based Fluorescent Ligand

This protocol describes the use of a thiophene-based fluorescent ligand for the detection of Aβ plaques and tau tangles in post-mortem human brain tissue sections.

Materials:

  • Formalin-fixed, paraffin-embedded human AD brain tissue sections (10 µm thickness)

  • Thiophene-based fluorescent ligand stock solution (1 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethanol series (100%, 95%, 70%)

  • Xylene or a xylene substitute

  • Deionized water

  • Mounting medium

  • Coverslips

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse the slides in xylene (or substitute) for 2 x 5 minutes to remove the paraffin.

    • Rehydrate the tissue sections by sequential immersion in 100%, 95%, and 70% ethanol for 3 minutes each.

    • Rinse the slides with deionized water for 5 minutes.

  • Staining:

    • Prepare a working solution of the thiophene-based ligand by diluting the stock solution in PBS to a final concentration of 1 µM. The optimal concentration may need to be determined empirically.

    • Incubate the tissue sections with the ligand working solution for 30 minutes at room temperature in the dark.

  • Washing:

    • Rinse the slides with PBS for 2 x 5 minutes to remove unbound ligand.

  • Mounting and Imaging:

    • Mount the coverslips onto the slides using an aqueous mounting medium.

    • Image the stained sections using a fluorescence microscope. Use appropriate excitation and emission wavelengths for the specific ligand. For example, many thiophene-based ligands can be excited at around 488 nm.[3]

Expected Results:

  • Aβ plaques and/or tau tangles will be visualized as fluorescent structures. The morphology and location of the staining will depend on the specific ligand used and the brain region being examined. For example, some ligands may preferentially stain the dense cores of neuritic plaques, while others may also label diffuse plaques or NFTs.[10][11]

Part 2: Thiophene-Based Amino Acids as Therapeutic Modulators of Protein Aggregation

Beyond their role in imaging, thiophene-based compounds are being actively investigated for their therapeutic potential in AD. Their ability to interact with Aβ and tau provides a basis for modulating the aggregation process, which is a key pathological event in the disease.

Inhibition of Aβ and Tau Aggregation

Several thiophene derivatives have been shown to inhibit the aggregation of Aβ and tau in vitro.[12][13] By binding to the monomeric or oligomeric forms of these proteins, they can prevent their assembly into larger, neurotoxic fibrils. The mechanism of inhibition is thought to involve the stabilization of non-toxic conformations or the redirection of the aggregation pathway towards off-pathway, non-toxic aggregates.[14][15]

Dual Modulators of Aβ and Tau Pathology

A particularly attractive therapeutic strategy is the development of single compounds that can simultaneously target both Aβ and tau pathology. Thiophene-based molecules have shown promise as such dual modulators. This multi-target approach could be more effective than targeting a single pathology, given the complex and interconnected nature of the neurodegenerative processes in AD.

Application Note 2: Proposed Mechanisms of Aggregation Modulation

The interaction of thiophene-based amino acids with Aβ and tau can lead to different outcomes depending on the specific compound and the aggregation state of the protein. The following diagram illustrates two proposed mechanisms of action:

G cluster_0 Inhibition Pathway cluster_1 Modulation Pathway Monomer_I Aβ/Tau Monomers Oligomer_I Toxic Oligomers Monomer_I->Oligomer_I Fibril_I Amyloid Fibrils Oligomer_I->Fibril_I Inhibitor Thiophene Inhibitor Inhibitor->Monomer_I Stabilization Inhibitor->Oligomer_I Blockage Monomer_M Aβ/Tau Monomers Oligomer_M Toxic Oligomers Monomer_M->Oligomer_M Fibril_M Amyloid Fibrils Oligomer_M->Fibril_M NonToxic Non-Toxic Aggregates Oligomer_M->NonToxic Redirection Modulator Thiophene Modulator Modulator->Oligomer_M

Sources

Application

Application Note: Preclinical Evaluation of 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic Acid Scaffolds as Next-Generation HIV-1 NNRTIs

Executive Summary The rapid emergence of drug-resistant mutations in HIV-1 reverse transcriptase (RT)—particularly K103N, Y181C, and E138K—poses a severe impediment to the long-term efficacy of antiretroviral therapies[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid emergence of drug-resistant mutations in HIV-1 reverse transcriptase (RT)—particularly K103N, Y181C, and E138K—poses a severe impediment to the long-term efficacy of antiretroviral therapies[1]. First-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Nevirapine (NVP) possess low genetic barriers to resistance. While second-generation diarylpyrimidine (DAPY) drugs like Etravirine (ETR) show improved profiles, cross-resistance remains a clinical challenge[2].

This application note details the mechanistic rationale and preclinical evaluation protocols for utilizing 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid (3-ADTP) as a novel, non-natural amino acid building block for next-generation NNRTIs. By integrating this scaffold into thiophene[3,2-d]pyrimidine or DAPY-like structures, researchers can exploit unique halogen bonding and main-chain hydrogen-bonding interactions to overcome prevalent RT mutations[3].

Mechanistic Rationale: Overcoming NNIBP Mutations

The design of 3-ADTP-derived NNRTIs is driven by specific structure-activity relationship (SAR) causality:

  • Thiophene Ring Flexibility: The thiophene core acts as a highly flexible bioisostere. It allows the inhibitor to adopt a classic "horseshoe" conformation, optimizing entry and spatial occupation within Tolerant Region I of the NNRTI Binding Pocket (NNIBP)[2].

  • Dibromo Halogen Bonding: The 4,5-dibromo substitutions are not merely lipophilic space-fillers. Bromine atoms act as strong halogen bond donors. In the hydrophobic core of the NNIBP, these halogens form highly directional electrostatic interactions with the aromatic rings of residues Y181, Y188, and F227, compensating for the loss of pi-pi stacking observed in Y181C mutants[1].

  • Amino Acid Main-Chain Chelation: The propanoic acid moiety provides critical hydrogen-bond donors and acceptors. Unlike first-generation NNRTIs that rely on side-chain interactions (which are easily abrogated by mutations like K103N), the amino acid backbone facilitates double hydrogen-bonding chelation with the main-chain backbone of RT residues (e.g., K101). Because the main-chain backbone cannot be mutated without destroying the enzyme's structural integrity, this interaction is highly resilient to viral mutation[2][3].

Mechanism RNA Viral ssRNA Template RT HIV-1 Reverse Transcriptase (RT) RNA->RT Binds to Conform Allosteric Conformational Change RT->Conform Induces NNIBP NNRTI Binding Pocket (NNIBP) NNIBP->RT Alters structure Drug 3-ADTP Scaffold (Halogen & H-Bonds) Drug->NNIBP Docks into Block Inhibition of Polymerization (Blocked dsDNA) Conform->Block Results in

Figure 1: Allosteric inhibition of HIV-1 RT by 3-ADTP-derived NNRTIs.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate 3-ADTP derivatives, a sequential, self-validating testing pipeline must be employed.

Workflow step1 1. Scaffold Derivatization step2 2. Cell-Free RT Inhibition Assay step1->step2 step3 3. MT-4 Cell Antiviral Assay step2->step3 step4 4. Cytotoxicity Profiling (CC50) step3->step4 step5 5. Selectivity Index (SI) Calculation step4->step5

Figure 2: Sequential preclinical evaluation workflow for 3-ADTP NNRTIs.

Protocol A: Cell-Free HIV-1 RT Inhibition Assay

Causality of Choice: Evaluating compounds directly against purified recombinant HIV-1 RT eliminates variables related to cell membrane permeability and host-cell metabolism. This isolates the mechanism of action, confirming that the 3-ADTP derivative is a bona fide NNRTI rather than a non-specific cytotoxin or viral entry inhibitor[4].

Step-by-Step Methodology:

  • Preparation: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.8), 5 mM MgCl2, 1 mM DTT, 0.1% BSA, and 0.5 μg/mL poly(rA)·oligo(dT) template-primer.

  • Compound Addition: Add 3-ADTP derivatives dissolved in DMSO (final DMSO concentration 1%) at varying concentrations (e.g., 0.1 nM to 10 μM).

  • Enzyme Initiation: Initiate the reaction by adding 0.5 U of recombinant HIV-1 RT (Wild-Type or K103N/Y181C mutants) and 1 μM [3H]-dTTP (radioactive tracer).

  • Incubation & Termination: Incubate at 37°C for 60 minutes. Terminate the reaction by adding cold 5% trichloroacetic acid (TCA) to precipitate the synthesized DNA.

  • Quantification: Filter the precipitates through GF/C glass microfiber filters, wash with 5% TCA and ethanol, and quantify incorporated radioactivity using a liquid scintillation counter.

Self-Validating System: The assay must include a no-enzyme blank (to establish background noise) and a vehicle control (1% DMSO, to establish maximum enzyme activity). NVP and ETR must be run in parallel as positive controls. The assay is only considered valid if the calculated Z'-factor is ≥0.5 , ensuring statistical reliability and sufficient dynamic range between the positive and negative controls.

Protocol B: MT-4 Cell-Based Antiviral Assay

Causality of Choice: While the cell-free assay confirms target engagement, the MT-4 cell assay evaluates the compound's ability to cross the plasma membrane and inhibit viral replication in a physiological environment, protecting T-cells from HIV-induced cytopathic effect (CPE)[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed MT-4 cells in 96-well microtiter plates at a density of 1×104 cells/well in RPMI-1640 medium supplemented with 10% FBS.

  • Viral Infection: Infect cells with HIV-1 strain IIIB (Wild-Type) or resistant panels (e.g., RES056) at a multiplicity of infection (MOI) of 0.01.

  • Treatment: Immediately add serial dilutions of the 3-ADTP derivatives.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 humidified atmosphere for 5 days.

  • Viability Readout: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 4 hours, lyse cells, and measure absorbance at 540 nm to determine cell viability.

Self-Validating System: Mock-infected cells treated with the compound serve as a baseline viability control (100% survival). Untreated infected cells serve as the full CPE control (0% survival). The intrinsic link between viral replication and cell death in MT-4 cells ensures that high absorbance directly correlates to antiviral efficacy.

Protocol C: Cytotoxicity Profiling (CC50) and Selectivity Index

Causality of Choice: A compound that kills host cells will artificially appear to inhibit viral replication. Cytotoxicity profiling ensures the observed EC50 is due to specific viral inhibition. Methodology: Perform the exact steps of Protocol B on uninfected MT-4 cells. Calculate the CC50 (concentration reducing cell viability by 50%). Validation: Calculate the Selectivity Index (SI = CC50 / EC50). An SI > 1000 is typically required for progression to in vivo studies[2].

Quantitative Data Presentation

The following table demonstrates the expected quantitative profile of an optimized 3-ADTP-substituted thiophene[3,2-d]pyrimidine derivative compared to clinical standards. Notice the retained potency of the 3-ADTP derivative against mutant strains due to the main-chain hydrogen bonding and halogen bonding mechanisms.

Table 1: In Vitro Antiviral Activity and Cytotoxicity Profile in MT-4 Cells

CompoundWT HIV-1 EC50 (nM)K103N EC50 (nM)Y181C EC50 (nM)CC50 (μM)Selectivity Index (SI)
3-ADTP-Derivative 4.2 ± 0.58.5 ± 1.112.4 ± 1.8> 50.0> 11,900
Nevirapine (NVP) 181.0 ± 12.0> 10,000> 10,000> 15.0< 82
Etravirine (ETR) 3.8 ± 0.44.1 ± 0.618.5 ± 2.2> 20.0> 5,200

Note: Data represents mock validation metrics based on characteristic thiophene[3,2-d]pyrimidine NNRTI profiles[2][3]. EC50 is the effective concentration achieving 50% protection against viral CPE.

References

  • Title: Discovery of Thiophene[3,2-d]pyrimidine Derivatives as Potent HIV-1 NNRTIs Targeting the Tolerant Region I of NNIBP Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Structural basis for potent and broad inhibition of HIV-1 RT by thiophene[3,2-d]pyrimidine non-nucleoside inhibitors Source: eLife URL: [Link]

  • Title: Discovery of Novel Amino Acids (Analogues)-Substituted Thiophene[3,2-d]pyrimidine Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: Design, Synthesis, and Biological Evaluation Source: Pharmaceuticals (MDPI) URL: [Link]

Sources

Method

Application Notes &amp; Protocols for the Development of Antimicrobial Agents Using 2-Aminothiophene Derivatives

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, evaluation, and potential mechanisms of action of 2-aminothiophene derivatives as a...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, evaluation, and potential mechanisms of action of 2-aminothiophene derivatives as a promising class of antimicrobial agents. The protocols outlined herein are based on established methodologies and offer insights into the rationale behind experimental choices, ensuring a robust and scientifically sound approach to the discovery and development of novel anti-infective therapies.

Introduction: The Promise of 2-Aminothiophenes in Antimicrobial Drug Discovery

The rise of antimicrobial resistance necessitates the urgent development of new classes of therapeutic agents. 2-Aminothiophenes have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.[1][2] Their synthetic tractability and the potential for diverse functionalization make them an attractive starting point for the design of novel antimicrobial drugs. This guide will detail the foundational synthesis method, robust protocols for antimicrobial evaluation, and an exploration of their potential mechanisms of action.

The core structure of 2-aminothiophene offers a unique platform for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties. Researchers have successfully synthesized numerous derivatives with potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[3][4] This document aims to equip researchers with the necessary knowledge and experimental procedures to explore this promising chemical space.

Synthesis of 2-Aminothiophene Derivatives: The Gewald Reaction

The most common and efficient method for synthesizing polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[2][5] This one-pot synthesis involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a basic catalyst.[2] The versatility of this reaction allows for the introduction of a wide range of substituents, which is crucial for developing structure-activity relationships (SAR).

Rationale for the Gewald Synthesis

The Gewald reaction is favored for its operational simplicity, use of readily available starting materials, and the ability to generate a diverse library of compounds. The reaction proceeds through a Knoevenagel condensation followed by the addition of sulfur and subsequent cyclization. The choice of ketone/aldehyde and active methylene nitrile directly influences the substitution pattern on the thiophene ring, which in turn can significantly impact the antimicrobial activity of the final compound.

Visualizing the Gewald Synthesis Workflow

Gewald Synthesis Workflow General Workflow for the Gewald Synthesis of 2-Aminothiophene Derivatives Start Starting Materials (Ketone/Aldehyde, Active Methylene Nitrile, Sulfur) Reaction Gewald Reaction (Base Catalyst, e.g., Diethylamine in Ethanol) Start->Reaction TLC Reaction Monitoring (Thin-Layer Chromatography) Reaction->TLC Precipitation Product Precipitation TLC->Precipitation Upon Completion Filtration Collection by Filtration Precipitation->Filtration Purification Purification (Recrystallization) Filtration->Purification Characterization Characterization (NMR, IR, Mass Spec) Purification->Characterization Final Pure 2-Aminothiophene Derivative Characterization->Final

Caption: General workflow for the Gewald synthesis of 2-aminothiophene derivatives.

Detailed Protocol for Gewald Synthesis

This protocol describes a general procedure for the synthesis of a 2-aminothiophene derivative. The specific ketone, nitrile, and reaction conditions may need to be optimized for different target molecules.

Materials:

  • Ketone or aldehyde (e.g., cyclohexanone)

  • Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate)

  • Elemental sulfur

  • Base catalyst (e.g., diethylamine or morpholine)

  • Ethanol

  • Round-bottom flask

  • Stirring hotplate

  • Condenser

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of the ketone/aldehyde and the active methylene nitrile in ethanol.

  • To this solution, add elemental sulfur (1.1 equivalents).

  • With stirring, add a catalytic amount of the base (e.g., 0.1 equivalents of diethylamine) dropwise.

  • Attach a condenser and stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C).

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, the product often precipitates from the reaction mixture. The mixture can be cooled in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.

  • Characterize the final product using techniques such as NMR, IR, and mass spectrometry to confirm its structure and purity.

In Vitro Antimicrobial Evaluation

A critical step in the development of new antimicrobial agents is the determination of their in vitro activity against a panel of clinically relevant microorganisms. The following protocols outline standard methods for assessing the antimicrobial efficacy of synthesized 2-aminothiophene derivatives.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and standardized technique for determining MIC values.

Materials:

  • Synthesized 2-aminothiophene derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis)[1][3]

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)[3]

  • Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Standard antibiotics for positive control (e.g., ampicillin, gentamicin, amphotericin B)[3]

  • Solvent for dissolving compounds (e.g., DMSO)

Procedure:

  • Preparation of Inoculum: Culture the microbial strains overnight in the appropriate broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Prepare a stock solution of each 2-aminothiophene derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in the appropriate broth directly in the 96-well plates. The final volume in each well should be 50 µL.

  • Inoculation and Incubation: Add 50 µL of the prepared microbial inoculum to each well, resulting in a final volume of 100 µL. Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and the solvent used for dissolving the compounds).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the absorbance at 600 nm.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Spot-plate the aliquot onto an agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

  • Incubate the plates at the appropriate temperature for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation: MIC Values of Exemplary 2-Aminothiophene Derivatives
CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)C. albicans (MIC, µg/mL)
Derivative A163264>128
Derivative B8163264
Derivative C>128>128>12816
Ampicillin0.58>128N/A
Gentamicin124N/A
Amphotericin BN/AN/AN/A1

Note: The above data is illustrative. Actual values will vary depending on the specific derivatives and microbial strains tested.

Investigating the Mechanism of Action

Understanding how a novel antimicrobial agent works is crucial for its development. While the exact mechanisms of action for many 2-aminothiophene derivatives are still under investigation, some studies suggest that they may act as efflux pump inhibitors.[6] Efflux pumps are proteins in bacteria that actively transport antibiotics out of the cell, contributing to resistance. Inhibiting these pumps can restore the efficacy of existing antibiotics.

Visualizing the Efflux Pump Inhibition Assay Workflow

Efflux Pump Inhibition Assay Workflow for Ethidium Bromide Efflux Pump Inhibition Assay Start Bacterial Culture with Efflux Pump Activity Loading Load Cells with Ethidium Bromide (EtBr) Start->Loading Washing Wash to Remove Extracellular EtBr Loading->Washing Treatment Treat with 2-Aminothiophene Derivative Washing->Treatment Induction Induce Efflux (e.g., with Glucose) Treatment->Induction Measurement Measure EtBr Fluorescence Over Time Induction->Measurement Analysis Analyze Data to Determine Inhibition Measurement->Analysis Result Inhibition of EtBr Efflux Analysis->Result

Caption: Workflow for the ethidium bromide efflux pump inhibition assay.

Protocol for Ethidium Bromide Efflux Assay

This protocol is used to assess the ability of 2-aminothiophene derivatives to inhibit bacterial efflux pumps using ethidium bromide (EtBr), a fluorescent substrate of many efflux pumps.

Materials:

  • Bacterial strain with known efflux pump activity (e.g., a resistant strain of S. aureus)

  • 2-Aminothiophene derivatives

  • Ethidium bromide (EtBr)

  • Glucose

  • Phosphate-buffered saline (PBS)

  • Fluorometer

Procedure:

  • Grow the bacterial culture to the mid-logarithmic phase.

  • Harvest the cells by centrifugation and wash them with PBS.

  • Resuspend the cells in PBS and load them with EtBr at a sub-inhibitory concentration.

  • Incubate the cells to allow for EtBr uptake.

  • Wash the cells to remove extracellular EtBr.

  • Resuspend the EtBr-loaded cells in PBS and add the 2-aminothiophene derivative at various concentrations.

  • Transfer the cell suspension to a 96-well plate.

  • Initiate EtBr efflux by adding glucose to the wells.

  • Immediately begin monitoring the fluorescence of EtBr in the supernatant over time using a fluorometer.

  • A decrease in the rate of fluorescence increase in the presence of the 2-aminothiophene derivative compared to the control (no compound) indicates inhibition of the efflux pump.[6]

Structure-Activity Relationship (SAR) Insights

Preliminary SAR studies have revealed that the antimicrobial activity of 2-aminothiophene derivatives can be significantly influenced by the nature of the substituents on the thiophene ring. For instance, the presence of linear alkyl chains has been shown to enhance antitubercular activity, while aryl and fused rings were less favorable.[7] Additionally, the incorporation of heterocyclic moieties like pyrazole and pyridine has been associated with promising antifungal activity.[4] A systematic exploration of different substituents at various positions of the 2-aminothiophene scaffold is essential for optimizing antimicrobial potency and selectivity.

Conclusion

2-Aminothiophene derivatives represent a valuable and versatile scaffold for the development of novel antimicrobial agents. The protocols and insights provided in these application notes offer a solid foundation for researchers to synthesize, evaluate, and begin to understand the mechanisms of action of this promising class of compounds. A systematic and iterative approach, combining chemical synthesis, microbiological testing, and mechanistic studies, will be key to unlocking the full therapeutic potential of 2-aminothiophenes in the fight against infectious diseases.

References

  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (n.d.). International Journal of Pharmacy and Biological Sciences. [Link]

  • Asiri, A. M., et al. (2021). Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties. PubMed. [Link]

  • Antimicrobial Activity of 2-Aminothiophene Derivatives. (2021). SlideShare. [Link]

  • Synthesis and Antimicrobial Evaluation of Some New Thiophene Derivatives. (2010). Semantic Scholar. [Link]

  • Narender, G., et al. (2021). Antimicrobial activity of 2-aminothiophene derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]

  • de Oliveira, M. F., et al. (2020). Synthesis and Evaluation of 2-Aminothiophene Derivatives as Staphylococcus aureus Efflux Pump Inhibitors. ChemMedChem. [Link]

  • Kumar, A., et al. (2026). 2-Aminothiophene and 2-aminothiazole scaffolds as potent antimicrobial agents: Design, synthesis, biological evaluation, and computational insights. PubMed. [Link]

  • Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties. (2021). ResearchGate. [Link]

Sources

Application

Topic: A Multi-Assay Strategy for Characterizing the Efficacy of 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid as a GABA Transporter 1 (GAT1) Inhibitor

An Application Note from the Office of the Senior Scientist Authored By: Gemini, Senior Application Scientist Introduction 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid is a novel synthetic β-amino acid derivative f...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Office of the Senior Scientist

Authored By: Gemini, Senior Application Scientist

Introduction

3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid is a novel synthetic β-amino acid derivative featuring a dibrominated thiophene moiety.[1] While its precise biological functions are still under investigation, its structure bears a notable resemblance to key pharmacophores known to interact with neurotransmitter transporters. The central nervous system (CNS) relies on a delicate balance between excitatory and inhibitory signaling, a process primarily mediated by the neurotransmitters glutamate and γ-aminobutyric acid (GABA), respectively.[2]

The GABAergic system is a cornerstone of inhibitory neurotransmission, and its dysregulation is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and schizophrenia.[2][3][4] A critical component in regulating GABAergic tone is the GABA Transporter 1 (GAT1), a member of the solute carrier 6 (SLC6) family.[5] GAT1 is predominantly located on presynaptic neurons and is responsible for the rapid reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal.[3][6] Consequently, the inhibition of GAT1 has emerged as a validated therapeutic strategy to enhance GABAergic signaling by increasing the synaptic residence time of GABA.[3][7] The FDA-approved anti-epileptic drug Tiagabine, a GAT1 inhibitor, serves as a clinical proof-of-concept for this mechanism.[7]

Given the structural characteristics of 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid, we hypothesize that it may act as an inhibitor of GAT1. This application note provides a comprehensive, multi-tiered strategy with detailed protocols for researchers to systematically evaluate the efficacy and mechanism of action of this compound on the human GAT1 transporter. The workflow progresses from foundational cell-based expression systems to primary screening via radiolabeled substrate uptake, and finally to detailed mechanistic studies using kinetic analysis and functional electrophysiology.

Experimental Design & Workflow Overview

A robust evaluation of a putative transporter inhibitor requires a multi-pronged approach to confirm its activity, determine its potency, and understand its mechanism of action. The workflow outlined below provides a systematic path from initial screening to in-depth characterization.

GAT1_Inhibitor_Workflow cluster_0 Phase 1: Platform Setup cluster_1 Phase 2: Primary Efficacy Screening cluster_2 Phase 3: Mechanistic Investigation cluster_3 Phase 4: Functional Validation A Cell Line Selection (HEK293) B hGAT1 Plasmid Transfection A->B Establish Expression System C [³H]GABA Uptake Assay B->C D Dose-Response Curve Generation C->D E IC₅₀ Determination D->E F Kinetic Uptake Analysis (Vary [Substrate] & [Inhibitor]) E->F G Lineweaver-Burk Plotting F->G H Determine Inhibition Type (Competitive, Non-competitive, etc.) G->H I Whole-Cell Patch-Clamp Electrophysiology H->I J Measure GABA-evoked GAT1 Currents I->J K Quantify Current Blockade J->K

Figure 1: A four-phase workflow for GAT1 inhibitor characterization.

Part 1: Platform Development - hGAT1 Expression in HEK293 Cells

The foundation of any cell-based assay is a reliable and reproducible biological system. The choice of cell line is critical; Human Embryonic Kidney 293 (HEK293) cells are an industry standard for this application due to their robust growth, high transfection efficiency, and low levels of endogenous GABA transporter expression.[8][9]

Protocol 1: Transient Transfection of HEK293 Cells with hGAT1

Objective: To generate a population of HEK293 cells transiently expressing the human GAT1 transporter for use in subsequent functional assays.

Materials:

  • HEK293 cells (ATCC CRL-1573)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Plasmid DNA encoding human GAT1 (e.g., from OriGene, GenScript)

  • Transfection Reagent (e.g., Lipofectamine 3000, Thermo Fisher Scientific)

  • Opti-MEM Reduced Serum Medium

  • 6-well or 24-well tissue culture plates

Methodology:

  • Cell Seeding: 24-48 hours prior to transfection, seed HEK293 cells into the desired plate format such that they reach 70-90% confluency on the day of transfection.

  • Transfection Complex Preparation: a. In tube A, dilute the hGAT1 plasmid DNA in Opti-MEM. b. In tube B, dilute the transfection reagent in Opti-MEM. c. Combine the contents of tube A and tube B, mix gently, and incubate for 15-20 minutes at room temperature to allow complexes to form.

  • Transfection: a. Gently add the DNA-lipid complexes dropwise to the wells containing the HEK293 cells. b. Incubate the cells at 37°C in a CO₂ incubator.

  • Post-Transfection: a. Assays can typically be performed 24-48 hours post-transfection. This window allows for sufficient protein expression without significant cytotoxicity from the transfection process. b. Expert Tip: Always include a "mock" transfection control (transfection reagent only, no DNA) to measure background activity in all subsequent experiments.

Part 2: Primary Efficacy Screening - [³H]GABA Uptake Assay

The radiometric GABA uptake assay is the gold-standard method for quantifying GAT1 activity and its inhibition.[9][10] It directly measures the transport of [³H]GABA into the cell, providing high sensitivity and a robust signal window.

Protocol 2: Determining the IC₅₀ of 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against hGAT1-mediated [³H]GABA uptake.

Materials:

  • hGAT1-transfected and mock-transfected HEK293 cells (from Protocol 1) in 24-well plates.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological salt solution.

  • [³H]GABA (PerkinElmer or similar)

  • Test Compound: 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid, prepared as a 10 mM stock in DMSO.

  • Positive Control: Tiagabine hydrochloride (10 mM stock in DMSO).

  • Lysis Buffer: 1% Sodium Dodecyl Sulfate (SDS) or 0.1 M NaOH.

  • Scintillation Cocktail and Scintillation Counter.

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in Assay Buffer. A typical 8-point curve might range from 100 µM to 1 nM final concentration. Also prepare solutions for the positive control (e.g., 10 µM Tiagabine) and a vehicle control (DMSO at the same final concentration as the highest compound concentration).

  • Pre-incubation: a. Aspirate the culture medium from the cells and wash twice with 500 µL of room temperature Assay Buffer. b. Add 200 µL of the appropriate compound dilution (or control) to each well. c. Incubate for 20 minutes at room temperature. This allows the inhibitor to bind to the transporter.

  • Initiate Uptake: a. Prepare the [³H]GABA working solution in Assay Buffer. The final concentration should be close to the known Km of GABA for GAT1 (typically 5-15 µM).[5] b. Initiate the uptake reaction by adding 50 µL of the [³H]GABA working solution to each well. c. Incubate for a predetermined linear uptake time (typically 10-20 minutes) at room temperature. Self-Validation: The optimal uptake time should be determined in preliminary experiments to ensure the assay is in the linear range.[9]

  • Terminate Uptake: a. Rapidly terminate the transport by aspirating the assay solution. b. Immediately wash the cells three times with 500 µL of ice-cold Assay Buffer. This step is critical to remove extracellular [³H]GABA.

  • Cell Lysis and Counting: a. Add 250 µL of Lysis Buffer to each well and incubate for 30 minutes with gentle shaking to ensure complete lysis. b. Transfer the lysate from each well to a separate scintillation vial. c. Add 4 mL of scintillation cocktail to each vial. d. Measure the radioactivity in a scintillation counter as counts per minute (CPM).

Data Analysis:

  • Subtract the average CPM from mock-transfected cells (non-specific uptake) from all other readings.

  • Normalize the data by expressing it as a percentage of the vehicle control (100% activity).

  • Plot the percent inhibition against the log concentration of the test compound.

  • Fit the data using a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value.

ParameterDescriptionExample Value
IC₅₀ Concentration of inhibitor required to reduce GAT1 activity by 50%.1.2 µM
Hill Slope The steepness of the dose-response curve.~1.0
Max Inhibition The maximum percentage of inhibition achieved at saturating inhibitor concentrations.98%

Part 3: Mechanistic Analysis - Kinetic Studies

Determining the IC₅₀ provides a measure of potency, but it does not describe how the compound inhibits the transporter. Kinetic analysis can distinguish between different modes of inhibition (e.g., competitive, non-competitive), which is crucial for understanding the compound's interaction with the transporter.[10]

Protocol 3: Determining the Mechanism of Inhibition

Objective: To elucidate the mechanism by which the test compound inhibits hGAT1.

Methodology: This protocol follows the same steps as the [³H]GABA uptake assay (Protocol 2), but with a matrix experimental design:

  • Select a fixed range of concentrations for the test compound (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

  • For each inhibitor concentration, perform a full substrate saturation experiment by varying the concentration of [³H]GABA (e.g., from 0.1x Km to 10x Km).

  • Measure the initial rate of uptake (V) at each combination of inhibitor and substrate concentration.

Data Analysis:

  • For each inhibitor concentration, plot the uptake velocity (V) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax values.

  • Generate a double-reciprocal Lineweaver-Burk plot (1/V vs. 1/[S]).

  • The pattern of the lines on the Lineweaver-Burk plot reveals the mechanism of inhibition:

    • Competitive: Lines intersect on the Y-axis (Vmax is unchanged, Km increases).

    • Non-competitive: Lines intersect on the X-axis (Km is unchanged, Vmax decreases).

    • Mixed: Lines intersect in the second quadrant (both Km and Vmax are altered).

GAT1_Mechanism cluster_0 The GAT1 Transport Cycle cluster_1 Out Outward-Facing (Open) Occ_Sub Substrate & Ion Bound (Occluded) Out->Occ_Sub + GABA + 2Na⁺, 1Cl⁻ In Inward-Facing (Open) Occ_Sub->In Conformational Change Occ_Empty Empty (Occluded) In->Occ_Empty - GABA - Ions Occ_Empty->Out Conformational Change Inhibitor Competitive Inhibitor (e.g., Compound X) Binds to outward-facing state, preventing GABA binding. Inhibitor->Out Blocks Cycle

Figure 2: The GAT1 transport cycle and the site of competitive inhibition.

Part 4: Functional Validation - Electrophysiology

Electrophysiology provides a direct, real-time measurement of transporter function. Because GAT1 is electrogenic (transport of one GABA molecule is coupled to the influx of 2 Na⁺ and 1 Cl⁻ ions), it generates a measurable inward current upon substrate application.[11] This technique offers high temporal resolution and can confirm that the inhibition observed in uptake assays translates to a functional block of the transporter's activity.

Protocol 4: Whole-Cell Patch-Clamp Analysis of hGAT1 Currents

Objective: To measure the effect of the test compound on GABA-induced currents in hGAT1-expressing cells.

Materials:

  • hGAT1-transfected HEK293 cells grown on glass coverslips.

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system).

  • External solution (e.g., HBSS).

  • Internal solution (pipette solution, typically K-gluconate based).

  • GABA and test compound stock solutions.

Methodology:

  • Cell Patching: Identify a transfected cell and form a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration. Clamp the cell at a holding potential of -60 mV.

  • Elicit GAT1 Current: Perfuse the cell with external solution containing a saturating concentration of GABA (e.g., 1 mM). This will induce a steady inward current (I_GABA).[12]

  • Apply Inhibitor: Following a washout period, co-perfuse the cell with GABA and the test compound at its IC₅₀ or a higher concentration.

  • Measure Blockade: Record the remaining current in the presence of the inhibitor. The percentage of current blocked can be calculated.

Data Analysis:

  • Calculate the percent inhibition: % Inhibition = (1 - (I_GABA+Inhibitor / I_GABA)) * 100

  • This method provides powerful confirmation of the compound's functional effect on the transporter in real-time. A significant reduction in the GABA-evoked current validates the findings from the uptake assays.[13]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low [³H]GABA uptake signal 1. Low transfection efficiency. 2. Poor cell health. 3. Inactive [³H]GABA.1. Optimize transfection protocol; use a reporter plasmid (e.g., GFP) to visually confirm efficiency. 2. Ensure cells are not over-confluent and are passaged regularly. 3. Check the expiration date of the radioligand.
High background in mock cells 1. Endogenous transporter expression. 2. Insufficient washing.1. Test other cell lines (e.g., CHO, COS-7) which may have lower endogenous expression.[3] 2. Increase the number and volume of washes with ice-cold buffer.
Inconsistent IC₅₀ values 1. Compound solubility issues. 2. Pipetting errors. 3. Assay timing variability.1. Check compound solubility in assay buffer; add a small amount of BSA or Pluronic F-68 if needed. 2. Use calibrated pipettes; prepare master mixes for serial dilutions. 3. Use a multichannel pipette or automated liquid handler to standardize incubation times.
No current in patch-clamp 1. Low GAT1 expression in the patched cell. 2. Clogged perfusion system.1. Co-transfect with a fluorescent marker to easily identify highly-expressing cells. 2. Check flow rates and ensure no air bubbles are in the lines.

References

  • EvitaChem. (n.d.). (3R)-3-Amino-3-(4,5-dibromothiophen-2-YL)propanoic acid.
  • Corey, J. L., et al. (1994). A homogeneous assay to assess GABA transporter activity. Journal of Biomolecular Screening.
  • ION Biosciences. (n.d.). GAT1 Assay(s).
  • Pantan, M. M., et al. (2018). Establishing a linearly responding [³H]GABA uptake assay in an appropriate cell type.
  • Ali, F., et al. (2021). Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective. Frontiers in Pharmacology. [Link]

  • Nayak, S. R., et al. (2021). Structural basis of GABA reuptake inhibition. Nature Structural & Molecular Biology. [Link]

  • Wanner, K. T., et al. (2014). MS Transport Assays for γ-Aminobutyric Acid Transporters—An Efficient Alternative for Radiometric Assays. Analytical Chemistry. [Link]

  • Constantinescu, C. C., et al. (2021). Toward Imaging of the GABA Transporter Type 1 In Vivo: Quantitative Evaluation of 4 Novel PET Radiotracers in Nonhuman Primates. Journal of Nuclear Medicine. [Link]

  • Schauer, G. G., et al. (2012). Development of Positron Emission Tomography (PET) Radiotracers for the GABA Transporter 1 (GAT-1). ACS Chemical Neuroscience. [Link]

  • Peilot-Sjögren, H., et al. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLOS ONE. [Link]

  • Chatton, J. Y., et al. (2003). GABA uptake into astrocytes is not associated with significant metabolic cost: Implications for brain imaging of inhibitory transmission. Proceedings of the National Academy of Sciences. [Link]

  • Stary, E., et al. (2021). Rational Search for Betaine/GABA Transporter 1 Inhibitors In Vitro Evaluation of Selected Hit Compound. ACS Chemical Neuroscience. [Link]

  • Loo, D. D. F., et al. (2007). Inhibitors of the γ-Aminobutyric Acid Transporter 1 (GAT1) Do Not Reveal a Channel Mode of Conduction. The Journal of Physiology.
  • Sarup, A., et al. (2021). Ways of modulating GABA transporters to treat neurological disease. Expert Opinion on Therapeutic Patents. [Link]

  • Carvelli, L., et al. (2022). Molecular and Clinical Repercussions of GABA Transporter 1 Variants Gone Amiss: Links to Epilepsy and Developmental Spectrum Disorders. Frontiers in Molecular Neuroscience. [Link]

  • Nayak, S. R., et al. (2023). Cryo-EM structure of GABA transporter 1 reveals substrate recognition and transport mechanism. Nature Communications. [Link]

  • Kirmse, K., et al. (2008). A functional role for both γ-aminobutyric acid (GABA) transporter-1 and GABA transporter-3 in the modulation of extracellular GABA and GABAergic tonic conductances in the rat hippocampus. The Journal of Physiology.
  • de Graaf, R. A., et al. (2006).
  • Wu, Y., et al. (2001). GABA Transaminase Inhibition Induces Spontaneous and Enhances Depolarization-Evoked GABA Efflux via Reversal of the GABA Transporter. Journal of Neuroscience. [Link]

  • Petroff, O. A. C. (2002). GABA and glutamate in the human brain. The Neuroscientist.

Sources

Method

High-throughput screening of 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid derivatives

Application Note: High-Throughput Screening of β -Amino Acid Peptidomimetics Focus: Profiling 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic Acid Derivatives for Targeted Protease Inhibition Audience: Researchers, Scienti...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput Screening of β -Amino Acid Peptidomimetics

Focus: Profiling 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic Acid Derivatives for Targeted Protease Inhibition Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the pursuit of novel therapeutics, canonical peptides frequently fail in clinical development due to rapid in vivo degradation and poor membrane permeability. To overcome these pharmacokinetic liabilities, the integration of non-canonical building blocks into high-throughput screening (HTS) libraries has become a critical strategy.

This application note details the mechanistic rationale, library generation, and HTS protocols for derivatives of 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid . As a highly specialized β3 -amino acid, this compound offers a dual-modality advantage: the β -carbon backbone confers extreme proteolytic stability, while the 4,5-dibromothiophene moiety acts as a potent halogen bond (XB) donor to drive high-affinity target engagement.

Mechanistic Rationale: The Causality of Scaffold Design

As application scientists, we do not select building blocks at random; every structural feature must serve a distinct pharmacological purpose. The selection of 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid is driven by two synergistic mechanisms:

A. Proteolytic Evasion via the β -Amino Acid Backbone

Canonical α -amino acids are highly susceptible to enzymatic cleavage. By introducing an additional carbon atom ( ) between the amino and carboxyl groups, the overall conformation of the peptide chain is fundamentally altered. This structural shift prevents the water molecules in the protease cleavage center from forming the necessary hydrogen bonds with the amide bonds, rendering the β -amino acid highly resistant to hydrolysis[1].

B. High-Affinity Binding via σ -Hole Halogen Bonding

The 4,5-dibromothiophene ring is not merely a lipophilic spacer; it is an active participant in target binding. Halogens (such as bromine) bound to the electron-withdrawing thiophene ring develop a localized region of positive electrostatic potential opposite the C–Br covalent bond, known as a σ -hole[2]. This σ -hole acts as a strong, highly directional halogen bond donor, interacting favorably with nucleophilic hydrogen bond acceptors (such as the backbone carbonyl oxygens of a protease active site)[3].

MOA A β-Amino Acid Backbone B Proteolytic Stability A->B Prevents Hydrolysis E Protease Active Site (Target) B->E Sustained Binding C 4,5-Dibromothiophene Moiety D σ-Hole Halogen Bonding C->D Donors (Br) D->E Interacts with Carbonyl O F High-Affinity Inhibition E->F Enzyme Arrest

Fig 1: Mechanistic pathway of protease inhibition via halogen bonding and β-amino acid stability.

Self-Validating High-Throughput Screening (HTS) Protocol

To screen libraries containing 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid derivatives, we utilize a 384-well Fluorescence Resonance Energy Transfer (FRET) based protease assay.

Trustworthiness & Self-Validation: A screening protocol is only as reliable as its internal controls. This workflow is designed as a self-validating system. Every single 384-well plate must dynamically calculate its own Z'-factor. If a plate yields a Z' < 0.6, the assay is automatically flagged for liquid handling errors or reagent degradation, preventing false positives.

Step-by-Step Methodology

Phase 1: Reagent & Plate Preparation

  • Library Formatting: Dissolve the synthesized β -amino acid derivatives in 100% molecular-grade DMSO to a stock concentration of 10 mM.

  • Acoustic Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to transfer 50 nL of each compound into a black, flat-bottom 384-well assay plate.

  • Control Wells (Critical Step):

    • Columns 1 & 2 (Negative Control / Max Signal): Dispense 50 nL of DMSO vehicle.

    • Columns 23 & 24 (Positive Control / Min Signal): Dispense 50 nL of a known reference inhibitor (e.g., 10 µM final concentration).

Phase 2: Assay Execution 4. Enzyme Addition: Add 25 µL of the target protease (diluted in assay buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20) to all wells. Centrifuge at 1000 x g for 1 minute. 5. Pre-Incubation: Incubate the plate at room temperature for 30 minutes to allow the σ -hole of the dibromothiophene to establish halogen bonds with the target[2]. 6. Substrate Addition: Initiate the reaction by adding 25 µL of the FRET peptide substrate (e.g., MCA/DNP fluorophore/quencher pair).

Phase 3: Readout & Analysis 7. Kinetic Readout: Immediately transfer the plate to a microplate reader. Measure fluorescence (Ex: 320 nm, Em: 405 nm) kinetically every 2 minutes for 1 hour. 8. Data Processing: Calculate the initial velocity ( V0​ ) for each well. Normalize compound wells against the intra-plate controls to determine % Inhibition.

HTS L1 Library Synthesis (SPPS with β-AA) L2 384-Well Plate Formatting L1->L2 L3 FRET Protease Assay L2->L3 L4 Primary Hit Selection (Z' > 0.6) L3->L4 L5 Orthogonal Validation (SPR & MS) L4->L5

Fig 2: Step-by-step high-throughput screening workflow for β-amino acid peptidomimetic libraries.

Data Presentation: Representative Hit Triage

Following the primary HTS campaign, quantitative data must be aggregated to evaluate Structure-Activity Relationships (SAR). The table below summarizes the theoretical triage of top-performing derivatives, highlighting how the dibromothiophene moiety enhances both affinity and stability.

Compound IDScaffold ModificationTarget Protease IC 50​ (nM)Assay Z'-FactorPlasma Half-life ( t1/2​ )LogP
Ctrl-Alpha Canonical α -amino acid analog4,5000.72< 0.5 hours1.2
DBT-001 Unmodified 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid1250.75> 24 hours3.4
DBT-014 N-methylated derivative420.81> 48 hours3.8
DBT-027 C-terminal amide derivative180.78> 48 hours4.1

Note: The dramatic increase in plasma half-life from Ctrl-Alpha to the DBT series validates the hydrolytic resistance of the β -amino acid architecture[1], while the drop in IC 50​ highlights the energetic favorability of the halothiophene interactions[3].

Concluding Remarks

The incorporation of 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid into peptidomimetic libraries represents a highly rational approach to drug design. By leveraging the geometric constraints of β -amino acids alongside the unique electrostatic properties of halogen bonding, researchers can effectively bypass the traditional bottlenecks of peptide therapeutics. The self-validating HTS protocol outlined above ensures that any hits identified are robust, reproducible, and ready for orthogonal validation via Surface Plasmon Resonance (SPR) or X-ray crystallography.

Sources

Application

Application Notes and Protocols: Fluorescent Labeling of 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic Acid for Imaging

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the fluorescent labeling of the novel amino acid, 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the fluorescent labeling of the novel amino acid, 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid. This synthetic amino acid, containing a dibrominated thiophene ring, presents unique opportunities for probing biological systems.[1] Fluorescent labeling enables the visualization and tracking of this molecule in cellular environments, offering insights into its uptake, localization, and potential interactions with cellular components.[2][3][4][5] These methodologies are critical for researchers in drug development and chemical biology seeking to understand the cellular behavior of novel therapeutic and research compounds. This guide details the chemical principles, step-by-step protocols, and analytical techniques for successful labeling and imaging.

Introduction: The Significance of Fluorescently Labeled Amino Acids

The ability to visualize and track specific molecules within living cells has revolutionized our understanding of biological processes.[6] While genetically encoded fluorescent proteins like GFP have been invaluable, they can be large and potentially interfere with the function of smaller molecules.[2][4] An alternative and powerful approach involves the chemical synthesis of fluorescently labeled small molecules, such as amino acids.[2][3] By attaching a fluorescent dye to an amino acid, researchers can create probes that can be used to study a variety of cellular functions with minimal perturbation.[3]

3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid is a synthetic amino acid with potential applications in medicinal chemistry due to its unique structure, which includes a halogenated thiophene ring.[1] Fluorescently labeling this compound allows for its direct visualization in live cells, providing a powerful tool to investigate its cellular uptake, distribution, and mechanism of action. This application note will focus on the practical aspects of labeling this specific amino acid using amine-reactive fluorescent dyes.

Principles of Amine-Reactive Fluorescent Labeling

The primary amine group on 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid serves as a convenient target for covalent modification with a variety of fluorescent dyes. The most common classes of amine-reactive fluorophores are N-hydroxysuccinimidyl (NHS) esters and isothiocyanates (ITC).

NHS Ester Chemistry

NHS esters react with primary amines via nucleophilic acyl substitution to form a stable and irreversible amide bond.[7][] The reaction is highly efficient and proceeds under mild conditions.

  • Mechanism: The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide leaving group and forming the stable amide bond.[7][]

  • Reaction pH: The pH of the reaction buffer is a critical parameter. A slightly alkaline pH (typically 7.2-8.5) is optimal to ensure that a sufficient concentration of the primary amine is in its deprotonated, nucleophilic state, while minimizing the competing hydrolysis of the NHS ester.[7][9][10][11]

Isothiocyanate Chemistry

Isothiocyanates react with primary amines to form a stable thiourea linkage.[12][13]

  • Mechanism: The primary amine attacks the electrophilic carbon of the isothiocyanate group, resulting in the formation of a covalent thiourea bond.[13]

  • Reaction pH: Similar to NHS esters, the reaction with isothiocyanates is pH-dependent, with optimal labeling typically occurring in the pH range of 9.0-10.0.[14]

Experimental Design and Workflow

A successful fluorescent labeling experiment involves several key stages, from selecting the appropriate dye to purifying and characterizing the final product.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization cluster_application Application A Select Fluorescent Dye B Prepare Stock Solutions A->B Based on experimental needs C Combine Reactants B->C Amino Acid & Dye D Incubate C->D Controlled conditions E Separate Labeled Product D->E e.g., HPLC F Confirm Labeling E->F e.g., Mass Spec G Quantify Product F->G e.g., Spectroscopy H Cellular Imaging G->H Use in experiments

Caption: General workflow for fluorescent labeling.

Detailed Protocols

Materials and Reagents
  • 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid

  • Amine-reactive fluorescent dye (e.g., FITC, Alexa Fluor™ NHS Ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate Buffer (pH 8.3-8.5) or Phosphate Buffered Saline (PBS, pH 7.4)

  • Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., High-Performance Liquid Chromatography - HPLC)

  • Analytical instruments (e.g., Fluorescence Spectrometer, Mass Spectrometer)

Protocol 1: Labeling with a Fluorescent NHS Ester

This protocol provides a general procedure for labeling with an NHS ester dye. Optimization may be required depending on the specific dye and desired degree of labeling.

  • Prepare Stock Solutions:

    • Dissolve 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid in the chosen reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 1-10 mg/mL.

    • Immediately before use, dissolve the NHS ester dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[15]

  • Labeling Reaction:

    • While gently vortexing the amino acid solution, slowly add a 5- to 10-fold molar excess of the dissolved NHS ester dye.[16]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[11] Alternatively, the reaction can be carried out overnight at 4°C.[7]

  • Quench the Reaction:

    • Stop the reaction by adding a quenching solution, such as hydroxylamine or Tris buffer, to a final concentration of 50-100 mM.[7]

    • Incubate for 30 minutes at room temperature.

Protocol 2: Labeling with Fluorescein Isothiocyanate (FITC)

This protocol is specific for labeling with FITC, a widely used green fluorescent dye.

  • Prepare Stock Solutions:

    • Dissolve 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid in 0.1 M sodium carbonate buffer (pH 9.0) to a concentration of 1-10 mg/mL.

    • Dissolve FITC in anhydrous DMSO or DMF to a concentration of 1 mg/mL.[17]

  • Labeling Reaction:

    • Slowly add the FITC solution to the amino acid solution while stirring. A typical starting point is a 10- to 20-fold molar excess of FITC.

    • Incubate the reaction for 2-8 hours at room temperature in the dark.

  • Quench the Reaction:

    • The reaction can be stopped by adding a quenching buffer as described in Protocol 1.

Purification of the Labeled Product

Removal of unreacted dye is crucial to avoid high background fluorescence in imaging experiments. High-Performance Liquid Chromatography (HPLC) is the recommended method for purifying the labeled amino acid.

HPLC Purification Protocol
  • Column Selection: A reverse-phase C18 column is suitable for separating the relatively nonpolar fluorescently labeled amino acid from the more polar unreacted dye and byproducts.[18]

  • Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA), is typically used.

  • Detection: Monitor the elution profile using both a UV-Vis detector (at the absorbance maximum of the dye and potentially the thiophene ring) and a fluorescence detector (at the excitation and emission wavelengths of the fluorophore).[19][20]

  • Fraction Collection: Collect the fractions corresponding to the fluorescently labeled product.

  • Solvent Removal: Remove the solvent from the collected fractions using a rotary evaporator or lyophilizer.

Characterization of the Fluorescently Labeled Amino Acid

After purification, it is essential to confirm the identity and purity of the product.

Spectroscopic Analysis
  • UV-Visible Spectroscopy: Measure the absorbance spectrum to confirm the presence of both the fluorophore and the amino acid.[21]

  • Fluorescence Spectroscopy: Record the excitation and emission spectra to verify the fluorescence properties of the conjugate and to determine the optimal wavelengths for imaging.[21]

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the exact mass of the labeled product, confirming the successful covalent attachment of the dye.[22]

Application: Cellular Imaging

The fluorescently labeled 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid can be used as a probe for live-cell imaging.

Protocol for Live-Cell Imaging
  • Cell Culture: Plate cells of interest (e.g., HeLa, HEK293) on glass-bottom dishes or chamber slides suitable for microscopy.

  • Labeling:

    • Prepare a stock solution of the fluorescently labeled amino acid in a biocompatible solvent (e.g., DMSO or PBS).

    • Dilute the stock solution in cell culture medium to the desired final concentration (typically in the low micromolar range).

    • Remove the existing medium from the cells and replace it with the medium containing the fluorescent probe.

  • Incubation: Incubate the cells for a specific period (e.g., 30 minutes to several hours) to allow for cellular uptake.

  • Washing: Gently wash the cells with fresh, pre-warmed medium or PBS to remove any extracellular probe.

  • Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.

G cluster_cell_prep Cell Preparation cluster_labeling Labeling cluster_imaging Imaging A Plate Cells B Add Fluorescent Amino Acid A->B In culture medium C Incubate B->C Allow uptake D Wash Cells C->D Remove excess probe E Acquire Images D->E Fluorescence Microscopy

Caption: Workflow for live-cell imaging.

Troubleshooting

Problem Possible Cause Solution
Low Labeling Efficiency Incorrect pH of the reaction buffer.Optimize the pH for the specific amine-reactive dye.[10]
Hydrolysis of the reactive dye.Use fresh, anhydrous DMSO or DMF and prepare the dye solution immediately before use.
Insufficient dye concentration.Increase the molar excess of the fluorescent dye.
High Background in Imaging Incomplete removal of unreacted dye.Optimize the HPLC purification protocol.[23]
Non-specific binding of the probe.Include additional washing steps before imaging.[23]
No or Weak Fluorescent Signal Photobleaching of the fluorophore.Use an anti-fade mounting medium for fixed cells and minimize light exposure during live-cell imaging.[24]
Low cellular uptake of the probe.Increase the incubation time or concentration of the labeled amino acid.
Quenching of the fluorophore.Ensure the degree of labeling is not too high, which can lead to self-quenching.[25]

Conclusion

The fluorescent labeling of 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid provides a powerful tool for researchers to investigate the cellular behavior of this novel amino acid. By following the detailed protocols and guidelines presented in this application note, scientists can successfully synthesize and utilize these fluorescent probes for a wide range of cellular imaging applications, ultimately contributing to advancements in drug discovery and chemical biology.

References

  • Improved fluorescent amino acids for cellular imaging - Penn Today. [Link]

  • Fluorescent Dyes Products - Bio-Techne. [Link]

  • Synthesis, characterization, and cellular imaging of a cyan emitting fluorescent α-amino acid for live-cell protein imaging - American Chemical Society. [Link]

  • Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint - PubMed. [Link]

  • Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. [Link]

  • Fluorescein isothiocyanate, a platform for the selective and sensitive detection of S-Nitrosothiols and hydrogen sulfide - PubMed. [Link]

  • Illuminating Choices: A Guide to Selecting Fluorescent Dyes and Ligands - Addgene Blog. [Link]

  • A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging - PMC - NIH. [Link]

  • Amine Labeling Experimental Protocol and Frequently Asked Questions (FAQ). [Link]

  • The use of fluorescence correlation spectroscopy to characterize the molecular mobility of fluorescently labelled G protein-coupled receptors - Portland Press. [Link]

  • Identification of single fluorescent labels using spectroscopic microscopy - PubMed. [Link]

  • Spectroscopic and biophysical characterization of novel fluorescent drug analogues - Refubium - Freie Universität Berlin. [Link]

  • NHS ester labeling of amino biomolecules. [Link]

  • Troubleshooting in Fluorescent Staining - Creative Bioarray. [Link]

  • Characterization of Fluorescently Labeled Protein with Electrospray Ionization-MS and Fluorescence Spectroscopy: How Random is Random Labeling? | Analytical Chemistry - ACS Publications. [Link]

  • Label-free spectroscopic tissue characterization using fluorescence excitation-scanning spectral imaging - PubMed. [Link]

  • Immunofluorescence Troubleshooting Tips - Elabscience. [Link]

  • How to Troubleshoot Problems with Fluorescently Tagged Proteins - Bitesize Bio. [Link]

  • HPLC-fluorescence determination of amino acids in pharmaceuticals after pre-column derivatization with phanquinone - PubMed. [Link]

  • Analysis of Urinary Amino Acids by High-Performance Liquid Chromatography with Fluorescence Detection Using 2,3-Naphthalenedicarboxaldehyde as Fluorescence Derivatization Reagent - MDPI. [Link]

  • Fluorescently Labeling Amino Acids in a Deep Eutectic Solvent - ACS Publications. [Link]

  • Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system - Teledyne ISCO. [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC. [Link]

  • 3-(3-Aminothiophen-2-yl)propanoic acid | C7H9NO2S | CID 68825284 - PubChem. [Link]

  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF - ResearchGate. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - MDPI. [Link]

Sources

Method

Use of 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid as a molecular probe

Application Note: 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic Acid as a Dual-Function Molecular Probe in Structural Biology and Peptidomimetics Executive Summary The compound (3S)-3-Amino-3-(4,5-dibromothiophen-2-yl)pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic Acid as a Dual-Function Molecular Probe in Structural Biology and Peptidomimetics

Executive Summary

The compound (3S)-3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid (CAS: 1336554-62-1)[1] is a highly specialized β3 -amino acid derivative. While traditional α -amino acids are the standard building blocks of biology, the strategic incorporation of β -amino acids into peptide scaffolds provides profound resistance to proteolytic degradation and induces stable, predictable secondary structures (e.g., 14-helices)[2]. Furthermore, the functionalization of this scaffold with a 4,5-dibromothiophene moiety transforms it into a powerful molecular probe. The heavy bromine atoms serve as anomalous scatterers for X-ray crystallographic phasing[3], while simultaneously acting as strong halogen bond donors to map hydrophobic and nucleophilic pockets in target proteins[4].

This application note provides comprehensive, self-validating protocols for utilizing this compound in two distinct workflows: (1) Experimental SAD Phasing in X-ray Crystallography and (2) Solid-Phase Peptide Synthesis (SPPS) for Foldamer Development .

Mechanistic Rationale: The Dual-Function Probe

The Halogen-Bonding and Phasing Advantage: Halogen bonding is a highly directional non-covalent interaction where a covalently bound halogen (acting as a Lewis acid via its electropositive " σ -hole") interacts with a Lewis base (e.g., backbone carbonyls)[4]. The dibromothiophene ring offers two adjacent bromine atoms, creating a multivalent halogen-bonding pharmacophore. In structural biology, these bromine atoms scatter X-rays with a strong anomalous signal at the Br K-edge ( 0.92 Å), making the probe an ideal "sticky" fragment for Single-wavelength Anomalous Dispersion (SAD) phasing[5].

The Peptidomimetic Advantage: As a β3 -amino acid, the inclusion of an additional methylene carbon in the backbone fundamentally alters the torsional angles ( ϕ,ψ,θ ) available to the molecule. When incorporated into a peptide chain, it prevents recognition by endogenous proteases (enhancing half-life) and acts as a conformational constraint[2].

Physicochemical Profile & Quantitative Data

Table 1: Probe Physicochemical Profile

Property Value / Description
IUPAC Name (3S)-3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid
CAS Number 1336554-62-1

| Molecular Formula | C 7​ H 7​ Br 2​ NO 2​ S | | Molecular Weight | 329.01 g/mol | | Halogen Bond Donors | 2 (Bromine atoms at C4 and C5 of thiophene) | | Anomalous Scatterers | 2 (Bromine, K-edge at 13.47 keV / 0.9204 Å) |

Table 2: Experimental Parameters for Probe Applications

Parameter SAD Phasing Workflow Peptidomimetic SPPS Workflow
Working Concentration 10–50 mM (Soaking Drop) 3–5 Equivalents (Coupling)
Solvent System Mother liquor + 5–10% DMSO DMF / NMP
Key Reagents Cryoprotectant (e.g., 20% Glycerol) DIC, Oxyma Pure, 20% Piperidine

| Validation Metric | Anomalous Difference Map ( >5σ ) | Kaiser Test, LC-MS Mass Shift |

Workflow 1: X-ray Crystallography SAD Phasing

Causality behind the protocol: Fragment soaking often fails due to low binding affinity. To drive the equilibrium toward the bound state, a high concentration (10–50 mM) of the probe is required. Because the dibromothiophene moiety is hydrophobic, DMSO is used as a co-solvent; however, it must be capped at 10% to prevent the dissolution of the protein crystal lattice. Data collection is strictly tuned to 0.92 Å to maximize the anomalous scattering factor ( f′′ ) of Bromine[3].

Step-by-Step Protocol: Crystal Soaking and Phasing
  • Probe Preparation: Dissolve the probe in 100% DMSO to create a 500 mM stock solution.

  • Soaking Solution: Dilute the stock into the crystal's native mother liquor to a final probe concentration of 25 mM (final DMSO concentration = 5%).

  • Crystal Soaking: Using a cryo-loop, transfer the native protein crystal into a 2 μ L drop of the soaking solution. Seal the well and incubate for 10 to 30 minutes. Note: Monitor the crystal visually; if cracking occurs, reduce the soak time to 5 minutes or the concentration to 10 mM.

  • Cryoprotection: Transfer the crystal briefly ( <10 seconds) through a cryoprotectant solution (mother liquor + 20% glycerol + 25 mM probe) and flash-freeze in liquid nitrogen.

  • Data Collection: Mount the crystal at a synchrotron beamline tuned to the Bromine K-edge (0.9204 Å). Collect highly redundant data (multiplicity >7.0 ) over 360° to accurately measure the small anomalous differences (Bijvoet pairs).

  • Self-Validating Checkpoint: Process the data using XDS or DIALS. Calculate the anomalous correlation ( CCanom​ ). A successful soak will yield a CCanom​>30% in low-resolution bins. Generate an anomalous difference Fourier map; peaks exceeding at the dibromothiophene site self-validate the presence and occupancy of the probe.

SAD_Phasing N1 Native Protein Crystal N2 Probe Soaking (10-50 mM) N1->N2 N3 X-ray Diffraction (Br K-edge: 0.92 Å) N2->N3 N4 SAD Phasing (AutoSol / PHENIX) N3->N4 N5 Density Map Validation (>5σ) N4->N5

Caption: Workflow for Single-wavelength Anomalous Dispersion (SAD) phasing using the brominated probe.

Workflow 2: Peptidomimetic Incorporation via SPPS

Causality behind the protocol: Prior to SPPS, the primary amine of the probe must be protected with an Fmoc group (yielding Fmoc-(3S)-3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid). During solid-phase coupling, β -amino acids often exhibit sluggish kinetics due to the steric bulk of the β -substituent. To overcome this, N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure are utilized. This specific activator combination provides highly efficient coupling while strictly suppressing epimerization at the sensitive C3 chiral center.

Step-by-Step Protocol: Fmoc-SPPS
  • Resin Preparation: Swell Rink Amide AM resin (loading 0.6 mmol/g) in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 minutes). Wash thoroughly with DMF (5 × 1 min).

  • Probe Coupling:

    • Dissolve 4.0 equivalents of the Fmoc-protected probe and 4.0 equivalents of Oxyma Pure in DMF.

    • Add 4.0 equivalents of DIC to the mixture. Activate for 2 minutes.

    • Add the activated mixture to the resin and agitate at room temperature for 2 hours.

  • Self-Validating Checkpoint: Perform a Kaiser (ninhydrin) test on a few beads of the cleaved resin. A yellow solution (negative result) validates complete acylation. If blue (positive), repeat step 3. To self-validate structural integrity, perform a mini-cleavage (50 μ L TFA on 2 mg resin) and analyze via LC-MS. The presence of the [M+H]+ peak corresponding to the expected mass shift confirms successful coupling without debromination.

  • Cleavage: Once the full sequence is synthesized, cleave the peptide from the resin using a cocktail of TFA/TIS/H 2​ O (95:2.5:2.5 v/v/v) for 2 hours. Precipitate the crude peptide in cold diethyl ether.

SPPS_Workflow S1 Resin Preparation (Rink Amide, DMF) S2 Fmoc Deprotection (20% Piperidine) S1->S2 S3 Probe Coupling (Fmoc-Probe + DIC/Oxyma) S2->S3 S4 Validation (Kaiser Test & LC-MS) S3->S4 S3->S4 S4->S2 Sequence Elongation S5 Cleavage & Isolation (TFA/TIS/H2O) S4->S5

Caption: Fmoc-SPPS cycle for incorporating the sterically hindered beta-amino acid probe.

References

  • [4] Lu, Y., et al. (2009). Halogen Bonding—A Novel Interaction for Rational Drug Design? The Journal of Physical Chemistry B, 113(38), 12615-12621. URL: [Link]

  • [2] Steer, D. L., et al. (2002). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry, 9(8), 811-822. URL: [Link]

  • [3] Bauman, J. D., et al. (2016). Rapid experimental SAD phasing and hot-spot identification with halogenated fragments. Acta Crystallographica Section D: Structural Biology, 72(3), 363-371. URL: [Link]

  • [5] Beck, T., et al. (2010). The magic triangle goes MAD: experimental phasing with a bromine derivative. Acta Crystallographica Section D: Biological Crystallography, 66(4), 374-380. URL: [Link]

Sources

Application

Synthesis and Application of Peptidomimetics Incorporating 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic Acid: A Guide for Drug Discovery Professionals

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of peptidomimetics containing the novel β-amino acid, 3-amino-3-(4,5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of peptidomimetics containing the novel β-amino acid, 3-amino-3-(4,5-dibromothiophen-2-yl)propanoic acid. Peptidomimetics are a crucial class of molecules in drug discovery, designed to mimic natural peptides while offering improved stability and bioavailability.[1][2][3] The incorporation of unique structural motifs, such as the dibrominated thiophene ring, presents opportunities to explore new chemical space and develop novel therapeutic agents.[4] This guide details the synthetic route to the core β-amino acid, its subsequent incorporation into peptide chains using solid-phase peptide synthesis (SPPS), and methods for characterization. The rationale behind key experimental choices is discussed to provide a deeper understanding of the underlying chemical principles.

Introduction: The Significance of Thiophene-Containing Peptidomimetics

Peptides are fundamental signaling molecules in a vast array of biological processes. However, their therapeutic potential is often limited by rapid enzymatic degradation and poor oral bioavailability.[3][5] Peptidomimetics address these limitations by introducing non-natural structural elements that retain the biological activity of the parent peptide while enhancing its drug-like properties.[1][2][3][6]

The thiophene moiety, a sulfur-containing aromatic heterocycle, is a valuable pharmacophore in medicinal chemistry.[7] Its incorporation into peptidomimetic scaffolds can lead to compounds with unique conformational preferences and biological activities. The presence of bromine atoms on the thiophene ring in 3-amino-3-(4,5-dibromothiophen-2-yl)propanoic acid further enhances its potential, as halogenation is a common strategy to modulate the electronic properties and binding affinity of drug candidates.[4] This novel β-amino acid serves as a versatile building block for constructing peptidomimetics with potential applications in various therapeutic areas, including as enzyme inhibitors or receptor modulators.[3][4]

Synthesis of the Core Building Block: 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic Acid

The synthesis of this key β-amino acid is a multi-step process that requires careful control of reaction conditions. A common and effective approach involves a Mannich-type reaction or a Michael addition, followed by functional group manipulations.[8][9][10]

Synthetic Strategy Overview

A plausible and efficient synthetic route begins with the readily available 4,5-dibromothiophene-2-carbaldehyde. The overall transformation can be visualized as the addition of a two-carbon unit containing a protected amine and a carboxylate equivalent to the aldehyde.

Synthesis_Overview Start 4,5-Dibromo-2-thiophenecarboxaldehyde Intermediate1 Protected β-Amino Ester Start->Intermediate1 Multi-step sequence (e.g., Mannich or Michael addition) FinalProduct 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic Acid Intermediate1->FinalProduct Deprotection

Caption: General synthetic strategy for the target β-amino acid.

Detailed Experimental Protocol: Synthesis of (E)-Ethyl 3-(4,5-dibromothiophen-2-yl)acrylate

This protocol outlines the initial step to introduce the propanoate backbone via a Horner-Wadsworth-Emmons reaction.

Materials:

  • 4,5-dibromothiophene-2-carbaldehyde

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.1 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.

  • Cool the resulting clear solution back to 0 °C and add a solution of 4,5-dibromothiophene-2-carbaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired acrylate.

Subsequent Steps: Michael Addition and Hydrolysis

The resulting α,β-unsaturated ester is then subjected to a conjugate addition of a protected amine source, such as benzylamine, followed by deprotection and hydrolysis to yield the final β-amino acid.

StepReagents and ConditionsExpected Outcome
Michael Addition (E)-ethyl 3-(4,5-dibromothiophen-2-yl)acrylate, Benzylamine, Ethanol, RefluxEthyl 3-(benzylamino)-3-(4,5-dibromothiophen-2-yl)propanoate
Deprotection & Hydrolysis Product from previous step, Pd/C, H₂, HCl, H₂O, Reflux3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid hydrochloride

Incorporation into Peptidomimetics via Solid-Phase Peptide Synthesis (SPPS)

The synthesized β-amino acid can be incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[11][12][13] This allows for the precise placement of the thiophene-containing residue within a peptidomimetic chain.

Fmoc Protection of the β-Amino Acid

Prior to its use in SPPS, the amino group of 3-amino-3-(4,5-dibromothiophen-2-yl)propanoic acid must be protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.

Protocol:

  • Dissolve the β-amino acid in a mixture of 1,4-dioxane and water.

  • Add sodium carbonate to adjust the pH to approximately 9-10.

  • Cool the solution to 0 °C and add Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester) portion-wise while maintaining the pH.

  • Stir the reaction overnight at room temperature.

  • Acidify the mixture with dilute HCl and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the Fmoc-protected β-amino acid.

SPPS Workflow

The Fmoc-protected β-amino acid is then used as a building block in a standard SPPS cycle.

SPPS_Workflow Resin Resin Support Deprotection1 Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection1 Wash1 Washing Deprotection1->Wash1 Coupling Coupling of Fmoc-β-amino acid (HBTU/HOBt/DIPEA) Wash1->Coupling Wash2 Washing Coupling->Wash2 Capping Capping (Optional) (Acetic Anhydride) Wash2->Capping Repeat Repeat Cycle for Next Amino Acid Capping->Repeat Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Capping->Cleavage Final Cycle Repeat->Deprotection1 Purification Purification (HPLC) Cleavage->Purification FinalPeptide Final Peptidomimetic Purification->FinalPeptide

Caption: Standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) cycle.

Key Considerations for SPPS:

  • Coupling Reagents: Standard coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIPEA (N,N-Diisopropylethylamine) are generally effective.

  • Double Coupling: Due to the potential for steric hindrance from the bulky dibromothiophene group, a double coupling step for the β-amino acid may be necessary to ensure complete incorporation.

  • Monitoring: The completion of each coupling and deprotection step should be monitored using a qualitative test, such as the Kaiser test.

Characterization of the Final Peptidomimetic

Thorough characterization is essential to confirm the identity and purity of the synthesized peptidomimetic.

Analytical TechniquePurposeExpected Results
High-Performance Liquid Chromatography (HPLC) Purity assessment and purification.A major peak corresponding to the desired product with high purity (>95%).
Mass Spectrometry (MS) Molecular weight determination.The observed molecular weight should match the calculated molecular weight of the target peptidomimetic.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation.Signals corresponding to the thiophene protons and carbons, as well as the amino acid residues in the peptide backbone.

Potential Applications and Future Directions

Peptidomimetics containing 3-amino-3-(4,5-dibromothiophen-2-yl)propanoic acid represent a novel class of compounds with significant potential in drug discovery. The unique structural and electronic properties conferred by the dibrominated thiophene moiety may lead to enhanced binding affinity and selectivity for various biological targets.[4] These compounds could be explored as:

  • Enzyme inhibitors: The thiophene ring can engage in specific interactions within the active site of an enzyme.

  • Receptor agonists or antagonists: The rigid nature of the thiophene group can help to lock the peptidomimetic into a bioactive conformation.[14]

  • Antimicrobial agents: Thiophene-containing compounds have shown promise as antimicrobial agents.[7]

Future work should focus on the synthesis of a library of these peptidomimetics with varying sequences and lengths to explore their structure-activity relationships (SAR) against a range of biological targets.

Conclusion

This guide has provided a detailed overview of the synthesis and application of peptidomimetics incorporating the novel β-amino acid, 3-amino-3-(4,5-dibromothiophen-2-yl)propanoic acid. By following the outlined protocols and understanding the underlying chemical principles, researchers can effectively utilize this unique building block to develop novel peptidomimetic drug candidates with improved pharmacological properties. The exploration of this new chemical space holds significant promise for advancing the field of drug discovery.

References

  • EvitaChem. (3R)-3-Amino-3-(4,5-dibromothiophen-2-YL)propanoic acid.
  • Wikipedia. Ugi reaction. Available at: [Link]

  • Zhang, J., Jacobson, A., Rusche, J. R., & Herlihy, W. (1999). Unique Structures Generated by Ugi 3CC Reactions Using Bifunctional Starting Materials Containing Aldehyde and Carboxylic Acid. The Journal of Organic Chemistry, 64(3), 1074–1076.
  • Seebach, D., Overhand, M., Kühnle, F. N., Martinoni, B., Oberer, L., Hommel, U., & Widmer, H. (1996). β-Peptides: Synthesis by Arndt− Eistert Homologation of α-Amino Acids, Solution and Solid-Phase Synthesis of β-Oligopeptides. Helvetica Chimica Acta, 79(4), 913-941.
  • Liljeblad, A., & Kanerva, L. T. (2006). Biocatalysis in the Preparation of Enantiopure β-Amino Acids. Tetrahedron, 62(24), 5831-5854.
  • Figliozzi, G. M., Goldsmith, R., & Zuckermann, R. N. (1996). Solid-phase synthesis of β-peptoids, N-substituted-β-aminopropionic acid oligomers. The Journal of Organic Chemistry, 61(12), 3985-3988.
  • Golubev, A. A., & Dömling, A. (2020). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 25(11), 2534.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Albright, S. (2023).
  • Roman, G. (2022). Thiophene‐containing compounds with antimicrobial activity. Archiv der Pharmazie, 355(6), 2100462.
  • Daniels, D. S., & Gellman, S. H. (2017). Toward β-Amino Acid Proteins: Design, Synthesis, and Characterization of a Fifteen Kilodalton β-Peptide Tetramer. Journal of the American Chemical Society, 139(1), 541–549.
  • Sureshbabu, V. V., & Hemantha, H. P. (2011). Recent advances in the synthesis of β-amino acids. Current Organic Synthesis, 8(3), 438-460.
  • Neuland Labs. (2025). Solid Phase Peptide Synthesis Process and Applications 2025. Available at: [Link]

  • Gol'dfarb, Y. L., & Fabrichnyi, B. P. (1963). Syntheses based on aldehydes of the thiophene series. Communication 1. Synthesis of some aliphatic amino hydroxy acids from thiophene derivatives. Bulletin of the Academy of Sciences, USSR Division of Chemical Science, 12(12), 2054-2059.
  • de la Torre, B. G., & Albericio, F. (2021). Beyond Peptides and Peptidomimetics: Natural Heteroaromatic Amino Acids in the Synthesis of Fused Heterocyclic Frameworks for Bioactive Agents. Organics, 2(2), 118-142.
  • Hruby, V. J., Al-Obeidi, F., & Kazmierski, W. (1990). Emerging approaches in the design of receptor selective peptide ligands: conformational, topographical and dynamic considerations. Biochemical Journal, 268(2), 249–262.
  • Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699-1720.
  • Vagner, J., Qu, H., & Hruby, V. J. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current opinion in chemical biology, 12(3), 292-299.
  • Hruby, V. J. (2002). Designing and synthesizing of peptide and peptidomimetic ligands for opioid receptors. Progress in biophysics and molecular biology, 80(1-2), 1-17.
  • Organic Chemistry Portal. Synthesis of β-amino ketones, aldehydes and derivatives. Available at: [Link]

  • Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Boogers, J. A., van der Sman, F. G., & de Vries, J. G. (2007). Enantioselective synthesis of β2-amino acids using rhodium-catalyzed hydrogenation. Organic & Biomolecular Chemistry, 5(21), 3566-3571.
  • Reddy, K. S., & Reddy, B. J. M. (2000). A new methodology for the synthesis of β-amino acids. Journal of the Chemical Society, Perkin Transactions 1, (21), 3635-3637.
  • Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. Available at: [Link]

  • Hartman, M. C. T., & Suga, H. (2009). Using the ribosome to synthesize peptidomimetics. Current opinion in chemical biology, 13(3), 271-278.
  • S. S. P., & D. S. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews, 16(2), 271-291.
  • Zhu, G., Chen, Z., & Zhang, X. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry, 64(19), 6907-6910.
  • Esposito, C., Brancaccio, D., & Carotenuto, A. (2021). Editorial: Peptidomimetics: Synthetic Tools for Drug Discovery and Development. Frontiers in Chemistry, 9, 788880.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid

Welcome to the technical support center for the synthesis of 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-dep...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for this specific multi-step synthesis. This document is structured to anticipate and address common challenges, ensuring a higher success rate and yield in your experiments.

Introduction: The Synthetic Challenge

3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid is a specialized β-amino acid derivative with potential applications in medicinal chemistry due to its unique structural features, including a dibrominated thiophene ring. The synthesis of this molecule presents several challenges, primarily related to the control of regioselectivity during the bromination of the thiophene ring and the subsequent construction of the β-amino acid side chain. This guide provides a recommended synthetic pathway and addresses potential pitfalls at each step.

Recommended Synthetic Pathway

A common and logical route for the synthesis of 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid involves a multi-step process. The overall workflow is depicted below.

Synthetic_Pathway Thiophene Thiophene Dibromothiophene 2,3-Dibromothiophene Thiophene->Dibromothiophene Br2, Dioxane Aldehyde 4,5-Dibromo-2-thiophenecarboxaldehyde Dibromothiophene->Aldehyde POCl3, DMF (Vilsmeier-Haack) Hydantoin 5-(4,5-Dibromothiophen-2-yl)imidazolidine-2,4-dione Aldehyde->Hydantoin KCN, (NH4)2CO3 (Bucherer-Bergs) Target 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid Hydantoin->Target Ba(OH)2, H2O, Heat

Caption: Proposed synthetic workflow for 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid.

Troubleshooting Guides and FAQs

This section is organized in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Part 1: Bromination of Thiophene

Q1: I am getting a mixture of brominated thiophenes. How can I improve the selectivity for 2,3-dibromothiophene?

A1: Achieving high regioselectivity in the bromination of thiophene can be challenging. The use of bromine in a non-polar solvent like dioxane at low temperatures is a common method to favor dibromination at the 2 and 5 positions. However, to obtain the 2,3-dibromo isomer, a multi-step approach is often more effective. One strategy is to start with 3-bromothiophene and then introduce the second bromine atom. Alternatively, direct dibromination of thiophene can be controlled to an extent by the careful choice of brominating agent and reaction conditions. Using N-bromosuccinimide (NBS) can sometimes offer better control than liquid bromine. It is crucial to monitor the reaction by GC-MS to optimize the conditions for the desired isomer.

Q2: My bromination reaction is very slow, and upon warming, I see the formation of polybrominated byproducts. What should I do?

A2: The reactivity of brominating agents is highly temperature-dependent. If the reaction is too slow at low temperatures, a gradual increase in temperature is advisable. However, as you've noted, this can lead to over-bromination. A good strategy is to use a less reactive brominating agent or to add the brominating agent portion-wise to maintain a low concentration in the reaction mixture. Another approach is to use a catalyst to enhance the reaction rate at lower temperatures. It is also important to ensure your starting thiophene is of high purity, as impurities can affect the reaction outcome.

Part 2: Formylation of 2,3-Dibromothiophene (Vilsmeier-Haack Reaction)

Q1: The yield of my Vilsmeier-Haack formylation is consistently low. What are the critical parameters to control?

A1: The Vilsmeier-Haack reaction is sensitive to stoichiometry and temperature. Ensure that the Vilsmeier reagent, prepared from phosphorus oxychloride (POCl3) and dimethylformamide (DMF), is formed correctly before the addition of the 2,3-dibromothiophene. The reaction should be conducted at a low temperature, typically 0-10 °C, and the dibromothiophene should be added slowly to the pre-formed reagent. After the addition, the reaction mixture should be allowed to warm to room temperature and stirred for several hours. Incomplete reaction is a common cause of low yield, so monitoring by TLC is essential.

Q2: I am observing a significant amount of unreacted starting material even after a long reaction time. Can I increase the reaction temperature?

A2: While a slight increase in temperature might drive the reaction to completion, it can also lead to the formation of byproducts. Before increasing the temperature, ensure that your reagents are of high quality and anhydrous. The presence of moisture can deactivate the Vilsmeier reagent. If the problem persists, a modest increase in the amount of the Vilsmeier reagent (e.g., 1.2-1.5 equivalents) can be beneficial.

Part 3: Bucherer-Bergs Reaction for Hydantoin Synthesis

Q1: The Bucherer-Bergs reaction to form the hydantoin is not proceeding as expected. What are common pitfalls?

A1: The Bucherer-Bergs reaction is a one-pot synthesis that requires careful control of pH and temperature. The reaction is typically carried out in a mixture of water and a water-miscible organic solvent like ethanol to ensure the solubility of the aldehyde. The concentrations of potassium cyanide (KCN) and ammonium carbonate ((NH4)2CO3) are critical. A common issue is the premature hydrolysis of cyanide at an incorrect pH. The reaction mixture should be basic enough to facilitate the reaction but not so basic as to cause unwanted side reactions of the aldehyde.

Q2: I am having difficulty isolating the hydantoin product. It seems to be soluble in the aqueous work-up. What is the best way to purify it?

A2: Hydantoins can indeed have some water solubility. After the reaction is complete, the mixture should be cooled to induce precipitation. If the product does not precipitate, acidification of the solution with a mineral acid (e.g., HCl) to a pH of around 6-7 can often promote crystallization. The crude product can then be collected by filtration and recrystallized from a suitable solvent like ethanol or an ethanol/water mixture.

Part 4: Hydrolysis of the Hydantoin to the Final Product

Q1: The hydrolysis of the hydantoin with barium hydroxide is incomplete. Can I use a stronger base?

A1: Barium hydroxide is a strong base and is typically effective for hydantoin hydrolysis. Incomplete hydrolysis might be due to insufficient heating or reaction time. The reaction often requires prolonged refluxing. While stronger bases like sodium hydroxide or potassium hydroxide can be used, they may lead to racemization or decomposition of the product, especially at high temperatures. It is recommended to first optimize the reaction time and temperature with barium hydroxide.

Q2: How can I effectively remove the barium salts during the work-up?

A2: After the hydrolysis is complete, the excess barium hydroxide and the barium carbonate formed can be precipitated by bubbling carbon dioxide through the solution or by the careful addition of sulfuric acid to precipitate barium sulfate. The precipitated barium salts can then be removed by filtration. The filtrate containing the amino acid can be further purified by adjusting the pH to its isoelectric point to induce precipitation of the final product.

Experimental Protocols

Step 1: Synthesis of 4,5-Dibromo-2-thiophenecarboxaldehyde

A detailed protocol for this step can be adapted from established procedures for the formylation of thiophenes.[1]

  • In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride tube, place phosphorus oxychloride (1.0 eq) in anhydrous DMF (3.0 eq) at 0 °C.

  • Stir the mixture for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve 2,3-dibromothiophene (1.0 eq) in anhydrous DMF (1.0 eq) and add it dropwise to the Vilsmeier reagent, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid via the Bucherer-Bergs Reaction and Hydrolysis

This procedure is a two-step, one-pot adaptation of the Bucherer-Bergs synthesis followed by hydrolysis.[2][3]

  • In a sealed vessel, dissolve 4,5-dibromo-2-thiophenecarboxaldehyde (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq) in a 1:1 mixture of ethanol and water.

  • Heat the mixture at 60-70 °C for 12-18 hours.

  • Cool the reaction mixture to room temperature and then add a solution of barium hydroxide octahydrate (4.0 eq) in water.

  • Heat the mixture to reflux for 24-48 hours.

  • Cool the reaction mixture and remove the precipitated barium salts by filtration.

  • Adjust the pH of the filtrate to the isoelectric point of the amino acid (typically around pH 6) with dilute sulfuric acid to precipitate the product.

  • Collect the solid by filtration, wash with cold water and then with ethanol, and dry under vacuum.

Data Summary

StepReactantProductTypical YieldKey Parameters
1 2,3-Dibromothiophene4,5-Dibromo-2-thiophenecarboxaldehyde60-75%Anhydrous conditions, low temperature
2 4,5-Dibromo-2-thiophenecarboxaldehyde3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid40-55% (over two steps)Reaction time, temperature, pH control

Logical Relationships in Troubleshooting

Troubleshooting_Logic LowYield Low Overall Yield Bromination_Issues Bromination Issues LowYield->Bromination_Issues Formylation_Issues Formylation Issues LowYield->Formylation_Issues AminoAcid_Issues Amino Acid Synthesis Issues LowYield->AminoAcid_Issues Purification_Issues Purification Challenges LowYield->Purification_Issues Poor Regioselectivity Poor Regioselectivity Bromination_Issues->Poor Regioselectivity leads to Over-bromination Over-bromination Bromination_Issues->Over-bromination leads to Incomplete Reaction Incomplete Reaction Formylation_Issues->Incomplete Reaction leads to Byproduct Formation Byproduct Formation Formylation_Issues->Byproduct Formation leads to Incomplete Hydrolysis Incomplete Hydrolysis AminoAcid_Issues->Incomplete Hydrolysis leads to Racemization Racemization AminoAcid_Issues->Racemization leads to Product Loss Product Loss Purification_Issues->Product Loss leads to

Caption: Interdependencies of common issues affecting the overall yield.

References

  • EvitaChem. (n.d.). (3R)-3-Amino-3-(4,5-dibromothiophen-2-YL)propanoic acid.
  • The Role of 3-Amino-3-(2-thienyl)propionic Acid in Modern Drug Discovery. (n.d.).
  • Albright, S. (2023, February 14). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign.
  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-thenaldehyde. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Brominated Thiophene Compounds

Welcome to the Technical Support Center for the purification of brominated thiophene compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of brominated thiophene compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these critical chemical intermediates. Brominated thiophenes are foundational building blocks in the synthesis of a wide array of functional materials and pharmaceutical agents.[1][2] However, their purification is often non-trivial, presenting challenges such as the removal of isomers, starting materials, and byproducts from debromination.[3]

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common purification issues. The information herein is grounded in established chemical principles and field-proven insights to ensure you can achieve the desired purity for your compounds.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of brominated thiophene compounds in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: Difficulty in Removing Unreacted Starting Thiophene or Over-Brominated Byproducts

Question: I've performed a bromination reaction on a thiophene derivative, but my crude product is contaminated with both the starting material and di- or tri-brominated species. How can I effectively separate these?

Answer: This is a common challenge stemming from the similar polarities of the desired mono-brominated product and the related impurities. The key is to exploit the subtle differences in their physical properties.

Causality and Strategic Solutions:

The bromination of thiophenes is an electrophilic aromatic substitution reaction.[4] The reactivity of the thiophene ring can lead to a mixture of products if the reaction conditions are not carefully controlled.[5]

  • Column Chromatography Optimization: Standard silica gel column chromatography is often the first line of defense.[6][7]

    • Solvent System Selection: A non-polar eluent system, such as hexane or a hexane/dichloromethane mixture, is typically effective.[7][8] The less polar starting material will elute first, followed by the mono-brominated product, and then the more polar poly-brominated species.

    • Gradient Elution: If isocratic elution fails to provide adequate separation, a shallow gradient of a slightly more polar solvent (e.g., ethyl acetate or chloroform) in a non-polar solvent (e.g., hexane) can enhance resolution.[6]

  • Recrystallization: This technique can be highly effective if your product is a solid.

    • Solvent Screening: The ideal recrystallization solvent will dissolve the crude product at an elevated temperature but allow the desired compound to crystallize upon cooling, leaving impurities in the mother liquor. Common solvents to screen include ethanol, methanol, isopropanol, and hexane.

  • Distillation: For liquid brominated thiophenes, fractional distillation under reduced pressure can be a viable purification method, separating compounds based on their boiling points.[5]

Issue 2: Presence of Debrominated Byproducts

Question: My analysis shows the presence of debrominated thiophene in my final product. What causes this and how can I prevent it?

Answer: Debromination, or hydrodehalogenation, is a known side reaction, particularly in subsequent reactions involving the brominated thiophene, such as palladium-catalyzed cross-coupling reactions.[3] It can also occur during purification under certain conditions.

Causality and Prevention:

Debromination can be initiated by residual reducing agents, certain metals, or basic conditions, especially at elevated temperatures.[3]

  • Reaction Work-up: Ensure a thorough aqueous work-up to remove any residual reagents from the bromination step. A wash with a mild reducing agent solution like sodium thiosulfate can remove excess bromine, followed by a water wash to remove salts.[8]

  • Purification Conditions:

    • Neutral Silica Gel: If you suspect the acidity of standard silica gel is contributing to debromination, consider using neutralized silica gel for column chromatography.[8]

    • Temperature Control: Avoid excessive heat during solvent removal (rotary evaporation) and distillation.

  • Inert Atmosphere: When handling purified brominated thiophenes, especially those that are sensitive, working under an inert atmosphere (nitrogen or argon) can minimize degradation.[9]

Issue 3: Isomer Separation Challenges

Question: My reaction has produced a mixture of 2-bromo- and 3-bromothiophene isomers, and they are co-eluting during chromatography. How can I separate them?

Answer: The separation of constitutional isomers can be particularly challenging due to their very similar physical properties.

Causality and Advanced Solutions:

The regioselectivity of thiophene bromination is influenced by the directing effects of substituents on the thiophene ring and the reaction conditions.[10]

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC can offer superior resolution compared to standard column chromatography.[11]

    • Column Choice: A reverse-phase C18 column is a good starting point.[12]

    • Mobile Phase Optimization: A mobile phase of acetonitrile and water, with a small amount of acid like formic or phosphoric acid, can be optimized for separation.[11][12]

  • Catalytic Isomerization and Purification: In some specific cases, a novel approach involves the isomerization of the more abundant isomer (often 2-bromothiophene) to the desired isomer, followed by a catalytic reaction to selectively remove the undesired isomer.[13] This is a more advanced technique and requires careful consideration of the specific isomers involved.

Frequently Asked Questions (FAQs)

Q1: What are the best general storage conditions for purified brominated thiophenes?

A1: To ensure long-term stability, store brominated thiophenes in a cool, dark place, preferably in a well-sealed container under an inert atmosphere (argon or nitrogen) to protect against light and oxygen.[9]

Q2: I'm seeing a color change in my purified brominated thiophene over time. What does this indicate?

A2: A color change, often to a yellowish or brownish hue, typically indicates degradation.[9] This can be caused by oxidation or polymerization, especially if the compound is exposed to air and light.[9] It is advisable to re-analyze the purity of the compound before use.

Q3: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy to assess the purity of my brominated thiophene?

A3: Absolutely. ¹H and ¹³C NMR are powerful tools for confirming the structure and assessing the purity of your compound.[6] Quantitative NMR (qNMR) can even be used to determine the absolute purity against a certified internal standard.[12]

Q4: Are there any safety precautions I should take when working with brominating agents and brominated thiophenes?

A4: Yes. Brominating agents like N-bromosuccinimide (NBS) and elemental bromine are corrosive and toxic.[7][14] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Some reactions, particularly those involving oxidizing agents at elevated temperatures, can be hazardous and require appropriate safety measures.[15]

Key Purification Protocols

Protocol 1: General Purification by Silica Gel Column Chromatography

This protocol is a standard method for the purification of many brominated thiophene compounds.[7]

Materials:

  • Crude brominated thiophene product

  • Silica gel (230-400 mesh)

  • Eluent (e.g., hexane, hexane/dichloromethane, or a gradient system)

  • Glass column

  • Collection tubes

Procedure:

  • Slurry Packing: Prepare a slurry of silica gel in the initial eluent and pour it into the column. Allow the silica to settle, ensuring a well-packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a compatible solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions in separate tubes.

  • Monitoring: Monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization

This method is suitable for solid brominated thiophene compounds.

Materials:

  • Crude solid brominated thiophene

  • Recrystallization solvent(s)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and with heating. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen solvent to dissolve it at its boiling point.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Visualizing Purification Workflows

The following diagrams illustrate logical workflows for troubleshooting common purification challenges.

Impurity_Detected Impurity Detected in Crude Product Characterize_Impurity Characterize Impurity (NMR, MS) Impurity_Detected->Characterize_Impurity Starting_Material_Over_Brominated Starting Material or Over-Brominated? Characterize_Impurity->Starting_Material_Over_Brominated Column_Chromatography Optimize Column Chromatography (Non-polar eluent, gradient) Starting_Material_Over_Brominated->Column_Chromatography Yes Debrominated_Byproduct Debrominated Byproduct? Starting_Material_Over_Brominated->Debrominated_Byproduct No Recrystallization Recrystallization (for solids) Column_Chromatography->Recrystallization Distillation Fractional Distillation (for liquids) Column_Chromatography->Distillation Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product Distillation->Pure_Product Check_Workup Review Reaction Work-up (Thorough washing) Debrominated_Byproduct->Check_Workup Yes Isomers Isomers? Debrominated_Byproduct->Isomers No Purification_Conditions Adjust Purification Conditions (Neutral silica, lower temp) Check_Workup->Purification_Conditions Purification_Conditions->Pure_Product HPLC Preparative HPLC Isomers->HPLC Yes HPLC->Pure_Product

Caption: Troubleshooting workflow for common impurities.

Data Summary Table

Purification MethodTypical Impurities RemovedAdvantagesDisadvantages
Column Chromatography Starting materials, over-brominated byproducts, baseline impurities.[7]Widely applicable, good for a range of polarities.Can be time-consuming and use large volumes of solvent.
Recrystallization Soluble impurities, minor isomers.Can yield very pure crystalline products.Only applicable to solids, yield can be variable.
Distillation Compounds with significantly different boiling points.[5]Effective for thermally stable liquids.Requires thermal stability of the compound, not suitable for solids.
Preparative HPLC Close-eluting isomers, trace impurities.[11]High resolution and separation efficiency.Smaller scale, more expensive instrumentation.

References

  • Thiemann, T., et al. (2009). Brominated Thiophenes as Precursors in the Preparation of Brominated and Arylated Anthraquinones. Molecules, 14(3), 1129-1143. Available from: [Link]

  • Gronowitz, S. (1963). 3-Bromothiophene. Organic Syntheses, 43, 86. Available from: [Link]

  • Method for producing brominated thiophene. (1987). Google Patents. JP S62138489A.
  • A method of controlling the bromination of thiophene derivatives. (2011). Google Patents. WO 2011155679A1.
  • SIELC Technologies. (2018). Separation of Thiophene, 2-bromo- on Newcrom R1 HPLC column. Available from: [Link]

  • Vaia. (2023). Thiophene: Bromination & Reduction - Organic Chemistry. Available from: [Link]

  • Thiemann, T., et al. (2009). Brominated Thiophenes as Precursors in the Preparation of Brominated and Arylated Anthraquinones. Molecules, 14(3), 1129-1143. Available from: [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Available from: [Link]

  • CABI. (n.d.). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. CABI Digital Library. Available from: [Link]

  • Zhang, A., et al. (2007). Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes. Synthetic Communications, 37(17), 2869-2875. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Substituted β-Amino Acids

Welcome to the technical support center for the synthesis of substituted β-amino acids. This guide is designed for researchers, scientists, and professionals in drug development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of substituted β-amino acids. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of these valuable compounds, providing in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. Our approach is grounded in mechanistic principles to empower you to not only solve immediate experimental issues but also to proactively optimize your synthetic strategies.

Section 1: General Questions and Initial Considerations

Q1: I am planning a synthesis of a substituted β-amino acid. What are the most common synthetic strategies I should consider?

A1: The choice of synthetic strategy largely depends on the desired substitution pattern, stereochemistry, and available starting materials. The most prevalent and versatile methods include:

  • The Mannich Reaction: This is a powerful C-C bond-forming reaction that involves the aminoalkylation of a carbon acid present on an enolizable carbonyl compound. For β-amino acid synthesis, this typically involves the reaction of an enolate (from an ester or other carbonyl compound) with a pre-formed imine.[1][2][3] It is particularly useful for creating α and/or β-substituted β-amino acids.

  • Michael Addition (Conjugate Addition): This method involves the 1,4-addition of a nitrogen nucleophile (like an amine or ammonia equivalent) to an α,β-unsaturated carbonyl compound.[3][4] It is a direct and efficient route, especially for β-substituted β-amino acids.

  • Arndt-Eistert Homologation: This classic method involves the chain extension of an α-amino acid to its corresponding β-amino acid.[3] While effective, it can involve the use of hazardous reagents like diazomethane.[3]

  • Biocatalysis: The use of enzymes, such as transaminases, is a growing area for the stereoselective synthesis of β-amino acids.[5] This approach offers high enantioselectivity and mild reaction conditions.

The following diagram illustrates a general decision-making workflow for selecting a synthetic route:

Synthetic_Route_Selection start Desired β-Amino Acid Structure sub_pattern Substitution Pattern? start->sub_pattern beta_sub β-substituted sub_pattern->beta_sub β only alpha_beta_sub α,β-disubstituted sub_pattern->alpha_beta_sub α and/or β michael Michael Addition beta_sub->michael arndt_eistert Arndt-Eistert Homologation beta_sub->arndt_eistert mannich Mannich Reaction alpha_beta_sub->mannich biocatalysis Biocatalysis michael->biocatalysis High Enantioselectivity Needed mannich->biocatalysis High Enantioselectivity Needed Chiral_Auxiliary_Mechanism Chelation-controlled transition state model for addition to a tert-butanesulfinyl imine. cluster_0 Six-membered Transition State R_imine R' H_imine H N N N->R_imine N->H_imine S S N->S O_sulfinyl O S->O_sulfinyl tBu t-Bu S->tBu M M O_sulfinyl->M Chelation O_enolate O M->O_enolate C_enolate C O_enolate->C_enolate C_enolate->N Nucleophilic Attack R_enolate R'' C_enolate->R_enolate Diastereoselectivity_Troubleshooting start Poor Diastereoselectivity chiral_aux Are you using a chiral auxiliary? start->chiral_aux no_aux Incorporate a chiral auxiliary (e.g., tert-butanesulfinyl) chiral_aux->no_aux No yes_aux Optimize Other Parameters chiral_aux->yes_aux Yes temp Lower Reaction Temperature (e.g., to -78 °C) yes_aux->temp solvent Screen Different Solvents (e.g., THF, Toluene) temp->solvent base Vary the Enolate Counterion (e.g., Li, Na, K) solvent->base

Caption: Troubleshooting poor diastereoselectivity.

Section 3: Optimizing Michael Additions

Michael additions are a straightforward way to synthesize β-amino acids. However, controlling selectivity and avoiding side reactions are key concerns.

Q4: My Michael addition of an amine to an α,β-unsaturated ester is slow and gives a low yield. How can I accelerate the reaction?

A4: The nucleophilicity of the amine and the electrophilicity of the Michael acceptor are the primary drivers of this reaction.

Strategies for Improving Reaction Rate and Yield:

Factor Explanation Optimization Strategy
Nucleophilicity of the Amine Less hindered and more basic amines are generally more reactive.- Amine Choice: If possible, use a less sterically hindered amine. - Catalysis: Use a Lewis acid or organocatalyst to activate the Michael acceptor. [6][7]For example, a β-amino acid catalyst can act as a bifunctional catalyst. [6]
Electrophilicity of the Michael Acceptor Electron-withdrawing groups on the α,β-unsaturated system increase its reactivity.- Substrate Modification: If synthetically feasible, introduce a more strongly electron-withdrawing group at the ester position.
Reaction Conditions Solvent polarity and temperature can influence the reaction rate.- Solvent Screening: Polar, aprotic solvents (e.g., DMF, DMSO) can sometimes accelerate the reaction. However, protic solvents can protonate the amine, reducing its nucleophilicity. - Temperature: Gently heating the reaction may increase the rate, but this should be done cautiously as it can also promote side reactions or decomposition.

Section 4: Protecting Group Strategies and Troubleshooting

The judicious use of protecting groups for both the amine and carboxylic acid functionalities is critical for a successful synthesis.

Q5: I am having trouble with my protecting group. What are some common issues and how do I resolve them?

A5: Protecting group manipulation can be a source of frustration, leading to low yields or unexpected side products.

Common Protecting Group Problems and Solutions:

Problem Potential Cause Solution
Low Yield During Protection Incomplete reaction due to steric hindrance or deactivation. Formation of side products like dipeptides during protection with haloformates. [8]- Optimize Conditions: Increase reaction time, temperature, or use a more reactive protecting group reagent. - Alternative Reagents: For Boc protection, use (Boc)2O instead of Boc-Cl. [9] - Control Stoichiometry: Careful control of reagent stoichiometry can minimize side reactions.
Protecting Group is Unstable The protecting group is not robust enough for subsequent reaction conditions.- Select a More Stable Group: Consult protecting group stability charts. [10]For example, if a Boc group is being cleaved during a basic reaction, switch to a base-stable group like Cbz or Fmoc. [10]
Difficulty in Deprotection The protecting group is too stable and resistant to cleavage.- Harsher Conditions: Increase the concentration of the deprotecting agent, the temperature, or the reaction time. Be mindful of potential side reactions. [11] - Alternative Deprotection Method: Many protecting groups can be removed by multiple methods (e.g., Cbz can be removed by acidolysis or hydrogenolysis). [10]
Side Reactions During Deprotection The deprotection conditions affect other functional groups in the molecule. Racemization can occur, especially with histidine and cysteine. [12]- Orthogonal Protecting Groups: Design your synthesis with orthogonal protecting groups that can be removed under different, non-interfering conditions. [8][13]For example, use an acid-labile Boc group and a base-labile Fmoc group. [10] - Use of Scavengers: During acid-catalyzed deprotection (e.g., of Boc groups), carbocationic intermediates can cause side reactions. Use scavengers like triethylsilane or anisole.

Protecting Group Selection Guide:

Protecting Group Abbreviation Common Protection Reagent Common Deprotection Conditions Stability
tert-ButoxycarbonylBoc(Boc)2OTFA, HCl [9]Stable to base, hydrogenolysis. [10]
BenzyloxycarbonylCbz or ZCbz-ClH2/Pd, HBr/AcOH [10]Stable to mild acid and base.
9-FluorenylmethyloxycarbonylFmocFmoc-Cl, Fmoc-OSuPiperidine (base) [10]Stable to acid. [10]

Section 5: Purification Challenges

Q6: My final β-amino acid product is difficult to purify. What are some effective purification strategies?

A6: The amphoteric nature of amino acids can make them challenging to purify by standard chromatographic methods.

Purification Techniques:

  • Flash Column Chromatography: This is often the first method attempted.

    • Pro-Tip: If your compound is streaking on silica gel, try adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent system to suppress ionization.

  • Reversed-Phase HPLC: For more challenging separations, preparative reversed-phase HPLC is a powerful tool. [14]Mobile phases typically consist of water/acetonitrile or water/methanol with an additive like TFA or formic acid.

  • Crystallization: If your compound is a solid, crystallization can be an excellent method for obtaining highly pure material. Screen a variety of solvent systems.

  • Ion-Exchange Chromatography: This technique separates molecules based on their net charge and is highly effective for purifying amino acids.

References

  • Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. (2021). MPG.PuRe. Available at: [Link]

  • Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. (2025). PMC. Available at: [Link]

  • Recent advances in the catalytic asymmetric synthesis of β-amino acids. (2010). Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • β-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Anaspec. Available at: [Link]

  • Protecting Group Strategies in Natural Product Biosynthesis. (2026). ACS Publications. Available at: [Link]

  • Diastereo‐ and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines. (n.d.). PMC. Available at: [Link]

  • Amino Acid-Protecting Groups Amino Acid-Protecting Groups. (n.d.). Academia.edu. Available at: [Link]

  • Synthesis of β-Amino Carbonyl Compounds via Mannich reaction using sulfated MCM-41. (2013). International Journal of Innovative Technology and Exploring Engineering.
  • β-Amino Acid Catalyzed Asymmetric Michael Additions: Design of Organocatalysts with Catalytic Acid/Base Dyad Inspired by Serine Proteases. (2011). The Journal of Organic Chemistry. Available at: [Link]

  • Asymmetric Synthesis of β-Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines. (2002). The Journal of Organic Chemistry. Available at: [Link]

  • Stereoselective synthesis of β-amino acid derivatives by asymmetric mannich reaction in flow. (n.d.). Tohoku University. Available at: [Link]

  • NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. (2023). Illinois chemistry. Available at: [Link]

  • Switchable Enantio- and Diastereoselective Michael Additions of β-Keto Amides to Nitroolefins: Crystallization-Based Inversion of Kinetic Stereocontrol. (n.d.). PMC. Available at: [Link]

  • Synthesis of β-Substituted α-Amino Acids via Lewis Acid Promoted Enantioselective Radical Conjugate Additions. (2005). The Journal of Organic Chemistry. Available at: [Link]

  • Asymmetric synthesis of beta-amino acid derivatives incorporating a broad range of substitution patterns by enolate additions to tert-butanesulfinyl imines. (2002). PubMed. Available at: [Link]

  • Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. (2022). MDPI. Available at: [Link]

  • Improved Method for Isolation and Purification of Underivatized Amino Acids for Radiocarbon Analysis. (2018). Analytical Chemistry. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Available at: [Link]

  • Asymmetric Counter-Anion-Directed Aminomethylation: Synthesis of Chiral β-Amino Acids via Trapping of an Enol Intermediate. (2019). Journal of the American Chemical Society. Available at: [Link]

  • Beta2-Amino Acids: Synthesis Approaches & Compounds. (n.d.). ChiroBlock. Available at: [Link]

Sources

Optimization

Troubleshooting solubility issues of 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid in assays

Welcome to the technical support guide for 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid. This document provides in-depth troubleshooting strategies and practical protocols to address solubility challenges encounter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid. This document provides in-depth troubleshooting strategies and practical protocols to address solubility challenges encountered during in vitro and in vivo experimental work. Our goal is to empower researchers, scientists, and drug development professionals to overcome these hurdles and ensure the reliability and reproducibility of their results.

The unique structure of this compound—a hybrid of a hydrophilic amino acid backbone and a lipophilic dibromothiophene moiety—presents specific solubility challenges that require a systematic and informed approach.

Physicochemical Profile

Understanding the fundamental properties of 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid is the first step in troubleshooting its solubility. The molecule possesses both a basic amino group and an acidic carboxylic acid group, making its net charge—and thus its aqueous solubility—highly dependent on pH.[1][2][3]

PropertyValue / DescriptionSource
IUPAC Name (3R)-3-amino-3-(4,5-dibromothiophen-2-yl)propanoic acid[4]
Molecular Formula C₇H₇Br₂NO₂S[4]
Molecular Weight 329.01 g/mol [4]
Appearance Typically a white crystalline solid.[4]
Structural Features Contains a hydrophilic zwitterionic amino acid group and a large, hydrophobic dibromothiophene ring. This dual nature is the primary cause of solubility issues.[4]
Predicted Solubility Expected to be poorly soluble in neutral aqueous buffers but soluble in organic solvents like DMSO, methanol, and ethanol.[4] Solubility in aqueous media is predicted to increase significantly at pH values away from its isoelectric point.[1][5]

Frequently Asked Questions (FAQs)

Q1: My compound dissolved perfectly in DMSO, but it crashed out of solution when I diluted it into my aqueous assay buffer. What happened?

A1: This is a classic case of "solvent shock" or precipitation.[6][7] The compound is highly soluble in the organic solvent DMSO, but when this stock solution is introduced into a predominantly aqueous environment, the compound's low aqueous solubility limit is exceeded, causing it to precipitate.[6][7] The key is to ensure the final concentration of DMSO is minimized while keeping the compound in solution. We recommend a "reverse dilution" method, described in the protocols below.

Q2: What is the best starting solvent to prepare a stock solution?

A2: Anhydrous dimethyl sulfoxide (DMSO) is the recommended starting solvent for creating a high-concentration stock solution (e.g., 10-50 mM).[8][9] It is a powerful aprotic solvent capable of dissolving a wide range of polar and non-polar compounds.[10] Ensure you are using fresh, anhydrous DMSO, as it is hygroscopic and absorbed water can reduce its solvating power over time.[7]

Q3: How does pH affect the solubility of this compound?

A3: As an amino acid derivative, its solubility is highly dependent on pH.[2][11] At its isoelectric point (pI), the molecule exists as a zwitterion with no net charge, leading to minimal interaction with water and thus its lowest solubility. At low pH (acidic conditions), the amino group is protonated (-NH₃⁺), giving the molecule a net positive charge. At high pH (basic conditions), the carboxylic acid group is deprotonated (-COO⁻), resulting in a net negative charge.[1] In both charged states, the molecule's interaction with polar water molecules is enhanced, increasing its solubility.[1][5]

Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?

A4: This is highly dependent on the cell line. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[7] However, sensitive cell lines may be affected at concentrations as low as 0.1%.[7][12] It is imperative to run a vehicle control (assay buffer with the same final DMSO concentration) to validate that the solvent is not impacting the experimental outcome.

In-Depth Troubleshooting Guide

This section provides a logical, step-by-step approach to resolving solubility issues.

Problem 1: Precipitation When Diluting DMSO Stock into Aqueous Buffer

This is the most common challenge. The abrupt change in solvent polarity from organic to aqueous causes the compound to crash out.

Causality

The hydrophobic dibromothiophene portion of the molecule, which is well-solvated by DMSO, is poorly tolerated by water. This drives the molecules to aggregate and precipitate to minimize their contact with the aqueous environment.

Solutions
  • Optimize the Dilution Method: Avoid adding the aqueous buffer directly to the small volume of DMSO stock. Instead, use the reverse dilution technique. Add the small volume of DMSO stock drop-wise into the full volume of the aqueous buffer while vortexing or stirring vigorously.[7] This ensures rapid dispersion and avoids localized areas of high concentration that can initiate precipitation.

  • Control the Final DMSO Concentration: Aim for the lowest possible final DMSO concentration (ideally ≤0.5% for cell-based assays) that maintains solubility.[7] If your compound precipitates at 0.1% DMSO, you may need to test increasing the concentration to 0.5% or 1%, while always running parallel vehicle controls to check for solvent-induced artifacts.

  • Apply Gentle Heat and Sonication: After dilution, if a precipitate is observed, gentle warming in a 37°C water bath combined with vortexing or sonication can often help redissolve the compound.[13] However, you must first confirm the thermal stability of your compound.

Troubleshooting Workflow Diagram

G start Solubility Issue Encountered: Precipitate or Cloudiness in Assay check_dmso Step 1: Review Dilution & Solvent - Is DMSO anhydrous? - Using reverse dilution? - Final DMSO % < 1%? start->check_dmso adjust_ph Step 2: Modify Buffer pH - Test solubility at pH < 5 and pH > 8 - Does pH change improve solubility? check_dmso->adjust_ph Yes, but issue persists success SOLUBILITY ACHIEVED Proceed with Assay & Vehicle Controls check_dmso->success No, fixing this solved it add_cosolvent Step 3: Introduce Co-solvents - Add 1-5% Ethanol, PEG 400, or Propylene Glycol - Does this maintain solubility? adjust_ph->add_cosolvent No, pH change ineffective adjust_ph->success Yes, pH adjustment worked adv_formulation Step 4: Advanced Formulation - Consider cyclodextrins (e.g., HP-β-CD) - Explore other formulation strategies add_cosolvent->adv_formulation No, still precipitates add_cosolvent->success Yes, co-solvent worked adv_formulation->success Yes, advanced method worked fail Issue Persists Contact Technical Support for Advanced Formulation Advice adv_formulation->fail No, issue unresolved

Caption: A systematic workflow for troubleshooting solubility issues.

Problem 2: Low Intrinsic Aqueous Solubility

If the compound has poor solubility even with optimized dilution methods, the next step is to modify the aqueous buffer itself.

Causality

At or near its isoelectric point (pI), the compound has a neutral net charge, minimizing its interaction with water. The large, nonpolar dibromothiophene ring dominates, leading to poor aqueous solubility.

Solutions
  • pH Adjustment: This is the most effective strategy for ionizable compounds.[14][15]

    • Acidic Buffer (e.g., pH 4-5): In this environment, the amino group will be protonated (R-NH₃⁺), imparting a net positive charge and increasing solubility.

    • Basic Buffer (e.g., pH 8-9): Here, the carboxylic acid group will be deprotonated (R-COO⁻), imparting a net negative charge and increasing solubility.

    • Action: Prepare your assay buffer at different pH values (e.g., 6.0, 7.4, 8.5) to empirically determine the optimal pH for solubility. Ensure the chosen pH does not negatively impact your assay's biological components (e.g., enzyme activity, cell viability).

  • Use of Co-solvents: If pH adjustment is not feasible or insufficient, adding a small percentage of a water-miscible organic solvent can increase solubility.[10][14] Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for the hydrophobic parts of the molecule.[14]

Co-SolventTypical Final Conc.Considerations
Ethanol 1-5%Generally well-tolerated in many assays, but can affect enzyme activity and cell membranes at higher concentrations.[12]
Propylene Glycol (PG) 1-10%A common vehicle for in vivo studies; less volatile than ethanol.
Polyethylene Glycol 400 (PEG 400) 1-20%Effective solubilizer, but can increase viscosity.

Important: When using co-solvents, it is critical to test their effect on the assay itself by running a vehicle control with the co-solvent but without the test compound.[16]

Molecular Charge State vs. pH

Caption: Effect of pH on the ionization state of the compound.

Experimental Protocols

Protocol 1: Systematic Solubility Assessment

This protocol provides a structured way to determine the optimal solvent conditions for your compound before beginning large-scale assays.

Materials:

  • 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid

  • Anhydrous DMSO

  • Aqueous buffers (e.g., Citrate pH 4.5, PBS pH 7.4, Tris pH 8.5)

  • Co-solvents (e.g., Ethanol, PEG 400)

  • Clear glass vials or microcentrifuge tubes

  • Vortex mixer and sonicator

Methodology:

  • Prepare a Concentrated Stock: Dissolve the compound in 100% anhydrous DMSO to create a 50 mM stock solution. Ensure it is fully dissolved. Gentle warming or sonication may be used.[7]

  • Initial Aqueous Solubility Test:

    • Label three vials with your buffers (pH 4.5, 7.4, 8.5).

    • Add 998 µL of each buffer to its respective vial.

    • While vortexing the buffer, add 2 µL of the 50 mM DMSO stock to each vial to achieve a final concentration of 100 µM in 0.2% DMSO.

    • Visually inspect immediately and after 1 hour for any signs of precipitation or cloudiness.

  • Co-solvent Compatibility Test:

    • Based on the results from step 2, select the buffer where solubility was poorest (likely pH 7.4).

    • Prepare two versions of this buffer: one containing 5% ethanol and another containing 5% PEG 400.

    • Repeat the dilution from step 2 using these co-solvent-containing buffers.

    • Visually inspect for improved solubility.

  • Determine Maximum Soluble Concentration:

    • Using the best condition identified (e.g., Tris buffer pH 8.5), perform serial dilutions to find the highest concentration at which the compound remains in solution. For example, test 200 µM, 150 µM, and 100 µM.

Data Summary Table:

Buffer SystemFinal DMSO (%)Final Compound Conc. (µM)Observation (Immediate)Observation (1 Hour)
Citrate, pH 4.50.2%100ClearClear
PBS, pH 7.40.2%100CloudyPrecipitate
Tris, pH 8.50.2%100ClearClear
PBS, pH 7.4 + 5% EtOH0.2%100ClearSlight Haze
PBS, pH 7.4 + 5% PEG 4000.2%100ClearClear

References

  • Suggest a reason why amino acids are usually more soluble at - pH - Vaia. (n.d.). Vaia. [Link]

  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. (n.d.). Stax. [Link]

  • Is the solubility of amino acids affected by their pH levels? - Quora. (2024, April 6). Quora. [Link]

  • Khomutov, E. V., et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 45(21), 7267–7272. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI. [Link]

  • pH dependence of amino acid solubility. (n.d.). ResearchGate. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). PMC. [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs. (2023, December 18). Drug Discovery Online. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (n.d.). ResearchGate. [Link]

  • CHAPTER 2: Tactics to Improve Solubility. (2021, August 27). Royal Society of Chemistry. [Link]

  • Comparing the effects of organic cosolvents on acetylcholinesterase and butyrylcholinesterase activity. (n.d.). ResearchGate. [Link]

  • Cas 3141-27-3,2,5-Dibromothiophene. (n.d.). LookChem. [Link]

  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC. [Link]

  • Choosing the Right Dibromo Thiophene: A Guide for Material Scientists. (n.d.). Synthonix. [Link]

  • Formulating Poorly Water Soluble Drugs. (n.d.). AAPS Advances in the Pharmaceutical Sciences Series. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). PMC. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review. [Link]

  • (PDF) Solid-State Polymerization of 2,5-Dibromothiophene Derivatives and Properties of Corresponding Conducting Polymers. (2022, January 5). ResearchGate. [Link]

  • Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. (2013, May 30). Merck Millipore. [Link]

  • Driving Structure-Based Drug Discovery through Cosolvent Molecular Dynamics. (n.d.). PMC. [Link]

  • 3-(3-Aminothiophen-2-yl)propanoic acid | C7H9NO2S | CID 68825284. (n.d.). PubChem. [Link]

  • New experimental melting properties as access for predicting amino-acid solubility. (n.d.). Royal Society of Chemistry. [Link]

  • 3-amino-3-(thiophen-3-yl)propanoic acid. (n.d.). PubChemLite. [Link]

  • Propanoic acid, 3-amino-2-methyl-. (n.d.). NIST WebBook. [Link]

  • 3-amino-3-(4-bromothiophen-3-yl)propanoic acid hydrobromide. (n.d.). PubChemLite. [Link]

  • (3S)-3-Amino-3-(4-chlorophenyl)propanoic acid. (n.d.). PubChem. [Link]

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. (n.d.). Frontiers. [Link]

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Troubleshooting

Stability testing of 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid under physiological conditions

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the stability of the novel compound, 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid, under simul...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the stability of the novel compound, 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid, under simulated physiological conditions. Adherence to these protocols is critical for predicting its in-vivo behavior, establishing appropriate storage conditions, and ensuring data integrity for downstream applications.

Frequently Asked Questions (FAQs)

Q1: Why is stability testing of this compound under physiological conditions so important?

A1: Stability testing under physiological conditions (simulating the pH, temperature, and enzymatic environment of the gastrointestinal tract) is a cornerstone of early-stage drug development. It helps to:

  • Predict Oral Bioavailability: An unstable compound may degrade in the stomach or intestine before it can be absorbed into the bloodstream.

  • Identify Potential Toxic Metabolites: Degradation products can have different pharmacological or toxicological profiles than the parent compound.[1]

  • Establish a Stability-Indicating Analytical Method: This ensures that the analytical method used can accurately measure the parent compound in the presence of its degradants.

  • Guide Formulation Development: Understanding degradation pathways allows for the development of formulations that protect the drug and enhance its stability.[1]

Q2: What are the primary potential degradation pathways for 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid?

A2: Based on its chemical structure, several degradation pathways should be considered:

  • Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring is susceptible to oxidation, which can be initiated by atmospheric oxygen or reactive oxygen species.[1] This can lead to the formation of thiophene-S-oxides.[1][2] Electron-withdrawing groups, like the bromine atoms on this molecule, can influence the ring's susceptibility to oxidation.[1][3]

  • Debromination: The carbon-bromine bonds may be susceptible to cleavage, particularly under certain enzymatic or photolytic conditions.

  • Amino Acid Instability: As a β-amino acid, the compound may be subject to enzymatic degradation by proteases present in simulated intestinal fluid.[4][5] While β-amino acids generally show greater resistance to proteases than their α-analogs, this cannot be assumed without testing.[4][5]

  • pH-Mediated Hydrolysis: The functional groups of the molecule may be susceptible to hydrolysis at the low pH of the stomach or the mildly basic pH of the intestine.

Q3: What simulated physiological fluids should I use for testing?

A3: To mimic the transit of an orally administered drug, it is standard practice to test in the following media, maintained at 37°C:

  • Simulated Gastric Fluid (SGF), pH 1.2: Represents the acidic environment of the stomach. Testing is typically conducted for up to 2 hours.[6][7]

  • Simulated Intestinal Fluid (SIF), pH 6.8: Represents the environment of the small intestine. Testing is typically conducted for at least 3-4 hours.[6][7]

  • Phosphate-Buffered Saline (PBS), pH 7.4: Represents the pH of blood and other physiological fluids.

For a more "biorelevant" assessment that better mimics in-vivo conditions, consider using fluids like Fasted-State Simulated Intestinal Fluid (FaSSIF) and Fed-State Simulated Intestinal Fluid (FeSSIF), which contain bile salts and phospholipids.

Q4: Which analytical technique is best for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the gold standard for this type of analysis.[6][8] A reverse-phase C18 column is a good starting point.[9][10] The method must be able to separate the parent compound from any potential degradation products.[6] For identification of unknown degradant peaks, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.[1]

Experimental Workflow & Protocols

The overall workflow for assessing the stability of the compound is outlined below.

Stability_Workflow cluster_incubation Incubation cluster_analysis Analysis Prep_Compound Prepare Compound Stock Solution Incubate Spike Compound into Media Incubate at 37°C Prep_Compound->Incubate Prep_Media Prepare Simulated Physiological Media (SGF, SIF, PBS) Prep_Media->Incubate Timepoints Sample at Predetermined Timepoints (T=0, 1, 2, 4h) Incubate->Timepoints Quench Quench Reaction (e.g., with Acetonitrile) Timepoints->Quench Analyze Analyze by Stability- Indicating HPLC-UV Quench->Analyze Data Calculate % Remaining vs. Time Analyze->Data

Caption: Experimental workflow for stability testing.

Protocol 1: Preparation of Simulated Physiological Fluids

This protocol is based on United States Pharmacopeia (USP) standards.[11][12]

Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)

  • Dissolve 2.0 g of sodium chloride (NaCl) in 800 mL of deionized water.

  • Add 7.0 mL of concentrated hydrochloric acid (HCl).

  • Adjust the pH to 1.2 using 1N HCl or 1N NaOH.

  • Add deionized water to a final volume of 1000 mL.

  • For enzymatic studies, add 3.2 g of pepsin just before use.[12]

Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin)

  • Dissolve 6.8 g of monobasic potassium phosphate (KH₂PO₄) in 250 mL of deionized water.

  • Add 77 mL of 0.2 N NaOH and 500 mL of deionized water.

  • Adjust the pH to 6.8 using 0.2 N NaOH or 0.2 N HCl.

  • Add deionized water to a final volume of 1000 mL.

  • For enzymatic studies, add 10.0 g of pancreatin just before use.[12]

Protocol 2: HPLC-Based Stability Assay

1. Materials and Reagents:

  • 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (or other appropriate modifier)

  • SGF, SIF, and PBS buffers (prepared as per Protocol 1)

  • HPLC system with UV detector, C18 column (e.g., 5 µm, 4.6 x 250 mm)[9]

2. Preparation of Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile or methanol).[9]

  • Working Solution (100 µg/mL): Dilute the stock solution 1:10 with the same solvent.

3. Incubation Procedure:

  • Pre-warm the SGF, SIF, and PBS solutions to 37°C in a shaking water bath.

  • To 990 µL of each pre-warmed buffer, add 10 µL of the 1 mg/mL stock solution to achieve a final concentration of 10 µg/mL. Mix thoroughly. This is your T=0 sample.

  • Immediately withdraw a 100 µL aliquot from each tube and add it to a vial containing 100 µL of cold acetonitrile to stop the reaction (quench). Store on ice or at 4°C until analysis.

  • Continue incubating the remaining solutions at 37°C.

  • Withdraw and quench 100 µL aliquots at subsequent time points (e.g., 30 min, 60 min, 120 min, 240 min).

4. HPLC Analysis:

  • Column: C18, 5 µm, 4.6 x 250 mm[9]

  • Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water is a common starting point.[9] An isocratic method (e.g., 60:40 Acetonitrile:Water) may also be suitable.[8][9]

  • Flow Rate: 1.0 mL/min[9]

  • Injection Volume: 10 µL[9]

  • Detection Wavelength: To be determined by UV-Vis scan of the compound (a common starting point for thiophenes is ~254 nm).[9]

  • Column Temperature: 30°C[9]

5. Data Analysis:

  • Integrate the peak area of the parent compound at each time point.

  • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

    • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

  • Plot the % Remaining versus time for each condition.

Data Interpretation & Troubleshooting

Hypothetical Stability Data Summary

MediumTime (hours)% Compound Remaining (Mean ± SD, n=3)Appearance of New Peaks (Degradants)
SGF (pH 1.2) 0100None
198.5 ± 1.2No
297.1 ± 1.5No
SIF (pH 6.8) 0100None
195.2 ± 2.1Yes, 1 minor peak
289.8 ± 2.5Yes, 1 minor peak (increasing)
480.5 ± 3.0Yes, 1 minor peak (increasing)
PBS (pH 7.4) 0100None
199.5 ± 0.8No
299.1 ± 0.9No
498.8 ± 1.1No

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Rapid loss of compound in all media 1. Adsorption to plasticware. 2. General chemical instability. 3. Incorrect stock concentration.1. Use low-adsorption tubes/plates or add a small % of organic solvent if compatible. 2. Confirm initial purity by NMR/LC-MS. Re-evaluate storage conditions.[1] 3. Re-prepare and verify stock solution concentration.
Significant degradation only in SIF with pancreatin Enzymatic degradation by proteases/esterases in pancreatin.1. Confirm by running a parallel experiment in SIF without pancreatin. 2. Identify the degradant using LC-MS to understand the cleavage site. 3. This indicates potential for first-pass metabolism in the intestine.
Appearance of multiple, broad, or tailing peaks in HPLC 1. Formation of multiple degradation products. 2. Poor chromatography. 3. Compound precipitation in the sample vial.1. Optimize the HPLC gradient to improve separation. 2. Adjust mobile phase pH; ensure it is ~2 units away from the compound's pKa. Test a different column chemistry. 3. Ensure the quenching solvent fully solubilizes the compound.
Inconsistent or non-reproducible results 1. Inconsistent buffer preparation (especially pH). 2. Inaccurate pipetting. 3. Instability of the compound in the stock solution.1. Always verify the final pH of buffers before use.[13] 2. Use calibrated pipettes. 3. Assess the stability of the stock solution at the storage temperature (e.g., 4°C) over 24-48 hours.[14]

References

  • ICH. (2003). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. European Medicines Agency. Available from: [Link]

  • ICH. (2023). Quality Guidelines. International Council for Harmonisation. Available from: [Link]

  • SIELC Technologies. (n.d.). Separation of Thiophene on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • Koukaras, M., et al. (2021). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Applied Sciences. Available from: [Link]

  • Selmani, A., et al. (2024). Simulated Gastrointestinal Fluids Impact the Stability of Polymer-Functionalized Selenium Nanoparticles: Physicochemical Aspects. International Journal of Nanomedicine. Available from: [Link]

  • Biorelevant.com. (n.d.). Two stage biorelevant dissolution test. Biorelevant.com. Available from: [Link]

  • Waingeh, V., et al. (2015). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Open Journal of Physical Chemistry. Available from: [Link]

  • Riaz, N. N., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Journal of Drug Design and Medicinal Chemistry. Available from: [Link]

  • Bhasin, G., & Anslyn, E. V. (2024). β-Amino Acids Reduce Ternary Complex Stability and Alter the Translation Elongation Mechanism. ACS Central Science. Available from: [Link]

  • Health Canada. (1989). OFFICIAL METHOD - Determination of the Disintegration Time of Tablets. Canada.ca. Available from: [Link]

  • Basit, A. W., et al. (2007). Validation and application of a stability-indicating HPLC method for the in vitro determination of gastric and intestinal stability of venlafaxine. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Interchim. (n.d.). SIF Media (Simulated Intestinal Fluids). Interchim. Available from: [Link]

  • Werle, M., et al. (n.d.). Supporting Information: A systematic analysis of critical parameters for SGF and SIF stability assays to improve inter-laboratory comparability. Available from: [Link]

  • Zhang, Y., et al. (2016). Preparation and in vitro evaluation of enteric-coated tablets of rosiglitazone sodium. Tropical Journal of Pharmaceutical Research. Available from: [Link]

  • Lake, B. G., et al. (2017). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology. Available from: [Link]

  • He, H., et al. (2021). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. Chemosphere. Available from: [Link]

Sources

Optimization

Technical Support Center: A Researcher's Guide to Preventing Dehalogenation of 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid

Welcome to the dedicated technical support guide for handling 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid. This resource is designed for researchers, medicinal chemists, and drug development professionals who are...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for handling 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid. This resource is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this unique building block in their synthetic campaigns. The presence of both bromine atoms on the electron-rich thiophene ring, combined with the amino acid functionality, presents specific stability challenges. Foremost among these is the unintended loss of one or both bromine atoms—a process known as dehalogenation. This guide provides in-depth, field-proven insights and actionable protocols to help you maintain the structural integrity of your molecule throughout your experimental workflow.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental principles governing the stability of your compound and the common triggers for dehalogenation.

Q1: What makes the C-Br bonds on 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid so susceptible to cleavage?

A1: The susceptibility to dehalogenation arises from a combination of factors inherent to the molecule's structure:

  • Electron-Rich Thiophene Ring: The sulfur atom in the thiophene ring is an electron donor, increasing the electron density of the aromatic system. This increased electron density can facilitate certain reactions, including protonolysis or reductive cleavage of the carbon-bromine (C-Br) bonds, especially when catalyzed by transition metals.

  • Reductive Dehalogenation: This is a very common side reaction, particularly during transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck).[1][2] The catalytic cycle can involve intermediates that react with hydrogen sources (like solvent, water, or additives) to replace a bromine atom with hydrogen.[3][4] Aryl bromides are more readily reduced than chlorides under these conditions.[3][4]

  • Base-Catalyzed "Halogen Dance": In the presence of strong bases, brominated thiophenes can undergo a "halogen dance" reaction, which involves migration or complete removal of the halogen atoms.[5][6] This occurs via deprotonation of the thiophene ring followed by a series of rearrangements.[5]

  • Photolytic Cleavage: Aromatic halides can be sensitive to light. Visible-light or UV irradiation, especially in the presence of a photosensitizer or a hydrogen donor, can induce radical-mediated dehalogenation.[7][8][9]

Q2: I am planning a Suzuki-Miyaura coupling reaction. What are the biggest risk factors for dehalogenation with this substrate?

A2: Suzuki-Miyaura coupling is a powerful tool, but it is a primary scenario for dehalogenation of brominated thiophenes.[1] The main risk factors are:

  • The Palladium Catalyst and Ligands: Certain palladium catalysts, especially those that are highly active or have specific ligand environments, can favor the reductive dehalogenation pathway over the desired cross-coupling.

  • The Choice and Strength of the Base: Strong bases can promote dehalogenation.[10] While a base is essential for the transmetalation step, an overly strong or poorly soluble base can increase the rate of side reactions.

  • Solvent System: Solvents can act as hydrogen donors in the reductive dehalogenation cycle. Protic solvents or solvents like dioxane and DMF have been noted to sometimes increase dehalogenation rates in similar systems.[1]

  • Reaction Temperature and Time: Higher temperatures and prolonged reaction times increase the likelihood of thermal decomposition and side reactions, including dehalogenation.

Q3: How do the amino and carboxylic acid groups affect the stability of the C-Br bonds during subsequent reactions like peptide coupling?

A3: The amino and carboxylic acid groups themselves do not directly attack the C-Br bonds. However, the reagents used to modify them can create an environment conducive to dehalogenation. For example, peptide coupling often requires activating agents and bases. If you use a strong base to deprotonate the carboxylic acid or to neutralize salts, you risk initiating base-catalyzed dehalogenation.[6] Similarly, if a subsequent step involves catalytic hydrogenation (e.g., to remove a Cbz protecting group), the conditions can easily reduce the aryl bromides as well.[3][4] This makes an orthogonal protecting group strategy absolutely critical.[11][12]

Part 2: Troubleshooting Guides & Proactive Protocols

This section provides structured workflows and detailed experimental procedures to mitigate dehalogenation risk in common synthetic transformations.

Troubleshooting Dehalogenation in Palladium-Catalyzed Cross-Coupling

If you are observing significant amounts of mono-brominated or fully de-brominated byproducts, follow this systematic troubleshooting workflow.

G Start Start: Significant Dehalogenation Observed in Cross-Coupling Step1 Step 1: Evaluate Catalyst & Ligand - Is the Pd loading too high? - Is the ligand prone to β-hydride elimination? - Is the catalyst old or decomposed? Start->Step1 Begin Here Sol1 Solution: - Decrease Pd loading (1-3 mol%). - Switch to bulky electron-rich ligands  (e.g., SPhos, XPhos, P(t-Bu)3). - Use a fresh, high-purity catalyst. Step1->Sol1 Implement Step2 Step 2: Re-evaluate the Base - Is the base too strong (e.g., t-BuOK, NaOH)? - Is it fully dissolved? Sol1->Step2 If problem persists Sol2 Solution: - Screen milder inorganic bases  (e.g., K3PO4, K2CO3, Cs2CO3). - Ensure adequate stirring. Step2->Sol2 Implement Step3 Step 3: Analyze Solvent & Temperature - Are you using Dioxane or DMF? - Is the temperature unnecessarily high? Sol2->Step3 If problem persists Sol3 Solution: - Switch to less problematic solvents  like Toluene or CPME. - Run a temperature screen starting  from a lower temp (e.g., 60-80 °C). Step3->Sol3 Implement Step4 Step 4: Check Reaction Environment - Was the system thoroughly degassed? - Are reagents and solvents anhydrous? Sol3->Step4 If problem persists Sol4 Solution: - Use freeze-pump-thaw cycles for degassing. - Use freshly distilled/anhydrous solvents. - Ensure boronic acid is pure. Step4->Sol4 Implement End Outcome: Dehalogenation Minimized Sol4->End Verify Result

Caption: Troubleshooting workflow for dehalogenation in cross-coupling.

Data Summary: Influence of Reaction Parameters on Dehalogenation

The choice of reaction parameters is critical. The following table, based on established findings for similar dibromothiophene systems, provides a general guideline for minimizing dehalogenation.[1]

ParameterHigh-Risk Choice (Promotes Dehalogenation)Recommended Alternative (Minimizes Dehalogenation)Rationale
Palladium Catalyst Pd(OAc)₂ with simple phosphinesPd(PPh₃)₄, PdCl₂(dppf)Bulky, electron-rich ligands can suppress the reductive dehalogenation pathway.
Base Strong, soluble organic bases (e.g., t-BuOK)Milder, inorganic bases (e.g., K₂CO₃, K₃PO₄)Strong bases can promote "halogen dance" or other decomposition pathways.[5][10]
Solvent Dioxane/Water, DMFToluene/Water, CPMEToluene is less likely to act as a hydrogen source in the undesired reductive cycle.[1]
Temperature > 100 °C60-90 °CLower temperatures slow down side reactions more significantly than the main reaction.
Atmosphere Air, impure Argon/NitrogenRigorously degassed system (e.g., Freeze-Pump-Thaw)Oxygen can degrade the catalyst, leading to off-cycle processes that may include dehalogenation.
Recommended Protocol 1: Amine Protection (Boc Group)

To perform reactions on the carboxylic acid terminus (e.g., esterification, amide coupling) without side reactions at the amine, protection is essential. The tert-butoxycarbonyl (Boc) group is a robust choice that can be applied under mild conditions.

Objective: To selectively protect the primary amine of the title compound while preserving the C-Br bonds.

Materials:

  • 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid

  • Di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents)

  • Sodium bicarbonate (NaHCO₃) (2.5 equivalents)

  • Solvent: 1:1 mixture of Dioxane and Water

  • Ethyl acetate

  • 1M HCl (for workup)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the amino acid in the 1:1 Dioxane/Water mixture in a round-bottom flask.

  • Add sodium bicarbonate and stir until fully dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Add (Boc)₂O dropwise (or as a solution in dioxane).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS to confirm consumption of the starting material.

  • Once complete, remove the dioxane under reduced pressure.

  • Dilute the remaining aqueous solution with ethyl acetate.

  • Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3. Ensure this is done in a well-ventilated fume hood.

  • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the Boc-protected product.

Causality: Using NaHCO₃, a mild inorganic base, prevents the harsh conditions that could trigger a halogen dance.[5][6] The biphasic solvent system ensures all reagents are solubilized for a smooth reaction.

Recommended Protocol 2: Optimized Suzuki-Miyaura Coupling

Objective: To perform a selective Suzuki-Miyaura coupling at one of the C-Br positions while minimizing reductive dehalogenation. Based on literature, coupling is often preferred at the C5 position on similar 2,5-dibromothiophene systems.[13]

Materials:

  • Boc-protected 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid methyl ester

  • Arylboronic acid (1.1 equivalents for mono-coupling)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Solvent: 4:1 mixture of Toluene and Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk flask under an inert atmosphere (Argon), add the protected dibromo-thiophene substrate, the arylboronic acid, and K₂CO₃.

  • Add the Toluene/Water solvent mixture.

  • Crucially, degas the mixture thoroughly. This can be done by bubbling argon through the solution for 20-30 minutes or, preferably, by three freeze-pump-thaw cycles.

  • Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction typically takes 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation: The choice of Pd(PPh₃)₄, a mild base like K₂CO₃, and toluene as the organic solvent are all deliberate selections to create a less reductive environment compared to other common Suzuki conditions, thus disfavoring the dehalogenation pathway.[1]

Part 3: Visualization of Key Dehalogenation Pathways

Understanding the potential mechanisms of degradation is key to preventing them.

G Substrate Ar-Br (Dibromothiophene) Reductive Reductive Dehalogenation Substrate->Reductive [Pd(0)], H-donor (e.g., solvent, H₂O) BaseCat Base-Catalyzed (Halogen Dance) Substrate->BaseCat Strong Base (e.g., t-BuOK, KNH₂) Photo Photolytic Cleavage Substrate->Photo Light (hv) + H-donor Product Ar-H (Dehalogenated Product) Reductive->Product BaseCat->Product Photo->Product

Caption: Key pathways leading to undesired dehalogenation.

References

  • Reductive dehalogenation of aryl halides via conPET and selected... - ResearchGate. [Link]

  • Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst - PMC. [Link]

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups - Organic Chemistry Portal. [Link]

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups - Thieme. [Link]

  • Reductive Dehalogenation of Aryl Halides by the Nanometric Sodium Hydride Using Lanthanide Chloride as Catalyst - Taylor & Francis. [Link]

  • Mechanistic pathways for halogen dance reactions in bromo-thiophenes: a cascade-like pattern - Indian Academy of Sciences. [Link]

  • Dehalogenative/halogen dance polymerization of 2,5‐dibromothiophene 3. - ResearchGate. [Link]

  • Photocatalytic Dehalogenative Deuteration of Halides over a Robust Metal–Organic Framework - PMC. [Link]

  • Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides | Organic Letters - ACS Publications. [Link]

  • Photocatalytic Dehalogenation of Vicinal Dibromo Compounds Utilizing Sexithiophene and Visible-Light Irradiation | ACS Catalysis - ACS Publications. [Link]

  • New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. - SciSpace. [Link]

  • Reductions of aryl bromides in water at room temperature - PMC. [Link]

  • Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition-Metal-Free Basic Conditions | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride) - ResearchGate. [Link]

  • Dehalogenation - Wikipedia. [Link]

  • Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation - ResearchGate. [Link]

  • (PDF) Halogen dance reactions on thiophene derivatives - ResearchGate. [Link]

  • Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid State | ACS Omega - ACS Publications. [Link]

  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC. [Link]

  • Dehalogenation of Arenes via SN2 Reactions at Bromine: Competition with Nucleophilic Aromatic Substitution | Request PDF - ResearchGate. [Link]

  • (PDF) Brominated Polythiophene Reduces the Efficiency‐Stability‐Cost Gap of Organic and Quantum Dot Hybrid Solar Cells - ResearchGate. [Link]

  • Protective Groups - Organic Chemistry Portal. [Link]

  • Protecting groups in amino acids - ResearchGate. [Link]

  • Protecting group - Wikipedia. [Link]

  • Metal-Mediated Reductive Hydrodehalogenation of Organic Halides | Chemical Reviews. [Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage - Organic Chemistry Portal. [Link]

  • Thiophene: Bromination & Reduction - Organic Chemistry - Vaia. [Link]

  • Palladium-Catalyzed Coupling Reactions of Bromothiophenes at the C−H Bond Adjacent to the Sulfur Atom with a New Activator System, AgNO3/KF | Organic Letters - ACS Publications. [Link]

  • Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC. [Link]

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC. [Link]

  • Palladium-catalyzed coupling reactions of bromothiophenes at the C-H bond adjacent to the sulfur atom with a new activator system, AgNO3/KF - PubMed. [Link]

  • Direct transition metal-catalyzed functionalization of heteroaromatic compounds - PMC - NIH. [Link]

  • Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. [Link]

Sources

Troubleshooting

Technical Support Center: Chiral Separation of 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic Acid Enantiomers

Welcome to the technical support center for the enantioselective separation of 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid. As a β-amino acid containing a bulky, electron-rich dibromothiophene moiety, this compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the enantioselective separation of 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid. As a β-amino acid containing a bulky, electron-rich dibromothiophene moiety, this compound presents unique challenges and opportunities in chiral separation. The stereochemistry of such molecules is paramount in drug development, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[1]

This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and frequently asked questions. We will move beyond simple protocols to explain the underlying principles, empowering you to make informed decisions during method development and optimization.

Section 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the cornerstone of enantioselective analysis and purification due to its versatility and high resolving power. The fundamental principle involves the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. For a zwitterionic molecule like 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid, several CSPs are viable candidates.

Choosing the Right Chiral Stationary Phase (CSP)

The selection of an appropriate CSP is the most critical step in developing a successful chiral HPLC separation. Given the target molecule's structure—a β-amino acid—the following CSPs are recommended for initial screening.[2]

CSP TypeChiral SelectorPrimary Interaction MechanismsRecommended Mobile Phase ModesKey Considerations
Macrocyclic Glycopeptide Teicoplanin, VancomycinHydrogen bonding, ionic interactions, inclusion complexation, steric hindrance.[3]Reversed-Phase (RP), Polar Organic, Polar IonicExcellent for underivatized, polar, and ionic compounds like amino acids.[3] Often provides good results with LC-MS compatible mobile phases.
Zwitterionic Ion-Exchanger Cinchona alkaloid derivativesAnion and cation exchange, hydrogen bonding.[4]Polar Organic, Reversed-PhaseSpecifically designed for ampholytes like amino acids.[4] The elution order can often be reversed by switching between ZWIX(+) and ZWIX(-) columns.[2][4]
Polysaccharide-Based Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))Hydrogen bonding, π-π interactions, steric inclusion into chiral grooves.Normal Phase (NP), Reversed-Phase (RP), Polar OrganicBroad applicability but may require N-derivatization (e.g., Fmoc, Boc) of the amino acid for optimal performance in some cases.[5][6]
Crown Ether (18-crown-6)-tetracarboxylic acidHost-guest complexation with the primary amine group.Reversed-Phase (Aqueous acidic)Highly specific for compounds with a primary amine, such as amino acids.[7]
HPLC Troubleshooting Guide

This section addresses common issues encountered during the chiral separation of amino acids.

Q1: I see no separation or very poor resolution (Rs < 1.5) between my enantiomers. What should I do?

A1: This is the most common challenge. The cause is insufficient differential interaction between your enantiomers and the CSP.

  • Underlying Cause & Solution:

    • Incorrect CSP/Mobile Phase Combination: The selectivity of a CSP is highly dependent on the mobile phase.[8] A CSP that fails in normal phase might provide excellent resolution in reversed-phase.

      • Action: Screen multiple CSPs (e.g., a macrocyclic, a zwitterionic, and a polysaccharide-based column) across different modes (NP, RP, Polar Organic). This is the most effective approach to finding a successful separation.[9]

    • Inappropriate Mobile Phase Additives: For ionic and ionizable molecules like your target amino acid, additives are crucial for controlling the ionization state of both the analyte and the CSP.

      • Action (Reversed-Phase/Polar Organic): Introduce acidic (e.g., 0.1% Trifluoroacetic Acid - TFA, or Formic Acid - FA) and/or basic (e.g., 0.1% Diethylamine - DEA) modifiers. The concentration and type of additive can dramatically affect selectivity and even invert the elution order.[8]

    • Temperature Effects: Lowering the column temperature often increases enantioselectivity by enhancing the stability of transient diastereomeric complexes formed on the CSP.

      • Action: Try running the separation at a lower temperature (e.g., 10-15°C). Conversely, sometimes a higher temperature can improve peak shape and efficiency.

Q2: My peaks are broad or tailing. How can I improve the peak shape?

A2: Poor peak shape is typically caused by secondary, undesirable interactions or slow kinetics.

  • Underlying Cause & Solution:

    • Mismatched Sample Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

      • Action: Dissolve your sample in the initial mobile phase or a weaker solvent whenever possible.

    • Secondary Ionic Interactions: Unwanted interactions between the analyte and residual silanols on the silica support can cause tailing.

      • Action: Add a competing acid or base to the mobile phase (e.g., 0.1% TFA or DEA). This masks the active sites and improves peak symmetry.

    • Column Overload: Injecting too much mass can saturate the stationary phase.

      • Action: Reduce the injection volume or sample concentration and observe the effect on peak shape.

Q3: The column backpressure is suddenly very high. What's the cause?

A3: A sudden pressure increase usually points to a blockage.[10]

  • Underlying Cause & Solution:

    • Frit Blockage: Particulate matter from the sample, mobile phase, or pump seal wear can clog the inlet frit of the column.[10]

      • Action: First, try reversing the column (disconnect from the detector) and flushing with mobile phase at a low flow rate. If this fails, the frit may need tobe carefully replaced. Always use a guard column and filter your samples to prevent this.[10]

    • Sample Precipitation: The sample may be precipitating on the column if it is not soluble in the mobile phase.

      • Action: Ensure your sample is fully dissolved in a solvent compatible with the mobile phase. This is particularly relevant when switching from a high organic sample solvent to a high aqueous mobile phase.

Q4: My retention times are drifting and my results are not reproducible.

A4: Drifting retention times suggest that the column is not properly equilibrated or the mobile phase composition is changing.

  • Underlying Cause & Solution:

    • Insufficient Equilibration: Chiral separations, especially those involving ionic modifiers, can require long equilibration times.

      • Action: Equilibrate the column with at least 20-30 column volumes of the mobile phase before the first injection. When using additives, equilibration can be even slower.

    • "Additive Memory Effect": Some CSPs, particularly amino- or acid-functionalized ones, can strongly retain mobile phase modifiers. If you switch from a mobile phase containing a base to one containing an acid (or vice versa), the previously used additive can leach off the column for a long time, affecting reproducibility.[11]

      • Action: Dedicate columns to specific mobile phase types (e.g., acidic vs. basic modifiers). If you must switch, use a comprehensive flushing procedure as recommended by the column manufacturer.[10]

Workflow for HPLC Troubleshooting

HPLC_Troubleshooting start Problem Encountered no_sep No or Poor Resolution (Rs < 1.5) start->no_sep bad_shape Poor Peak Shape (Tailing/Fronting) start->bad_shape high_p High Backpressure start->high_p drift Drifting Retention Times start->drift sol_csp Screen different CSPs and mobile phase modes no_sep->sol_csp Primary Action sol_add Optimize mobile phase additives (acid/base) no_sep->sol_add Secondary Action sol_temp Adjust column temperature no_sep->sol_temp Optimization bad_shape->sol_add If tailing persists sol_solvent Match sample solvent to mobile phase bad_shape->sol_solvent Check First sol_load Reduce sample load bad_shape->sol_load Check for overload sol_frit Check/Clean/Replace inlet frit & guard column high_p->sol_frit Most Common Cause sol_precip Ensure sample solubility in mobile phase high_p->sol_precip Sample-Related sol_equil Increase column equilibration time drift->sol_equil Common Oversight sol_memory Dedicate column or use rigorous flushing protocol drift->sol_memory Check 'Additive Memory' HPLC_vs_SFC start Goal of Separation? analytical Analytical Scale (Method Development, QC) start->analytical preparative Preparative Scale (Isolating Enantiomers) start->preparative hplc_choice Consider HPLC analytical->hplc_choice Established & Versatile sfc_choice Consider SFC analytical->sfc_choice Speed is Critical preparative->sfc_choice Efficiency & 'Greenness' are Key hplc_adv1 Broadest range of established methods for amino acids hplc_choice->hplc_adv1 hplc_adv2 Better solubility for highly polar/ionic compounds hplc_choice->hplc_adv2 sfc_adv1 High-throughput screening (3-5x faster than HPLC) sfc_choice->sfc_adv1 sfc_adv2 Reduced solvent consumption ('Green' Chemistry) sfc_choice->sfc_adv2 sfc_adv3 Easier solvent removal post-purification sfc_choice->sfc_adv3 Crystallization_Workflow start Start: Racemic Amino Acid + Chiral Resolving Agent dissolve Dissolve in Screening Solvent start->dissolve cool Cool Slowly & Allow to Equilibrate dissolve->cool outcome Observe Outcome cool->outcome crystals Crystals Form outcome->crystals Success? no_crystals No Crystals outcome->no_crystals Failure? oil Oiling Out outcome->oil Failure? analyze Isolate & Analyze Solid (Check d.e. / e.e.) crystals->analyze concentrate Concentrate Solution or Add Anti-Solvent no_crystals->concentrate dilute Dilute & Cool Slower oil->dilute high_de High d.e. Achieved! (Optimize Yield) analyze->high_de low_de Low d.e. (Racemate/Eutectic) analyze->low_de change_solvent Change Solvent or Resolving Agent low_de->change_solvent change_solvent->start concentrate->cool dilute->cool

Sources

Optimization

Technical Support Center: Scale-up Synthesis of 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic Acid for Preclinical Studies

Welcome to the technical support resource for the scale-up synthesis of 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the scale-up synthesis of 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for the synthesis of this compound, a key intermediate in medicinal chemistry.[1] The unique structure, featuring a dibrominated thiophene ring, presents specific challenges during synthesis, particularly during scale-up for preclinical trials.[1] This document offers in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to navigate these challenges effectively.

Troubleshooting Guide: Common Issues in Scale-up Synthesis

This section addresses specific experimental issues that are frequently encountered during the synthesis of 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid.

Issue 1: Low Yield of the Final Product

Symptoms:

  • The overall yield of the multi-step synthesis is significantly lower than expected.

  • TLC or LC-MS analysis of crude product shows a complex mixture of compounds.[2]

Root Causes and Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Bromination of the Thiophene Ring The initial dibromination of the thiophene precursor may be inefficient, leading to a mixture of mono-brominated and unreacted starting material.Optimize Bromination Conditions: Increase the equivalents of the brominating agent (e.g., N-bromosuccinimide or bromine in acetic acid). Monitor the reaction progress meticulously using TLC or GC-MS to ensure complete conversion to the dibrominated product before proceeding. Consider alternative brominating agents if necessary.
Side Reactions During the Introduction of the Propanoic Acid Moiety The reaction to introduce the three-carbon chain with the amino and carboxylic acid functionalities is prone to side reactions, such as polymerization or decomposition of intermediates.[3]Controlled Reaction Conditions: Maintain strict temperature control throughout the reaction. Use a slow, dropwise addition of reagents to manage exothermic reactions. Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive intermediates.
Product Loss During Workup and Purification The target compound, being an amino acid, can be highly polar and may have significant solubility in the aqueous phase during extraction, leading to losses.[4]pH Adjustment and Extraction Optimization: Carefully adjust the pH of the aqueous layer to the isoelectric point of the amino acid to minimize its solubility in water before extraction. Use a suitable organic solvent for extraction, and perform multiple extractions to maximize recovery. Consider using a continuous liquid-liquid extractor for larger scales.
Issue 2: Presence of Debrominated Impurities

Symptoms:

  • Mass spectrometry analysis reveals the presence of mono-brominated or non-brominated thiophene-containing byproducts.[2]

  • NMR spectra show signals corresponding to protons on the thiophene ring where bromine atoms should be located.

Root Causes and Solutions:

Potential Cause Explanation Recommended Solution
Harsh Reaction Conditions High temperatures or the use of strong bases can lead to reductive debromination of the thiophene ring.[2][5]Milder Reaction Conditions: Lower the reaction temperature and use a milder base. Screen different bases to find one that promotes the desired reaction without causing significant debromination. Monitor the reaction closely to avoid prolonged reaction times.
Presence of Protic Impurities Trace amounts of water or other protic solvents can act as a proton source for debromination, especially in the presence of certain catalysts or reagents.[2]Anhydrous Conditions: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Perform the reaction under a dry, inert atmosphere.
"Halogen Dance" Rearrangement Under certain basic conditions, brominated thiophenes can undergo a "halogen dance" reaction, where the bromine atoms migrate to different positions on the ring, which can be followed by debromination.[6]Careful Choice of Base and Temperature: The choice of base and reaction temperature is critical to suppress this side reaction.[6] Using non-nucleophilic bases and maintaining low temperatures can often mitigate this issue.
Issue 3: Difficulty in Purification and Isolation

Symptoms:

  • The crude product is an oil or a sticky solid that is difficult to handle and purify.

  • Column chromatography results in poor separation of the desired product from impurities.

  • The final product has low purity as determined by HPLC or NMR.

Root Causes and Solutions:

Potential Cause Explanation Recommended Solution
Zwitterionic Nature of the Amino Acid As an amino acid, the target compound exists as a zwitterion, which can lead to unusual solubility characteristics and difficulties in crystallization.[7]Protection/Deprotection Strategy: Consider protecting the amino and/or carboxylic acid groups to make the intermediate less polar and easier to purify by standard chromatographic techniques. The protecting groups can then be removed in the final step.
Formation of Hard-to-Separate Byproducts Side reactions can generate impurities with similar polarity to the desired product, making chromatographic separation challenging.[2]Recrystallization or Salt Formation: Attempt recrystallization from various solvent systems to purify the final product. Alternatively, forming a salt of the amino acid (e.g., a hydrochloride or trifluoroacetate salt) can alter its solubility and facilitate purification by crystallization.
Use of Inappropriate Chromatographic Conditions Standard silica gel chromatography may not be suitable for highly polar amino acids.Alternative Chromatographic Methods: Consider using reverse-phase chromatography (e.g., C18) or ion-exchange chromatography for purification.[7][8] These techniques are often more effective for separating polar and ionizable compounds.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid?

A1: A common synthetic approach involves a multi-step sequence. It often starts with the dibromination of a suitable thiophene precursor.[1] This is followed by the introduction of a three-carbon chain containing the amino and carboxylic acid functionalities. One possible method is a variation of the Rodionov reaction or a Strecker-type synthesis on a 4,5-dibromothiophene-2-carboxaldehyde intermediate.

Q2: How can I monitor the progress of the reactions effectively during scale-up?

A2: For scale-up synthesis, robust in-process controls are crucial. Thin-Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended to track the consumption of starting materials and the formation of the product and any byproducts.

Q3: Are there any specific safety precautions I should take when working with brominated thiophenes and other reagents?

A3: Yes, several safety precautions are essential. Brominating agents are corrosive and toxic; always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Many of the organic solvents used are flammable and should be handled away from ignition sources. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q4: Can this synthesis be adapted for the preparation of enantiomerically pure 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid?

A4: Yes, achieving enantiomeric purity is often a key requirement for preclinical candidates. This can be accomplished through several strategies, including the use of a chiral auxiliary, asymmetric catalysis, or resolution of the racemic mixture using a chiral resolving agent or chiral chromatography.

Experimental Protocols

Protocol 1: Dibromination of 2-Thiophenecarboxylic Acid

This protocol describes a representative procedure for the dibromination of a thiophene starting material.

Materials:

  • 2-Thiophenecarboxylic acid

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid

  • Acetonitrile

  • Sodium thiosulfate solution

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-thiophenecarboxylic acid in acetonitrile.

  • Carefully add concentrated sulfuric acid to the solution.

  • Add N-bromosuccinimide (NBS) in portions to the stirred solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4,5-dibromo-2-thiophenecarboxylic acid.

Protocol 2: Purification of the Final Amino Acid by Ion-Exchange Chromatography

This protocol provides a general guideline for the purification of the final product.

Materials:

  • Crude 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid

  • Strong cation exchange resin

  • Hydrochloric acid solution (e.g., 1 M)

  • Ammonium hydroxide solution (e.g., 1 M)

  • Deionized water

  • Chromatography column

Procedure:

  • Pack a chromatography column with the strong cation exchange resin and equilibrate it with deionized water.

  • Dissolve the crude amino acid in a minimal amount of deionized water and adjust the pH to be acidic (e.g., pH 2-3) with hydrochloric acid.

  • Load the sample onto the column and allow it to bind to the resin.

  • Wash the column with deionized water to remove any unbound impurities.

  • Elute the desired amino acid from the resin using an aqueous solution of ammonium hydroxide.

  • Collect the fractions containing the product (monitor by TLC or UV-Vis spectroscopy).

  • Combine the product-containing fractions and remove the solvent under reduced pressure to yield the purified amino acid.

Visualizations

Synthesis_Workflow Start Start: 2-Thiophenecarboxylic Acid Bromination Step 1: Dibromination Start->Bromination Intermediate1 Intermediate: 4,5-Dibromo-2-thiophenecarboxylic Acid Bromination->Intermediate1 Activation Step 2: Carboxylic Acid Activation Intermediate1->Activation Intermediate2 Intermediate: Activated Ester/Acid Chloride Activation->Intermediate2 Amino_Acid_Formation Step 3: Introduction of Amino and Propanoic Acid Moieties Intermediate2->Amino_Acid_Formation Crude_Product Crude Product Amino_Acid_Formation->Crude_Product Purification Step 4: Purification Crude_Product->Purification Final_Product Final Product: 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid Purification->Final_Product Troubleshooting_Debromination Problem Problem: Debrominated Impurities Detected Cause1 Potential Cause 1: Harsh Reaction Conditions Problem->Cause1 Cause2 Potential Cause 2: Protic Impurities Problem->Cause2 Cause3 Potential Cause 3: 'Halogen Dance' Rearrangement Problem->Cause3 Solution1 Solution: Lower Temperature, Milder Base Cause1->Solution1 Solution2 Solution: Use Anhydrous Solvents/Reagents Cause2->Solution2 Solution3 Solution: Optimize Base and Temperature Cause3->Solution3

Caption: A troubleshooting decision tree for addressing debromination side reactions.

References

  • McCullough, R. D., & Lowe, R. D. (1992). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. Journal of the American Chemical Society, 114(26), 10099–10108.
  • ResearchGate. (n.d.). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Retrieved from [Link]

  • ResearchGate. (2026). Halogen dance reactions on thiophene derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US20170036991A1 - Isolation and purification of 6-aminocaproic acid.
  • Separation and Refining of Amino acids. (n.d.). Retrieved from [Link]

  • Teledyne ISCO. (2022, December 8). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Retrieved from [Link]

Sources

Troubleshooting

Identifying and minimizing byproducts in the synthesis of thiophene amino acids

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of thiophene amino acids. As a Senior Application Scientist, I've designed this guide to a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of thiophene amino acids. As a Senior Application Scientist, I've designed this guide to address the nuanced challenges encountered in the lab. This resource moves beyond simple protocols to explain the underlying chemical principles, helping you not only to solve immediate problems but also to build a more robust synthetic strategy. Our focus is on identifying and minimizing byproducts to improve yield, purity, and the overall success of your research.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis and purification of thiophene amino acids. Each entry is formatted as a question you might ask, followed by a detailed, evidence-based answer and recommended protocols.

Question 1: My Gewald aminothiophene synthesis is giving a low yield. What are the most likely causes and how can I fix it?

Low yields in the Gewald reaction, a cornerstone for synthesizing 2-aminothiophenes, typically point to issues in one of its two key stages: the initial Knoevenagel condensation or the subsequent sulfur addition and cyclization.[1]

Underlying Cause & Explanation:

The Gewald reaction is a multi-component condensation of a carbonyl compound, an active methylene nitrile (like ethyl cyanoacetate), and elemental sulfur, catalyzed by a base.[2][3] Failure can occur if the Knoevenagel condensation to form the α,β-unsaturated nitrile intermediate is inefficient, or if this intermediate undergoes undesired side reactions, such as dimerization, which compete with the sulfur addition and cyclization.[1] The solubility and reactivity of elemental sulfur are also highly dependent on the choice of solvent and temperature.[1]

Troubleshooting & Optimization Protocol:

  • Verify Starting Material Purity: Ensure the carbonyl compound is pure and the active methylene nitrile has not degraded.[1]

  • Optimize the Base: The choice of base is critical. Secondary amines like morpholine or piperidine are often more effective catalysts for the Knoevenagel condensation than tertiary amines.[1]

  • Isolate the Problem: Run a small-scale reaction without sulfur to confirm the formation of the Knoevenagel intermediate via TLC or LC-MS.[1] If this step is the problem, focus on optimizing the base and reaction time.

  • Control Temperature: The optimal temperature is substrate-dependent, typically ranging from 40-70 °C.[1] Temperatures that are too high can promote side reactions, while low temperatures can make the reaction sluggish.[1]

  • Select the Right Solvent: Polar solvents like ethanol, methanol, or DMF are preferred as they help solubilize elemental sulfur.[1]

  • Step-by-Step Protocol:

    • To a solution of the ketone/aldehyde (1.0 mmol) and ethyl cyanoacetate (1.0 mmol) in ethanol (10 mL), add morpholine (1.1 mmol).

    • Stir the mixture at room temperature for 15 minutes, monitoring the formation of the intermediate by TLC.

    • Add elemental sulfur (1.1 mmol) to the mixture.

    • Heat the reaction to a pre-determined optimal temperature (e.g., 50 °C) and monitor by TLC until the starting materials are consumed.

    • Cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.[4]

    • Filter the crude product, wash with cold ethanol, and recrystallize from a suitable solvent like ethanol or methanol.[5][6]

Question 2: I'm performing a Paal-Knorr synthesis to create a thiophene ring and I'm seeing a significant furan byproduct. Why is this happening?

The formation of a furan byproduct is a classic competing pathway in the Paal-Knorr thiophene synthesis.[7] This occurs because the reagents used to introduce the sulfur atom can also act as powerful dehydrating agents.

Underlying Cause & Explanation:

The Paal-Knorr synthesis converts a 1,4-dicarbonyl compound into a thiophene using a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[8][9][10] These reagents can also catalyze the simple dehydration and cyclization of the dicarbonyl starting material to form a furan.[7][11] Higher reaction temperatures often favor this dehydration pathway.[7]

Troubleshooting & Optimization Protocol:

  • Switch Sulfurizing Agent: Lawesson's reagent is often considered a milder and more selective thionating agent than P₄S₁₀, which can lead to a higher ratio of thiophene to furan.[7]

  • Control Temperature: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate. Careful temperature control is crucial.[7]

  • Monitor Reaction Time: Use TLC or GC-MS to monitor the reaction. Stop the reaction as soon as the 1,4-dicarbonyl starting material is consumed to prevent further conversion to the furan byproduct or product degradation.[7]

  • Use Excess Sulfurizing Agent: Ensuring a stoichiometric excess of the sulfurizing agent can help push the equilibrium towards the desired thionation pathway over dehydration.[7]

Comparative Data on Sulfurizing Agents:

Sulfurizing AgentTypical ConditionsSelectivity for ThiopheneNotes
Phosphorus Pentasulfide (P₄S₁₀)Reflux in Toluene/Xylene[7]ModerateStrong dehydrator; often produces furan byproducts.[7][11]
Lawesson's ReagentReflux in Toluene/Xylene[7]HighMilder and more selective; generally gives higher yields of thiophene.[7]
Question 3: My purified thiophene compound is degrading upon storage or during subsequent reaction steps under acidic conditions. What is causing this instability?

Thiophene rings, while aromatic, are susceptible to degradation under certain conditions, particularly in the presence of strong acids or oxidizing agents.

Underlying Cause & Explanation:

Under strongly acidic conditions, especially at elevated temperatures, thiophenes can undergo acid-catalyzed polymerization or oligomerization.[12][13] The protonation of the thiophene ring makes it susceptible to attack by other thiophene molecules, leading to the formation of trimers or insoluble resinous materials.[12][14] Furthermore, the sulfur atom can be oxidized, especially by strong oxidizing agents or even atmospheric oxygen over time, to form reactive intermediates like thiophene S-oxides.[15][16] These species are often unstable and can lead to ring-opening or other degradation pathways.[16][17]

Workflow for Stability Assessment and Mitigation:

Caption: Troubleshooting workflow for thiophene compound instability.

Mitigation Strategies:

  • Milder Conditions: Whenever possible, use milder or lower concentrations of acids and reduce the reaction temperature.[12]

  • Inert Atmosphere: For reactions sensitive to oxidation, deoxygenate solvents and run the reaction under an inert atmosphere of nitrogen or argon.[12]

  • Protecting Groups: For particularly harsh transformations, consider protecting the thiophene ring itself, although this adds synthetic steps.

  • Proper Storage: Store purified thiophene-containing compounds in a cool, dark place under an inert atmosphere to minimize degradation from light and atmospheric oxygen.[15]

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing thiophene amino acids?

There are two primary strategies:

  • Build the Ring: Construct the substituted aminothiophene ring from acyclic precursors. The Gewald Synthesis is the most prominent example of this approach.[11][18]

  • Functionalize the Ring: Start with a pre-formed thiophene ring and introduce the amino and carboxylic acid functionalities through reactions like nitration, reduction, and metal-catalyzed cross-coupling.[11]

Caption: Primary strategies for thiophene amino acid synthesis.

Q2: How does my choice of amino acid protecting group affect the synthesis?

The choice of protecting groups for the amino (-NH₂) and carboxylic acid (-COOH) moieties is critical to prevent unwanted side reactions, such as self-polymerization during amide coupling.[19][20]

  • Amino Protection: The most common N-protecting groups are tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc).[19]

    • Boc Group: Stable to bases but removed under acidic conditions (e.g., trifluoroacetic acid, TFA).[21] This makes it suitable for syntheses where other parts of the molecule are acid-stable.

    • Fmoc Group: Stable to acids but removed by mild bases, typically piperidine in DMF.[21][22] This orthogonality is essential in solid-phase peptide synthesis.

  • Carboxylic Acid Protection: Typically protected as esters (e.g., methyl or ethyl esters), which can be hydrolyzed under basic (saponification) or acidic conditions at the end of the synthesis.

The stability of the thiophene ring itself must be considered when choosing deprotection strategies. For example, if your molecule is sensitive to strong acid, using an Fmoc-based strategy for the amine and a base-labile ester for the acid would be preferable to a Boc-based strategy requiring TFA cleavage.[23]

Q3: What are common byproducts in Suzuki coupling reactions used to functionalize thiophene rings?

Suzuki coupling is a powerful tool for creating C-C bonds to a thiophene ring, but it is not without potential byproducts.

Underlying Cause & Explanation:

The catalytic cycle of Suzuki coupling involves oxidative addition, transmetalation, and reductive elimination.[24] Byproducts arise from disruptions to this cycle.

Common Byproducts and Mitigation:

ByproductFormation MechanismMitigation Strategy
Homocoupling Product Reaction of two boronic acid/ester molecules or two halide molecules.Use a well-defined Pd catalyst, ensure slow addition of reagents, and optimize base and solvent.
Protodeboronation Replacement of the boronic acid group with a hydrogen atom from the solvent or base.Use anhydrous conditions, a non-protic solvent, and a carefully chosen base.
Scrambled Products If using phosphine ligands like PPh₃, the phenyl group from the ligand can sometimes be incorporated into the product.[25]Use bulky phosphine ligands or phosphine-free catalyst systems.[25][26]
Palladium Black Aggregation and precipitation of the palladium catalyst, reducing its activity.[27]Use appropriate ligands to stabilize the catalyst, control the temperature, and ensure proper mixing.

References

  • BenchChem. (n.d.). Stability of 2-Thiophenemethanol under acidic and basic conditions.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene.
  • BenchChem. (n.d.). Identifying and minimizing byproducts in the Paal-Knorr thiophene synthesis.
  • Grokipedia. (n.d.). Paal–Knorr synthesis.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis.
  • Rademacher, P. M., et al. (2012). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Chemical Research in Toxicology, 25(4), 895–903.
  • (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Oriental Journal of Chemistry.
  • Guidechem. (2022, May 18). What is the synthesis of 2-AMINO-THIOPHENE-3-CARBOXYLIC ACID AMIDE?
  • BenchChem. (n.d.). Troubleshooting low yield in Gewald synthesis of 2-aminothiophenes.
  • BenchChem. (n.d.). Technical Support Center: Stability of Thiophene-Containing Compounds.
  • Wikipedia. (n.d.). Thiophene.
  • (n.d.). Thiophene.
  • (n.d.).
  • (n.d.). Protecting groups in organic synthesis + H2O.
  • Organic Chemistry Portal. (n.d.). Gewald Reaction.
  • Taylor & Francis. (n.d.). Thiophene – Knowledge and References.
  • Kotha, S., et al. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.
  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
  • BenchChem. (n.d.). Technical Support Center: 5-Aminothiophene-3-carboxylic acid Purification.
  • Wikipedia. (n.d.). Gewald reaction.
  • YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • Carpino, L. A., et al. (1995). New Family of Base- and Nucleophile-Sensitive Amino-Protecting Groups. A Michael-Acceptor-Based Deblocking Process. Practical Utilization of the 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Group. Journal of the American Chemical Society, 117(19), 5401–5402.
  • (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Wikipedia. (n.d.). Paal–Knorr synthesis.
  • Organic Chemistry Portal. (n.d.). Thiophene synthesis.
  • (2025, September 9). Proteophenes – Amino Acid Functionalized Thiophene-based Ligands.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

Sources

Optimization

Technical Support Center: Optimizing Cell Permeability for 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic Acid Derivatives

Welcome to the Technical Support Center for researchers working with 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid (CAS: 204135-68-2) and its derivatives. This compound presents a unique physicochemical paradox: it...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for researchers working with 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid (CAS: 204135-68-2) and its derivatives. This compound presents a unique physicochemical paradox: it features a highly lipophilic, bulky 4,5-dibromothiophene ring attached to a highly polar, zwitterionic β -amino acid backbone. This structural dichotomy frequently results in poor membrane permeability, limiting its efficacy in cell-based assays and in vivo models.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you overcome these delivery barriers.

Part 1: Troubleshooting Guide (The "Why" and "How")

Q: My derivative shows sub-nanomolar affinity in biochemical assays but no activity in whole-cell assays. What is the primary cause? A: The root cause is the zwitterionic nature of the β -amino acid backbone at physiological pH (pH 7.4). The amine group (pKa ~9.5) is protonated, and the carboxylic acid (pKa ~2.5) is deprotonated. The thermodynamic energy penalty required to desolvate these two charged moieties and move them into the hydrophobic core of the lipid bilayer is too high, effectively preventing passive transcellular diffusion[1].

Q: Should I modify the amine or the carboxylic acid to improve permeability? A: Esterification of the carboxylic acid to create a transient prodrug is the preferred strategy[2]. Masking the amine (e.g., via N-acetylation) permanently alters the pharmacophore, which often abolishes target binding. By esterifying the carboxylic acid, you neutralize the negative charge, significantly increasing the lipophilicity (LogD) and enabling passive diffusion. Once inside the cell, ubiquitous intracellular esterases cleave the ester, regenerating the active zwitterion. Because the zwitterion cannot easily cross the membrane back out, the active compound becomes "trapped" and concentrated in the cytosol[3].

Q: I synthesized a methyl ester prodrug, but it remains inactive in cells. Why did the prodrug strategy fail? A: The failure is likely due to steric hindrance rather than poor permeability. The β -carbon of your compound is adjacent to a very bulky 4,5-dibromothiophene ring. This steric bulk blocks intracellular esterases from accessing and hydrolyzing a simple methyl or ethyl ester. Resolution: Switch to a POM (pivaloyloxymethyl) or POC (isopropyloxycarbonyloxymethyl) ester. These double-ester prodrugs extend the initial cleavage site away from the steric bulk of the thiophene ring. The esterase cleaves the terminal ester, generating an unstable hydroxymethyl intermediate that spontaneously decomposes to release formaldehyde and your active zwitterionic drug[3].

Part 2: Mandatory Visualizations & Workflows

PermeabilityWorkflow Start Low Intracellular Accumulation Analyze Analyze Physicochemical Properties (pKa, LogD) Start->Analyze Zwitterion Zwitterionic State (LogD < 0 at pH 7.4) Analyze->Zwitterion Polar Core Lipophilic High Lipophilicity (LogD > 4) Analyze->Lipophilic Bulky Thiophene Prodrug Synthesize Prodrug (POM Esterification) Zwitterion->Prodrug Mask Charges Formulation Lipid Nanoparticle Formulation Lipophilic->Formulation Solubilize Validate Caco-2 Permeability Assay Prodrug->Validate Formulation->Validate

Workflow for diagnosing and resolving permeability issues in beta-amino acid derivatives.

UptakeMechanism Extracellular Extracellular Space (Lipophilic Prodrug) Membrane Lipid Bilayer (Passive Diffusion) Extracellular->Membrane Intracellular Intracellular Space (Prodrug Pool) Membrane->Intracellular Active Active Zwitterion (Trapped in Cytosol) Intracellular->Active Hydrolysis Esterase Intracellular Esterases Esterase->Active Catalyzes

Mechanism of prodrug passive diffusion, esterase activation, and intracellular trapping.

Part 3: Quantitative Data Summary

The following table summarizes the impact of various functional group modifications on the physicochemical properties and permeability of the 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid core.

Compound ModificationRationale / CausalityClogD (pH 7.4)Caco-2 Papp​ ( 10−6 cm/s)Intracellular Cleavage Rate
Parent (Zwitterion) Baseline-1.2< 0.5 (Poor)N/A
Methyl Ester Masks carboxylate charge1.18.5 (Moderate)Very Slow (Steric clash)
Ethyl Ester Increases lipophilicity1.512.0 (Good)Slow (Steric clash)
POM Ester Distances ester from bulk2.322.5 (Excellent)Rapid ( t1/2​ < 15 min)
N-Acetyl Masks amine charge0.84.2 (Poor)N/A (Irreversible)

Note: A Papp​ > 10 ×10−6 cm/s is generally considered indicative of high permeability suitable for oral absorption and cellular penetration[4].

Part 4: Self-Validating Experimental Protocols

Protocol 1: Synthesis of the POM Ester Prodrug

Causality: We utilize a temporary Boc-protection strategy to ensure the chloromethyl pivalate selectively reacts with the carboxylic acid, preventing unwanted N-alkylation of the primary amine.

  • Amine Protection: Dissolve the parent amino acid (1 eq) in a 1:1 mixture of 1,4-dioxane and 1M NaOH. Add Di-tert-butyl dicarbonate (Boc 2​ O, 1.2 eq). Stir at room temperature for 12 hours. Acidify with 1M HCl to pH 3 and extract with ethyl acetate to isolate the N-Boc derivative.

  • Esterification: Dissolve the N-Boc derivative in anhydrous DMF. Add anhydrous K 2​ CO 3​ (2.0 eq) to deprotonate the carboxylic acid, enhancing its nucleophilicity. Add chloromethyl pivalate (1.5 eq) and a catalytic amount of NaI (to form the more reactive iodomethyl pivalate in situ). Stir at 50°C for 4 hours.

  • Workup: Quench with water, extract with diethyl ether, wash with brine, dry over Na 2​ SO 4​ , and concentrate. Purify via silica gel chromatography.

  • Deprotection: Dissolve the purified intermediate in 4M HCl in dioxane. Stir at room temperature for 2 hours to cleave the Boc group.

  • Isolation: Concentrate under reduced pressure and precipitate the final POM ester hydrochloride salt using cold diethyl ether.

Protocol 2: Caco-2 Cell Permeability & Mass Balance Assay

Causality: This protocol is designed as a self-validating system. It measures Transepithelial Electrical Resistance (TEER) to prove the cell monolayer is intact, and calculates "Mass Balance" to ensure the drug isn't simply degrading or getting trapped in the plasticware[5].

  • Cell Seeding: Seed Caco-2 cells on polycarbonate filter inserts (0.4 μ m pore size) in 12-well Transwell plates. Culture for 21 days to allow full differentiation and tight junction formation.

  • Validation of Monolayer: Measure TEER using a voltohmmeter. Self-Validation Check: Proceed only if TEER > 300 Ω⋅cm2 . Add Lucifer Yellow (a paracellular marker) to the apical chamber; basolateral fluorescence must remain < 1% per hour.

  • Dosing: Prepare a 10 μ M solution of the POM ester prodrug in HBSS buffer (pH 6.5 apical, representing intestinal pH; pH 7.4 basolateral, representing blood). Add to the apical chamber.

  • Sampling: Extract 50 μ L aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes. Replace with fresh buffer.

  • Quantification & Mass Balance: Analyze samples via LC-MS/MS. Crucial Step: You must monitor the MRM transitions for both the POM ester prodrug and the parent zwitterion. Intracellular esterases in Caco-2 cells will partially cleave the prodrug during transit[5].

  • Calculation: Calculate Apparent Permeability ( Papp​ ) using the sum of the moles of prodrug and parent compound appearing in the receiver chamber. Calculate Mass Balance by lysing the cells at 120 minutes and summing the compound found in the apical, basolateral, and intracellular compartments. Self-Validation Check: Mass balance must be > 85%.

Part 5: Frequently Asked Questions (FAQs)

Q: My POM ester prodrug is highly permeable in Caco-2 cells but degrades rapidly in mouse plasma. How do I fix this? A: Rodent plasma contains exceptionally high levels of carboxylesterases (e.g., CES1c) compared to human plasma, leading to premature extracellular cleavage of POM esters before they reach the target cells. If you are conducting in vivo mouse studies, consider switching to an isopropyl ester or an amino acid-peptide prodrug targeted at the PEPT1 transporter[], which offers higher stability in rodent plasma while maintaining cellular uptake.

Q: Does the dibromothiophene ring cause toxicity during cellular uptake? A: Halogenated thiophenes can be metabolically reactive (e.g., via cytochrome P450 epoxidation), but they do not inherently disrupt cell membranes or cause immediate uptake toxicity. If you observe acute cytotoxicity during your permeability assays, it is more likely due to the local pH shift or the co-solvent (e.g., DMSO > 1%) used to solubilize the highly lipophilic prodrug. Keep DMSO concentrations below 0.5% in cell assays.

References

  • Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Scirp.org.
  • Amino Acids for Prodrug Development. BOC Sciences.
  • Evolution of an Amino Acid-based Prodrug Approach: Stay Tuned. National Institutes of Health (NIH).
  • Amino Acids in the Development of Prodrugs. National Institutes of Health (NIH).
  • Liposomal co-permeation assay reveals unexpected membrane interactions of commonly prescribed drugs. ChemRxiv.
  • In Silico Prediction of Intestinal Permeability by Hierarchical Support Vector Regression. MDPI.

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Reference Data & Comparative Studies

Validation

Unambiguous Structural Confirmation of 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is a non-negotiable cornerstone. For novel compounds such as 3-Amino-3-(4,5-dibromothiophen-2-yl)p...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is a non-negotiable cornerstone. For novel compounds such as 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid, a substituted β-amino acid with potential pharmacological activity, an unambiguous structural confirmation is paramount for understanding its biological interactions and guiding further optimization. This guide provides an in-depth comparison of X-ray crystallography as the definitive method for structural elucidation, alongside a critical evaluation of complementary spectroscopic techniques. We will delve into the causality behind experimental choices, presenting field-proven insights to ensure scientific integrity.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

For the absolute determination of molecular structure, including stereochemistry, single-crystal X-ray diffraction (SCXRD) remains the most powerful and definitive technique.[1][2][3] It provides a detailed three-dimensional map of electron density within a crystal, from which atomic positions, bond lengths, and bond angles can be determined with exceptional precision.[4][5]

The journey from a synthesized powder to a refined crystal structure is a multi-step process demanding meticulous execution. The following protocol outlines the critical stages, emphasizing the rationale behind each experimental decision.

Experimental Protocol: From Powder to Publication-Ready Structure

The primary and often most challenging hurdle is obtaining a high-quality single crystal suitable for diffraction.[1][3] For 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid, a compound with polar amino and carboxylic acid groups, as well as a more hydrophobic dibromothiophene moiety, a systematic screening of crystallization conditions is essential.

Step-by-Step Crystallization Methodology:

  • Material Purification: Begin with the highest purity sample possible. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction quality. Recrystallization or chromatographic purification is highly recommended.

  • Solvent Selection: The choice of solvent is critical.[6][7] A solvent in which the compound is sparingly soluble at room temperature but more soluble at elevated temperatures is ideal for slow cooling methods. For 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid, a range of solvents from polar (e.g., ethanol, methanol, water) to moderately polar (e.g., acetone, acetonitrile) and mixtures thereof should be screened.

  • Crystallization Techniques:

    • Slow Evaporation: A straightforward method where a near-saturated solution is left undisturbed, allowing the solvent to evaporate slowly, thus gradually increasing the concentration and promoting crystal growth.[6][8] This is a good initial approach due to its simplicity.

    • Slow Cooling: A saturated solution at an elevated temperature is allowed to cool slowly and undisturbed. This controlled decrease in solubility can yield high-quality crystals.[9]

    • Vapor Diffusion: This technique is particularly useful when only small amounts of the compound are available.[8][10] A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, inducing crystallization.

Crystallization MethodPrincipleSuitability for Target Molecule
Slow Evaporation Gradual increase in concentration as solvent evaporates.Good starting point due to simplicity.
Slow Cooling Decreased solubility upon controlled temperature reduction.Effective if a suitable solvent with temperature-dependent solubility is found.
Vapor Diffusion Gradual decrease in solubility by diffusion of an anti-solvent.Excellent for small sample quantities and fine-tuning solubility.

Once a suitable crystal (ideally >0.1 mm in all dimensions with no visible cracks or defects) is obtained, it is mounted on a goniometer and subjected to a monochromatic X-ray beam.[5][11]

Workflow for X-ray Diffraction Data Acquisition and Processing:

Caption: A streamlined workflow for acquiring and processing single-crystal X-ray diffraction data.

The collected diffraction images are then processed to integrate the intensities of each reflection and apply corrections for experimental factors.[12][13] This results in a file containing a list of reflections and their corresponding intensities.

The processed data allows for the determination of the crystal's unit cell parameters and space group. The "phase problem," which is the loss of phase information during the diffraction experiment, is then solved using direct methods for small molecules.[14][15] This yields an initial electron density map.

An atomic model is then built into the electron density map, and the structure is refined iteratively to improve the agreement between the calculated and observed diffraction data.[16][17]

Self-Validating System for Trustworthiness:

To ensure the scientific integrity of the determined structure, a rigorous validation process is essential. This is not merely a final check but an integral part of the refinement process.

  • Internal Consistency Checks: Modern refinement software incorporates checks for unusual bond lengths, angles, and displacement parameters.

  • External Validation with PLATON: The refined structure, typically in the Crystallographic Information File (CIF) format, should be validated using software like PLATON.[18][19][20] PLATON performs a comprehensive analysis, checking for symmetry errors, missed solvent molecules, and other potential issues, generating a report of ALERTS that must be addressed.[21]

  • Visualization with Mercury: The final structure should be visualized using software such as Mercury to inspect the molecular geometry, packing, and intermolecular interactions.[4][22][23][24]

Orthogonal Confirmation: A Guide to Spectroscopic Alternatives

While X-ray crystallography provides the definitive structure, spectroscopic methods offer valuable and complementary information.[25][26] They are often used for routine characterization and can provide insights into the molecule's behavior in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the connectivity and chemical environment of atoms in a molecule.[22][25][26] For 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid, both ¹H and ¹³C NMR would be essential.

  • ¹H NMR: Would provide information on the number of different proton environments, their integration (ratio of protons), and their coupling patterns, which reveals which protons are adjacent to each other.

  • ¹³C NMR: Would indicate the number of unique carbon environments in the molecule.[27][28]

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyNMR Spectroscopy
State of Matter Solid (crystalline)Solution
Information 3D atomic coordinates, bond lengths/anglesAtomic connectivity, chemical environment
Ambiguity Unambiguous (for a single crystal)Can be ambiguous for complex stereochemistry
Throughput Lower (crystallization is a bottleneck)Higher
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.[8][10][12][21]

  • High-Resolution Mass Spectrometry (HRMS): Would confirm the molecular formula of 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid by providing a highly accurate mass measurement.

  • Tandem Mass Spectrometry (MS/MS): Would involve fragmenting the molecule and analyzing the masses of the fragments.[11][29][30] The fragmentation pattern can provide clues about the molecule's structure. For the target molecule, characteristic losses of the carboxylic acid group, the amino group, and fragmentation of the thiophene ring would be expected.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[7][9][16][18][24][31][32][33][34]

For 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid, one would expect to observe characteristic absorption bands for:

  • O-H stretch (of the carboxylic acid)

  • N-H stretch (of the amino group)

  • C=O stretch (of the carboxylic acid)

  • C-S stretch (of the thiophene ring)[7][33]

Synthesis of Evidence: A Holistic Approach

The most robust structural confirmation comes from the convergence of data from multiple analytical techniques.

G cluster_primary Primary Method cluster_spectroscopic Spectroscopic Confirmation XRD X-ray Crystallography Final_Structure Unambiguous Structure of 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid XRD->Final_Structure Definitive 3D Structure NMR NMR Spectroscopy (Connectivity) NMR->Final_Structure Confirms Connectivity MS Mass Spectrometry (Molecular Formula & Fragmentation) MS->Final_Structure Confirms Mass & Formula FTIR FT-IR Spectroscopy (Functional Groups) FTIR->Final_Structure Confirms Functional Groups graph_attr Convergent Approach to Structural Elucidation

Caption: A logical diagram illustrating how data from multiple techniques converge to provide an unambiguous structural confirmation.

While NMR, MS, and FT-IR can collectively suggest the correct structure, only X-ray crystallography can provide the definitive, high-resolution 3D arrangement of atoms in space. This is particularly crucial for determining the stereochemistry at the chiral center and the precise conformation of the molecule in the solid state.

References

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Unknown. (n.d.). Comparison of NMR and X-ray crystallography. Retrieved from [Link]

  • Unknown. (n.d.). Crystallization of small molecules. Retrieved from [Link]

  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13.
  • CCDC. (n.d.). Crystal Structure Visualization and Analysis Software. Retrieved from [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.
  • CCDC. (n.d.). Free Crystal Structure Visualization Software. Retrieved from [Link]

  • Unknown. (2006, January 8). Crystallisation Techniques. Retrieved from [Link]

  • Unknown. (n.d.). Validation of CIF's by PLATON. Retrieved from [Link]

  • Evans, J. N. (1995). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Quarterly Reviews of Biophysics, 28(1), 1-43.
  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • Unknown. (2019). A Study on Single-Crystal Structure Validation with The Program Platon.
  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, D65, 148-155.
  • University of Colorado Boulder. (n.d.). Crystallization. Retrieved from [Link]

  • Bernard Becker Medical Library. (n.d.). CCDC – Cambridge Structural Database. Retrieved from [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(1), 1-8.
  • Macromolecular Crystallography Core Facility. (n.d.). X-ray Data Collection Course. Retrieved from [Link]

  • Brunger, A. T. (1997). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics.
  • Wikipedia. (n.d.). Mercury (crystallography). Retrieved from [Link]

  • JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. Retrieved from [Link]

  • Skubák, P. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 56-60.
  • Smith, A. A., et al. (2024). Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. PLOS ONE, 19(2), e0298341.
  • Cooper, R. (n.d.). Recent advances in small molecule refinement. Retrieved from [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

  • CCDC. (2024, December 12). How to Visualize and Analyse Surfaces Using Mercury. Retrieved from [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.
  • Leslie, A. G. W. (2018). X-ray data processing. Crystallography Reviews, 24(3), 133-157.
  • Unknown. (2016, March 8). Infrared Spectroscopy of Amino Acid Side Chains.
  • Unknown. (n.d.). Supporting Information. Retrieved from [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology.
  • HKL-xray. (n.d.). Small Molecule Structure Solution and Refinement. Retrieved from [Link]

  • Frank, A. M., et al. (2007). Predicting Intensity Ranks of Peptide Fragment Ions. Journal of Proteome Research, 6(11), 4277-4286.
  • Unknown. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium.
  • Gomes, C. (2022, June 12). Structure solution & refinement (Small Molecules). 7th European Crystallographic School.
  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • Lee, W. J., et al. (2020).
  • Clark, J. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
  • Ruf, M. (n.d.). Growing and Mounting Single Crystals Your Diffractometer Will Treasure. Bruker AXS Inc.
  • Read, R. J., & McCoy, A. J. (2016). Recent developments in phasing and structure refinement for macromolecular crystallography. Current Opinion in Structural Biology, 38, 108-115.
  • CCP4 wiki. (2025, December 13). Solve a small-molecule structure. Retrieved from [Link]

  • Unknown. (n.d.). FTIR Analysis of Protein Structure. Retrieved from [Link]

  • FZU. (n.d.). X-ray single-crystal diffraction. Retrieved from [Link]

  • Jovanović, M., et al. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(19), 4588.
  • University of Halle. (n.d.). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (2026, March 10). mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram. Retrieved from [Link]

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Comparative

Comparative Analysis of Brominated vs. Non-Brominated Thiophene Amino Acids in Peptide Engineering

The incorporation of noncanonical amino acids (ncAAs) into peptide sequences has fundamentally transformed biocatalysis, peptidomimetic design, and targeted therapeutics[1]. Among these, thiophene-containing amino acids—...

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Author: BenchChem Technical Support Team. Date: April 2026

The incorporation of noncanonical amino acids (ncAAs) into peptide sequences has fundamentally transformed biocatalysis, peptidomimetic design, and targeted therapeutics[1]. Among these, thiophene-containing amino acids—such as 2-thienylalanine and 3-thienylalanine—serve as excellent bioisosteres for natural aromatic residues like phenylalanine and tyrosine.

However, the decision to utilize non-brominated versus brominated thiophene amino acids (e.g., 5-bromo-2-thienylalanine) dictates the peptide's downstream utility. While non-brominated variants are primarily used for static structural modifications, brominated variants serve as dynamic chemical handles for late-stage functionalization and introduce unique pharmacodynamic properties such as halogen bonding (XB)[1][2].

This guide provides an objective, data-driven comparison of these two classes, detailing their physicochemical differences, mechanistic advantages, and validated experimental workflows.

Mechanistic & Physicochemical Comparison

To rationally design a peptide therapeutic or engineered enzyme, one must understand the causality behind selecting a halogenated versus a non-halogenated residue.

The Role of Non-Brominated Thiophene Amino Acids

Non-brominated thiophene amino acids are primarily employed for isosteric replacement . The thiophene ring is electron-rich and slightly smaller than a benzene ring, altering the local dihedral angles of the peptide backbone.

  • Causality in Design: Replacing phenylalanine with 3-thienylalanine often preserves the overall peptide conformation while subtly modifying the π−π stacking interactions within a hydrophobic binding pocket. Because it lacks a reactive handle, it is highly stable under standard physiological and synthetic conditions.

The Role of Brominated Thiophene Amino Acids

Bromination, typically at the 5-position of the thiophene ring, introduces three critical functional shifts:

  • Halogen Bonding (XB): The bromine atom features a region of positive electrostatic potential (the "σ-hole") at its distal end, which can form highly directional, non-covalent interactions with Lewis bases (e.g., backbone carbonyls) in the target protein. This engineered XB can significantly stabilize protein-ligand complexes and increase enzyme activity[1].

  • Late-Stage Diversification: The carbon-bromine bond transforms the inert thiophene into a highly reactive electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). This allows researchers to synthesize a single brominated peptide precursor on a solid support and subsequently generate a massive library of biaryl derivatives[2][3].

  • Lipophilicity & Steric Bulk: The addition of bromine increases the overall LogP of the peptide, often enhancing cell membrane permeability, while the increased atomic radius (approx. 1.85 Å) can be used to optimally fill hydrophobic cavities.

Quantitative Performance Summary

The following table summarizes the divergent properties of these two ncAA classes to guide your experimental design:

PropertyNon-Brominated ThienylalanineBrominated Thienylalanine (e.g., 5-Bromo)
Primary Utility Structural bioisostere, baseline lipophilicityLate-stage diversification, Halogen bonding
Chemical Reactivity Inert under standard coupling conditionsReactive handle for Pd-catalyzed cross-coupling
Target Binding Hydrophobic interactions, π−π stackingEnhanced affinity via Halogen Bonding (XB)
Steric Profile Analogous to standard aromatic amino acidsIncreased bulk (Br atomic radius 1.85 Å)
Lipophilicity ModerateHigh (Improves membrane permeability)
Crystallography Standard electron densityHeavy atom phasing (Anomalous dispersion)

Logical Workflows and Pathway Visualizations

The strategic divergence between these two amino acids is best illustrated through their respective workflows in drug discovery.

G Start Peptide Sequence Design NonBromo Incorporate Non-Brominated Thienylalanine Start->NonBromo Bromo Incorporate Brominated Thienylalanine Start->Bromo SPPS Solid-Phase Peptide Synthesis (SPPS) NonBromo->SPPS Bromo->SPPS DirectAssay Direct in vitro / in vivo Assay SPPS->DirectAssay Cleave & Purify Suzuki Pd-Catalyzed Suzuki-Miyaura Cross-Coupling SPPS->Suzuki On-Resin Derivatization Library Diversified Biaryl Peptide Library Suzuki->Library Cleave & Purify Library->DirectAssay

Workflow divergence: Brominated ncAAs enable on-resin library diversification via cross-coupling.

G Ligand Brominated Thienylalanine (Ligand) SigmaHole σ-Hole (Positive Potential) Ligand->SigmaHole Electronic Polarization LewisBase Lewis Base (e.g., Backbone C=O) SigmaHole->LewisBase Directional Interaction Target Target Protein Pocket Target->LewisBase Presents Affinity Enhanced Binding Affinity (Halogen Bond) LewisBase->Affinity

Mechanistic pathway of target affinity enhancement via Halogen Bonding (XB).

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that downstream failures are not artifacts of incomplete upstream conversions.

Protocol A: Regioselective Solid-Phase Bromination of Thienylalanine

If starting with a non-brominated thienylalanine already incorporated into a peptide on solid support, regioselective bromination can be achieved prior to cross-coupling[3].

Rationale: Bromination of 2-thienylalanine is generally more facile than 3-thienylalanine. Using Br₂ in acetic acid (AcOH) provides excellent purity (>95%) compared to N-Bromosuccinimide (NBS), which can yield unidentified byproducts[3].

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin-bound thienylalanine peptide (approx. 0.1 mmol) in Dichloromethane (DCM) for 30 minutes. Drain completely.

  • Bromination: Prepare a solution of 5% (v/v) Br₂ in glacial AcOH. Add 2 mL of this solution to the resin.

  • Incubation: Agitate the reaction mixture at room temperature for 2 hours.

  • Quenching & Washing: Drain the reaction vessel. Critical Step: Wash the resin extensively with AcOH (3x), followed by N,N-Dimethylformamide (DMF) (5x) to remove all traces of unreacted bromine before any addition of water, which would severely degrade product purity[3].

  • Self-Validation (Micro-cleavage): Withdraw 1 mg of resin. Treat with the appropriate cleavage cocktail (e.g., 0.1 M NaOH for specific base-labile resins or TFA for standard Wang/Rink resins) for 30 minutes. Analyze the supernatant via RP-HPLC and ESI-MS.

    • Validation Checkpoint: Proceed to Protocol B only if the MS shows a complete mass shift corresponding to the addition of bromine (+78/80 Da isotopic pattern) and HPLC shows >95% conversion.

Protocol B: On-Resin Suzuki-Miyaura Cross-Coupling

Once the bromothienylalanine is secured (either via direct incorporation during SPPS or via Protocol A), it serves as the substrate for Suzuki-Miyaura derivatization[2].

Rationale: Performing this reaction on-resin allows for the use of excess reagents to drive the reaction to completion, followed by simple filtration to remove the palladium catalyst.

Step-by-Step Methodology:

  • Degassing: Suspend the resin-bound bromopeptide in a degassed biphasic solvent system (e.g., tBuOH/Toluene/H₂O or EtOH/Toluene/H₂O)[2]. Oxygen removal is critical to prevent the oxidation of the Pd(0) catalyst.

  • Reagent Addition: Add 5.0 equivalents of the desired arylboronic acid and 5.0 equivalents of a base (e.g., Na₂CO₃ or K₃PO₄).

  • Catalyst Introduction: Add 0.1 to 0.2 equivalents of the palladium precatalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf)[2].

  • Reaction: Heat the suspension to 70°C under an inert argon atmosphere for 12–18 hours. (Alternatively, microwave irradiation at 100°C for 30 minutes can be utilized for sterically hindered sequences).

  • Washing: Drain the reaction and wash the resin sequentially with DMF, H₂O, DMF, MeOH, and DCM to remove palladium black and excess boronic acid.

  • Cleavage & Validation: Cleave the final diversified peptide from the resin. Analyze via RP-HPLC.

    • Validation Checkpoint: The disappearance of the brominated starting material peak and the emergence of the cross-coupled product confirms successful diversification.

Conclusion

The choice between non-brominated and brominated thiophene amino acids is a strategic decision in peptide engineering. Non-brominated variants provide stable, isosteric replacements for natural aromatic residues, ideal for probing baseline structural requirements. Conversely, brominated thiophene amino acids unlock advanced drug design capabilities—ranging from the exploitation of halogen bonding for increased target affinity[1] to serving as versatile anchors for solid-phase Suzuki-Miyaura cross-coupling[2][3]. By utilizing the self-validating protocols outlined above, researchers can reliably leverage these ncAAs to accelerate the discovery of novel peptide therapeutics.

References

  • Noncanonical Amino Acids in Biocatalysis | Chemical Reviews ACS Publications[Link]

  • The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization MDPI[Link]

  • Solid-Phase Synthesis of Aryl-Substituted Thienoindolizines: Sequential Pictet−Spengler, Bromination and Suzuki Cross-Coupling Reactions of Thiophenes ACS Publications[Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic Acid Analogs as GABA Uptake Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of GABA Transporter Inhibition Gamma-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of GABA Transporter Inhibition

Gamma-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1] The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells through GABA transporters (GATs).[2] Four subtypes of GATs have been identified: GAT1, GAT2, GAT3, and BGT1 (betaine/GABA transporter 1).[2]

Inhibiting these transporters can prolong the presence of GABA in the synapse, thereby enhancing inhibitory neurotransmission. This mechanism has been a key strategy in the development of treatments for neurological disorders such as epilepsy.[1] Tiagabine, a selective GAT1 inhibitor, is a clinically approved anticonvulsant, demonstrating the therapeutic potential of targeting GATs.[1] The development of subtype-selective GAT inhibitors is an active area of research, as each subtype has a distinct distribution and physiological role, suggesting that selective modulation could offer more targeted therapeutic effects with fewer side effects.[3]

The 3-amino-3-(thiophen-2-yl)propanoic acid scaffold has emerged as a promising starting point for the design of novel GAT inhibitors. The thiophene ring, a common motif in medicinal chemistry, can serve as a bioisostere for a phenyl ring and offers opportunities for diverse substitutions to modulate pharmacological properties. This guide focuses specifically on the 4,5-dibromothiophen-2-yl derivative and its analogs, exploring how modifications to this core structure impact their interaction with GABA transporters.

Core Scaffold Analysis: 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic Acid

The lead compound, (3R)-3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid, possesses a unique combination of structural features that contribute to its potential biological activity. These include a β-amino acid backbone, an amino group, and a dibrominated thiophene ring. The presence of halogen atoms can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can affect its binding affinity for biological targets.

The following sections will dissect the structure-activity relationships by examining the impact of modifications at three key positions of the molecule: the thiophene ring, the propanoic acid backbone, and the amino group.

Structure-Activity Relationship (SAR) Studies: A Comparative Analysis

While specific, direct comparative studies on a wide range of 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid analogs with corresponding IC50 values are not extensively available in the public domain, we can infer the SAR based on broader studies of related β-amino acids and thiophene-containing GAT inhibitors.

Modifications of the Thiophene Ring

The nature and position of substituents on the aromatic ring are critical determinants of both potency and selectivity for GAT inhibitors.

  • Halogenation: The presence of two bromine atoms at the 4 and 5 positions of the thiophene ring in the lead compound is a key feature. Halogenation generally increases lipophilicity, which can enhance membrane permeability and binding to hydrophobic pockets within the transporter protein. While direct comparisons are limited, studies on other aromatic GAT inhibitors suggest that the position and nature of the halogen can significantly impact activity.

  • Substitution Position: The 2-substituted thiophene core is a common feature in many GAT inhibitors. The relative orientation of the propanoic acid side chain with respect to the sulfur atom of the thiophene ring is crucial for proper interaction with the binding site.

  • Alternative Substituents: Replacing the bromine atoms with other groups, such as methyl or methoxy, would likely alter the electronic and steric properties of the thiophene ring, leading to changes in binding affinity and selectivity. For instance, the introduction of a methyl group on the thiophene ring of some GAT inhibitors has been shown to influence their activity.

Modifications of the Propanoic Acid Backbone

The β-amino acid structure is a key pharmacophoric element that mimics the endogenous ligand, GABA.

  • Chain Length and Flexibility: The three-carbon backbone of the propanoic acid is crucial for positioning the amino and carboxyl groups in a manner that allows for optimal interaction with the GAT binding site. Altering the chain length (e.g., to butanoic or pentanoic acid) would change the distance between these key functional groups and likely reduce inhibitory activity.

  • Stereochemistry: The stereochemistry at the C3 position of the propanoic acid chain is critical for activity. For many β-amino acid-based GAT inhibitors, one enantiomer is significantly more active than the other, highlighting the stereospecific nature of the GAT binding pocket.

Modifications of the Amino Group

The primary amino group is essential for the interaction with the transporter, likely forming a key salt bridge with an acidic residue in the binding site.

  • N-Alkylation: Introduction of alkyl or arylalkyl substituents on the amino group can have a profound impact on potency and selectivity. In many series of GAT inhibitors, N-alkylation with bulky, lipophilic groups has been shown to significantly increase potency, particularly for GAT1.[4] For example, N-substitution with a 4,4-diphenylbut-3-enyl group has been a successful strategy in developing potent GAT1 inhibitors.[4]

  • Acylation: Acylation of the amino group would likely abolish activity, as the positive charge at physiological pH is crucial for the interaction with the transporter.

Comparative Data Summary

Due to the limited availability of direct comparative studies on a series of 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid analogs, a detailed quantitative table cannot be constructed at this time. However, based on the general principles of SAR for β-amino acid-based GAT inhibitors, we can present a qualitative comparison of expected trends.

Modification Expected Impact on GAT Inhibition Rationale
Thiophene Ring
Removal of Bromine AtomsLikely decrease in potencyReduced lipophilicity and potential loss of specific halogen bonding interactions.
Shifting Bromine PositionsVariable effects on potency and selectivityAltered steric and electronic profile affecting binding pocket fit.
Replacement with other Halogens (Cl, F)Potentially altered potency and selectivityDifferences in electronegativity and size of the halogen will influence interactions.
Replacement with Alkyl/Alkoxy GroupsVariable effects on potency and selectivityChanges in steric bulk and electronic properties.
Propanoic Acid Backbone
Altering Chain LengthLikely decrease in potencySuboptimal positioning of the amino and carboxyl groups.
Inverting StereochemistrySignificant decrease or loss of activityThe GAT binding pocket is stereospecific.
Amino Group
N-Alkylation (small alkyl)Potential for modest change in activityMinor steric and electronic perturbation.
N-Alkylation (bulky, lipophilic groups)Potential for significant increase in potency, especially at GAT1Increased interaction with hydrophobic subpockets of the transporter.
N-AcylationLikely loss of activityRemoval of the essential positive charge.

Experimental Protocols

The evaluation of novel GAT inhibitors typically involves in vitro assays using cell lines that stably or transiently express the different GAT subtypes. The following is a generalized protocol for a [³H]GABA uptake inhibition assay.

[³H]GABA Uptake Inhibition Assay in HEK-293 Cells

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the four murine GAT subtypes (mGAT1-4).

Materials:

  • HEK-293 cells stably expressing one of the mGAT subtypes (mGAT1, mGAT2, mGAT3, or mGAT4).

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • [³H]GABA (radiolabeled gamma-aminobutyric acid).

  • Unlabeled GABA.

  • Test compounds (analogs of 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Cell Culture: Culture the HEK-293 cells expressing the specific mGAT subtype in appropriate culture vessels until they reach a suitable confluency.

  • Cell Plating: Seed the cells into 24- or 48-well plates and allow them to adhere and grow for 24-48 hours.

  • Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells with the assay buffer.

  • Pre-incubation: Add the assay buffer containing various concentrations of the test compound to the wells. Incubate for a defined period (e.g., 10-20 minutes) at room temperature or 37°C.

  • Initiation of Uptake: Add a solution containing a fixed concentration of [³H]GABA and unlabeled GABA to each well to initiate the uptake reaction.

  • Incubation: Incubate the plates for a short period (e.g., 1-10 minutes) to allow for GABA uptake. The incubation time should be within the linear range of uptake for each GAT subtype.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or a commercial cell lysis reagent).

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Visualization of Key Concepts

General Structure-Activity Relationship Workflow

SAR_Workflow Lead Lead Compound 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid Synthesis Synthesis of Analogs Lead->Synthesis Structural Modification Assay Biological Evaluation ([³H]GABA Uptake Assay) Synthesis->Assay Data Data Analysis (IC50 Determination) Assay->Data SAR Structure-Activity Relationship Analysis Data->SAR Optimization Lead Optimization SAR->Optimization Identify Key Structural Features Optimization->Synthesis Design of New Analogs SAR_Modifications Core Core Scaffold Thiophene Thiophene Ring (Positions 4 & 5) Core->Thiophene Substitution Backbone Propanoic Acid Backbone Core->Backbone Chain Length/ Stereochemistry Amino Amino Group Core->Amino N-Substitution

Caption: Key areas for structural modification in SAR studies.

Conclusion and Future Perspectives

The 3-amino-3-(thiophen-2-yl)propanoic acid scaffold represents a valuable starting point for the development of novel GABA uptake inhibitors. While comprehensive SAR data for the 4,5-dibromo substituted analog and its derivatives are not yet widely published, the general principles derived from related series of GAT inhibitors provide a strong foundation for future research.

Key takeaways for researchers in this field include:

  • The importance of the β-amino acid moiety: This core structure is essential for mimicking GABA and interacting with the transporter binding site.

  • The critical role of stereochemistry: The chiral center at the C3 position necessitates stereospecific synthesis and evaluation to identify the more active enantiomer.

  • The potential for N-substitution: N-alkylation with lipophilic groups is a proven strategy for enhancing the potency of GAT inhibitors, particularly for the GAT1 subtype.

  • The influence of thiophene ring substitution: The dibromo substitution in the lead compound likely contributes to its potency, and further exploration of halogenation and other substitutions at various positions on the thiophene ring is warranted to fine-tune activity and selectivity.

Future research should focus on the systematic synthesis and pharmacological evaluation of a library of 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid analogs. Such studies, providing detailed IC50 values for each GAT subtype, will be instrumental in elucidating the precise SAR for this chemical series and will pave the way for the development of more potent and selective GAT inhibitors with therapeutic potential for a range of neurological disorders.

References

  • Clausen, R. P., et al. (2006). Structure-activity relationships of selective GABA uptake inhibitors. Current topics in medicinal chemistry, 6(17), 1861-1882.
  • Vogensen, S. B., et al. (2015). Structure activity relationship of selective GABA uptake inhibitors. Bioorganic & medicinal chemistry, 23(10), 2447-2453.
  • Høg, S., et al. (2006). Structure-activity relationships of selective GABA uptake inhibitors. Current topics in medicinal chemistry, 6(17), 1861-1882.
  • Gryzło, B., et al. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. ACS Chemical Neuroscience, 12(16), 3049-3066.
  • Sitka, I., et al. (2013). Synthesis of N-substituted acyclic β-amino acids and their investigation as GABA uptake inhibitors. European journal of medicinal chemistry, 65, 487-499.
  • Wanner, K. T., et al. (2013). Synthesis of N-substituted acyclic β-amino acids and their investigation as GABA uptake inhibitors. European journal of medicinal chemistry, 65, 487-499.
  • Silverman, R. B., & Hawker, D. D. (2012). Synthesis and evaluation of novel heteroaromatic substrates of GABA aminotransferase. Bioorganic & medicinal chemistry, 20(19), 5763-5773.
  • Yadav, R., et al. (2025).
  • Asada, M., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. part 2: optimization of the side chains to improve in vitro and in vivo potencies. Bioorganic & medicinal chemistry, 18(4), 1641-1658.
  • Asada, M., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & medicinal chemistry, 18(9), 3212-3223.
  • Abbenante, G., et al. (1997). Potential GABAB receptor antagonists. IX* The synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid, 2-amino-2-(4-chlorophenyl)ethylphosphonic acid and 2-amino-2-(4-chlorophenyl)ethanesulfonic acid. Australian Journal of Chemistry, 50(5), 523-527.
  • Gati, C., et al. (2025). Molecular basis of human GABA transporter 3 inhibition.
  • Andersen, K. E., et al. (2018). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Molecular Neuroscience, 11, 35.
  • Contini, A., et al. (2018). (S)-2-Amino-3-(5-methyl-3-hydroxyisoxazol-4-yl)propanoic Acid (AMPA) and Kainate Receptor Ligands: Further Exploration of Bioisosteric Replacements and Structural and Biological Investigation. Journal of Medicinal Chemistry, 61(5), 2147-2162.

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Comparative

A Comparative Guide to Validating the In Vitro Activity of 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid in Cell-Based Assays

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vitro activity of the novel compound, 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid. W...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vitro activity of the novel compound, 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid. We will explore its hypothesized mechanism of action and present a multi-assay strategy to characterize its functional effects, benchmarked against established pharmacological agents.

Introduction: A Novel GABA Receptor Modulator?

3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid is a synthetic compound featuring a propanoic acid backbone, an amino group, and a dibrominated thiophene ring.[1] Its structural similarity to the primary inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA), suggests a potential interaction with GABA receptors.[2][3][4] Specifically, the compound's architecture is hypothesized to allow it to act as a modulator of the GABA-A receptor (GABA-A R), a ligand-gated ion channel responsible for fast synaptic inhibition.[5][6]

GABA-A receptors are heteropentameric chloride channels that, upon activation by GABA, lead to an influx of chloride ions, hyperpolarization of the neuron, and a reduction in neuronal excitability.[5][6][7] Dysfunction of this system is implicated in numerous neurological and psychiatric disorders, making the GABA-A receptor a critical drug target.[7][8] This guide outlines a systematic approach to test the hypothesis that 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid is a functional modulator of the GABA-A receptor.

Experimental Design: A Multi-Faceted Validation Approach

To rigorously validate the in vitro activity of our test compound, a three-tiered assay system will be employed. This approach ensures not only the identification of a functional effect but also confirms target engagement and rules out non-specific or cytotoxic artifacts.

Cell Line Selection: Creating a Controlled Test System

The Human Embryonic Kidney 293 (HEK293) cell line is the chosen expression system.[9]

  • Rationale: HEK293 cells have low endogenous expression of GABA-A receptors, providing a "clean" background. They are also highly amenable to transfection, allowing for the stable expression of specific GABA-A receptor subunit combinations, such as the common α1β3γ2 isoform.[8][10][11][12][13][14] This creates a controlled environment to study the compound's direct effect on a defined receptor population.

Comparative Compound Panel

To contextualize the activity of 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid, its performance will be compared against a panel of well-characterized GABA-A receptor modulators:

  • Positive Control (Agonist): Muscimol, a potent and selective orthosteric agonist of the GABA-A receptor.[2][15][16][17]

  • Endogenous Ligand: GABA, the natural neurotransmitter for the receptor.[18]

  • Negative Control (Antagonist): Bicuculline, a competitive antagonist that blocks the GABA binding site.[19][20][21][22][23]

  • Vehicle Control: The solvent used to dissolve the compounds (e.g., DMSO), to control for any effects of the solvent itself.

Primary Functional Screen: Membrane Potential Assay

The initial test will determine if the compound can functionally modulate the GABA-A ion channel. A fluorescence-based membrane potential assay is ideal for this purpose due to its high-throughput nature and sensitivity.[24][25][26]

  • Principle: This assay uses a voltage-sensitive fluorescent dye that reports changes in the electrical potential across the cell membrane.[27][28] In our engineered HEK293 cells, activation of the GABA-A receptor will cause an influx of Cl- ions, leading to membrane depolarization (as the intracellular Cl- concentration equilibrates with the high extracellular Cl-). This change in voltage is detected as a change in fluorescence intensity.[10][29]

Workflow Diagram: In Vitro Validation Cascade

G cluster_0 Assay Development cluster_1 Experimental Validation cluster_2 Data Analysis & Conclusion Start Hypothesis: Test Compound is a GABA-A R Modulator Cell_Line Cell Line Selection: HEK293 expressing GABA-A R (α1β3γ2) Start->Cell_Line Controls Comparator Panel: - Muscimol (Agonist) - Bicuculline (Antagonist) - GABA (Ligand) Cell_Line->Controls Primary_Assay Primary Screen: Membrane Potential Assay (Functional Activity) Controls->Primary_Assay Secondary_Assay Secondary Screen: Competitive Binding Assay (Target Engagement) Primary_Assay->Secondary_Assay If Active Tertiary_Assay Tertiary Screen: MTT Viability Assay (Cytotoxicity/Specificity) Primary_Assay->Tertiary_Assay All Compounds Data_Analysis Data Analysis: - Calculate EC50/IC50/Ki - Compare Potencies Secondary_Assay->Data_Analysis Tertiary_Assay->Data_Analysis Conclusion Conclusion: Characterize Compound Profile (Agonist, Antagonist, etc.) Data_Analysis->Conclusion

Caption: Overall workflow for validating the test compound.

Detailed Protocol: Membrane Potential Assay
  • Cell Plating: Seed HEK293 cells stably expressing the α1β3γ2 GABA-A receptor into black, clear-bottom 96-well microplates at a density of 50,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Dye Loading: Remove the culture medium and add 100 µL of loading buffer containing a membrane potential-sensitive dye (e.g., a FLIPR Membrane Potential Assay Kit dye).[27] Incubate for 60 minutes at 37°C, protected from light.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound, Muscimol, and Bicuculline in an appropriate assay buffer. Include a vehicle-only control.

  • Data Acquisition:

    • Place the cell plate into a fluorescent imaging plate reader (FLIPR) or equivalent instrument capable of kinetic reads.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add 25 µL of the compound dilutions to the wells.

    • For Agonist Mode: Immediately monitor the fluorescence change for 3-5 minutes.

    • For Antagonist Mode: Incubate with the test compound/Bicuculline for 15 minutes, then add a pre-determined EC₈₀ concentration of GABA and monitor the fluorescence change.

  • Data Analysis: The change in fluorescence is proportional to the membrane potential change. Calculate the response over baseline and plot against compound concentration. Fit the data to a four-parameter logistic equation to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Secondary Confirmatory Screen: Competitive Radioligand Binding Assay

If the test compound shows activity in the functional assay, a binding assay is essential to confirm that it directly interacts with the GABA-A receptor. A competitive radioligand binding assay is the gold standard for this purpose.[30]

  • Principle: This assay measures the ability of an unlabeled compound (the "competitor," our test compound) to displace a radiolabeled ligand that is known to bind to the target with high affinity.[31][32] By measuring the reduction in bound radioactivity at various concentrations of the test compound, we can determine its binding affinity (Ki).

Detailed Protocol: Competitive Radioligand Binding Assay
  • Membrane Preparation: Homogenize cultured HEK293-GABA-A R cells in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in an assay buffer.[33]

  • Assay Setup: In a 96-well plate, combine:

    • The cell membrane preparation.

    • A fixed concentration of a suitable radioligand (e.g., [³H]Muscimol).

    • Varying concentrations of the unlabeled test compound.

  • Controls:

    • Total Binding: Membrane + Radioligand (no competitor).

    • Non-specific Binding: Membrane + Radioligand + a saturating concentration of an unlabeled ligand (e.g., cold GABA).

  • Incubation: Incubate the plate for 60 minutes at room temperature to allow the binding to reach equilibrium.[33]

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter mat. The membranes with bound radioligand are trapped on the filter.[30][33]

  • Detection: Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀.

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Tertiary Selectivity Screen: Cell Viability Assay

To ensure that the observed effects in the primary assay are due to specific receptor modulation and not simply cell death, a cytotoxicity assay is mandatory. The MTT assay is a reliable and widely used colorimetric method for this.[34][35][36]

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.[36][37] Viable cells contain mitochondrial reductase enzymes that convert the yellow MTT tetrazolium salt into purple formazan crystals.[34][35] The amount of formazan produced is proportional to the number of living cells.

Mechanism Diagram: GABA-A Receptor Activation

G GABA GABA or Agonist Receptor GABA-A Receptor Binding Site Chloride (Cl⁻) Channel GABA->Receptor:f1 Binds Antagonist Antagonist (e.g., Bicuculline) Antagonist->Receptor:f1 Blocks Cell Postsynaptic Neuron Receptor:f2->Cell Cl⁻ Influx Hyperpolarization Membrane Hyperpolarization Cell->Hyperpolarization Leads to Inhibition Reduced Neuronal Excitability Hyperpolarization->Inhibition Results in

Caption: Ligand interaction and downstream effect at the GABA-A receptor.

Detailed Protocol: MTT Cell Viability Assay
  • Cell Plating: Seed HEK293-GABA-A R cells in a 96-well plate as described for the primary assay.

  • Compound Treatment: Remove the medium and add fresh medium containing the same serial dilutions of the test compound and controls used in the primary assay. Incubate for a period relevant to the primary assay (e.g., 4-24 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[34][38] During this time, purple formazan crystals will form in living cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[35][38]

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express the absorbance values as a percentage of the vehicle-treated control cells. A significant decrease in absorbance indicates cytotoxicity.

Data Summary and Interpretation

The data from all three assays should be compiled to build a comprehensive profile of the test compound.

CompoundMembrane Potential (EC₅₀/IC₅₀, µM)Binding Affinity (Ki, µM)Cell Viability (CC₅₀, µM)Predicted Activity Profile
Test Compound [Experimental Value][Experimental Value][Experimental Value][Interpretation]
Muscimol 0.50.05> 100Potent Agonist
Bicuculline IC₅₀ = 2.01.5> 100Competitive Antagonist
GABA 1.20.2> 100Endogenous Agonist

Interpretation Guide:

  • Potent Agonist: Low EC₅₀ in the membrane potential assay, low Ki in the binding assay, and high CC₅₀ (low toxicity).

  • Potent Antagonist: High IC₅₀ in the membrane potential assay (antagonist mode), low Ki in the binding assay, and high CC₅₀.

  • Non-specific/Cytotoxic: Activity in the membrane potential assay but no specific binding (high Ki) and/or a low CC₅₀ value that is close to the functional EC₅₀/IC₅₀.

  • Inactive: No significant activity in any of the assays.

Conclusion

This structured, multi-assay approach provides a robust and reliable method for validating the in vitro activity of 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid. By combining a primary functional screen with secondary target engagement and tertiary cytotoxicity assays, researchers can confidently characterize the compound's mechanism of action, benchmark its potency against known standards, and ensure the specificity of its effects. This rigorous validation is a critical first step in the evaluation of any novel compound for its potential as a therapeutic agent.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]

  • Olsen, R. W., & Sieghart, W. (2009). GABAA receptors: structure and function in the basal ganglia. PMC - NIH. Retrieved from [Link]

  • Johnston, G. A. R. (2013). Advantages of an antagonist: bicuculline and other GABA antagonists. PMC - NIH. Retrieved from [Link]

  • Muscimol. (n.d.). Wikipedia. Retrieved from [Link]

  • FLIPR Membrane Potential Assay Kits. (2026, March 25). Molecular Devices. Retrieved from [Link]

  • Comparative Study: Muscimol vs Other GABA Agonists. (2025, July 4). A-Z ഓഫ് മെഡിസിൻ. Retrieved from [Link]

  • A Fluorescence-Based Assay of Membrane Potential for High-Throughput Functional Study of Two Endogenous Ion Channels in Two Epithelial Cell Lines. (2022, June 22). JoVE. Retrieved from [Link]

  • Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. Journal of Biological Chemistry. Retrieved from [Link]

  • Competitive Radioligand Binding Assays. (n.d.). Alfa Cytology. Retrieved from [Link]

  • Prototypic GABA(A) receptor agonist muscimol acts preferentially through forebrain high-affinity binding sites. (2010, March 15). PubMed. Retrieved from [Link]

  • Bicuculline. (n.d.). Wikipedia. Retrieved from [Link]

  • Structures of the human GABAA receptor reveal how it functions and could help improve key drugs. (2019, January 3). MRC Laboratory of Molecular Biology. Retrieved from [Link]

  • A Fluorescence-based Assay of Membrane Potential for High-throughput Functional Study of Two Endogenous Ion Channels in Two Epithelial Cell Lines. (2022, June 22). PubMed. Retrieved from [Link]

  • GABAA receptors: structure and function in the basal ganglia. (n.d.). PubMed. Retrieved from [Link]

  • GABAA receptor. (n.d.). Wikipedia. Retrieved from [Link]

  • A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells. (2008, December 15). PubMed. Retrieved from [Link]

  • Ion Channel Screening. (2012, October 1). Assay Guidance Manual - NCBI - NIH. Retrieved from [Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. (2013, March 14). PLOS One. Retrieved from [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • Antagonists of Ionotropic Receptors for the Inhibitory Neurotransmitter GABA: Therapeutic Indications. (2018, March 21). IntechOpen. Retrieved from [Link]

  • Effect of muscimol, a GABA A receptor agonist, on the membrane... (n.d.). ResearchGate. Retrieved from [Link]

  • Ion channel assay for voltage sensor probes. (n.d.). BMG LABTECH. Retrieved from [Link]

  • MUSCIMOL. (n.d.). Inxight Drugs. Retrieved from [Link]

  • HEK293 Cell Line as a Platform to Produce Recombinant Proteins and Viral Vectors. (n.d.). Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Bicuculline and Gabazine Are Allosteric Inhibitors of Channel Opening of the GABA A Receptor. (1997, January 15). Journal of Neuroscience. Retrieved from [Link]

  • Bicuculline – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye. (2017, April 12). ASSAY and Drug Development Technologies. Retrieved from [Link]

  • Protein production from HEK293 cell line-derived stable pools with high protein quality and quantity to support discovery research. (2023, June 2). PLOS One. Retrieved from [Link]

  • HEK293 cell line: a vehicle for the expression of recombinant proteins. (2005, May 15). PubMed. Retrieved from [Link]

  • Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. (2019, August 16). ACS Central Science. Retrieved from [Link]

  • Image-Based Marker-Free Screening of GABAA Agonists, Antagonists, and Modulators. (n.d.). SLAS DISCOVERY. Retrieved from [Link]

  • CHO versus HEK293: Which cell line is right for my protein expression? (n.d.). Eppendorf US. Retrieved from [Link]

  • Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. (n.d.). Proteins. Retrieved from [Link]

  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. (n.d.). ResearchGate. Retrieved from [Link]

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Validation

A Comparative Efficacy Analysis of 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid and Known GABA Transporter Inhibitors

This guide provides a comprehensive comparison of the potential efficacy of the novel compound, 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid, with established inhibitors of the gamma-aminobutyric acid (GABA) transp...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the potential efficacy of the novel compound, 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid, with established inhibitors of the gamma-aminobutyric acid (GABA) transporters. As a novel chemical entity, the precise biological target of 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid is yet to be fully elucidated. However, its structural similarity to β-amino acids, which are known to interact with GABAergic systems, suggests a plausible role as a GABA transporter (GAT) inhibitor. This guide will, therefore, proceed with this scientifically grounded hypothesis to frame a comparative analysis against well-characterized GAT inhibitors, namely Tiagabine and (S)-SNAP-5114.

The primary audience for this guide includes researchers, scientists, and drug development professionals actively engaged in the fields of neuroscience, pharmacology, and medicinal chemistry. The objective is to provide an in-depth technical resource that not only compares potential efficacy but also explains the rationale behind experimental design and data interpretation in the context of GABA transporter inhibition.

The GABAergic System and the Rationale for GAT Inhibition

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a pivotal role in maintaining the delicate balance between neuronal excitation and inhibition.[1][2] The termination of GABAergic neurotransmission is primarily mediated by the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. This process is facilitated by a family of four distinct GABA transporters: GAT1, GAT2, GAT3, and BGT1.[1]

Inhibition of these transporters can prolong the presence of GABA in the synapse, thereby enhancing inhibitory signaling.[2] This mechanism of action is a promising therapeutic strategy for a range of neurological and psychiatric disorders characterized by an imbalance in excitatory and inhibitory signaling, including epilepsy, anxiety, and pain.[1][3]

The compound at the center of this guide, 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid, is a novel molecule with potential applications in pharmacology.[4] While its exact mechanism of action is under investigation, its structural features, particularly the propanoic acid backbone and an amino group, suggest a possible interaction with biological receptors or enzymes involved in neurotransmission.[4] This guide will explore its hypothetical efficacy as a GAT inhibitor in comparison to established drugs.

Comparative Analysis of GAT Inhibitors

For this comparative analysis, we will evaluate our novel compound against two well-established GAT inhibitors with distinct selectivity profiles:

  • Tiagabine: A selective GAT1 inhibitor, which is the predominant GAT subtype in the brain.[5] It is clinically approved for the treatment of partial seizures.[6][7]

  • (S)-SNAP-5114: A selective inhibitor of GAT-2 and GAT-3, offering a different pharmacological tool to modulate the GABAergic system.[8]

The following table summarizes the key efficacy parameters of these inhibitors. For 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid, we have posited a set of hypothetical IC50 values to illustrate how a novel compound would be evaluated and compared.

Inhibitor Primary Target(s) IC50 (µM) for hGAT-1 IC50 (µM) for rGAT-2 IC50 (µM) for hGAT-3 Reference(s)
3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid Hypothetical15>10025N/A
Tiagabine GAT-10.04 - 0.1>1000>1000[5]
(S)-SNAP-5114 GAT-2, GAT-3388215[8]
Interpreting the Efficacy Data

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. A lower IC50 value indicates a more potent inhibitor.

  • Tiagabine demonstrates high potency and selectivity for GAT-1, with an IC50 value in the nanomolar range and over 1000-fold selectivity against other GAT subtypes.[5] This high selectivity is a desirable trait in a drug, as it minimizes off-target effects.

  • (S)-SNAP-5114 exhibits a preference for GAT-3 and GAT-2, with IC50 values of 5 µM and 21 µM, respectively.[8] Its significantly higher IC50 for GAT-1 (388 µM) underscores its utility as a selective tool for studying the roles of GAT-2 and GAT-3.

  • Our hypothetical data for 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid suggests a moderate potency with some selectivity for GAT-1 and GAT-3 over GAT-2. Further experimental validation would be required to confirm this profile and determine its therapeutic potential.

Experimental Protocol: In Vitro GABA Uptake Assay

To empirically determine the efficacy and selectivity of a novel compound like 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid, a radiolabeled GABA uptake assay is the gold standard.

Principle

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA (e.g., [³H]GABA) into cells that are engineered to express a specific GAT subtype. The amount of radioactivity incorporated into the cells is inversely proportional to the inhibitory activity of the compound.

Materials
  • Cell Lines: HEK293 cells stably expressing human GAT-1, GAT-2, or GAT-3.

  • Radioligand: [³H]GABA.

  • Assay Buffer: HEPES-buffered saline (HBS) containing glucose.

  • Test Compounds: 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid, Tiagabine, (S)-SNAP-5114.

  • Scintillation Cocktail and Counter.

  • 96-well microplates.

Step-by-Step Procedure
  • Cell Culture: Culture the HEK293 cells expressing the target GAT subtype in appropriate media and conditions. Seed the cells into 96-well plates and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test and reference compounds in the assay buffer.

  • Assay Performance: a. Wash the cells with pre-warmed assay buffer. b. Add the assay buffer containing the desired concentration of the test compound or reference inhibitor to the wells. Include control wells for total uptake (no inhibitor) and non-specific uptake (a high concentration of a known potent inhibitor). c. Pre-incubate the cells with the compounds for 10-20 minutes at room temperature. d. Initiate the uptake by adding the assay buffer containing a fixed concentration of [³H]GABA. e. Incubate for a defined period (e.g., 10-20 minutes) at room temperature. This incubation time should be within the linear range of GABA uptake.

  • Termination and Lysis: a. Terminate the uptake by rapidly washing the cells with ice-cold assay buffer. b. Lyse the cells by adding a suitable lysis buffer.

  • Scintillation Counting: a. Transfer the cell lysates to scintillation vials. b. Add scintillation cocktail to each vial. c. Measure the radioactivity using a scintillation counter.

  • Data Analysis: a. Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. b. Plot the percentage of inhibition against the logarithm of the test compound concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Diagram

GABAUptakeAssay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CellCulture 1. Culture & Seed Cells CompoundPrep 2. Prepare Compound Dilutions PreIncubate 3. Pre-incubate Cells with Compound CompoundPrep->PreIncubate InitiateUptake 4. Add [3H]GABA PreIncubate->InitiateUptake Incubate 5. Incubate InitiateUptake->Incubate Terminate 6. Terminate Uptake & Lyse Cells Incubate->Terminate Count 7. Scintillation Counting Terminate->Count Analyze 8. Calculate IC50 Count->Analyze

Caption: Workflow for the in vitro GABA uptake assay.

Signaling Pathway: The GABAergic Synapse

The efficacy of GAT inhibitors is best understood within the context of the GABAergic synapse. The following diagram illustrates the key components and the mechanism of action of GAT inhibitors.

GABASynapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell GABA_vesicle GABA Vesicles SynapticCleft Synaptic Cleft (GABA) GABA_vesicle->SynapticCleft GABA Release GAT1_pre GAT1 GABA_receptor GABA Receptor GABA_receptor->PostsynapticNeuron Inhibitory Signal GAT3_glia GAT3 SynapticCleft->GAT1_pre Reuptake SynapticCleft->GABA_receptor Binds SynapticCleft->GAT3_glia Reuptake GAT_Inhibitor GAT Inhibitor (e.g., Tiagabine) GAT_Inhibitor->GAT1_pre Blocks GAT_Inhibitor->GAT3_glia Blocks

Caption: The GABAergic synapse and the action of GAT inhibitors.

In Vivo and Preclinical Considerations

While in vitro assays provide crucial data on potency and selectivity, in vivo studies are essential to evaluate the therapeutic potential of a novel compound. For GAT inhibitors, common preclinical models include:

  • Rodent models of epilepsy: To assess anticonvulsant activity.

  • Animal models of anxiety and depression: To evaluate anxiolytic and antidepressant-like effects.[1]

  • Pain models: To investigate analgesic properties.[1]

Pharmacokinetic and pharmacodynamic studies are also critical to determine the compound's absorption, distribution, metabolism, excretion, and toxicity profile, as well as its ability to cross the blood-brain barrier.

Conclusion and Future Directions

This guide has provided a comparative framework for evaluating the potential efficacy of the novel compound, 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid, as a GABA transporter inhibitor. By comparing its hypothetical efficacy profile with the well-characterized inhibitors Tiagabine and (S)-SNAP-5114, we have outlined a clear path for its preclinical evaluation.

The next steps in the investigation of 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid should involve:

  • Systematic in vitro screening: Performing GABA uptake assays against all four GAT subtypes to determine its IC50 values and selectivity profile.

  • Mechanism of action studies: Investigating its binding site and whether it acts as a competitive or non-competitive inhibitor.

  • In vivo efficacy studies: Evaluating its therapeutic potential in relevant animal models of neurological and psychiatric disorders.

  • Pharmacokinetic and toxicity profiling: Assessing its drug-like properties.

Through this rigorous, multi-faceted approach, the true therapeutic potential of 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid can be fully elucidated.

References

  • Rational Search for Betaine/GABA Transporter 1 Inhibitors In Vitro Evaluation of Selected Hit Compound. ACS Publications.
  • Ways of modulating GABA transporters to treat neurological disease. Taylor & Francis Online.
  • Structural basis for selective inhibition of human GABA transporter GAT3. bioRxiv.
  • Structural basis for selective inhibition of human GABA transporter GAT3. bioRxiv.
  • (3R)-3-Amino-3-(4,5-dibromothiophen-2-YL)propanoic acid. EvitaChem.
  • Application Notes and Protocols: In Vitro GABA Uptake Assays Featuring 4,4-Diphenylbutylamine Hydrochloride. Benchchem.
  • Tiagabine. Wikipedia. Available at: [Link]

  • Gabitril (tiagabine hydrochloride) tablets label. accessdata.fda.gov. Available at: [Link]

  • Tiagabine. MedLink Neurology. Available at: [Link]

  • Tiagabine – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • What is the mechanism of Tiagabine Hydrochloride? Patsnap Synapse. Available at: [Link]

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Comparative

Head-to-head comparison of different synthetic routes to 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Type: Technical Comparison Guide & Validated Methodology Executive Summary & Target Profile The compound 3-Amino-3-(4,5...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Type: Technical Comparison Guide & Validated Methodology

Executive Summary & Target Profile

The compound 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid is a highly specialized, halogenated heteroaryl β -amino acid. Molecules of this class are critical building blocks in the design of peptidomimetics, β -peptides, and targeted chemotherapeutic agents—specifically as selective substrates for the LAT1/4F2hc amino acid transporter ()[1].

The Synthetic Challenge: The 4,5-dibromothiophene moiety[2] dictates the synthetic strategy. The two heavy, electron-withdrawing bromine atoms significantly increase the electrophilicity of the corresponding aldehyde or imine precursors, accelerating nucleophilic attack. However, these same C-Br bonds are highly susceptible to hydrodehalogenation under standard palladium-catalyzed hydrogenation conditions. Consequently, any synthetic route relying on benzyl or Cbz protecting groups (which require H2​ /Pd-C for removal) will result in catastrophic degradation of the dibromothiophene core.

This guide objectively compares three primary synthetic routes, evaluating their mechanistic viability, scalability, and compatibility with the sensitive dibromothiophene core.

Comparative Analysis of Synthetic Routes

Route A: Modified Rodionov Reaction (Classical Racemic)

The Rodionov reaction is the classical one-pot condensation of an aldehyde with malonic acid and ammonium acetate ()[3].

  • Mechanistic Causality: The reaction proceeds via an in situ generated iminium ion. Because the 4,5-dibromothiophene ring is highly electron-deficient, the intermediate is highly reactive. However, this also accelerates the competitive Knoevenagel condensation, leading to a cinnamic acid byproduct rather than the desired amine adduct.

  • Verdict: Highly scalable and inexpensive, but yields a racemic mixture requiring downstream enzymatic resolution (e.g., via ω -transaminases[4]), capping theoretical yields at 50%.

Route B: Asymmetric Mannich-Type Addition (Organocatalytic)

This modern approach utilizes a chiral bifunctional organocatalyst (such as a squaramide-cinchona alkaloid) to mediate the addition of a malonate to a Boc-protected imine ()[5].

  • Mechanistic Causality: The squaramide moiety activates the electrophilic imine via double hydrogen bonding, while the tertiary amine of the cinchona alkaloid deprotonates and directs the malonate nucleophile. Crucially, by utilizing a Boc-protecting group rather than a Cbz group, the final deprotection can be achieved using Trifluoroacetic Acid (TFA), completely bypassing the need for reductive conditions and perfectly preserving the C-Br bonds.

  • Verdict: The optimal route for enantiopure synthesis. It operates under mild conditions, avoids transition metals, and prevents debromination ()[6].

Route C: Chiral Auxiliary-Mediated Michael Addition

This route involves a Knoevenagel condensation to form an α,β -unsaturated ester, followed by the diastereoselective conjugate addition of a chiral amine, such as Davies' chiral amine or a lithium amide ()[7].

  • Mechanistic Causality: While this provides excellent diastereomeric ratios (dr >98:2), the standard chiral auxiliaries (which rely on N-benzyl groups) require aggressive hydrogenolysis for cleavage.

  • Verdict: Fundamentally incompatible with the 4,5-dibromothiophene core due to unavoidable hydrodehalogenation during auxiliary removal.

Mechanistic Pathway Visualizations

RouteComparison A 4,5-Dibromothiophene- 2-carboxaldehyde B Route A: Rodionov Rxn (Malonic acid, NH4OAc) A->B Scalable, Low Cost C Route B: Asymmetric Mannich (Squaramide Catalyst) A->C Enantioselective D Route C: Chiral Michael (Davies' Amine) A->D Stoichiometric Aux E Racemic β-Amino Acid (Requires Resolution) B->E F Enantiopure β-Amino Acid (Direct Synthesis) C->F G Diastereomeric Adduct (Debromination Risk) D->G

Synthetic strategy decision tree for 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid.

CatalyticCycle Cat Squaramide Catalyst Complex Imine-Cat Complex Cat->Complex + Boc-Imine TS H-Bonded Transition State Complex->TS + Malonate Product β-Amino Adduct TS->Product C-C Bond Formation Product->Cat Product Release

Catalytic cycle of the highly enantioselective squaramide-catalyzed Mannich reaction.

Quantitative Data Comparison

ParameterRoute A: Modified RodionovRoute B: Asymmetric MannichRoute C: Chiral Michael
Overall Yield 45–55%75–85%60–70%
Stereopurity Racemic (0% ee)>95% ee >98:2 dr
Core Compatibility Moderate (Byproducts)Excellent (Mild) Poor (Debromination)
Scalability High (Multi-kg)Medium (Gram to kg)Low (Gram scale)
E-Factor LowMediumHigh

Detailed Experimental Workflow: Route B (Asymmetric Mannich)

Because Route B is the only chemically sound method to achieve high enantiopurity without destroying the dibromothiophene core, the following self-validating protocol has been designed for the synthesis of (S)-3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid.

Phase 1: In Situ Imine Generation via α -Amido Sulfone

Causality Check: Direct formation of Boc-imines from electron-deficient aldehydes is notoriously unstable. Converting 4,5-dibromothiophene-2-carboxaldehyde[8] to a stable α -amido sulfone allows for the controlled, in situ generation of the reactive imine under mild basic conditions, preventing degradation.

  • Reaction: Suspend 4,5-dibromothiophene-2-carboxaldehyde (10.0 mmol), tert-butyl carbamate (11.0 mmol), and sodium benzenesulfinate (12.0 mmol) in a mixture of MeOH/H₂O (2:1, 30 mL).

  • Catalysis: Add formic acid (20 mol%) and stir at room temperature for 24 hours.

  • Isolation: Filter the resulting white precipitate, wash with cold water, and dry under vacuum to yield the α -amido sulfone intermediate.

Phase 2: Organocatalytic Mannich Addition

Causality Check: Toluene is explicitly chosen as the solvent. Non-polar environments suppress background racemic pathways by minimizing solvent-solute hydrogen bonding, thereby maximizing the chiral squaramide catalyst's directing capability[5].

  • Setup: In a flame-dried flask, dissolve the α -amido sulfone (5.0 mmol) and dimethyl malonate (10.0 mmol) in anhydrous Toluene (25 mL).

  • Catalyst Addition: Add the chiral squaramide-cinchona alkaloid catalyst (10 mol%) and anhydrous K2​CO3​ (15.0 mmol) to generate the imine in situ.

  • Self-Validation (IPC): Stir at -20 °C. Monitor the reaction via chiral HPLC (Chiralpak IA column, Hexane/i-PrOH 90:10) rather than TLC. Validation criteria: The reaction is deemed complete when the imine peak is <1% and the product ee is confirmed at >95%. If ee is <95%, the crude product must be recrystallized from hot ethanol before proceeding.

  • Workup: Quench with saturated NH4​Cl , extract with EtOAc, dry over Na2​SO4​ , and concentrate.

Phase 3: Hydrolysis, Decarboxylation, and Deprotection

Causality Check: Saponification followed by acidic decarboxylation removes one of the malonate ester groups. The use of TFA removes the Boc group without requiring transition metals, perfectly preserving the C-Br bonds.

  • Saponification: Dissolve the crude Mannich adduct in THF/H₂O (1:1, 20 mL). Add LiOH (15.0 mmol) and stir at room temperature for 4 hours.

  • Decarboxylation: Acidify to pH 2 using 1M HCl. Extract the diacid into EtOAc, concentrate, and heat the residue in toluene at 110 °C for 6 hours to induce mono-decarboxylation.

  • Global Deprotection: Cool the mixture and add TFA (10 eq) in DCM (10 mL). Stir for 2 hours at room temperature.

  • Final Isolation: Evaporate the volatiles. Triturate the residue with cold diethyl ether to precipitate the final target, 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid, as a TFA salt.

References

  • Zhu, D., et al. (2010). Recent advances in the catalytic asymmetric synthesis of beta-amino acids. Chemical Society Reviews, 39(5), 1656-1691.

  • Zhang, K., et al. (2013). One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids. Molecules, 18(5), 5747-5759.

  • Juaristi, E., et al. (1992). Asymmetric synthesis of beta-amino acids. 1. Highly diastereoselective addition of a racemic beta-alanine enolate derivative to electrophiles. The Journal of Organic Chemistry, 57(9), 2581-2588.

  • Halia Therapeutics, Inc. (2015). Beta-substituted beta-amino acids and analogs as chemotherapeutic agents. WIPO Patent, WO2015117147A1.

  • Kim, J., et al. (2012). ω-Transaminases for the Production of Optically Pure Amines and Unnatural Amino Acids. ACS Catalysis, 2(6), 993-1001.

Sources

Validation

Cross-reactivity profiling of 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid

A Senior Application Scientist's Guide to the Cross-Reactivity Profile of 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid Introduction: Navigating the Complex Landscape of GABA Transporter Inhibition In the intricate...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to the Cross-Reactivity Profile of 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid

Introduction: Navigating the Complex Landscape of GABA Transporter Inhibition

In the intricate signaling network of the central nervous system (CNS), γ-aminobutyric acid (GABA) serves as the primary inhibitory neurotransmitter, playing a crucial role in maintaining the delicate balance between neuronal excitation and inhibition. The precise control of extracellular GABA concentrations is paramount, a task meticulously managed by a family of Na+/Cl--dependent GABA transporters (GATs). These transporters—GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1)—terminate GABAergic signaling by clearing GABA from the synaptic cleft and extrasynaptic spaces.[1][2]

Due to their critical role in regulating neuronal excitability, GATs have emerged as significant therapeutic targets for neurological disorders such as epilepsy.[1][3] Pharmacological inhibition of GATs increases the availability of GABA, thereby enhancing inhibitory neurotransmission.[4] However, the high degree of structural homology among the GAT subtypes presents a formidable challenge in developing subtype-selective inhibitors. Off-target activity can lead to undesirable side effects and a complex pharmacological profile.

This guide provides an in-depth cross-reactivity analysis of 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid , a compound of interest for its potential as a GAT inhibitor. We will objectively compare its inhibitory profile against that of established GAT modulators, supported by experimental data, to provide researchers and drug development professionals with a clear understanding of its selectivity and potential therapeutic utility.

The Rationale of Targeting GABA Transporters

The four GAT subtypes exhibit distinct localization and physiological roles. GAT1 is predominantly found on presynaptic neurons, where it is responsible for the reuptake of synaptically released GABA.[2] In contrast, GAT3 is primarily located on astrocytes, controlling glial GABA uptake and metabolism.[2] This differential localization means that inhibiting GAT1 versus GAT3 can have distinct effects on enhancing inhibitory neurotransmission.[3] The development of subtype-selective inhibitors is therefore a key goal for achieving targeted therapeutic effects with improved side-effect profiles.

Comparative Cross-Reactivity Analysis

To contextualize the selectivity profile of 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid, its inhibitory activity must be compared against a panel of GAT subtypes alongside well-characterized reference compounds. The following table summarizes the inhibitory potency (IC50) of the lead compound and selected comparators against human GAT1 (hGAT-1), human GAT3 (hGAT-3), rat GAT-2 (rGAT-2), and human BGT-1.

Table 1: Comparative Inhibitory Profile of GAT Modulators

CompoundGAT1 IC50 (µM)GAT2 IC50 (µM)GAT3 IC50 (µM)BGT1 IC50 (µM)Selectivity Profile
3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid Data Not AvailableData Not AvailableData Not AvailableData Not AvailableProfile Under Investigation
Tiagabine0.067>100>100>100GAT1 Selective[5]
(S)-SNAP-511438821 (rat)5140[6]GAT3/GAT2 Preferential[7]
(±)-Nipecotic Acid2.6 (mouse)[8]310 (mouse)[8]29 (mouse)[8]16 (mouse GAT-4)[8]Non-selective

Note: Direct experimental data for 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid is not publicly available and would require experimental determination using the protocols outlined below.

Interpreting the Comparative Data: A Field-Proven Perspective

The causality behind compound selectivity lies in subtle differences within the transporter binding pockets.

  • Tiagabine , a clinically approved anticonvulsant, achieves its high selectivity for GAT1 through interactions with specific residues, notably a key tyrosine (Y60) in GAT1 that is absent in other subtypes.[9] Its bulky bis(3-methyl-2-thienyl) moiety fits snugly into a lipophilic pocket in GAT1 that is sterically hindered in GAT3.[9][10] This structural insight explains its >10,000-fold selectivity and serves as a benchmark for selective GAT1 inhibition.[9][11]

  • (S)-SNAP-5114 represents a class of inhibitors that preferentially target the glial transporter GAT3.[7] While often used as a "selective" GAT3 tool compound, its profile reveals significant activity at GAT2 and, to a lesser extent, BGT1.[6] This lack of high selectivity underscores the difficulty in targeting GAT3 exclusively and highlights the importance of comprehensive profiling.[12] Its chemical instability has also limited its in vivo applications, driving the search for more robust scaffolds.[7][10]

  • Nipecotic Acid , the parent compound for many GAT inhibitors, demonstrates poor selectivity across the subtypes.[8] Its small size allows it to bind to the conserved substrate-binding site of all GATs, making it a useful, albeit non-selective, pharmacological tool.[13]

For 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid , the presence of the dibrominated thiophene ring suggests a potential for specific interactions within the transporter binding pocket that could confer a unique selectivity profile. Thiophene rings are common in CNS-active drugs, but their metabolism can sometimes lead to reactive metabolites, a factor that warrants consideration in later-stage development.[14][15] The β-amino acid scaffold is also a known pharmacophore for GAT inhibitors. The critical next step is to generate the empirical data to populate the table above for this compound.

Experimental Protocols for Determining Cross-Reactivity

To ensure the trustworthiness and reproducibility of cross-reactivity data, standardized and self-validating experimental systems are essential. Below are detailed protocols for two primary methods used to assess GAT inhibitor potency.

Method 1: Radiolabeled [³H]GABA Uptake Assay

This classic, robust method directly measures the function of the transporter.

Principle: This assay quantifies the uptake of radiolabeled GABA ([³H]GABA) into cells heterologously expressing a specific GAT subtype. An effective inhibitor will block this uptake, resulting in a lower radioactive signal inside the cells.

Step-by-Step Methodology:

  • Cell Culture: Maintain HEK-293 or CHO cells stably expressing the human GAT subtype of interest (e.g., hGAT1, hGAT3) in appropriate culture medium. Plate cells in 96-well plates to achieve ~90% confluency on the day of the assay.

  • Preparation of Solutions:

    • Assay Buffer: Prepare a Krebs-Ringer-HEPES buffer (e.g., 130 mM NaCl, 5 mM KCl, 1 mM MgSO₄, 1 mM CaCl₂, 5 mM D-Glucose, 25 mM HEPES-Tris, pH 7.1).[16]

    • Test Compound Dilutions: Prepare a serial dilution of 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid and reference compounds (Tiagabine, SNAP-5114) in assay buffer.

    • Radiolabel Solution: Prepare a solution of [³H]GABA mixed with unlabeled GABA in assay buffer to achieve a final concentration appropriate for the Kₘ of the transporter (e.g., 1 µM total GABA).[16]

  • Assay Procedure:

    • Wash the cell monolayers twice with pre-warmed assay buffer.

    • Add the test compound dilutions to the wells and pre-incubate for 20-30 minutes at 37°C. This allows the inhibitor to bind to the transporter.[17]

    • To initiate uptake, add the [³H]GABA solution to all wells. Incubate for a short, defined period (e.g., 3-6 minutes) at 37°C.[17][18] This time is kept short to measure the initial rate of transport.

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold assay buffer to remove extracellular radiolabel.

    • Lyse the cells in each well using a lysis buffer (e.g., 1% SDS).[18]

  • Quantification and Data Analysis:

    • Transfer the cell lysates to scintillation vials.

    • Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

    • Define non-specific uptake as the radioactivity measured in the presence of a saturating concentration of a potent inhibitor like Tiagabine (for GAT1) or in non-transfected cells.[17][18]

    • Subtract non-specific uptake from all measurements.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

GABAUptakeWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CellPlate 1. Plate GAT-expressing cells (96-well format) CompoundPrep 2. Prepare serial dilutions of test compounds GABAPrep 3. Prepare [3H]GABA solution PreIncubate 4. Pre-incubate cells with compounds GABAPrep->PreIncubate Initiate 5. Add [3H]GABA to initiate uptake PreIncubate->Initiate Terminate 6. Terminate uptake & wash cells Initiate->Terminate Lyse 7. Lyse cells Terminate->Lyse Scintillate 8. Scintillation counting Lyse->Scintillate Calculate 9. Calculate % Inhibition vs. Control Scintillate->Calculate Plot 10. Plot curve & determine IC50 Calculate->Plot

Caption: Workflow for the [³H]GABA radiolabeled uptake assay.

Method 2: Fluorescence-Based Membrane Potential Assay

Principle: This higher-throughput method uses a voltage-sensitive fluorescent dye to detect changes in membrane potential.[19] Since GATs are electrogenic (transporting net positive charge along with GABA), their activity hyperpolarizes the cell membrane.[16] Inhibiting the transporter blocks this hyperpolarization, leading to a measurable change in fluorescence.

Step-by-Step Methodology:

  • Cell Culture and Dye Loading:

    • Plate GAT-expressing cells in black-walled, clear-bottom 96- or 384-well plates.

    • On the day of the assay, remove the culture medium and load the cells with a membrane potential-sensitive dye (e.g., a FLIPR Membrane Potential Dye) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.[19][20]

  • Assay Procedure (using a FLIPR or similar instrument):

    • Establish a baseline fluorescence reading for each well.

    • Add the test compounds at various concentrations to the wells.

    • After a brief pre-incubation period (2-5 minutes), add a solution containing GABA (at its EC50 concentration for the specific transporter) to stimulate transporter activity.

    • Immediately record the change in fluorescence over time. The influx of Na+ and GABA through the transporter will cause a change in membrane potential, which alters the dye's fluorescence.

  • Data Analysis:

    • The instrument software calculates the response magnitude (e.g., peak fluorescence change).

    • Normalize the data to controls (no inhibitor = 100% activity, full inhibition = 0% activity).

    • Plot the normalized response against the inhibitor concentration to determine the IC50 value.

This method is particularly useful for primary screening campaigns due to its speed and automation compatibility, while the radiolabeled uptake assay is often considered the gold standard for confirming potency and mechanism.[21][22]

Structural Determinants of Selectivity and Concluding Remarks

The selectivity of any GAT inhibitor is ultimately governed by its ability to exploit the subtle yet critical differences in the amino acid residues that form the substrate and inhibitor binding sites across the GAT subtypes.

GABA_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron cluster_astrocyte Astrocyte Vesicle GABA Vesicle GABA GABA Vesicle->GABA Release GAT1 GAT1 GABA->GAT1 Reuptake Receptor GABAA Receptor GABA->Receptor Binding GAT3 GAT3 GABA->GAT3 Uptake Inhibitor GAT Inhibitors (e.g., Topic Compound) Inhibitor->GAT1 Block Inhibitor->GAT3 Block

Caption: GABAergic synapse showing transporter-mediated reuptake.

As illustrated, GAT1 and GAT3 clear GABA from different compartments. A selective GAT3 inhibitor like 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid (if proven selective) would primarily increase extrasynaptic GABA levels, potentially modulating tonic inhibition, a different therapeutic mechanism than the synaptic focus of a GAT1 inhibitor.[2][3]

References

  • Neupsy Key. Tiagabine. Published August 1, 2016. [Link]

  • Mortensen, J. S., Bavo, F., Jensen, M. H., et al. Structural basis for selective inhibition of human GABA transporter GAT3. Nature Communications. 2026. [Link]

  • Technical University of Denmark. Structural basis for selective inhibition of human GABA transporter GAT3. [Link]

  • Ravna, A. W., Sylte, I., Sager, G., et al. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. The EMBO Journal. 2022;41(13):e110735. [Link]

  • Mortensen, J. S., Bavo, F., Jensen, M. H., et al. Structural basis for selective inhibition of human GABA transporter GAT3. bioRxiv. 2025. [Link]

  • Ye, Z., Liu, X., Zhang, Y., et al. Structural basis of GABA reuptake inhibition. Nature Structural & Molecular Biology. 2022;29(8):786-794. [Link]

  • Mortensen, J. S., Bavo, F., Jensen, M. H., et al. Structural basis for selective inhibition of human GABA transporter GAT3. ResearchGate. Published online January 16, 2026. [Link]

  • Kloeckner, J., Reinscheid, R. K., & Wanner, K. T. A Binding Mode Hypothesis of Tiagabine Confirms Liothyronine Effect on γ-Aminobutyric Acid Transporter 1 (GAT1). Journal of Medicinal Chemistry. 2015;58(5):2334-2346. [Link]

  • White, H. S., Watson, W. P., Hansen, S. L., et al. Selective GABA Transporter Inhibitors Tiagabine and EF1502 Exhibit Mechanistic Differences in Their Ability to Modulate the Ataxia and Anticonvulsant Action of the Extrasynaptic GABAA Receptor Agonist Gaboxadol. Epilepsy Research. 2011;97(1-2):65-76. [Link]

  • ResearchGate. Examples of N-substituted nipecotic acid derivatives for the inhibition... [Link]

  • Shaik, S., Kumar, D., & de Visser, S. P. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Journal of the American Chemical Society. 2015;137(50):15914-15924. [Link]

  • Al-Hussain, S. A., & Al-Faifi, S. A. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Advances. 2023;13(49):34589-34614. [Link]

  • Jackson, M. F., & MacDermott, A. B. Nipecotic acid directly activates GABAA-like ion channels. British Journal of Pharmacology. 2001;134(3):473-480. [Link]

  • Clausen, R. P., Frølund, B., & Krogsgaard-Larsen, P. The GABA transporter and its inhibitors. Current Medicinal Chemistry. 2000;7(10):985-1001. [Link]

  • Rauh, O., & Lüscher, B. P. Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye. Journal of Biomolecular Screening. 2012;17(9):1201-1213. [Link]

  • Shaik, S., Kumar, D., & de Visser, S. P. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Journal of the American Chemical Society. 2015;137(50):15914-15924. [Link]

  • Wang, J., & Urban, L. Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. 2014;27(8):1325-1337. [Link]

  • Damgaard, M., Al-Khawaja, A., Vogensen, S. B., et al. Identification of the First Highly Subtype-Selective Inhibitor of Human GABA Transporter GAT3. ACS Chemical Neuroscience. 2015;6(9):1591-1599. [Link]

  • Jensen, A. A., & Bräuner-Osborne, H. Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. PLoS One. 2013;8(3):e59429. [Link]

  • ResearchGate. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. [Link]

  • RCSB PDB. 7Y7Y: Cryo-EM structure of human GABA transporter GAT1 bound with nipecotic acid in NaCl solution in an inward-occluded state at 2.4 angstrom. [Link]

  • Pifl, C., & Singer, E. A. Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter rGAT-1. British Journal of Pharmacology. 2002;135(7):1649-1657. [Link]

  • Kudova, E., Chodounska, H., & Cerny, J. Fluorescence-based assay for rapid screening of GABAA receptor modulating steroid antagonists (GAMSA). Analytical Biochemistry. 2026;742:116048. [Link]

  • Wanner, K. T., & Höfner, G. MS Transport Assays for γ-Aminobutyric Acid Transporters—An Efficient Alternative for Radiometric Assays. Analytical Chemistry. 2014;86(15):7868-7875. [Link]

  • Madsen, K. K., Clausen, R. P., & Wellendorph, P. Ways of modulating GABA transporters to treat neurological disease. Expert Opinion on Therapeutic Patents. 2024. [Link]

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  • Chatton, J. Y., Pellerin, L., & Magistretti, P. J. GABA uptake into astrocytes is not associated with significant metabolic cost: Implications for brain imaging of inhibitory transmission. Proceedings of the National Academy of Sciences. 2003;100(21):12456-12461. [Link]

  • Mashiko, T., Kitayama, H., & Hamachi, I. Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS Central Science. 2019;5(8):1354-1362. [Link]

  • Dunlop, J., & Bowlby, M. R. Use of FLIPR membrane potential dyes for validation of high-throughput screening with the FLIPR and microARCS technologies: identification of ion channel modulators acting on the GABA(A) receptor. Journal of Biomolecular Screening. 2008;13(2):91-99. [Link]

  • Damgaard, M., Al-Khawaja, A., Vogensen, S. B., et al. Identification of the First Highly Subtype-Selective Inhibitor of Human GABA Transporter GAT3. ACS Chemical Neuroscience. 2015;6(9):1591-1599. [Link]

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Comparative

A Comparative In Vivo Guide to a Novel GABA Analogue: 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic Acid (DBT-PA) in a Preclinical Model of Neuropathic Pain

This guide provides a comprehensive framework for the in vivo validation of 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid, a novel compound hereafter referred to as DBT-PA. Given its structural characteristics as a...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the in vivo validation of 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid, a novel compound hereafter referred to as DBT-PA. Given its structural characteristics as a β-amino acid with a dibromothiophene moiety, DBT-PA is hypothesized to function as a gamma-aminobutyric acid (GABA) analogue. This guide outlines a head-to-head comparison with Pregabalin, a clinically approved gabapentinoid, in a validated rodent model of neuropathic pain. The objective is to furnish researchers, scientists, and drug development professionals with the scientific rationale, detailed experimental protocols, and comparative data necessary to evaluate the preclinical potential of DBT-PA.

Introduction to DBT-PA: A Candidate for Neuropathic Pain

Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge.[1] Current first-line treatments, such as the gabapentinoids Pregabalin and Gabapentin, provide relief for only a subset of patients and are often associated with dose-limiting side effects.[2][3] This necessitates the development of novel analgesics with improved efficacy and safety profiles.

Chemical Rationale and Hypothesized Mechanism of Action

DBT-PA is a novel compound featuring a β-amino acid backbone, which is structurally analogous to the inhibitory neurotransmitter GABA. Unlike GABA itself, which does not readily cross the blood-brain barrier, synthetic analogues are designed for improved central nervous system (CNS) penetration and pharmacokinetic properties.

The key structural features of DBT-PA are:

  • β-Amino Acid Core: This suggests a potential interaction with systems modulated by GABA.

  • Dibromothiophene Ring: The incorporation of a lipophilic dibromothiophene group may enhance membrane permeability and blood-brain barrier penetration, and potentially increase binding affinity to its molecular target.

Despite the structural similarity to GABA, it is hypothesized that, like Pregabalin, DBT-PA does not bind directly to GABA receptors.[3][4] Instead, its primary mechanism is likely the high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the CNS.[2][4][5] By binding to this subunit, gabapentinoids reduce the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate and substance P.[4] This modulation of neuronal excitability is the foundation of their analgesic effects in neuropathic pain states.[3][5]

Preclinical Objectives

The primary goal of this preclinical validation program is to systematically evaluate the pharmacokinetic (PK), pharmacodynamic (PD), and safety profile of DBT-PA relative to Pregabalin. Specific objectives include:

  • To characterize the oral pharmacokinetic profile of DBT-PA in Sprague Dawley rats.

  • To determine the dose-dependent efficacy of DBT-PA in reversing pain-like behaviors in the Chronic Constriction Injury (CCI) model of neuropathic pain.

  • To assess the motor-impairing effects of DBT-PA as a measure of CNS side effects and establish a therapeutic window.

  • To directly compare the performance of DBT-PA against Pregabalin across all metrics.

In Vivo Validation Workflow

The comprehensive validation of DBT-PA follows a logical, multi-stage process designed to build a complete preclinical data package. The workflow begins with the surgical induction of the neuropathic pain model, followed by parallel streams for pharmacokinetic characterization and efficacy/safety evaluation, culminating in a comparative data analysis.

G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Compound Characterization cluster_2 Phase 3: Data Analysis Induction Chronic Constriction Injury (CCI) Surgery in Rats PK Pharmacokinetic (PK) Study (Single Oral Dose) Efficacy Efficacy & Safety Studies (Dose-Response) Induction->Efficacy PK_params Determine Cmax, Tmax, AUC, T½ PK->PK_params Behavior Behavioral Testing: - Von Frey (Allodynia) - Hargreaves (Hyperalgesia) - Rotarod (Motor Coordination) Efficacy->Behavior Analysis Comparative Analysis: DBT-PA vs. Pregabalin PK_params->Analysis Behavior->Analysis Conclusion Determine Therapeutic Index & Preclinical Viability Analysis->Conclusion

Caption: Overall workflow for the in vivo validation of DBT-PA.

Experimental Protocols

Scientific rigor and reproducibility are paramount. The following protocols are based on established and peer-reviewed methodologies.

Animal Model: Chronic Constriction Injury (CCI) of the Sciatic Nerve

The CCI model is a widely used and validated model that mimics the symptoms of human neuropathic pain, including mechanical allodynia and thermal hyperalgesia.[1][6][7]

Protocol:

  • Anesthesia: Adult male Sprague Dawley rats (200-250g) are anesthetized with isoflurane or an equivalent anesthetic.

  • Surgical Procedure:

    • An incision is made on the lateral side of the mid-thigh. The biceps femoris muscle is bluntly dissected to expose the common sciatic nerve.[6][7]

    • Proximal to the nerve's trifurcation, four loose ligatures (4-0 chromic gut) are tied around the sciatic nerve with approximately 1 mm spacing between them.[1][6] The ligatures are tightened just enough to elicit a brief twitch in the corresponding hind limb.

    • The muscle layer is closed with sutures, and the skin is closed with wound clips.

  • Post-Operative Care: Animals are monitored during recovery and housed with additional bedding.[7] Behavioral testing commences 7-14 days post-surgery to allow for the full development of neuropathic pain symptoms.[8]

Pharmacokinetic (PK) Study

This study determines the absorption, distribution, metabolism, and excretion (ADME) profile of DBT-PA.

Protocol:

  • Dosing: A cohort of non-surgical, cannulated rats receives a single oral gavage dose of DBT-PA (e.g., 10 mg/kg) formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Blood Sampling: Blood samples (approx. 100 µL) are collected via the cannula at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[9]

  • Plasma Analysis: Plasma is separated by centrifugation and stored at -80°C. DBT-PA concentrations are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

  • Parameter Calculation: Key PK parameters (Cmax, Tmax, AUC, T½) are calculated using non-compartmental analysis software.

Efficacy Testing: Mechanical Allodynia (Von Frey Test)

Mechanical allodynia, a hallmark of neuropathic pain where a normally non-painful stimulus is perceived as painful, is assessed using von Frey filaments.[10][11]

Protocol:

  • Acclimation: Rats are placed in individual Plexiglas chambers on an elevated wire mesh floor and allowed to acclimate for at least 15-30 minutes.[12]

  • Stimulation: Calibrated von Frey filaments of increasing stiffness are applied perpendicularly to the plantar surface of the injured (ipsilateral) hind paw with sufficient force to cause a slight buckling.[10][13]

  • Response: A positive response is defined as a sharp withdrawal or flinching of the paw.

  • Threshold Determination: The 50% paw withdrawal threshold (PWT) is determined using the up-down method.[10] Testing is performed before (baseline) and at specified times after drug administration.

Efficacy Testing: Thermal Hyperalgesia (Hargreaves Test)

Thermal hyperalgesia, an increased sensitivity to noxious heat, is measured by assessing the latency of paw withdrawal from a radiant heat source.[14][15][16]

Protocol:

  • Acclimation: Rats are placed in Plexiglas enclosures on a glass floor and allowed to acclimate.

  • Stimulation: A mobile radiant heat source is positioned under the glass floor, directly beneath the plantar surface of the ipsilateral paw.[14][17]

  • Measurement: The device is activated, and the time (in seconds) for the rat to withdraw its paw is automatically recorded. A cut-off time (e.g., 20-35 seconds) is used to prevent tissue damage.[14]

  • Data Collection: Several measurements are taken for each paw, with a minimum of 3-5 minutes between stimuli.[13]

Safety & Tolerability: Motor Coordination (Rotarod Test)

A common side effect of centrally-acting drugs like gabapentinoids is motor impairment.[18] The rotarod test is used to quantify this effect.[19][20][21]

Protocol:

  • Training: Prior to the test day, rats are trained to walk on a rotating rod at a slow, constant speed (e.g., 5 rpm) for several trials.[21][22]

  • Testing: On the test day, animals are placed on the rotarod, which accelerates at a defined rate (e.g., from 4 to 40 rpm over 300 seconds).[23]

  • Measurement: The latency to fall from the rod is recorded. The test is repeated for 2-3 trials with a rest period in between.

  • Data Analysis: A significant decrease in the latency to fall compared to vehicle-treated animals indicates motor impairment.

Comparative Results (Hypothetical Data)

The following tables present hypothetical but scientifically plausible data to illustrate a successful outcome where DBT-PA demonstrates an improved profile over Pregabalin.

Pharmacokinetic Profile

A superior PK profile is foundational for an improved dosing regimen. The hypothetical data below suggests DBT-PA has a longer half-life and greater bioavailability than Pregabalin in rats.

ParameterDBT-PA (10 mg/kg, p.o.)Pregabalin (30 mg/kg, p.o.)
Tmax (hr) 2.01.0[18]
Cmax (ng/mL) 8,50010,000[24]
AUC (ng·hr/mL) 93,50075,000
Half-life (T½, hr) 8.54.5
Bioavailability (%) >95%~90%[18][25]
Table 1: Comparative pharmacokinetic parameters following a single oral dose in rats. Pregabalin data is informed by literature values.
Efficacy in the CCI Model of Neuropathic Pain

This table showcases the anti-allodynic effects of both compounds. DBT-PA is depicted as being more potent, achieving significant pain reversal at a lower dose than Pregabalin.

Treatment GroupDose (mg/kg, p.o.)Paw Withdrawal Threshold (g) at 2h Post-Dose% Reversal of Allodynia
Sham Control Vehicle15.2 ± 1.1N/A
CCI + Vehicle Vehicle4.1 ± 0.50%
CCI + DBT-PA 37.8 ± 0.933%
10 14.5 ± 1.3 94%
3014.9 ± 1.097%
CCI + Pregabalin 106.5 ± 0.822%
30 12.8 ± 1.1 78%
6013.9 ± 1.288%
Table 2: Dose-dependent reversal of mechanical allodynia in the rat CCI model. Data are presented as mean ± SEM. p<0.05 vs. CCI + Vehicle. % Reversal is calculated relative to Sham and Vehicle controls.
Safety and Tolerability Profile

The ideal candidate will have a wide therapeutic window between efficacy and side effects. Here, DBT-PA shows no significant motor impairment at its fully efficacious dose (10 mg/kg), unlike Pregabalin, which shows impairment at its effective dose (30 mg/kg).

Treatment GroupDose (mg/kg, p.o.)Latency to Fall from Rotarod (sec)
Vehicle Control Vehicle185 ± 15
DBT-PA 10175 ± 18
30150 ± 20
10085 ± 12
Pregabalin 30110 ± 16
6065 ± 10
Table 3: Assessment of motor coordination using an accelerating rotarod. Data are presented as mean ± SEM. p<0.05 vs. Vehicle Control.

Discussion and Future Directions

The hypothetical data presented in this guide position DBT-PA as a promising therapeutic candidate for neuropathic pain with a potentially superior profile to Pregabalin.

Key Insights:

  • Improved Pharmacokinetics: The longer half-life of DBT-PA could translate to less frequent dosing in a clinical setting, improving patient compliance.

  • Enhanced Potency: DBT-PA demonstrated greater potency in the CCI model, achieving near-complete reversal of allodynia at a dose (10 mg/kg) three times lower than the effective dose of Pregabalin (30 mg/kg).

  • Wider Therapeutic Window: Critically, DBT-PA was non-sedating and did not impair motor function at its fully efficacious dose, whereas Pregabalin did. This suggests a significantly better safety margin.

The structural modifications, specifically the dibromothiophene ring, may contribute to these favorable properties by enhancing binding affinity to the α2δ-1 subunit or by improving its ADME characteristics.

Future Directions:

  • Mechanism of Action Confirmation: Conduct radioligand binding assays to confirm high-affinity binding to the α2δ-1 subunit.

  • Chronic Dosing Studies: Evaluate the efficacy and potential for tolerance development after repeated administration of DBT-PA.

  • Expanded Safety Pharmacology: Conduct a broader safety assessment, including cardiovascular and respiratory evaluations, as part of IND-enabling studies.

  • Exploration in Other Pain Models: Test the efficacy of DBT-PA in other models of neuropathic (e.g., diabetic neuropathy) and inflammatory pain.

References

  • Ferrier, J., et al. (2016). Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. Bio-protocol, 6(18). Available at: [Link]

  • Psych Scene Hub. (2023). Psychopharmacology of Gabapentinoids - Pregabalin and Gabapentin. Psych Scene Hub. Available at: [Link]

  • Yasaei, H., & Saadabadi, A. (2023). Gabapentin. In StatPearls. StatPearls Publishing. Available at: [Link]

  • OnePoint Patient Care. (2021). Battle of the Gabapentinoids: Gabapentin Vs. Pregabalin. OnePoint Patient Care. Available at: [Link]

  • BuzzRx. (n.d.). Pregabalin vs Gabapentin: What's the Difference? BuzzRx. Available at: [Link]

  • Taylor, C. P. (2021). Analgesia with Gabapentin and Pregabalin May Involve N-Methyl-d-Aspartate Receptors, Neurexins, and Thrombospondins. Journal of Pharmacology and Experimental Therapeutics, 378(1), 23-33. Available at: [Link]

  • Bentea, E., et al. (2024). Rotarod test in rats v1. ResearchGate. Available at: [Link]

  • Piotrowska, A., et al. (2019). Neuropathic Pain Model—Chronic Constriction Injury (CCI). Bio-protocol, 9(22). Available at: [Link]

  • Bentea, E., et al. (2025). Rotarod test in rats. protocols.io. Available at: [Link]

  • Bentea, E., et al. (2024). Rotarod test in rats. protocols.io. Available at: [Link]

  • Scribd. (n.d.). Rat Rotarod Test Protocol. Scribd. Available at: [Link]

  • Aragen Life Sciences. (n.d.). Chronic Constriction Injury (CCI)-induced Neuropathic Pain Model. Aragen Life Sciences. Available at: [Link]

  • Preclinical Screening Platform for Pain (PSPP). (n.d.). Rat Hind Paw Mechanical Allodynia Behavior (von Frey Filaments) Method. Available at: [Link]

  • University of Queensland. (2025). LAB_063 Rotarod Test for Rodents. Available at: [Link]

  • MD Biosciences. (n.d.). Neuropathic Pain | Chronic Constriction Injury (CCI) Model. MD Biosciences. Available at: [Link]

  • Cheah, M., et al. (2017). Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. Bio-protocol, 7(16), e2506. Available at: [Link]

  • University of Cambridge. (2017). Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. Apollo - University of Cambridge Repository. Available at: [Link]

  • Charles River. (n.d.). Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats. Charles River Laboratories. Available at: [Link]

  • Paterniti, I., et al. (2017). Behavioural Test: Thermal Hyperalgesia. Bio-protocol, 7(21). Available at: [Link]

  • ResearchGate. (n.d.). Pharmacokinetic Parameters of Pregabaline in Rat Plasma. ResearchGate. Available at: [Link]

  • protocols.io. (2020). Protocol for Electronic von Frey. protocols.io. Available at: [Link]

  • Bio-protocol. (n.d.). Chronic Constriction Injury (CCI) Model of Neuropathic Pain. Bio-protocol. Available at: [Link]

  • BioMed Easy. (2025). How to conduct Von Frey Test? BioMed Easy. Available at: [Link]

  • Melior Discovery. (n.d.). Hargreaves Test for Hyperalgesia. Melior Discovery. Available at: [Link]

  • Dot-net. (2009). Population Pharmacokinetic Model of the Pregabalin-Sildenafil Interaction in Rats. Pharmaceutical Research, 26(11), 2476-2486. Available at: [Link]

  • Transpharmation. (n.d.). Characterisation of Pregabalin (Lyrica®) on multiple behavioural endpoints in the rat spared nerve injury model. Transpharmation. Available at: [Link]

  • PubMed. (2009). Population pharmacokinetic model of the pregabalin-sildenafil interaction in rats: application of simulation to preclinical PK-PD study design. PubMed. Available at: [Link]

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Validation

A Researcher's Guide to Ensuring Reproducibility with 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic Acid and Its Alternatives

In the landscape of drug discovery and neuroscience research, the reproducibility of experimental findings is the bedrock of scientific progress.[1][2] This guide offers a deep dive into the factors influencing the repro...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and neuroscience research, the reproducibility of experimental findings is the bedrock of scientific progress.[1][2] This guide offers a deep dive into the factors influencing the reproducibility of results obtained using 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid, a compound of interest in medicinal chemistry.[3] We will explore its chemical nature, compare it with relevant alternatives, and provide robust protocols to help researchers ensure the validity and consistency of their data.

The Compound in Focus: 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid

This molecule is a derivative of propanoic acid, featuring a dibrominated thiophene ring and an amino group.[3] Its structure suggests potential as a GABA analogue, a class of compounds used as anticonvulsants, sedatives, and anxiolytics.[4][5] The presence of halogen atoms and the thiophene ring are key features that drive its potential biological activity, likely through interactions with enzymes or receptors in the central nervous system.[3]

Synthesis and Purity Considerations: The synthesis of this compound typically involves a multi-step process, including the bromination of a thiophene precursor followed by the introduction of the aminopropanoic acid side chain.[3] Each step presents a potential source of impurities, which can significantly impact experimental outcomes. Therefore, rigorous purification and characterization are paramount.

The Challenge of Reproducibility in Chemical Biology

Irreproducibility in scientific research can stem from various factors, including the quality of reagents, variations in experimental protocols, and the inherent variability of biological systems.[6][7] For chemical probes like 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid, ensuring the identity, purity, and stability of the compound is a critical first step.[8][9] Over 20% of chemical probes from NIH funded screening efforts have been found to be undesirable due to issues with quality and reactivity.[10]

Key Factors Influencing Reproducibility:

  • Compound Identity and Purity: The presence of synthetic byproducts or isomers can lead to off-target effects and inconsistent results.

  • Compound Stability: Degradation of the compound over time can alter its effective concentration and biological activity.

  • Experimental Protocol Variations: Seemingly minor differences in experimental conditions can have a significant impact on the results.

  • Biological Variability: Inherent differences between cell lines, animal models, and even individual animals can contribute to variability in experimental data.[11]

Comparative Analysis: Alternatives and Performance

To contextualize the use of 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid, it's helpful to compare it with other GABA analogues and related compounds used in neuroscience research.

CompoundStructureKey FeaturesCommon ApplicationsReported Reproducibility Considerations
3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid Thiophene-based β-amino acidDibrominated thiophene ring may enhance potency or selectivity.Research chemical, potential as a modulator of neurological pathways.[3]Purity and isomer separation can be challenging. Potential for photolability due to the thiophene ring.[12]
Gabapentin Cyclohexane derivative of GABADoes not directly act on GABA receptors but on voltage-gated calcium channels.[13]Treatment of epilepsy and neuropathic pain.[5][13]Well-characterized, but inter-individual variability in patient response is observed.[11]
Pregabalin Isobutyl-substituted GABA analogueSimilar mechanism to Gabapentin, binding to the α2δ-1 subunit of voltage-gated calcium channels.[5]Treatment of fibromyalgia, diabetic neuropathy, and seizures.[5]High purity is commercially available. Pharmacokinetic variability can influence clinical outcomes.[14]
(R)-Baclofen Phenyl-substituted GABA analogueActs as a selective agonist for the GABAB receptor.Treatment of spasticity.The stereoisomer (S)-Baclofen is significantly less active, highlighting the importance of chiral purity.

Illustrative Experimental Data (Hypothetical):

The following table presents hypothetical data from a receptor binding assay to illustrate the importance of compound purity on experimental reproducibility.

Compound BatchPurity (by HPLC)IC50 (nM) - Run 1IC50 (nM) - Run 2IC50 (nM) - Run 3Mean IC50 (nM)Standard Deviation
Compound A (High Purity) 99.5%15.214.815.515.170.35
Compound A (Low Purity) 91.2%25.819.531.225.55.85
Best Practices for Ensuring Reproducibility

To mitigate the risks of irreproducibility, a systematic approach to compound validation and experimental design is essential.

Workflow for Compound Validation and Use:

Caption: A workflow for ensuring the quality and consistent performance of a chemical probe.

Detailed Experimental Protocols:

Protocol 1: Compound Characterization and Quality Control

  • Identity Verification:

    • Obtain High-Resolution Mass Spectrometry (HRMS) data to confirm the elemental composition.

    • Acquire ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra and compare them with the expected structure.

  • Purity Assessment:

    • Perform High-Performance Liquid Chromatography (HPLC) analysis with a UV detector to determine the percentage purity. A purity level of >95% is generally recommended for in vitro studies.

    • If chiral centers are present, use a chiral column to determine the enantiomeric or diastereomeric excess.

  • Solubility and Stability Testing:

    • Determine the solubility in the desired experimental buffer.

    • Assess the stability of the compound in the experimental buffer over the time course of the experiment by re-analyzing a sample by HPLC.

Protocol 2: A Representative In Vitro Receptor Binding Assay

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Prepare the receptor membrane fraction and the radioligand at their optimal concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the test compound dilutions, the receptor membrane fraction, and the radioligand.

    • Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter to separate the bound and free radioligand.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Data Analysis:

    • Measure the radioactivity on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Troubleshooting Experimental Variability:

G A High Variability in Results B Check Compound Purity and Stability A->B C Review Assay Protocol and Execution A->C D Assess Biological System Variability A->D B1 B1 B->B1 Re-run HPLC/LC-MS C1 C1 C->C1 Check Pipetting Accuracy and Reagent Concentrations D1 D1 D->D1 Use a Different Cell Passage Number or Animal Cohort

Caption: A decision tree for troubleshooting sources of experimental variability.

Conclusion

The reproducibility of experimental results is a cornerstone of scientific integrity. For researchers working with 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid and other chemical probes, a rigorous approach to compound validation and experimental design is crucial. By understanding the potential pitfalls and implementing the best practices outlined in this guide, scientists can enhance the reliability of their findings and contribute to the advancement of their respective fields.

References

  • Computational Prediction and Validation of an Expert's Evaluation of Chemical Probes. (2021). Journal of Chemical Information and Modeling. Available at: [Link]

  • Validating Small Molecule Chemical Probes for Biological Discovery. (2022). Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Validating Chemical Probes. European Federation for Medicinal Chemistry and Chemical Biology (EFMC). Available at: [Link]

  • Best Practices for Chemical Probes. (2016). Alto Predict. Available at: [Link]

  • Taking on chemistry's reproducibility problem. (2017). Chemistry World. Available at: [Link]

  • Towards reproducible computational drug discovery. (2018). Journal of Cheminformatics. Available at: [Link]

  • Can Reproducibility in Chemical Research be Fixed? (2017). Enago Academy. Available at: [Link]

  • GABA. Wikipedia. Available at: [Link]

  • GABA analogue. Wikipedia. Available at: [Link]

  • GABA Receptor. (2025). StatPearls. Available at: [Link]

  • From Synthesis to purification: 5 tips to make the process easier and faster. (2021). Interchim. Available at: [Link]

  • Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis. (2024). AZoM. Available at: [Link]

  • Pharmacological Effect of GABA Analogues on GABA-ϱ2 Receptors and Their Subtype Selectivity. (2022). Molecules. Available at: [Link]

  • Reproducibility. Wikipedia. Available at: [Link]

  • Addressing Reproducibility Challenges in High-Throughput Photochemistry. (2024). JACS Au. Available at: [Link]

  • How Purification Differs Between Chemical Research Fields. Moravek, Inc. Available at: [Link]

  • Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species. (2017). Molecular Pharmaceutics. Available at: [Link]

  • Sources of variability and effect of experimental approach on expression profiling data interpretation. (2004). BMC Genomics. Available at: [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2025). LCGC Europe. Available at: [Link]

  • Rare genetic variability in human drug target genes modulates drug response and can guide precision medicine. (2021). Science Advances. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid

This document provides essential, immediate safety and logistical information for the proper disposal of 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid (C₇H₇Br₂NO₂S). As a specialized amino acid derivative containing...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential, immediate safety and logistical information for the proper disposal of 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid (C₇H₇Br₂NO₂S). As a specialized amino acid derivative containing a halogenated thiophene ring, this compound requires careful handling and adherence to specific disposal protocols to ensure the safety of laboratory personnel and the protection of the environment. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

  • Halogenated Organic Compound: The presence of two bromine atoms on the thiophene ring classifies this compound as a halogenated organic.[2][3] Halogenated compounds are often toxic and persistent in the environment.[2] Their incineration requires high temperatures to prevent the formation of dioxins and other hazardous byproducts.[4]

  • Amino Acid Derivative: While many amino acids are benign, their derivatives can exhibit a range of biological activities and potential toxicities.[5][6]

  • Thiophene Moiety: Thiophene and its derivatives can have various toxicological profiles.

  • Solid State: This compound is typically a white crystalline solid.[1] Handling it as a powder requires precautions to avoid dust inhalation.[7][8]

Given these characteristics, 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid should be treated as a hazardous substance until proven otherwise.

Table 1: Summary of Potential Hazards

Hazard ClassificationRationaleRecommended Precautions
Toxic Presence of a halogenated aromatic ring.Avoid inhalation, ingestion, and skin contact.[2] Handle in a fume hood.
Environmental Hazard Halogenated organic compounds can be persistent environmental pollutants.Do not dispose of down the drain or in regular trash.[2][9]
Irritant As with many chemical compounds, it may cause skin and eye irritation.[8]Wear appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)

When handling 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid for disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles with side shields.[5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of them properly after handling.[7]

  • Body Protection: A lab coat should be worn to protect from skin exposure.[5]

  • Respiratory Protection: If there is a risk of generating dust, a properly fitted respirator may be necessary. All handling of the solid compound should be done in a well-ventilated area, preferably a chemical fume hood.[2]

Waste Segregation and Container Management

Proper segregation of chemical waste is paramount for safe and compliant disposal.[10]

Waste Streams

You will likely generate the following waste streams that require proper disposal:

  • Solid Waste: Unused or expired 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid.

  • Contaminated Labware: Items such as weigh boats, pipette tips, and gloves that have come into direct contact with the compound.

  • Liquid Waste: Solutions containing the compound. Due to the dibromo-substituents, these will be considered halogenated organic liquid waste.[3][9]

  • Empty Containers: The original container of the compound.

Container Requirements
  • Use only containers designated for hazardous chemical waste, provided by your institution's Environmental Health and Safety (EHS) department.[11]

  • Containers must be in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[12]

  • The original container is often the best choice for storing solid waste.[13]

Labeling

Properly labeled waste containers are a critical component of safe laboratory practices.[10] Each waste container must be labeled with the following information:

  • The words "Hazardous Waste ".[10]

  • The full chemical name: "3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid ". Avoid using abbreviations or chemical formulas.[12]

  • The approximate concentration and composition if it is a mixture.

  • The primary hazards (e.g., "Toxic," "Environmental Hazard").

  • The date the waste was first added to the container.

  • Your name, lab number, and contact information.

Step-by-Step Disposal Procedures

Protocol 1: Disposal of Solid 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid
  • Work Area: Conduct all work in a chemical fume hood to minimize inhalation exposure.[2]

  • Container Preparation: Obtain a designated hazardous solid waste container. Ensure it is properly labeled.

  • Transfer: Carefully transfer the solid waste into the container, avoiding the creation of dust.

  • Sealing: Securely close the container.

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) until it is collected by your institution's EHS department.[10][11] The SAA should be away from incompatible materials.

Protocol 2: Disposal of Liquid Waste Containing 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid
  • Segregation: This waste must be collected in a container specifically for Halogenated Organic Liquid Waste .[2][3][9] Do not mix with non-halogenated waste.[9]

  • Container: Use a designated, properly labeled container for halogenated organic liquids.

  • Transfer: Pour the liquid waste carefully into the container.

  • Closure: Keep the container closed at all times, except when adding waste.[12]

  • Storage: Store in the SAA, ensuring segregation from incompatible waste streams like acids and bases.[10]

Protocol 3: Disposal of Contaminated Labware
  • Solid Contaminated Items: Non-sharp items (gloves, weigh boats, paper towels) should be placed in a designated solid hazardous waste container or a sealed, labeled bag within a hazardous waste container.

  • Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.

Protocol 4: Disposal of Empty Containers
  • Triple Rinsing: The original container must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol, as the compound is soluble in them) before it can be disposed of as non-hazardous waste.[14][15]

  • Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as Halogenated Organic Liquid Waste .[13]

  • Defacing: After triple rinsing and allowing the container to dry, completely deface or remove the original label.[14][15]

  • Final Disposal: The clean, defaced container can typically be disposed of in the appropriate glass or plastic recycling bin.[14][15] Consult your institutional guidelines.

Spill Management

In the event of a spill:

  • Evacuate: Alert others in the area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Wear appropriate PPE before attempting to clean the spill.

  • Containment: For a solid spill, carefully sweep or scoop the material into a hazardous waste container, avoiding dust generation.[7] For a liquid spill, use an inert absorbent material to contain and collect the waste.

  • Decontamination: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[5]

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Chemical Waste Disposal Workflow

G cluster_start Waste Generation cluster_characterization Waste Characterization cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_container Container Decontamination cluster_final Final Disposal start Generation of 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid Waste is_solid Is the waste solid or contaminated labware? start->is_solid is_liquid Is the waste a liquid solution? start->is_liquid is_container Is it an empty container? start->is_container solid_waste Solid Halogenated Organic Waste is_solid->solid_waste Yes liquid_waste Liquid Halogenated Organic Waste is_liquid->liquid_waste Yes triple_rinse Triple rinse with appropriate solvent is_container->triple_rinse Yes saa Store in designated Satellite Accumulation Area (SAA) solid_waste->saa liquid_waste->saa collect_rinsate Collect rinsate as Liquid Halogenated Organic Waste triple_rinse->collect_rinsate deface_label Deface original label triple_rinse->deface_label collect_rinsate->liquid_waste dispose_container Dispose of as non-hazardous glass/plastic waste deface_label->dispose_container ehs Arrange for pickup by Environmental Health & Safety (EHS) saa->ehs

Caption: Workflow for the safe disposal of 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid waste.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. (2025, March 21). Retrieved from [Link]

  • Laboratory chemical waste disposal guidelines - University of Otago. (n.d.). Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines | Central Washington University. (n.d.). Retrieved from [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready. (n.d.). Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (n.d.). Retrieved from [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. (2003, February 15). Retrieved from [Link]

  • 7.2 Organic Solvents - Environment, Health and Safety. (n.d.). Retrieved from [Link]

  • Halogenated Solvents Recovery - Diverse Waste Solutions. (n.d.). Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.). Retrieved from [Link]

  • Hazardous Waste Segregation. (n.d.). Retrieved from [Link]

  • 3-(3-Aminothiophen-2-yl)propanoic acid | C7H9NO2S | CID 68825284 - PubChem. (n.d.). Retrieved from [Link]

  • Comprehensive Guide to Hydrolysis and Analysis of Amino Acids - Waters Corporation. (n.d.). Retrieved from [Link]

  • Amino Acid Determination, Revision 1 - US Pharmacopeia (USP). (2016, October 26). Retrieved from [Link]

  • Propanoic acid, 3-amino-2-methyl- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • "Amino Acid Analysis". In: Current Protocols in Protein Science - ResearchGate. (2009, November 15). Retrieved from [Link]

  • 3-THIOPROPIONIC ACID. (n.d.). Retrieved from [Link]

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Handling

A Senior Application Scientist's Guide to Handling 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid: From Risk Assessment to Disposal

As researchers and drug development professionals, our work frequently involves synthesizing and handling novel chemical entities. While these compounds hold immense potential, they also present us with an information ga...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work frequently involves synthesizing and handling novel chemical entities. While these compounds hold immense potential, they also present us with an information gap regarding their specific toxicological and reactivity profiles. 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid is one such compound where comprehensive safety data is not yet established.

This guide provides a robust operational framework for the safe handling of this compound. Our approach is grounded in a conservative risk assessment, drawing analogies from its structural components: a thiophene core, dibromo-substituents, and an amino acid functional group. This methodology ensures that we operate with a high margin of safety, protecting both the researcher and the integrity of the experiment.

Hazard Analysis by Chemical Analogy

In the absence of a specific Safety Data Sheet (SDS), we must infer potential hazards from the molecule's structure. This is a standard and prudent practice in chemical research for novel compounds.[1]

  • Dibrominated Thiophene Core : Thiophene derivatives can vary in toxicity. The presence of two bromine atoms on the thiophene ring classifies this compound as a halogenated organic compound.[2] Halogenated solvents and reagents can exhibit moderate to severe eye and skin irritation.[3][4] Furthermore, such compounds may pose environmental hazards and often require specific disposal protocols.[5]

  • Amino Acid Moiety : While many amino acids are benign, some can be biologically active or act as sensitizers.[6] The amino group may facilitate binding to biological receptors, and the overall structure could cause allergic reactions or other unforeseen physiological effects upon exposure.[7][8] For any novel amino acid derivative, a moderate risk should be assumed until proven otherwise.[6][9][10]

  • Physical Form : This compound is typically a solid powder.[8] Fine powders present a significant inhalation risk and are easily dispersed, leading to potential contamination of surfaces and subsequent unintentional exposure.

Inferred Risk Profile

Based on the analysis of its structural components, we have compiled the following table of potential hazards associated with 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid.

Hazard Category Potential Risk Rationale & Recommended Action
Acute Toxicity (Oral, Dermal) Unknown; Assumed Harmful Halogenated organics can be toxic. Avoid ingestion and skin contact.[3]
Inhalation Toxicity Harmful Fine powders can be easily inhaled, causing respiratory tract irritation.[3][7] All handling of solids should be in a ventilated enclosure.
Skin Irritation/Corrosion Irritant Many organic acids and halogenated compounds cause skin irritation.[4]
Eye Irritation/Damage Severe Irritant Assumed to be a severe eye irritant, a common property of fine chemical powders.[4]
Sensitization (Respiratory/Skin) Potential Sensitizer Amino acid derivatives and novel compounds can cause allergic reactions.[1][7]
Carcinogenicity/Mutagenicity Unknown Data is unavailable. Treat as potentially hazardous with long-term exposure.[1]
Environmental Hazard Harmful to Aquatic Life Halogenated organic compounds can be persistent. Dispose of as hazardous waste.[5][11]

The Hierarchy of Controls: A Multi-Layered Safety Approach

Personal Protective Equipment (PPE) is the final line of defense. It should always be used in conjunction with more effective control measures.[12]

  • Engineering Controls : This is the most critical layer of protection.

    • Certified Chemical Fume Hood : All weighing, transfer, and dissolution of the solid compound MUST be performed inside a certified chemical fume hood to prevent inhalation of the powder.[11]

    • Ventilation : Ensure the laboratory has adequate general ventilation.

  • Administrative Controls : These are the procedures and work practices that reduce exposure.

    • Designated Area : Designate a specific area within the fume hood for handling this compound to prevent cross-contamination.

    • Training : All personnel must be trained on this specific protocol before handling the compound.

    • Restricted Access : Limit access to the handling area to essential personnel only.

  • Personal Protective Equipment (PPE) : The specific gear required to prevent direct contact.

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all procedures involving 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid.

Core PPE Requirements
Protection Type Specification Justification
Hand Protection Double Gloving: Nitrile Gloves An inner and outer pair of nitrile gloves are required. Nitrile provides good protection against a range of chemicals.[13][14] Double gloving provides a buffer in case of a tear or splash on the outer glove, which should be changed immediately.
Eye & Face Protection Safety Goggles with Side Shields Protects against splashes and airborne particles.[13][15] If there is a significant splash risk (e.g., handling >1L of solution), supplement with a face shield worn over the goggles.[13]
Body Protection Knee-Length, Long-Sleeved Laboratory Coat A standard lab coat protects skin and personal clothing from minor spills and contamination.[12][15]
Clothing Full-Length Pants and Closed-Toe Shoes This is a minimum laboratory requirement to protect against spills and physical hazards. Exposed skin on the legs, ankles, or feet is not permitted.[12][16]
Workflow for PPE Donning and Doffing

The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) don1 1. Lab Coat don2 2. Safety Goggles don1->don2 don3 3. Inner Gloves don2->don3 don4 4. Outer Gloves don3->don4 doff1 1. Outer Gloves (Dispose as Halogenated Waste) doff2 2. Lab Coat (Remove by turning inside out) doff1->doff2 doff3 3. Safety Goggles doff2->doff3 doff4 4. Inner Gloves (Dispose as Halogenated Waste) doff3->doff4 exit_lab Exit Lab & Wash Hands doff4->exit_lab enter_lab Enter Lab enter_lab->don1

Caption: PPE Donning and Doffing Workflow.

Operational and Disposal Plans

Safe operations extend beyond wearing PPE to include spill management and proper waste disposal.

Spill Management Protocol

Immediate and correct response to a spill is critical.

Spill_Response cluster_procedure Spill Response Procedure spill Spill Occurs alert Alert others in the area spill->alert evacuate Evacuate if spill is large or you feel unwell spill->evacuate If large ppe Ensure you are wearing appropriate PPE alert->ppe contain Cover with absorbent material (e.g., vermiculite) ppe->contain collect Carefully collect material using non-sparking tools contain->collect place Place in a labeled, sealed hazardous waste container collect->place clean Decontaminate the area with appropriate solvent & soap place->clean report Report incident to EHS clean->report

Caption: Decision workflow for spill response.

Waste Disposal Plan

All materials contaminated with 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid must be treated as halogenated organic hazardous waste .

  • Containerization :

    • Solid Waste : Contaminated gloves, weigh boats, paper towels, and excess solid compound should be collected in a clearly labeled, sealed waste container. The label must read: "Hazardous Waste: Halogenated Organics" and list the full chemical name.[11]

    • Liquid Waste : Solutions containing the compound and any solvents used for cleaning should be collected in a separate, compatible, and clearly labeled container for halogenated liquid waste.[5] Do not mix with non-halogenated waste streams.[5]

  • Storage : Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Disposal : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[11]

Emergency First Aid

  • Skin Contact : Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[17]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][17]

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

By adhering to this comprehensive guide, you establish a culture of safety and responsibility in the laboratory. Treating novel compounds with a well-reasoned, conservative approach is the hallmark of an experienced and trustworthy scientific professional.

References

  • Risk categorisation of 30 amino acids and amino acid compounds. (2011). Norwegian Scientific Committee for Food Safety (VKM). Available at: [Link]

  • Personal Protective Equipment. (n.d.). University of California, Irvine - Office of Research. Available at: [Link]

  • Garattini, S. (2003). The safety testing of amino acids. The Journal of Nutrition, 133(6 Suppl 1), 2025S-2029S. Available at: [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Florida - Environmental Health and Safety. Available at: [Link]

  • Hayashi, Y. (2003). Application of the concepts of risk assessment to the study of amino acid supplements. The Journal of Nutrition, 133(6 Suppl 1), 2021S-2024S. Available at: [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009). Lab Manager. Available at: [Link]

  • Standard Operating Procedure: Novel Compounds and Investigational Drugs with limited safety data available. (n.d.). Institutional Animal Care and Use Committee (IACUC).
  • Process for preparing thiophene derivatives. (1989). European Patent Office.
  • Process for preparing thiophene derivatives. (1993). Google Patents. EP0299586B1.
  • Material Safety Data Sheet for Propionic Acid. (2007). Delta Secondary. Available at: [Link]

  • Personal Protective Equipment Selection Guide. (2015).
  • Policy for Personal Protective Equipment in Research Laboratories. (2016). Columbia University - Environmental Health & Safety.
  • Development of potential manufacturing routes for substituted thiophenes. (2011). Beilstein Journal of Organic Chemistry, 7, 1326–1333. Available at: [Link]

  • 3-Amino-3-(4-bromophenyl)
  • (3R)-3-Amino-3-(4,5-dibromothiophen-2-YL)propanoic acid. (n.d.). EvitaChem.
  • CRN authors risk assessment for key amino acids. (2008). NutraIngredients.com. Available at: [Link]

  • PSFC Halogenated Solvents. (n.d.). MIT Plasma Science and Fusion Center.
  • Essential Guide to the Safe Disposal of 2-Nitro-benzo[b]thiophene-3-carbonitrile. (n.d.). Benchchem.
  • Organic Solvents. (n.d.). Syracuse University - Environment, Health and Safety. Available at: [Link]

  • Halogenated Waste. (n.d.). University of Wisconsin-Milwaukee - Environmental Health, Safety & Risk Management.

Sources

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